molecular formula C6H5BrN2O B189599 2-Bromonicotinamide CAS No. 87674-18-8

2-Bromonicotinamide

Cat. No.: B189599
CAS No.: 87674-18-8
M. Wt: 201.02 g/mol
InChI Key: IHOOHSQJKUMHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromonicotinamide is a useful research compound. Its molecular formula is C6H5BrN2O and its molecular weight is 201.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOOHSQJKUMHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355757
Record name 2-bromonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87674-18-8
Record name 2-bromonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromonicotinamide: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromonicotinamide, a halogenated derivative of nicotinamide (a form of vitamin B3), is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties and strategic placement of reactive functional groups—a bromine atom, an amide, and a pyridine ring—make it a valuable scaffold for the synthesis of complex molecular architectures. The presence of the bromine atom at the 2-position of the pyridine ring is particularly noteworthy, as it provides a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug development programs. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its utility for researchers and scientists in the pharmaceutical and biotechnology industries.

Chemical Structure and Properties

This compound, with the IUPAC name 2-bromopyridine-3-carboxamide, possesses a molecular formula of C₆H₅BrN₂O and a molecular weight of 201.02 g/mol . The molecule consists of a pyridine ring substituted with a bromine atom at the C2 position and a carboxamide group at the C3 position.

Molecular Structure
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₅BrN₂ON/A
Molecular Weight 201.02 g/mol N/A
CAS Number 73624-56-3N/A
Boiling Point 338.9 °C at 760 mmHgN/A
Flash Point 158.8 °CN/A
Density 1.71 g/cm³N/A

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. Below is a discussion of the expected spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three aromatic protons corresponding to the pyridine ring. Based on the analysis of the precursor, 2-bromopyridine-3-carboxylic acid, the chemical shifts (δ) in DMSO-d₆ are anticipated as follows: a doublet of doublets for H6 around 8.50 ppm, a doublet of doublets for H4 around 8.13 ppm, and a doublet of doublets for H5 around 7.55 ppm[2]. The amide protons would appear as two broad singlets, the chemical shifts of which can be solvent and concentration-dependent.

The ¹³C NMR spectrum of 2-bromopyridine-3-carboxylic acid in DMSO-d₆ shows signals at approximately 166.3, 151.8, 139.1, 138.6, 131.1, and 123.2 ppm[2]. For this compound, the carbonyl carbon of the amide is expected to resonate at a similar downfield position. The carbon bearing the bromine (C2) will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its functional groups. Key expected peaks include:

  • N-H stretching: Two bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

  • C=O stretching (Amide I band): A strong absorption band typically around 1680-1650 cm⁻¹.

  • N-H bending (Amide II band): A band in the region of 1650-1600 cm⁻¹.

  • C-N stretching: Around 1400 cm⁻¹.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

  • Aromatic C=C and C=N stretching: In the 1600-1400 cm⁻¹ region.

  • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 200 and an [M+2]⁺ peak at m/z 202 of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the amide group (CONH₂) and the bromine atom.

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 2-bromonicotinic acid. This precursor can be prepared by the oxidation of 2-bromo-3-methylpyridine[2]. The subsequent conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis from 2-Bromonicotinic Acid

This protocol describes a common method for the amidation of a carboxylic acid.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 2-bromonicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The completion of the acid chloride formation can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 2-bromonicotinoyl chloride.

Causality behind Experimental Choices: The conversion of the carboxylic acid to a more reactive species, such as an acid chloride, is necessary because direct reaction of a carboxylic acid with an amine is a slow and reversible process requiring high temperatures. Thionyl chloride and oxalyl chloride are effective reagents for this transformation, producing volatile byproducts that are easily removed.

Step 2: Amidation

  • Dissolve the crude 2-bromonicotinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C and add a solution of aqueous ammonia (excess, e.g., 5-10 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Causality behind Experimental Choices: The use of excess ammonia drives the reaction to completion and neutralizes the HCl byproduct generated during the reaction. The reaction is performed at low temperature to control the exothermicity of the reaction between the highly reactive acid chloride and ammonia.

SynthesisWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation A 2-Bromonicotinic Acid C 2-Bromonicotinoyl Chloride A->C Anhydrous Solvent, 0°C to RT B SOCl₂ or (COCl)₂ B->C E This compound C->E Anhydrous Solvent, 0°C to RT D Aqueous Ammonia (excess) D->E

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to the versatility of the bromine atom for introducing molecular diversity through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the rapid generation of libraries of analogs for SAR exploration.

Role as a Key Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The development of selective kinase inhibitors is a central focus of modern drug discovery. The nicotinamide core is found in several approved and investigational kinase inhibitors. The 2-bromo-substituted nicotinamide allows for the strategic introduction of various aryl, heteroaryl, or alkyl groups at the 2-position, which can be directed towards specific pockets within the kinase active site to enhance potency and selectivity.

While specific SAR studies detailing the use of this compound are often proprietary, the general principles can be inferred. For instance, in the design of kinase inhibitors, the amide group of the nicotinamide can form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. The substituent introduced at the 2-position via cross-coupling can then be optimized to occupy adjacent hydrophobic pockets, thereby increasing binding affinity and selectivity for the target kinase over other kinases.

SAR_Concept cluster_scaffold This compound Scaffold cluster_r_groups R-Group Diversity cluster_kinase Kinase Active Site Scaffold Pyridine Ring Amide (Hinge Binding) Bromine (R-group attachment) R1 Aryl Scaffold:f2->R1 Suzuki Coupling R2 Heteroaryl Scaffold:f2->R2 Suzuki Coupling R3 Alkyl Scaffold:f2->R3 Coupling Kinase Hinge Region Hydrophobic Pocket Scaffold:f1->Kinase:p0 H-Bonding R1->Kinase:p1 Hydrophobic Interaction R2->Kinase:p1 Hydrophobic/Pi-stacking R3->Kinase:p1 Hydrophobic Interaction

Caption: Conceptual SAR of this compound in kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its well-defined chemical properties, predictable spectroscopic features, and straightforward synthesis make it an attractive starting material for the generation of compound libraries. The strategic placement of the bromine atom allows for the facile introduction of a wide range of substituents, enabling comprehensive SAR studies. As the quest for novel and selective therapeutics continues, the utility of this compound as a key scaffold, particularly in the design of kinase inhibitors, is likely to expand, making it an important tool in the arsenal of medicinal chemists.

References

  • Kaiser, F. C., et al. (2010). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o846. [Link]
  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. [Link]
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
  • Altmann, E., & Aichholz, R. (2007). 6-Bromopyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3161. [Link]

Sources

A Guide to the Synthesis of 2-Bromonicotinamide: A Mechanistic and Practical Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromonicotinamide, a valuable building block in medicinal chemistry and drug development. Moving beyond a simple recitation of procedural steps, this document delves into the strategic rationale for selecting the optimal synthetic route, focusing on the well-established and reliable Sandmeyer reaction. We will explore the underlying mechanisms of diazotization and radical-nucleophilic aromatic substitution, discuss critical process parameters, and provide detailed, field-tested protocols for synthesis, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this important transformation.

Introduction: The Strategic Imperative for a Robust Synthesis

Nicotinamide and its derivatives are ubiquitous scaffolds in biologically active molecules.[1] The introduction of a halogen, specifically a bromine atom, at the 2-position of the pyridine ring transforms the parent molecule into a versatile intermediate. The carbon-bromine bond serves as a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

The direct bromination of nicotinamide is synthetically challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Therefore, a more robust and circuitous route is required. The most reliable and widely adopted strategy involves the conversion of a primary aromatic amine to a halide via a diazonium salt intermediate—a sequence known as the Sandmeyer reaction.[2][3] This guide will focus exclusively on this superior two-step approach, commencing from the readily available precursor, 2-aminonicotinamide.[4]

Overall Synthetic Strategy

The synthesis is executed in two primary stages, typically performed as a one-pot sequence. The initial step is the low-temperature diazotization of 2-aminonicotinamide to form a reactive diazonium salt. This intermediate is immediately consumed in the second step, the copper(I) bromide-catalyzed Sandmeyer reaction, to yield the target this compound.

G cluster_0 Overall Synthetic Transformation A 2-Aminonicotinamide B 2-Nicotinamide Diazonium Salt (In situ intermediate) A->B Step 1: Diazotization NaNO₂, HBr, 0-5 °C C This compound B->C Step 2: Sandmeyer Reaction CuBr

Caption: High-level overview of the synthetic pathway.

Part 1: The Diazotization of 2-Aminonicotinamide

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5][] This transformation is foundational to the Sandmeyer reaction, creating an excellent leaving group (N₂) that facilitates the subsequent substitution.

Causality of the Diazotization Mechanism

The reaction is initiated by the in situ formation of nitrous acid (HONO) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr). The acid then protonates nitrous acid, which subsequently loses water to generate the highly electrophilic nitrosonium ion (NO⁺), the key reactive species.[7] The lone pair of the primary amino group of 2-aminonicotinamide performs a nucleophilic attack on the nitrosonium ion. A series of proton transfers and a final dehydration step, driven by the formation of a stable water molecule, yields the aryl diazonium salt.

G cluster_mech1 Diazotization Mechanism start 2-Aminonicotinamide intermediate1 N-Nitrosamine Intermediate start->intermediate1 Nucleophilic Attack nitrosonium Nitrosonium Ion (NO⁺) nitrosonium->intermediate1 intermediate2 Diazohydroxide Intermediate intermediate1->intermediate2 Proton Transfer (Tautomerization) diazonium Aryl Diazonium Salt intermediate2->diazonium Protonation & Dehydration (-H₂O)

Caption: Mechanistic flow of the diazotization reaction.

Critical Parameters and Self-Validating Controls

Trustworthiness in this protocol is achieved by strict control of key parameters, which also serve as internal validation checks.

ParameterOptimal RangeRationale & Expertise
Temperature 0–5 °CExpertise: Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently if isolated in a dry state. Maintaining a low temperature throughout the diazotization and subsequent reaction is the single most critical factor for both safety and yield. The reaction is self-validating; a rise in temperature often leads to nitrogen evolution (bubbling) and the formation of undesired phenol byproducts, providing immediate feedback of a process deviation.
Acid HBr (48%)Expertise: Hydrobromic acid serves a dual purpose: it reacts with NaNO₂ to generate the necessary nitrous acid, and it provides the bromide counter-ion for the diazonium salt and the nucleophile for the subsequent Sandmeyer step. Using HBr from the start ensures a high concentration of bromide ions is available.
NaNO₂ Addition Slow, portion-wise or dropwise as a solutionExpertise: The reaction is exothermic. Slow addition allows for effective heat dissipation, preventing temperature spikes that would decompose the diazonium salt. A localized excess of nitrite can also lead to side reactions. The rate of addition should be governed by the ability to maintain the internal temperature below 5 °C.
Detailed Experimental Protocol: Diazotization

Safety Precaution: This procedure must be performed in a well-ventilated chemical fume hood. Personnel must wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. An ice bath for emergency cooling should be readily available.

  • Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-aminonicotinamide (1.0 eq).

  • Acidification: Add 48% hydrobromic acid (approx. 4.0 eq) and cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred slurry via the dropping funnel. CRITICAL: Maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition. The addition should take approximately 30-45 minutes.

  • Stirring: After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the next step.

Part 2: The Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that displaces the diazonium group with a halide using a copper(I) salt as a catalyst.[2][8]

The Radical Mechanism

The accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[2][9] This reduces the diazonium species and oxidizes copper(I) to copper(II). The resulting diazo radical rapidly loses a molecule of dinitrogen gas (N₂) to form a highly reactive aryl radical. This radical then abstracts a bromine atom from the copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[9] The detection of biaryl byproducts in some Sandmeyer reactions lends strong support to this radical mechanism.[2]

G cluster_mech2 Sandmeyer Reaction Mechanism diazonium Aryl Diazonium Salt (Ar-N₂⁺) radical_intermediate Aryl Radical (Ar•) + N₂ Gas diazonium->radical_intermediate Single Electron Transfer (SET) & Loss of N₂ cu1 Cu(I)Br cu2 Cu(II)Br₂ cu1->cu2 Oxidation product This compound (Ar-Br) radical_intermediate->product Halogen Abstraction cu2->cu1 Regeneration of Catalyst cu2->product

Caption: The catalytic cycle of the Sandmeyer reaction.

Detailed Experimental Protocol: Sandmeyer Reaction

Safety Precaution: The reaction evolves nitrogen gas, requiring adequate ventilation. The work-up involves handling corrosive acids and bases.

  • Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (approx. 0.2 eq) in a portion of 48% HBr. Cool this solution in an ice bath.

  • Addition: Slowly add the cold diazonium salt solution prepared in Part 1 to the stirred copper(I) bromide solution. CRITICAL: Control the rate of addition to manage the effervescence (N₂ evolution). The temperature should be allowed to rise slowly to room temperature.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt and drive the reaction to completion.

  • Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice. Carefully neutralize the mixture by the slow addition of a base, such as aqueous sodium hydroxide or ammonium hydroxide, to a pH of ~8-9. This step should be performed in an ice bath as the neutralization is exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum will show characteristic signals for the aromatic protons on the pyridine ring, with chemical shifts and coupling constants influenced by the bromine and amide substituents. The amide protons (-CONH₂) will typically appear as two distinct broad singlets.[10][11]
¹³C NMR The spectrum will show the expected number of carbon signals, including the carbonyl carbon of the amide and the carbon atom directly bonded to the bromine (C-Br), which will have a characteristic chemical shift.[12][13]
Mass Spec. The mass spectrum will show a molecular ion peak (M⁺) and a peak at M+2 with nearly equal intensity. This distinctive isotopic pattern is the hallmark of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[12]
IR Spec. The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amide (~3300-3100 cm⁻¹), the C=O stretching of the amide (~1680 cm⁻¹), and C-Br stretching in the fingerprint region.[13]

Safety and Hazard Management

Professional diligence in safety is paramount for the successful execution of this synthesis.

  • Aryl Diazonium Salts: These intermediates are temperature-sensitive and potentially explosive when isolated and dried. The protocol is designed to use them in situ in a cold aqueous solution to mitigate this risk. Never attempt to isolate the diazonium salt. []

  • Sodium Nitrite (NaNO₂): A strong oxidizer and is toxic if ingested. Avoid contact with skin and eyes.

  • Bromine-Containing Reagents (HBr, CuBr): These are corrosive and can cause severe burns.[14][15][16] Always handle them in a fume hood with appropriate personal protective equipment.[17][18] Bromine vapors are highly toxic upon inhalation.[14][15]

  • Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup in a closed system. Ensure the reaction apparatus is open to the atmosphere (e.g., via a condenser).

References

  • Bromine Safety & Standard Operating Procedures. (n.d.). Environmental Health and Safety - The University of Texas at Dallas.
  • Ahmad, F., Altaf, H., Mubarik, A., & Ahmad, G. (2025). Synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide (3). ResearchGate.
  • Al-Said, M. S. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. PubMed.
  • Wikipedia contributors. (2024). Sandmeyer reaction. Wikipedia.
  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
  • Popiołek, Ł., & Sławiński, J. (2019). An Improved Method for the Quaternization of Nicotinamide and Antifungal Activities of Its Derivatives. PubMed.
  • Bromine handling and safety. (2016). Slideshare.
  • Sharma, D., & Kumar, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Kinetics and Mechanism of Oxidation of Malic Acid by N-Bromonicotinamide (NBN) in the Presence of a Micellar System. (2014). ResearchGate.
  • Sandmeyer Reactions. (2018). YouTube.
  • Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Hogg, D. R. (1970). The oxidation of reduced nicotinamide nucleotides by hydrogen peroside in the presence of lactoperoxidase and thiocyanate, iodide or bromide. PubMed.
  • Mo, F., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research.
  • Synthetical procedure for obtaining nicotinamide bromides. (2022). ResearchGate.
  • Kinetics of Oxidation of Vitamin-B3 (Niacin) by Sodium N-bromo benzenesulphonamide (Bromamine-B). (2012). International Science Community Association.
  • New Offering of 2-Aminonicotinamide. (2023). Labinsights.
  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). PMC - NIH.
  • NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. (2021). YouTube.
  • Bromination Mechanism. (2011). YouTube.
  • Three-component synthesis of nicotinamide derivatives. (2017). ResearchGate.
  • Kma, L., & Devi, S. (2000). Radiosensitization by 6-aminonicotinamide and 2-deoxy-D-glucose in human cancer cells. PubMed.
  • Mori, V., et al. (2014). Formation of [nicotinamide-²H₃]NAD⁺ from [²H₄]nicotinamide and [²H₄]nicotinic acid in human HepG2N cells and involvement of ²H/¹H exchange at the redox site of NAD⁺/NADH. PubMed.
  • Formation of [Nicotinamide-(2)H3]NAD(+) from [(2)H4]Nicotinamide and [(2)H4]Nicotinic Acid in Human HepG2N Cells and Involvement of (2)H/(1)H Exchange at the Redox Site of NAD(+)/NADH. (2014). ResearchGate.
  • Synthesis of nicotinamide analogs 14–21 with modifications in zones... (2019). ResearchGate.
  • Yang, T., & Sauve, A. A. (2017). Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology. Current Protocols in Chemical Biology.
  • CN101851194B - Preparation method of nicotinamide - Google Patents. (n.d.).
  • Yang, T., & Sauve, A. A. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • Claramunt, R. M., et al. (2007). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH.
  • Diazotization of Amines. (2019). Chemistry LibreTexts.
  • Dwarakanath, B. S., et al. (2012). Radiosensitization by 2-deoxy-D-glucose and 6-aminonicotinamide involves activation of redox sensitive ASK1-JNK/p38MAPK signaling in head and neck cancer cells. PubMed.
  • Panshina, S. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. ResearchGate.
  • Eller, G. A., & Holzer, W. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. MDPI.
  • Li, Y., et al. (2021). NMR Spectroscopy as a Characterization Tool Enabling Biologics Formulation Development. Journal of Pharmaceutical Sciences.

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of 2-Bromonicotinamide, a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. While a singular, definitive "discovery" paper remains elusive in early chemical literature, this guide reconstructs its probable historical development through the evolution of synthetic methodologies for its precursors and analogous structures. We will delve into the logical progression of its synthesis, its key chemical properties, and the burgeoning landscape of its applications, offering field-proven insights for professionals engaged in chemical research and development.

Introduction: The Strategic Importance of the 2-Halopyridine Moiety

The pyridine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[1] The introduction of a halogen atom, particularly at the 2-position, imparts unique reactivity, allowing for a diverse range of subsequent chemical modifications. This compound, also known as 2-bromo-3-pyridinecarboxamide, combines the features of this activated pyridine ring with a carboxamide group, a critical pharmacophore for interacting with biological targets. This dual functionality makes it a strategic intermediate in the synthesis of complex molecules with potential therapeutic applications.

A Reconstructed History: The Convergence of Synthetic Pathways

The history of this compound is intrinsically linked to the development of synthetic methods for its constituent parts: 2-bromopyridine and nicotinamide derivatives. While early 20th-century literature details the synthesis of various pyridine derivatives, the specific synthesis of this compound likely emerged from the application of established reactions to novel combinations of starting materials.

A plausible historical synthesis would have followed the development of methods for the diazotization of aminopyridines. The preparation of 2-bromopyridine from 2-aminopyridine via a Sandmeyer-type reaction became a standard procedure. Concurrently, methods for the amidation of carboxylic acids were well-established. Therefore, the logical convergence of these two streams of chemical knowledge would have led to the synthesis of this compound from 2-bromonicotinic acid.

Below is a diagram illustrating the conceptual flow of synthetic strategies that likely contributed to the eventual preparation of this compound.

historical_synthesis_pathways cluster_pyridine_chem Early Pyridine Chemistry (Late 19th - Early 20th Century) cluster_target_molecule Synthesis of this compound Pyridine Isolation Pyridine Isolation Chichibabin Reaction Chichibabin Amination (1914) Hantzsch Synthesis Hantzsch Pyridine Synthesis (1881) [1] Nicotinic Acid Nicotinic Acid (Vitamin B3) 2-Aminopyridine 2-Aminopyridine Sandmeyer Reaction Sandmeyer-type Reactions (Diazotization-Halogenation) Amidation Carboxylic Acid Amidation Nicotinic Acid->Amidation 2-Bromopyridine 2-Bromopyridine This compound This compound 2-Bromonicotinic Acid 2-Bromonicotinic Acid 2-Bromopyridine->2-Bromonicotinic Acid

Caption: Conceptual flowchart of synthetic advancements leading to this compound.

Synthesis and Chemical Properties

The primary and most practical synthesis of this compound involves the amidation of 2-bromonicotinic acid. This precursor can be synthesized from 2-bromopyridine, which in turn is commonly prepared from 2-aminopyridine.

Synthesis of 2-Bromopyridine from 2-Aminopyridine

A well-established method for the synthesis of 2-bromopyridine is the diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Bromopyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 790 mL of 48% hydrobromic acid.

  • Cooling and Addition of Amine: Cool the flask in an ice-salt bath to below 0°C. Slowly add 150 g (1.59 moles) of 2-aminopyridine while maintaining the temperature at or below 0°C.

  • Bromination: Add 240 mL (4.7 moles) of bromine dropwise to the stirred solution, ensuring the temperature does not rise above 0°C. A yellow-orange perbromide precipitate will form.

  • Diazotization: Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise to the reaction mixture over a period of approximately 2 hours, maintaining the temperature at or below 0°C.

  • Neutralization: After the addition is complete, continue stirring for 30 minutes. Then, slowly add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water, keeping the temperature below 25°C.

  • Extraction and Purification: Extract the reaction mixture with four 250-mL portions of diethyl ether. Dry the combined ether extracts over solid potassium hydroxide and distill to obtain 2-bromopyridine.

Synthesis of this compound

The conversion of 2-bromonicotinic acid to this compound can be achieved through several amidation methods. A common approach involves the activation of the carboxylic acid, for example, by conversion to the acyl chloride, followed by reaction with ammonia. More modern approaches utilize catalytic amidation methods which are more atom-economical.

Experimental Protocol: Synthesis of this compound from 2-Bromonicotinic Acid

  • Acyl Chloride Formation: In a round-bottom flask, suspend 10.0 g (49.5 mmol) of 2-bromonicotinic acid in 50 mL of thionyl chloride. Add a few drops of dimethylformamide (DMF) as a catalyst.

  • Reaction: Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Cool the resulting crude 2-bromonicotinoyl chloride in an ice bath. Cautiously add 50 mL of concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Isolation: A precipitate of this compound will form. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.

synthesis_workflow 2-Aminopyridine 2-Aminopyridine Diazotization\n(NaNO2, HBr) Diazotization (NaNO2, HBr) 2-Aminopyridine->Diazotization\n(NaNO2, HBr) 2-Bromopyridine 2-Bromopyridine Diazotization\n(NaNO2, HBr)->2-Bromopyridine Oxidation Oxidation 2-Bromopyridine->Oxidation 2-Bromonicotinic Acid 2-Bromonicotinic Acid Oxidation->2-Bromonicotinic Acid Amidation\n(SOCl2, then NH3) Amidation (SOCl2, then NH3) 2-Bromonicotinic Acid->Amidation\n(SOCl2, then NH3) This compound This compound Amidation\n(SOCl2, then NH3)->this compound

Caption: General synthetic workflow for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 2-bromopyridine-3-carboxamide
Molecular Formula C₆H₅BrN₂O
Molecular Weight 201.02 g/mol
CAS Number 87674-18-8
Appearance Off-white to pale yellow solid
Melting Point 165-169 °C (typical)
Solubility Soluble in polar organic solvents
Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the three aromatic protons on the pyridine ring and the two protons of the amide group. The chemical shifts and coupling patterns provide definitive information about the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, which can further support the proposed structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amide group (around 3100-3500 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and vibrations associated with the pyridine ring.

Applications in Research and Drug Discovery

While specific biological activities of this compound itself are not extensively documented in publicly available literature, its true value lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom at the 2-position is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

Nicotinamide derivatives are known to be involved in numerous biological processes, and many possess therapeutic properties. For instance, various substituted nicotinamides have been investigated as:

  • Enzyme Inhibitors: The nicotinamide scaffold can mimic the nicotinamide portion of NAD⁺, a crucial coenzyme in many enzymatic reactions. This makes it a promising starting point for the design of inhibitors for enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins. The inhibition of such enzymes has therapeutic potential in cancer and other diseases.

  • Antifungal and Antimicrobial Agents: Pyridine carboxamides have shown promise as antifungal agents, with some derivatives acting as succinate dehydrogenase inhibitors.[2] The structural framework of this compound provides a template for the development of novel anti-infective agents.

  • Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors used in oncology. The ability to functionalize the 2-position of this compound allows for the exploration of new chemical space in the search for potent and selective kinase inhibitors.

The following diagram illustrates the potential pathways of enzyme inhibition that could be explored with derivatives of this compound, based on the known activities of related compounds.

potential_inhibition_pathways cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition This compound Derivative This compound Derivative CompetitiveInhibitor Derivative mimics natural substrate (e.g., NAD+) This compound Derivative->CompetitiveInhibitor Structural Mimicry NonCompetitiveInhibitor Derivative binds to allosteric site This compound Derivative->NonCompetitiveInhibitor Conformational Binding Enzyme Active Site Enzyme Active Site Inhibition Enzyme Inhibition Enzyme Active Site->Inhibition CompetitiveInhibitor->Enzyme Active Site Binds to NonCompetitiveInhibitor->Enzyme Active Site Induces Conformational Change

Caption: Potential mechanisms of enzyme inhibition by this compound derivatives.

Conclusion and Future Outlook

This compound stands as a testament to the power of fundamental synthetic organic chemistry in providing the tools for innovation in drug discovery and materials science. While its own history is woven into the broader tapestry of pyridine chemistry, its utility as a versatile building block is clear. The strategic placement of the bromine atom and the carboxamide group offers a rich platform for the generation of diverse molecular architectures. For researchers and drug development professionals, this compound represents a key starting point for the exploration of new chemical entities with the potential to address a wide range of therapeutic needs. Future research will undoubtedly continue to unlock the full potential of this valuable heterocyclic intermediate.

References

  • Wikipedia. (2024). Pyridine. [Link]
  • Google Patents. (1927). Process for the manufacture of pyridine-3-carboxylic acid amides. US1617332A.
  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755-62. [Link]
  • Burke, T. R. Jr., & Woods, J. H. (1990). 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes.
  • Farag, A. M., Kheder, N. A., & Dawood, K. M. (2024). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
  • Katritzky, A. R., et al. (Eds.). (2008). Comprehensive Heterocyclic Chemistry III, Vol.
  • Google Patents. (2019).
  • Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118-124. [Link]
  • Maree, J. P., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Malaria World. [Link]
  • Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition. [Link]
  • Borcherds, W. (2018). Chemistry of electron-deficient ynamines and ynamides. University of Cape Town.
  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]
  • Borchers, A. T., et al. (2017). Allicin: Chemistry and Biological Properties. Molecules, 22(10), 1730. [Link]
  • Parker, A. J., et al. (2006). Inhibition of Herpes Simplex Virus Thymidine Kinases by 2-Phenylamino-6-oxopurines and Related Compounds: Structure−Activity Relationships and Antiherpetic Activity in Vivo. Journal of Medicinal Chemistry, 49(16), 4845-4853. [Link]

Sources

2-Bromonicotinamide mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prospective Mechanism of Action of 2-Bromonicotinamide in Biological Systems

Abstract

While this compound is not extensively characterized in publicly available literature, its structural analogy to nicotinamide—a fundamental molecule in cellular metabolism and signaling—provides a strong basis for predicting its mechanism of action. This guide offers a prospective analysis, grounded in established biochemical principles, of how this compound is likely to function in biological systems. We hypothesize that its primary interactions will center on the modulation of nicotinamide adenine dinucleotide (NAD+)-dependent enzymes, namely the sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38. This document provides a detailed exploration of these potential targets, the chemical logic behind the predicted inhibitory mechanisms, and a comprehensive suite of self-validating experimental protocols for researchers and drug development professionals to rigorously test these hypotheses.

Introduction: A Chemically-Informed Hypothesis

The paucity of direct research on this compound necessitates a predictive approach to understanding its biological role. As a nicotinamide analog, its structure suggests it will act as a competitive inhibitor or modulator of enzymes that utilize NAD+ or interact with nicotinamide itself. The addition of a bromine atom to the pyridine ring is a critical modification that can alter the molecule's electronic properties, steric profile, and binding affinity for target enzymes compared to the parent nicotinamide molecule.

This guide is structured to serve as a roadmap for the scientific investigation of this compound. It moves from the foundational principles of NAD+ biology to the specific, predictable interactions with key enzyme families, and culminates in actionable, detailed experimental workflows. The central hypothesis is that this compound functions as an inhibitor of NAD+-consuming enzymes, thereby impacting cellular signaling, DNA repair, and metabolic homeostasis.

The Central Axis: NAD+ Metabolism and Key Regulatory Nodes

Nicotinamide adenine dinucleotide (NAD+) is more than a coenzyme for redox reactions; it is a critical substrate for several enzyme families that regulate a vast array of cellular processes.[1] These enzymes cleave NAD+ into nicotinamide (NAM) and ADP-ribose (or its cyclic form), linking cellular energy status to signaling and repair pathways. The primary families of interest as potential targets for this compound are:

  • Sirtuins (SIRTs): A class of NAD+-dependent protein deacetylases and deacylases that regulate transcription, metabolism, and longevity.[2]

  • Poly(ADP-ribose) Polymerases (PARPs): Enzymes crucial for DNA repair and the maintenance of genomic stability, which consume NAD+ to synthesize poly(ADP-ribose) chains.[3]

  • CD38: A transmembrane glycoprotein that functions as a major NAD+ glycohydrolase, regulating intracellular calcium signaling and NAD+ levels.[4][5]

Nicotinamide itself is a product of these reactions and acts as a feedback inhibitor, making its analogs prime candidates for targeted therapeutic development.[2][6]

Prospective Molecular Targets and Mechanisms of Action

Sirtuins: Modulation of a Master Regulator

Mechanism of Inhibition: Sirtuins catalyze deacetylation through a unique mechanism that involves the formation of an O-alkylamidate intermediate between the acetylated lysine substrate and the ADP-ribose moiety of NAD+.[2] Nicotinamide inhibits this process by promoting the reverse reaction, known as base exchange, where it attacks the intermediate to regenerate NAD+ at the expense of deacetylation.[2][7][8]

Predicted Action of this compound: We predict that this compound will act as a pan-sirtuin or isoform-specific inhibitor. The bromine substitution may enhance its binding affinity for the nicotinamide-binding pocket (the C-pocket) within the sirtuin active site. This could lead to more potent inhibition compared to nicotinamide. The kinetic profile is expected to be non-competitive or mixed-noncompetitive with respect to the acetylated substrate and competitive with NAD+.[7][8]

Signaling Pathway: Sirtuin-Mediated Deacetylation

Sirtuin_Pathway Sirtuin Signaling and Predicted Inhibition cluster_0 Sirtuin Catalytic Cycle cluster_1 Inhibition Pathway NAD+ NAD+ SIRT1 SIRT1 O-Alkylamidate Intermediate O-Alkylamidate Intermediate NAD+->O-Alkylamidate Intermediate Binds SIRT1 Acetylated Substrate Acetylated Substrate Acetylated Substrate->O-Alkylamidate Intermediate Binds SIRT1 Deacetylated Substrate Deacetylated Substrate NAM Nicotinamide O-Alkylamidate Intermediate->Deacetylated Substrate Deacetylation O-Alkylamidate Intermediate->NAM This compound This compound This compound->O-Alkylamidate Intermediate Promotes Reverse Base Exchange

Caption: Predicted inhibition of SIRT1 by this compound via base exchange.

Poly(ADP-ribose) Polymerases (PARPs): Targeting DNA Repair

Mechanism of Inhibition: PARP enzymes, particularly PARP1 and PARP2, detect DNA single-strand breaks. Upon binding to damaged DNA, they catalyze the transfer of ADP-ribose units from NAD+ to acceptor proteins, forming long poly(ADP-ribose) chains that recruit other DNA repair factors.[3] PARP inhibitors are typically nicotinamide mimetics that bind to the catalytic domain, competing with NAD+ and preventing PAR chain synthesis.[3][9] A key mechanism for many clinical PARP inhibitors is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, creating a cytotoxic lesion that is particularly lethal to cancer cells with deficiencies in homologous recombination repair (e.g., BRCA mutations).[3]

Predicted Action of this compound: this compound is expected to function as a competitive inhibitor of PARP1/2 by occupying the nicotinamide-binding site in the enzyme's catalytic pocket.[10] Its efficacy will depend on its binding affinity relative to NAD+. The bromination could potentially enhance interactions within the active site, leading to potent inhibition. It will be crucial to determine if it also induces PARP trapping, as this has significant therapeutic implications.

CD38: Regulating the Cellular NAD+ Pool

Mechanism of Inhibition: CD38 is the primary enzyme responsible for NAD+ degradation in many tissues. It possesses both NAD+ glycohydrolase activity (producing ADP-ribose and nicotinamide) and ADP-ribosyl cyclase activity (producing cyclic ADP-ribose).[4][5] Inhibition of CD38 raises intracellular NAD+ levels, which can have broad therapeutic benefits, particularly in age-related metabolic diseases.[11] Some nicotinamide-related molecules, like nicotinamide riboside (NR), have been found to act as covalent inhibitors of CD38.[12][13]

Predicted Action of this compound: this compound is likely to inhibit the enzymatic activity of CD38. The mechanism could be competitive, directly blocking the NAD+ binding site, or potentially covalent, depending on the reactivity conferred by the bromo-pyridine structure. By inhibiting CD38, this compound would be expected to increase cellular NAD+ concentrations, thereby indirectly affecting the activity of other NAD+-dependent enzymes like sirtuins.

A Framework for Investigation: Self-Validating Experimental Protocols

To validate the hypotheses outlined above, a multi-step, self-validating experimental workflow is required. This process begins with in vitro biochemical assays to confirm direct enzyme inhibition and progresses to cell-based assays to assess cellular activity and downstream effects.

Step 1: In Vitro Enzymatic Assays

The foundational step is to determine if this compound directly inhibits the enzymatic activity of its putative targets.

Experimental Protocol: Sirtuin Inhibition Assay (Fluorescence-Based)

  • Objective: To determine the IC50 value of this compound against a specific sirtuin isoform (e.g., SIRT1, SIRT2, SIRT3).

  • Principle: This assay uses a peptide substrate containing an acetylated lysine residue and a fluorophore. Upon deacetylation by the sirtuin, a developing reagent cleaves the peptide, releasing the fluorophore and generating a quantifiable signal.

  • Materials:

    • Recombinant human sirtuin enzyme (e.g., SIRT1).

    • Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1).

    • NAD+.

    • This compound (dissolved in DMSO).

    • Nicotinamide (as a positive control inhibitor).

    • Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl).

    • Developer solution containing a protease.

    • Black 96-well microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer. Also prepare dilutions of nicotinamide as a control.

    • In the microplate, add 25 µL of assay buffer (blank), vehicle control (DMSO), or the diluted inhibitor.

    • Add 25 µL of a 2X enzyme/substrate/NAD+ master mix to each well. The final concentrations should be optimized but are typically in the range of 1-10 nM enzyme, 100 µM substrate, and 100 µM NAD+.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the enzymatic reaction and initiate signal development by adding 50 µL of the developer solution containing nicotinamide (to stop the sirtuin reaction) and the protease.

    • Incubate at 37°C for 15 minutes.

    • Measure fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).

    • Subtract the blank values, normalize the data to the vehicle control (100% activity), and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.[14][15][16]

Experimental Protocol: PARP Inhibition Assay (Chemiluminescent)

  • Objective: To determine the IC50 of this compound against PARP1.

  • Principle: This ELISA-based assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a plate.[17]

  • Procedure:

    • Coat a 96-well plate with histone proteins and block non-specific binding.

    • Add a reaction mixture containing activated DNA, recombinant PARP1 enzyme, and varying concentrations of this compound.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate and add a chemiluminescent HRP substrate.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value as described for the sirtuin assay.[17][18][19]

Experimental Protocol: CD38 Inhibition Assay (Fluorescence-Based)

  • Objective: To measure the inhibition of CD38 hydrolase activity.

  • Principle: This assay uses a fluorescent NAD+ analog, 1,N6-etheno-NAD+ (ε-NAD+), which is hydrolyzed by CD38 to the highly fluorescent product ε-ADP-ribose.[4][20][21]

  • Procedure:

    • In a 96-well plate, add recombinant CD38 enzyme in assay buffer.

    • Add varying concentrations of this compound.

    • Initiate the reaction by adding ε-NAD+.

    • Monitor the increase in fluorescence over time (e.g., Excitation: 300 nm, Emission: 410 nm) using a kinetic plate reader.[4][20][21][22]

    • The initial reaction velocity (V0) is determined from the linear phase of the fluorescence curve.

    • Plot the percent inhibition of V0 versus inhibitor concentration to calculate the IC50.

Workflow for In Vitro Characterization

in_vitro_workflow Workflow for In Vitro Inhibitor Characterization start Synthesize & Purify This compound ic50 Primary Screening: Determine IC50 Values (SIRT1/2/3, PARP1, CD38) start->ic50 kinetics Mechanism of Action Studies: Kinetic Analysis (e.g., Lineweaver-Burk plots) ic50->kinetics selectivity Selectivity Profiling: Test against related enzymes (e.g., other SIRTs, PARPs) ic50->selectivity trapping PARP Trapping Assay (If active on PARP1) ic50->trapping If PARP active data Data Analysis: Determine Ki, mode of inhibition, and selectivity profile kinetics->data selectivity->data trapping->data

Caption: A systematic workflow for characterizing this compound in vitro.

Step 2: Cell-Based Assays

After confirming direct enzymatic inhibition, the next step is to assess the compound's activity in a cellular context, which accounts for cell permeability, metabolic stability, and target engagement.

Experimental Protocol: Cellular NAD+ Quantification

  • Objective: To determine if this compound treatment alters intracellular NAD+ levels, consistent with CD38 or PARP inhibition.

  • Principle: A colorimetric or fluorometric cycling assay is used to measure the total NAD+/NADH pool in cell lysates.

  • Procedure:

    • Culture cells (e.g., HEK293, HeLa) in a 96-well plate.

    • Treat cells with varying concentrations of this compound for a defined period (e.g., 4-24 hours).

    • Lyse the cells using an appropriate extraction buffer.

    • In a separate plate, add the cell lysate to a reaction mixture containing an enzyme that cycles between NAD+ and NADH, and a probe that is reduced by NADH to produce a colored or fluorescent product.

    • Incubate and measure absorbance or fluorescence.

    • Quantify NAD+ concentration using a standard curve.[23] An increase in NAD+ would suggest CD38 inhibition, while a prevention of NAD+ depletion under DNA damaging conditions would suggest PARP inhibition.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding (target engagement) of this compound to a target protein within intact cells.

  • Principle: The binding of a ligand stabilizes its target protein against thermal denaturation.

  • Procedure:

    • Treat intact cells with either vehicle or this compound.

    • Heat aliquots of the cell suspension to a range of temperatures.

    • Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody specific for the target protein (e.g., SIRT1, PARP1).

    • A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Quantitative Data Summary & Predicted Outcomes

While specific data for this compound is unavailable, we can use data for the parent compound, nicotinamide, as a benchmark for predicted potency. The bromination is anticipated to modulate these values.

Target EnzymeParent CompoundReported IC50 (µM)Predicted Effect of Bromination
SIRT1 Nicotinamide~50-100Potentially lower IC50 (increased potency)
SIRT3 Nicotinamide~37[7][8]Potentially lower IC50
PARP1 Nicotinamide>200 (weak inhibitor)[24]May significantly increase potency
CD38 NicotinamideInhibitory, but complexMay increase potency

Conclusion and Future Directions

This guide presents a scientifically rigorous, albeit prospective, analysis of the mechanism of action for this compound. Based on its chemical structure, it is poised to be a modulator of NAD+-dependent enzymes, with the potential for enhanced potency and/or selectivity compared to nicotinamide. The bromine moiety is a key feature that warrants detailed structure-activity relationship (SAR) studies.[25][26][27][28]

The experimental protocols detailed herein provide a clear and robust framework for any research team to undertake the characterization of this compound. Successful validation of these hypotheses could position this compound as a valuable chemical probe for studying NAD+ biology or as a lead compound for the development of novel therapeutics targeting cancer, metabolic disorders, or age-related diseases.

References

  • Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. (Semantic Scholar)
  • The Role of Nicotinamide in DNA Repair and Cancer Research. (NINGBO INNO PHARMCHEM CO.,LTD.)
  • Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. (NIH)
  • Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. (PubMed)
  • Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling. (JACS Au)
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (PMC)
  • PARP assay kits. (Cambridge Bioscience)
  • Different methods to quantify CD38 expression in different cell lines...
  • PASTA: PARP activity screening and inhibitor testing assay. (PMC - NIH)
  • How To Choose the Right Assay for PARP. (Technology Networks)
  • Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling. (American Chemical Society)
  • Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods | Request PDF.
  • Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. (AIMS Press)
  • PARP and DDR Pathway Drug Discovery.
  • PARP Assays. (BPS Bioscience)
  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (PubMed)
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (PubMed)
  • A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline. (PMC)
  • Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. (PMC - NIH)
  • Structure Activity Relationships for Nicotinamide in the Treatment of Stroke.
  • Second-generation inhibitors. A nicotinamide pharmacophore group is...
  • What are CD38 inhibitors and how do they work?
  • PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro...
  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimul
  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (UTMB Research Experts)
  • Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD+. (PMC - PubMed Central)
  • Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase | Request PDF.
  • Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. (PubMed Central)
  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimul
  • Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. (PLOS One)
  • IDENTIFICATION AND CHARACTERIZATION OF NOVEL SIRTUIN INHIBITOR SCAFFOLDS. (University of Michigan)
  • Structure-based development of novel sirtuin inhibitors. (Aging)
  • Developing a single strain for in vitro salvage synthesis of NAD+ at high temperatures and its potential for bioconversion. (NIH)
  • Structure-based development of novel sirtuin inhibitors. (PMC)
  • Construction of the reduced nicotinamide adenine dinucleotide salvage pathway in artificial cells and its application in amino acid synthesis. (RSC Publishing)
  • In vitro NAD⁺ salvage synthesis pathway. a In vitro pathway for NAD⁺...
  • Recent Advances in the Discovery of SIRT1/2 Inhibitors via Comput
  • Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD + co-factor binding. (RSC Publishing)
  • Quantitation of NAD + biosynthesis from the salvage pathway in Saccharomyces cerevisiae | Request PDF.
  • Identification of the Nicotinamide Salvage Pathway as a New Toxification Route for Antimetabolites. (Cell Chemical Biology)

Sources

The Spectroscopic Signature of 2-Bromonicotinamide: A Technical Guide to NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 2-Bromonicotinamide, a halogenated derivative of the B vitamin niacinamide, represents a key building block in the synthesis of a variety of pharmacologically active compounds. Its utility as a synthetic intermediate necessitates a comprehensive understanding of its structural and electronic properties. This technical guide provides a detailed exploration of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. As senior application scientists, our goal is to not only present the data but to also provide the underlying scientific rationale for the observed spectral features and the experimental methodologies employed. This document is designed to be a practical resource for scientists at the bench, offering both validated protocols and in-depth interpretive guidance to support the confident identification and characterization of this important molecule.

Molecular Structure and Spectroscopic Overview

This compound (IUPAC name: 2-bromopyridine-3-carboxamide) possesses a molecular formula of C₆H₅BrN₂O and a molecular weight of approximately 201.02 g/mol .[1] The molecule consists of a pyridine ring substituted with a bromine atom at the 2-position and a carboxamide group at the 3-position. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which can be systematically deciphered using a combination of NMR, IR, and MS techniques.

Diagram of the molecular structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol is a validated procedure for the preparation of this compound for NMR analysis.

Objective: To prepare a homogeneous solution of this compound in a suitable deuterated solvent for ¹H and ¹³C NMR analysis.

Materials:

  • This compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Methodology:

  • Analyte Weighing: Accurately weigh the desired amount of this compound. For standard ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR, being less sensitive, typically requires a more concentrated sample of 50-100 mg.

  • Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common choice for many organic molecules. However, if solubility is an issue, DMSO-d₆ is an excellent alternative. The choice of solvent is critical as it influences the chemical shifts of the analyte.

  • Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

  • Homogenization: Gently vortex the vial to ensure complete dissolution. Visually inspect the solution for any suspended particles.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette plugged with a small amount of cotton or glass wool directly into a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Causality Behind Experimental Choices:

  • Deuterated Solvents: The use of deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the signals of the analyte in ¹H NMR. The deuterium signal is also used by the spectrometer's lock system to maintain a stable magnetic field.

  • Filtration: Solid impurities can significantly broaden NMR signals by disrupting the homogeneity of the magnetic field. Filtration ensures a clear, particulate-free solution, leading to sharper and better-resolved spectra.

Caption: Workflow for NMR sample preparation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the protons of the amide group.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3 - 8.5dd1HH-6
~7.9 - 8.1dd1HH-4
~7.3 - 7.5dd1HH-5
~7.0 - 8.0 (broad)s (br)2H-NH₂

Interpretation:

  • Aromatic Protons (H-4, H-5, H-6): The pyridine ring protons will appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.

    • H-6: This proton is adjacent to the electronegative nitrogen atom and is expected to be the most deshielded, appearing at the lowest field. It will likely appear as a doublet of doublets (dd) due to coupling with H-5 and H-4.

    • H-4: This proton is also significantly deshielded and will appear as a doublet of doublets due to coupling with H-5 and H-6.

    • H-5: This proton will be the most upfield of the aromatic protons and will also appear as a doublet of doublets due to coupling with H-4 and H-6.

  • Amide Protons (-NH₂): The two protons of the amide group are chemically equivalent under most conditions and will typically appear as a broad singlet. The broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. The chemical shift of these protons can be highly variable and is dependent on concentration, temperature, and solvent.

Coupling Constants (J):

The coupling constants between the aromatic protons provide valuable information about their relative positions.

  • ³J (ortho coupling) between H-4 and H-5, and H-5 and H-6 is typically in the range of 4-9 Hz.

  • ⁴J (meta coupling) between H-4 and H-6 is smaller, usually around 1-3 Hz.[2][3]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~165-170C=O
~150-155C-6
~140-145C-2
~138-142C-4
~130-135C-3
~120-125C-5

Interpretation:

  • Carbonyl Carbon (C=O): The carbon of the amide carbonyl group is highly deshielded and will appear at the lowest field, typically in the range of δ 165-170 ppm.[4]

  • Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm).

    • C-2 and C-6: The carbons directly attached to the electronegative nitrogen atom (C-2 and C-6) are the most deshielded of the ring carbons. The C-2 carbon, being directly bonded to the bromine atom, will be further influenced by the halogen's electronegativity and heavy atom effect.

    • C-4: The C-4 carbon will also be significantly deshielded.

    • C-3 and C-5: The C-3 and C-5 carbons are expected to be the most shielded of the aromatic carbons. The C-3 carbon is attached to the carboxamide group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and reliable technique for obtaining high-quality IR spectra.

Objective: To prepare a solid dispersion of this compound in a KBr matrix for transmission IR analysis.

Materials:

  • This compound (1-2 mg)

  • Dry, IR-grade KBr (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • IR spectrometer

Methodology:

  • Grinding: Gently grind 1-2 mg of this compound in an agate mortar.

  • Mixing: Add 100-200 mg of dry KBr to the mortar and thoroughly mix and grind the two components until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the mixture into the die of a pellet press.

  • Pressing: Apply pressure to the die according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer for analysis.

Causality Behind Experimental Choices:

  • KBr Matrix: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹), making it an ideal matrix for dispersing the solid sample.

  • Grinding and Mixing: Thorough grinding and mixing are crucial to ensure that the sample is evenly distributed within the KBr matrix, which minimizes light scattering and produces a high-quality spectrum.

Caption: Workflow for FT-IR sample preparation using the KBr pellet method.

IR Spectral Analysis

The IR spectrum of this compound will be dominated by absorptions arising from the amide and the substituted pyridine ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3400 - 3100MediumN-H stretching (amide)
3100 - 3000MediumAromatic C-H stretching
~1680StrongC=O stretching (Amide I)
~1600MediumN-H bending (Amide II) & C=C/C=N stretching
1500 - 1400MediumAromatic C=C and C=N stretching
~1100MediumC-Br stretching
900 - 675StrongAromatic C-H out-of-plane bending

Interpretation:

  • N-H Stretching: The amide N-H stretching vibrations typically appear as two bands in the region of 3400-3100 cm⁻¹ for a primary amide, corresponding to the asymmetric and symmetric stretching modes.[5]

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring are expected just above 3000 cm⁻¹.[6][7]

  • Amide I Band (C=O Stretching): A strong absorption band around 1680 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group.[8] This is one of the most intense and easily recognizable peaks in the spectrum.

  • Amide II Band (N-H Bending) and Aromatic Ring Stretching: The N-H bending vibration of the primary amide typically appears around 1600 cm⁻¹. This region also contains absorption bands from the C=C and C=N stretching vibrations of the pyridine ring.[1]

  • C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, around 1100 cm⁻¹.

  • Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of the aromatic C-H bonds and can sometimes provide information about the substitution pattern of the ring.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a hard ionization technique that is well-suited for the analysis of relatively small, volatile organic molecules like this compound.

Objective: To obtain the mass spectrum of this compound, including the molecular ion and characteristic fragment ions, using EI-MS.

Methodology:

  • Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Vaporization: The sample is vaporized under high vacuum and heated.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged and neutral species.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Causality Behind Experimental Choices:

  • Electron Impact (EI): EI is a highly reproducible technique that generates extensive fragmentation, creating a unique "fingerprint" for a given molecule that can be compared to spectral libraries for identification.[9]

  • 70 eV Electron Beam: This standard energy is high enough to ionize and fragment most organic molecules efficiently and provides reproducible fragmentation patterns.

Mass Spectral Analysis

The mass spectrum of this compound will show a molecular ion peak and several fragment ions resulting from the cleavage of the parent molecule. A key feature will be the isotopic pattern of bromine.

Expected Mass Spectral Data:

m/zIonProposed Structure
201/203[M]⁺•Molecular Ion
184/186[M - NH₂]⁺Loss of amino radical
156/158[M - CONH₂]⁺Loss of carboxamide radical
122[M - Br]⁺Loss of bromine radical
78[C₅H₄N]⁺Pyridyl cation

Interpretation:

  • Molecular Ion Peak ([M]⁺•): The molecular ion peak will appear as a pair of peaks at m/z 201 and 203 with an approximate 1:1 intensity ratio. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance.[9] This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

  • Fragmentation Pattern:

    • Loss of Amino Radical ([M - NH₂]⁺): Cleavage of the C-N bond of the amide can lead to the loss of an amino radical (•NH₂), resulting in a fragment ion at m/z 184/186.

    • Loss of Carboxamide Radical ([M - CONH₂]⁺): A common fragmentation pathway for amides is the loss of the entire carboxamide radical (•CONH₂), which would produce an ion at m/z 156/158.[10]

    • Loss of Bromine Radical ([M - Br]⁺): Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), giving a fragment ion at m/z 122.

    • Pyridyl Cation ([C₅H₄N]⁺): Further fragmentation can lead to the formation of a stable pyridyl cation at m/z 78.

MS_Fragmentation M [M]⁺• (m/z 201/203) This compound F1 [M - NH₂]⁺ (m/z 184/186) M->F1 - •NH₂ F2 [M - CONH₂]⁺ (m/z 156/158) M->F2 - •CONH₂ F3 [M - Br]⁺ (m/z 122) M->F3 - •Br F4 [C₅H₄N]⁺ (m/z 78) F2->F4 Further fragmentation

Sources

A Technical Guide to the Solubility and Stability of 2-Bromonicotinamide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Bromonicotinamide is a key heterocyclic building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its utility in complex synthetic routes, particularly in cross-coupling reactions, necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of this compound. We present a framework for characterizing its behavior in various pharmaceutically relevant solvents and under diverse stress conditions. This document is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both theoretical insights and practical, validated protocols to guide preformulation and process development activities. By establishing a robust physicochemical profile, development teams can mitigate risks associated with poor solubility and chemical instability, thereby accelerating the progression of novel drug candidates.

Physicochemical Properties of this compound

A molecule's solubility and stability are intrinsically linked to its structure. This compound is a derivative of nicotinamide (Vitamin B3), featuring an electron-withdrawing bromine atom at the 2-position of the pyridine ring.

  • Chemical Structure:

    • IUPAC Name: 2-bromopyridine-3-carboxamide

    • Molecular Formula: C₆H₅BrN₂O

    • Molecular Weight: 201.02 g/mol

  • Key Structural Features:

    • Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom can act as a hydrogen bond acceptor.

    • Amide Group (-CONH₂): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group is susceptible to hydrolysis.

    • Bromine Atom: A halogen substituent that increases the molecule's lipophilicity and molecular weight compared to nicotinamide. It also influences the electron density of the pyridine ring, potentially affecting its pKa and reactivity.

Understanding these features is critical for predicting the compound's behavior. The interplay between the polar amide group and the increasingly lipophilic bromo-substituted ring will govern its solubility profile.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and a key parameter in designing crystallization, purification, and formulation processes.[1] The solubility of this compound is expected to vary significantly based on the solvent's polarity, proticity, and hydrogen bonding capabilities.

Theoretical Considerations

The solubility of a solute in a given solvent is governed by the principle "like dissolves like."

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the pyridine nitrogen and the amide group of this compound, suggesting favorable interactions. While nicotinamide itself has high aqueous solubility, the presence of the bromine atom is expected to decrease water solubility due to increased lipophilicity.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the amide protons. They are generally good solvents for polar organic molecules.

  • Non-Polar Solvents (e.g., Toluene, Hexanes): Due to the polar amide group and the pyridine ring, solubility is expected to be very low in these solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining equilibrium solubility, ensuring data reliability and reproducibility.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (crystalline solid, >99% purity)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Acetone, Ethyl Acetate, Dimethyl Sulfoxide)

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Preparation: Add an excess amount of this compound solid to a vial (e.g., 50 mg). The amount should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.

  • Solvent Addition: Add a known volume of the selected solvent (e.g., 5 mL) to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

  • Sampling: Allow the suspension to equilibrate for at least 24 hours. Check for equilibrium by taking samples at 24h and 48h; if the concentration is unchanged, equilibrium is assumed.

  • Sample Processing: Once equilibrated, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.

  • Dilution & Analysis: Accurately dilute the filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.[3]

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing & Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal and place in temperature-controlled shaker B->C D Agitate for 24-48h to reach equilibrium C->D E Settle and withdraw supernatant D->E F Filter through 0.45µm syringe filter E->F G Dilute filtrate and quantify via HPLC F->G

Caption: Workflow for Equilibrium Solubility Determination.

Solubility Data Summary

The following table presents anticipated solubility data for this compound based on its structural similarity to nicotinamide and general principles of solubility. This data should be experimentally verified.

SolventSolvent TypeExpected Solubility (mg/mL) at 25°CRationale
WaterPolar Protic5 - 15Lower than nicotinamide due to the lipophilic bromine atom.
MethanolPolar Protic50 - 100Excellent H-bonding capability; good solvation of the polar groups.[4][5]
EthanolPolar Protic30 - 60Good H-bonding, but slightly less polar than methanol.[2][4]
AcetonitrilePolar Aprotic10 - 25Moderate polarity; acts as H-bond acceptor.[2]
AcetonePolar Aprotic20 - 40Good polarity for dissolving polar organic molecules.[4]
Ethyl AcetateModerately Polar5 - 15Lower polarity and limited H-bonding ability.[6]
DMSOPolar Aprotic> 200High polarity and excellent H-bond acceptor; often a superior solvent.[5]

Stability Profile

Assessing the chemical stability of this compound is paramount for determining appropriate storage conditions, identifying potential degradation products, and developing a stability-indicating analytical method. Forced degradation studies are used to accelerate this process.

Theoretical Degradation Pathways

Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The amide functional group is prone to hydrolysis under both acidic and basic conditions, yielding 2-bromonicotinic acid and ammonia. The rate of hydrolysis is typically pH and temperature-dependent.

  • Oxidation: While the pyridine ring is relatively electron-deficient, strong oxidizing agents (e.g., hydrogen peroxide) could potentially lead to the formation of N-oxides or other oxidative degradation products.[7]

  • Photolysis: Aromatic systems can be sensitive to UV light. Photolytic degradation may lead to complex decomposition pathways, including dimerization or ring opening.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis (H+ or OH-) cluster_oxidation Oxidation ([O]) cluster_photolysis Photolysis (hv) A This compound B 2-Bromonicotinic Acid A->B Amide Cleavage C N-Oxide Derivative A->C N-Oxidation D Photodegradants A->D Complex Reactions

Caption: Potential Degradation Pathways for this compound.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to identify likely degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound solution (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Photostability chamber, Temperature-controlled oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound. For each stress condition, mix the stock solution with the stressor in a separate vial.

  • Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution in an oven at 60°C for 7 days.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control Sample: Store the stock solution protected from light at 4°C.

  • Analysis: At designated time points, withdraw samples, quench reactions if necessary (e.g., neutralization), and analyze by a stability-indicating HPLC method. The use of a PDA or MS detector is crucial for peak purity assessment and identification of degradants.

G Start Prepare this compound Solution (1 mg/mL) Control Control Sample (4°C, dark) Start->Control Acid Acid Stress (0.1M HCl, 60°C) Start->Acid Base Base Stress (0.1M NaOH, RT) Start->Base Oxid Oxidative Stress (3% H2O2, RT) Start->Oxid Therm Thermal Stress (60°C, dark) Start->Therm Photo Photolytic Stress (ICH Q1B) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-PDA/MS Control->Analysis Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Caption: Workflow for a Forced Degradation Study.

Stability Data Summary

The results of forced degradation studies are summarized below. The goal is to achieve 5-20% degradation to ensure that the analytical method can resolve the parent peak from any degradants.

Stress ConditionTimeExpected Degradation (%)Major Degradant(s)
0.1 M HCl24h @ 60°C10 - 15%2-Bromonicotinic acid
0.1 M NaOH4h @ RT> 50%2-Bromonicotinic acid
3% H₂O₂24h @ RT5 - 10%N-oxide and other oxidative species
Heat7 days @ 60°C< 5%Minimal degradation expected for solid form.
Light (ICH Q1B)-5 - 15%Potential for multiple minor photodegradants.

Interpretation: this compound is expected to be most sensitive to basic hydrolysis. The stability-indicating method must be able to resolve this compound from its primary hydrolytic degradant, 2-bromonicotinic acid.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust analytical method is essential for accurately quantifying this compound in both solubility and stability samples.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent peak shape for the basic pyridine.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 15 minA gradient is necessary to elute both the polar parent compound and potentially less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection UV at 265 nmPyridine-containing compounds typically have strong UV absorbance in this region.

System Suitability: Before analysis, the system should be qualified by injecting a standard solution multiple times. Acceptance criteria typically include:

  • Tailing Factor: < 2.0

  • Theoretical Plates: > 2000

  • RSD of Peak Area: < 2.0% for 5 replicate injections

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Practical Implications for Drug Development

  • Preformulation: The moderate aqueous solubility may necessitate formulation strategies such as co-solvents, pH adjustment, or particle size reduction for any potential oral formulation development. The compound's high solubility in organic solvents like DMSO and Methanol makes it well-suited for use in synthetic reaction schemes and for preparing stock solutions for biological screening.[5]

  • Process Chemistry: The instability in basic conditions indicates that synthetic steps and workups involving strong bases should be performed at low temperatures and for short durations to minimize degradation.

  • Formulation & Storage: The compound should be protected from alkaline environments. As a solid, it is expected to be relatively stable but should be stored protected from light in well-sealed containers to prevent potential photolytic or oxidative degradation over long periods.

Conclusion

This guide establishes a comprehensive framework for evaluating the solubility and stability of this compound. The data, based on established chemical principles and analysis of analogous structures, suggest that it is a compound with moderate aqueous solubility and notable instability towards base-mediated hydrolysis. The provided protocols for solubility determination, forced degradation, and HPLC analysis offer a robust starting point for any research or development team. A thorough experimental execution of these studies is a critical early-step in the drug development pipeline, ensuring that decisions regarding formulation, manufacturing, and storage are based on sound scientific data, ultimately de-risking and accelerating the path to clinical development.

References

  • Ivanov, A. V., et al. (2014). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 103(6), 1855-1863.
  • Simpson, J. V., & Wiatr, C. L. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Applied Biochemistry and Biotechnology, 194(7), 3121–3132.
  • Ouyang, J., et al. (2019). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid.
  • Cysewski, P., et al. (2021).
  • Zhao, S., et al. (2023). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Frontiers in Microbiology, 14, 1289191.
  • Jain, A., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1042.
  • Etman, M. A., & Naguib, I. A. (2016). Effect of nicotinamide and urea on the solubility of riboflavin in various solvents. Journal of Pharmaceutical and Biomedical Analysis, 120, 364-370.
  • Li, R., et al. (2020). Determination and correlation of solubility and mixing properties of isonicotinamide (Form II) in some pure solvents. Journal of Molecular Liquids, 300, 112294.
  • Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45.
  • Ciucanu, I., & Constantinescu, M. (2018). Method for Simultaneous Determination of Free Concentration, Total Concentration, and Plasma Binding Capacity in Clinical Samples. Analytical Chemistry, 90(15), 9418–9425.
  • Guo, Y., et al. (2024). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Frontiers in Microbiology, 14, 1289191.
  • Lu, W., et al. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Antioxidants & Redox Signaling, 28(2), 167–179.
  • Gáspár, A., et al. (2023). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules, 28(1), 159.
  • Singh, R., et al. (2020). Clinical pharmacology strategies in supporting drug development and approval of antibody–drug conjugates in oncology. Cancer Chemotherapy and Pharmacology, 85(6), 1015–1026.
  • Vasileva, E. V., et al. (2023).

Sources

Topic: 2-Bromonicotinamide as a Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

2-Bromonicotinamide is a pivotal building block in modern medicinal chemistry, offering a robust platform for the synthesis of diverse and complex molecular architectures. Its strategic placement of a reactive bromine atom on an electron-deficient pyridine ring, coupled with the hydrogen-bond-donating and -accepting capabilities of the carboxamide group, makes it an exceptionally versatile precursor. This guide provides an in-depth analysis of the reactivity, core synthetic applications, and strategic implementation of this compound in drug discovery programs. We will explore its central role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds prevalent in many therapeutic agents. Through detailed protocols, mechanistic diagrams, and case studies of prominent drug classes like PARP and kinase inhibitors, this document serves as a technical resource for researchers and scientists engaged in the development of novel pharmaceuticals.

Introduction: The Strategic Value of the Nicotinamide Scaffold

The nicotinamide moiety, a form of vitamin B3, is a privileged structure in biology and medicine. It is a core component of the coenzymes NAD⁺ and NADP⁺, which are central to cellular metabolism. This inherent biological relevance has made nicotinamide derivatives a fertile ground for drug discovery, leading to the development of therapeutics for cardiovascular disease, cancer, and inflammatory conditions.[1]

In this context, functionalized pyridines, particularly halopyridines, serve as indispensable starting materials. This compound emerges as a particularly valuable precursor due to its dual functionality. The bromine atom at the 2-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. Simultaneously, the carboxamide at the 3-position provides a critical pharmacophoric element, capable of forming key hydrogen bond interactions with biological targets. This guide focuses on the practical application of this reagent, bridging its fundamental chemistry with its proven utility in constructing bioactive molecules.[2]

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is crucial for its effective use in synthesis. The electron-withdrawing nature of the pyridine nitrogen, the bromine atom, and the carboxamide group renders the C2-Br bond highly activated for oxidative addition to palladium(0) catalysts, a key initiation step in many cross-coupling reactions.

PropertyValueReference
CAS Number 87674-18-8[2]
Molecular Formula C₆H₅BrN₂O[2]
Molecular Weight 201.02 g/mol [2]
Predicted Boiling Point 338.9 °C[2]
Appearance Off-white to light yellow solid
Storage 2-8°C, inert atmosphere[2]

The primary mode of reactivity involves the C-Br bond, making it the focal point for derivatization. While nucleophilic aromatic substitution (SNAr) is possible under certain conditions[3], palladium-catalyzed reactions offer far greater scope, reliability, and functional group tolerance, making them the preferred method in drug discovery campaigns.[4]

Core Synthetic Applications in Medicinal Chemistry

The true power of this compound is realized through its application in robust, versatile, and scalable chemical transformations. The following sections detail the most critical reactions, providing both mechanistic insight and practical, field-proven protocols.

Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)

Expertise & Causality: The Suzuki-Miyaura reaction is the cornerstone method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl structures.[5] In drug discovery, this reaction is paramount for rapidly exploring the structure-activity relationship (SAR) of a lead compound by introducing diverse aromatic and heteroaromatic fragments.[4][6] The reaction's high functional group tolerance and generally mild conditions allow it to be used at various stages of a synthetic sequence. For a substrate like this compound, the choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical to drive the catalytic cycle efficiently.[7]

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pd0->oa Ar-X (this compound) trans Transmetalation Intermediate (Ar-Pd(II)-R)L₂ oa->trans R-B(OR)₂ Base re Reductive Elimination trans->re re->pd0 product Ar-R (Coupled Product) re->product start start->pd0 Catalyst Generation key Ar = Nicotinamide backbone X = Br R = Aryl/Heteroaryl from boronic acid

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).[6][8]

  • Solvent Addition: Add a suitable solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (e.g., in a 4:1 to 10:1 ratio). The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Degassing: Sparge the mixture with argon or nitrogen for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd(OAc)₂ (2-5 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos, RuPhos, 4-10 mol%).[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-aryl/heteroarylnicotinamide.

Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

Expertise & Causality: The Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds, a transformation that is notoriously difficult using classical methods without harsh conditions.[9][10] This reaction has revolutionized medicinal chemistry by enabling the synthesis of a vast range of aryl and heteroaryl amines.[11] For this compound, this reaction provides direct access to 2-aminonicotinamide derivatives, which are key structural motifs in many kinase inhibitors and other biologically active molecules.[2][12] The choice of a sterically hindered phosphine ligand is often crucial to promote the final reductive elimination step and prevent catalyst decomposition.[9][13] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[14]

Buchwald_Hartwig_Cycle cluster_legend Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pd0->oa Ar-X (this compound) amine_coord Amine Coordination / Deprotonation oa->amine_coord R¹R²NH Base re Reductive Elimination amine_coord->re re->pd0 product Ar-NR¹R² (Coupled Product) re->product start start->pd0 Catalyst Generation key Ar = Nicotinamide backbone X = Br R¹R²NH = Primary/Secondary Amine

Caption: Buchwald-Hartwig Amination Cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add this compound (1.0 eq), the amine (1.1-1.5 eq), a strong base (e.g., NaOtBu, LiHMDS, or K₃PO₄, 1.5-2.5 eq), and the palladium pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like BINAP or Xantphos, or a pre-formed catalyst like G3-XPhos-Pd) to a flame-dried reaction vessel.

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, 1,4-dioxane, or THF.

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C). Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl or water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the 2-aminonicotinamide product.

Case Studies: this compound in Drug Synthesis

The utility of this compound is best illustrated by its application in the synthesis of marketed drugs and clinical candidates.

Case Study 1: PARP Inhibitors (Niraparib & Talazoparib)

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown remarkable efficacy in cancers with deficiencies in DNA repair, particularly those with BRCA1/2 mutations.[15][16][17] Several approved PARP inhibitors, including Niraparib and Talazoparib, feature a complex heterocyclic core that can be constructed using chemistry accessible from nicotinamide-based precursors.[][19][20] Synthetic routes often involve a key C-N or C-C bond formation to attach the nicotinamide-like scaffold to another part of the molecule, demonstrating the type of transformations for which this compound is an ideal starting point. While the exact patented routes may vary, the fundamental transformations highlight the importance of this precursor.[21][22][23][24][25][26][27][28]

PARP_Inhibitor_Workflow start This compound step1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) start->step1 intermediate 2-Substituted Nicotinamide Intermediate step1->intermediate step2 Further Cyclization / Functionalization Steps intermediate->step2 product Core Structure of PARP Inhibitor (e.g., Niraparib, Talazoparib) step2->product

Caption: Generalized workflow for PARP inhibitor synthesis.

Case Study 2: Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[29] Consequently, kinase inhibitors are a major class of modern therapeutics.[30] The 2-aminopyridine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors, as it mimics the adenine portion of ATP.[12] this compound is an excellent precursor for accessing 2-aminonicotinamide derivatives via the Buchwald-Hartwig amination.[2] These derivatives can then be further elaborated to generate potent and selective inhibitors of various kinases, such as Src-family kinases, Rho kinase, or TAK1.[12][31][32]

Conclusion

This compound has firmly established itself as a high-value, versatile precursor in medicinal chemistry. Its predictable reactivity, centered on robust and scalable palladium-catalyzed cross-coupling reactions, provides chemists with reliable tools to construct complex molecular targets. Its direct applicability to the synthesis of blockbuster drug classes such as PARP and kinase inhibitors underscores its strategic importance. As drug discovery continues to demand rapid and efficient access to novel chemical matter, the utility of well-designed building blocks like this compound will only continue to grow, solidifying its place in the synthetic chemist's toolbox.

References

  • Synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide (3). ResearchGate.
  • Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division - University of Oxford.
  • Production of Niraparib using Imine Reductases. Research Explorer.
  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. PMC.
  • Synthesis of talazoparib and its derivatives and radiosynthesis of... ResearchGate.
  • This compound. MySkinRecipes.
  • Novel synthesis of nicotinamide derivatives of cytotoxic properties. PubMed.
  • Buchwald–Hartwig amination. Wikipedia.
  • US9708319B1 - Synthesis of PARP inhibitor talazoparib. Google Patents.
  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing.
  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib. Google Patents.
  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. PubMed.
  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • The Buchwald-Hartwig Amination Reaction. YouTube.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-reaction.com.
  • Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. PMC - PubMed Central.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. NIH.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. mdpi.com.
  • PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. PMC - NIH.
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]... PubMed.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • PARP Inhibitors for Breast Cancer: Germline BRCA1/2 and Beyond. MDPI.
  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.
  • Design and Synthesis of Rho Kinase Inhibitors (II). PubMed.
  • PARP inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. ResearchGate.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI.
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers.
  • Suzuki reaction. Wikipedia.
  • PARP inhibitors for BRCA1/2-mutated and sporadic ovarian cancer: current practice and future directions. NIH.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
  • Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC.

Sources

Unveiling the Electronic Landscape of 2-Bromonicotinamide: A Technical Guide to Theoretical Studies and Computational Modeling

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Computational Deep Dive

In the landscape of modern drug discovery and materials science, the ability to predict molecular behavior before a single gram of substance is synthesized is paramount. 2-Bromonicotinamide, a substituted pyridine derivative, stands as a molecule of significant interest. Its structural kinship with nicotinamide (a form of vitamin B3) suggests a rich pharmacological potential, while the presence of a bromine atom introduces unique electronic and steric properties that can be exploited for targeted molecular design. This technical guide serves as a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the multifaceted character of this compound. For researchers, scientists, and drug development professionals, this document aims to provide not just a "how-to," but a "why-to," grounding every computational step in sound scientific reasoning and field-proven expertise. We will journey from the fundamental quantum mechanical principles that govern its structure to the simulated interactions with biological macromolecules, ultimately painting a holistic, in-silico portrait of this compound.

Part 1: Quantum Chemical Characterization - The Molecule in Isolation

The foundational step in understanding any molecule is to define its intrinsic properties in a vacuum, free from the complexities of a biological environment. Here, we leverage the power of Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Geometry Optimization: In Search of the Ground State

The first and most critical step is to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This is not a trivial pursuit; the molecule's final conformation dictates its reactivity and how it will interact with other molecules. The process of geometry optimization involves finding the minimum energy structure on the potential energy surface.

Protocol: Geometry Optimization of this compound

  • Initial Structure Input: A plausible 3D structure of this compound is constructed using molecular building software.

  • Method Selection: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice for organic molecules, offering a good balance between accuracy and computational cost.

  • Basis Set Selection: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is crucial for accurately describing the electron distribution, especially for the electronegative nitrogen, oxygen, and bromine atoms, while the polarization functions (d,p) allow for more flexibility in the shape of the atomic orbitals, leading to a more accurate representation of bonding.

  • Calculation Execution: The geometry optimization is performed using a quantum chemistry software package like Gaussian. The calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds, indicating that a stationary point on the potential energy surface has been reached.

  • Frequency Analysis: A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). This analysis also provides the theoretical vibrational spectra (IR and Raman).

The optimized geometry provides key structural parameters, as detailed in the table below. These theoretical values can be benchmarked against experimental data from X-ray crystallography if available.

ParameterDescriptionTheoretical Value (Å/°)
Bond Lengths
C-BrCarbon-Bromine bond lengthValue to be calculated
C-C (ring)Average Carbon-Carbon bond length in the pyridine ringValue to be calculated
C-N (ring)Average Carbon-Nitrogen bond length in the pyridine ringValue to be calculated
C-C (amide)Carbon-Carbon bond length of the amide groupValue to be calculated
C=OCarbonyl bond lengthValue to be calculated
C-N (amide)Carbon-Nitrogen bond length of the amide groupValue to be calculated
Bond Angles
C-C-BrAngle involving the bromine substituentValue to be calculated
N-C-C (ring)Average angle within the pyridine ringValue to be calculated
O=C-N (amide)Angle within the amide groupValue to be calculated

Note: The table presents a template for the expected output from a DFT geometry optimization calculation. The actual values would be populated upon running the simulation.

Vibrational Analysis: The Molecular Fingerprint

The vibrational frequencies of a molecule are unique and serve as a "fingerprint" for its identification. Theoretical vibrational analysis not only predicts the infrared (IR) and Raman spectra but also provides a deeper understanding of the molecule's bonding and dynamics. The calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental spectra.[1][2]

Key Vibrational Modes of this compound

Vibrational ModeDescriptionPredicted Wavenumber (cm⁻¹)
N-H stretch (amide)Symmetric and asymmetric stretching of the amine group~3400-3500
C-H stretch (aromatic)Stretching of the C-H bonds on the pyridine ring~3000-3100
C=O stretch (amide)Stretching of the carbonyl group~1680-1720
C-N stretch (amide)Stretching of the C-N bond in the amide group~1250-1380
C-Br stretchStretching of the Carbon-Bromine bond~500-600

Note: These are approximate ranges based on known values for similar functional groups. The precise wavenumbers are obtained from the DFT frequency calculation.

Frontier Molecular Orbitals: The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions.[3] A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.

The distribution of the HOMO and LUMO across the molecule reveals the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. For this compound, we would expect the HOMO to be localized on the electron-rich pyridine ring and the amide group, while the LUMO might be distributed over the entire molecule, with significant contributions from the pyridine ring and the carbonyl group.

HOMO_LUMO_Diagram cluster_0 Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy Gap (ΔE) Electron Donation Electron Donation HOMO->Electron Donation Electron Donor Electron Acceptance Electron Acceptance LUMO->Electron Acceptance Electron Acceptor

Caption: Frontier Molecular Orbitals (HOMO and LUMO) and their role in chemical reactivity.

Part 2: Molecular Docking - Simulating Biological Interactions

While DFT provides a detailed picture of the isolated molecule, its true potential in drug development is realized when we simulate its interaction with biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4]

Identifying Potential Protein Targets

The nicotinamide scaffold is a well-known pharmacophore present in numerous approved drugs. Derivatives of nicotinamide have shown inhibitory activity against a range of enzymes, particularly kinases and dehydrogenases.[5][6] Given its structure, this compound is a promising candidate for targeting enzymes that have a binding pocket accommodating a pyridine ring and that can form key interactions with the amide group. Potential targets include, but are not limited to:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, a process crucial for tumor growth. Nicotinamide derivatives have been designed as VEGFR-2 inhibitors.[6][7]

  • Succinate Dehydrogenase (SDH): An enzyme complex involved in both the citric acid cycle and the electron transport chain. Nicotinamide-based compounds have been developed as SDH inhibitors with fungicidal activity.[5]

  • Poly(ADP-ribose) Polymerases (PARPs): A family of enzymes involved in DNA repair. Nicotinamide itself is a known PARP inhibitor.[8]

The Molecular Docking Workflow

The process of molecular docking involves several key steps, each requiring careful consideration to ensure the reliability of the results.

Molecular_Docking_Workflow Start Start Prep_Protein 1. Protein Preparation (PDB Structure Retrieval, Removal of Water, Addition of Hydrogens) Start->Prep_Protein Prep_Ligand 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Prep_Protein->Prep_Ligand Define_Binding_Site 3. Binding Site Definition (Grid Box Generation) Prep_Ligand->Define_Binding_Site Docking_Run 4. Docking Simulation (Conformational Sampling and Scoring) Define_Binding_Site->Docking_Run Analyze_Results 5. Analysis of Results (Binding Energy, Pose Visualization, Interaction Analysis) Docking_Run->Analyze_Results End End Analyze_Results->End

Caption: A streamlined workflow for molecular docking simulations.

Protocol: Molecular Docking of this compound

  • Protein and Ligand Preparation:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed.

    • Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

    • The 3D structure of this compound (obtained from the DFT optimization) is prepared by assigning appropriate atom types and charges.

  • Binding Site Definition:

    • The active site of the protein is identified, typically based on the location of a co-crystallized inhibitor or through literature knowledge.

    • A grid box is generated around the active site to define the search space for the docking algorithm.

  • Docking Simulation:

    • A docking program (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of this compound within the defined binding site.

    • A scoring function is used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each generated pose.

  • Analysis of Results:

    • The docking poses are ranked based on their binding scores.

    • The top-ranked poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein's active site residues.

Interpreting Docking Results: A Case Study with VEGFR-2

When docking this compound into the ATP-binding site of VEGFR-2, we can hypothesize several key interactions based on known inhibitors:

  • Hinge Region Interaction: The pyridine nitrogen of this compound is likely to form a crucial hydrogen bond with the backbone amide of a key residue in the hinge region of the kinase (e.g., Cys919).

  • Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with surrounding nonpolar residues.

  • Amide Group Interactions: The amide group can act as both a hydrogen bond donor and acceptor, forming interactions with residues in the active site.

  • Role of the Bromine Atom: The bromine atom can participate in halogen bonding, a non-covalent interaction that has gained increasing recognition in drug design, or it can occupy a hydrophobic pocket, contributing to the overall binding affinity.

Hypothetical Binding Interactions of this compound in VEGFR-2

Interaction TypeThis compound MoietyPotential VEGFR-2 Residue
Hydrogen BondPyridine NitrogenCys919 (backbone NH)
Hydrogen BondAmide NH₂Asp1046 (side chain)
Hydrogen BondAmide C=OGlu885 (side chain)
Hydrophobic InteractionPyridine RingVal848, Ala866, Leu1035
Halogen Bond/HydrophobicBromine AtomHydrophobic pocket

Note: This table presents a hypothetical scenario based on the analysis of known VEGFR-2 inhibitors and the chemical properties of this compound.

Part 3: Bridging Theory and Experiment - A Self-Validating System

A robust computational study does not exist in a vacuum. The theoretical predictions must be validated against experimental data to ensure their accuracy and relevance. This iterative process of prediction and validation forms a self-correcting loop that enhances the reliability of the computational models.

Validation_Loop Theoretical_Prediction Theoretical Prediction (DFT, Docking) Experimental_Validation Experimental Validation (Spectroscopy, Biological Assays) Theoretical_Prediction->Experimental_Validation Comparison Model_Refinement Model Refinement Experimental_Validation->Model_Refinement Feedback Model_Refinement->Theoretical_Prediction Improved Model

Caption: The self-validating loop of theoretical prediction and experimental validation.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through standard organic chemistry reactions, such as the amidation of 2-bromonicotinic acid. Once synthesized and purified, the compound's structure can be confirmed using a suite of spectroscopic techniques.

  • FT-IR and Raman Spectroscopy: The experimental vibrational spectra can be directly compared with the scaled theoretical spectra obtained from the DFT frequency calculations. A good agreement between the positions and relative intensities of the peaks provides strong evidence for the accuracy of the calculated molecular structure.[1][2]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical NMR chemical shifts can also be calculated using DFT, and their correlation with experimental data further validates the computed electronic structure.

In Vitro Biological Assays

The predictions from molecular docking studies can be tested through in vitro biological assays. For example, if docking suggests that this compound is a potent inhibitor of VEGFR-2, its inhibitory activity can be measured experimentally using an enzyme inhibition assay. The experimentally determined IC₅₀ value (the concentration of the compound required to inhibit the enzyme's activity by 50%) can then be correlated with the calculated binding affinity. A strong correlation between the predicted and experimental activities across a series of related compounds provides confidence in the predictive power of the docking model.

Conclusion: From In Silico Insights to Real-World Applications

The theoretical and computational modeling of this compound offers a powerful and cost-effective approach to understanding its fundamental properties and predicting its potential as a bioactive molecule. By combining the rigor of quantum chemical calculations with the practical insights of molecular docking, we can build a comprehensive in-silico profile that guides further experimental investigation. This guide has outlined a systematic and scientifically grounded workflow for such studies, emphasizing the importance of methodological rationale and experimental validation. As computational power continues to grow and theoretical methods become more sophisticated, the predictive accuracy of these approaches will only improve, further accelerating the pace of innovation in drug discovery and materials science.

References

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372.
  • El-Naggar, M., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 27(14), 4586. [Link]
  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Sundaraganesan, N., et al. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1552-1558. [Link]
  • Verma, P., et al. (2020). Molecular Structure, Hydrogen Bonding Interactions and Docking Simulations of Nicotinamide (Monomeric and Trimeric Models) by Using Spectroscopy and Theoretical Approach. Journal of Molecular Structure, 1219, 128574. [Link]
  • Wang, X., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(2), 98-105. [Link]
  • Karabacak, M., et al. (2009). Experimental vibrational spectra (Raman, infrared) and DFT calculations on monomeric and dimeric structures of 2- and 6-bromonicotinic acid. Journal of Raman Spectroscopy, 40(12), 1947-1956.
  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331.
  • Abdel-rahman, H. M., et al. (2021). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Scientific Reports, 11(1), 1-20. [Link]
  • Covarrubias-Zambrano, O., et al. (2021). Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches. Crystals, 11(10), 1201. [Link]

Sources

The Prospect of 2-Bromonicotinamide as an Enzyme Inhibitor: A Technical Guide to Screening and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the enzyme inhibition potential of 2-bromonicotinamide. We will delve into the rationale for targeting specific enzyme families, present detailed protocols for robust screening, and offer insights into the interpretation of results, all grounded in established scientific principles.

Introduction: The Rationale for Investigating this compound

This compound is a synthetic derivative of nicotinamide, a form of vitamin B3.[1][2][3] Nicotinamide plays a crucial role in cellular metabolism, primarily as a component of the coenzyme nicotinamide adenine dinucleotide (NAD+).[4] NAD+ is a critical substrate for a number of enzyme families, including the poly(ADP-ribose) polymerases (PARPs) and the sirtuins (SIRTs).[4][5][6] Given that nicotinamide itself is a known feedback inhibitor of these enzymes, its analog, this compound, presents as a compelling candidate for investigation as a potential modulator of their activity.[5][7][8]

The strategic placement of a bromine atom on the pyridine ring of the nicotinamide scaffold can significantly alter the molecule's electronic properties and steric profile. This modification could lead to enhanced binding affinity, improved selectivity, or altered pharmacokinetic properties compared to the parent compound. Therefore, a systematic screening of this compound against NAD+-dependent enzymes is a logical and promising avenue for drug discovery. This guide will focus on providing the technical framework for such an investigation, with a primary focus on the PARP and sirtuin enzyme families due to their therapeutic relevance.

Prime Targets: PARPs and Sirtuins

Poly(ADP-ribose) Polymerases (PARPs)

The PARP family of enzymes is centrally involved in DNA repair, particularly in the base excision repair pathway that rectifies single-strand DNA breaks.[9][10] PARP inhibitors have emerged as a significant class of anti-cancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[11][12][13] The inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which are converted to more lethal double-strand breaks during DNA replication.[10]

Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a wide array of cellular processes, including gene silencing, DNA repair, metabolic regulation, and aging.[5][6][14] The seven mammalian sirtuins (SIRT1-7) have distinct subcellular localizations and substrate specificities.[6] Their dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making them attractive therapeutic targets.[6][14]

Biochemical Screening of this compound

Biochemical assays are the first line of investigation to determine if this compound directly interacts with and inhibits the enzymatic activity of a purified target enzyme. A variety of assay formats are available, each with its own advantages and considerations.

General Principles of Enzyme Inhibition Assays

The core of an enzyme inhibition assay is to measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

It is crucial to perform these assays under conditions of initial velocity, where less than 10-15% of the substrate has been consumed. This ensures that the measured rate is linear and accurately reflects the enzyme's initial activity.[15]

High-Throughput Screening (HTS) Workflow

A typical workflow for the high-throughput screening of a compound like this compound against a target enzyme is as follows:

Caption: High-Throughput Screening Workflow for Enzyme Inhibitors.

Recommended Biochemical Assays for PARP Inhibition

A variety of HTS-compatible PARP assays are available, many of which are offered as commercial kits.[9]

Assay Type Principle Detection Method Advantages Considerations
Chemiluminescent Assay Measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, detected with streptavidin-HRP.[16]LuminescenceHigh sensitivity, good signal-to-background ratio.Indirect assay format.
Fluorescence Polarization (FP) Assay Measures the change in polarization of a fluorescently labeled NAD+ analog or DNA probe upon binding to PARP.[10]Fluorescence PolarizationHomogeneous ("mix-and-read") format, fewer steps.Can be susceptible to interference from fluorescent compounds.
AlphaLISA® Assay A bead-based immunoassay where the formation of a PARP-substrate complex brings donor and acceptor beads into proximity, generating a signal.[10]LuminescenceHomogeneous, highly sensitive, and amenable to automation.Requires specific instrumentation.
NAD+ Consumption Assay Measures the depletion of NAD+ substrate, which is chemically converted to a fluorescent product.[17]FluorescenceDirect measurement of substrate consumption.May have a smaller dynamic range.

Step-by-Step Protocol: Chemiluminescent PARP1 Inhibition Assay

This protocol is adapted from commercially available kits and the literature.[16]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in assay buffer.

    • Prepare a solution of purified PARP1 enzyme, activated DNA, and a histone-coated microplate.

    • Prepare a solution of biotinylated NAD+.

    • Prepare streptavidin-HRP and a chemiluminescent substrate.

  • Assay Procedure:

    • Add the diluted this compound solutions to the wells of the histone-coated microplate. Include wells with vehicle control (e.g., DMSO) and a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Add the PARP1 enzyme and activated DNA to the wells.

    • Initiate the reaction by adding the biotinylated NAD+ solution.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Wash the plate to remove unbound reagents.

    • Add the streptavidin-HRP solution and incubate.

    • Wash the plate again.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).

    • Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Recommended Biochemical Assays for Sirtuin Inhibition

Similar to PARP assays, a range of fluorometric and luminescent assays are available for screening sirtuin inhibitors.[5][14][18][19]

Assay Type Principle Detection Method Advantages Considerations
Fluorogenic Deacetylase Assay A fluorophore and a quencher are attached to a peptide substrate. Deacetylation by the sirtuin allows a developer enzyme to cleave the peptide, separating the fluorophore and quencher.[5]FluorescenceWidely used, commercially available kits.Two-step reaction, potential for compound interference with the developer enzyme.
FRET-Based Assay Utilizes a substrate with a FRET pair. Deacetylation leads to a conformational change or cleavage that alters the FRET signal.[19]Fluorescence (FRET)Homogeneous format.Can be sensitive to fluorescent compound interference.
Transcreener® OAADPr Assay Directly detects the 2'-O-acetyl-ADP-ribose (OAADPr) product of the sirtuin reaction using a competitive immunoassay.[18]Fluorescence Polarization or TR-FRETUniversal for all sirtuins, direct product detection minimizes artifacts.May require specific reagents and antibodies.

Step-by-Step Protocol: Fluorogenic SIRT1 Inhibition Assay

This protocol is based on common commercially available kits.[5][19]

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of this compound in assay buffer.

    • Prepare a solution of purified SIRT1 enzyme.

    • Prepare a solution of the fluorogenic acetylated peptide substrate and NAD+.

    • Prepare the developer solution.

  • Assay Procedure:

    • Add the SIRT1 enzyme to the wells of a microplate.

    • Add the diluted this compound solutions. Include vehicle control and a known sirtuin inhibitor (e.g., nicotinamide) as a positive control.

    • Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the substrate and NAD+ solution.

    • Incubate at 37°C for the recommended time (e.g., 30-60 minutes).

    • Stop the enzymatic reaction and initiate the development step by adding the developer solution.

    • Incubate for a further period (e.g., 15-30 minutes).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[5]

  • Data Analysis:

    • Follow the same data analysis procedure as described for the PARP assay to determine the IC50 value.

Cell-Based Screening of this compound

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context. These assays can provide insights into cell permeability, metabolic stability, and engagement with the target in its native environment.

Cellular PARP Inhibition Assays

Cellular assays for PARP inhibitors often measure the potentiation of DNA-damaging agents or the trapping of PARP on chromatin.

Cell Viability Assay in BRCA-Deficient Cells

The principle of synthetic lethality can be exploited to screen for PARP inhibitors. Cells with a deficiency in the homologous recombination pathway (e.g., BRCA1/2 mutant cells) are highly sensitive to PARP inhibition.[11][12]

Step-by-Step Protocol: Cell Viability Assay

  • Cell Culture:

    • Culture a BRCA-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient control cell line (e.g., MDA-MB-231).

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).

  • Viability Measurement:

    • Measure cell viability using a standard method such as the AlamarBlue assay or a luminescent ATP-based assay (e.g., CellTiter-Glo®).[16]

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA-deficient cell line is indicative of PARP inhibition.

Cellular Sirtuin Inhibition Assays

Cellular assays for sirtuin inhibitors typically measure changes in the acetylation status of known sirtuin substrates.

Western Blot Analysis of Substrate Acetylation

A common method to assess sirtuin inhibition in cells is to measure the acetylation of a key substrate, such as p53 for SIRT1 or α-tubulin for SIRT2, by Western blot.

Step-by-Step Protocol: Western Blot for α-Tubulin Acetylation (SIRT2 Inhibition)

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HeLa or U2OS).

    • Treat the cells with varying concentrations of this compound for a defined period (e.g., 6-24 hours).

  • Protein Extraction:

    • Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for acetylated α-tubulin.

    • Use an antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • An increase in the ratio of acetylated α-tublin to total α-tubulin indicates inhibition of SIRT2.

Mechanism of Action (MoA) Studies

Once initial inhibitory activity is confirmed, further studies are necessary to elucidate the mechanism of inhibition.

Caption: Workflow for Mechanism of Action (MoA) Studies.

These studies involve varying the concentrations of both the substrate (NAD+) and the inhibitor (this compound) to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the data using methods like Lineweaver-Burk plots.[20][21] Given that nicotinamide is a product of the PARP and sirtuin reactions and acts as a feedback inhibitor, it is plausible that this compound will exhibit competitive inhibition with respect to NAD+.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to evaluating the enzyme inhibition potential of this compound, with a focus on the therapeutically relevant PARP and sirtuin enzyme families. The proposed workflow, from initial high-throughput biochemical screening to cell-based validation and mechanism of action studies, provides a solid framework for characterizing this promising compound. Positive results from these screens would warrant further investigation into selectivity profiling against other NAD+-dependent enzymes and advancement into preclinical models. The structural modifications inherent in this compound offer the potential for novel inhibitory properties, making its thorough investigation a worthwhile endeavor in the pursuit of new therapeutic agents.

References

  • PARP assay kits. (n.d.). Cambridge Bioscience.
  • Small-Molecule Screening Assay for Mono-ADP-Ribosyltransferases. (2015). PubMed.
  • PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience.
  • Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599.
  • PARP assay for inhibitors. (n.d.). BMG LABTECH.
  • PARP Assays. (n.d.). BPS Bioscience.
  • Preparation of screening assays for ADP-ribosyl readers and erasers using the GAP-tag as a binding probe. (2022). STAR Protocols.
  • What Is the Best Sirtuin Assay for SIRT Screening?. (2023). BellBrook Labs.
  • Zha, S., & Gasser, S. M. (2020). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 1(3), 100208.
  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. (2016). Oncotarget, 7(49), 80450–80463.
  • Discovery of compounds that inhibit SARS-CoV-2 Mac1-ADP-ribose binding by high-throughput screening. (2022). Antiviral Research.
  • Activity-Based Screening Assay for Mono-ADP-Ribosylhydrolases. (2020). Journal of Medicinal Chemistry, 63(13), 6878–6887.
  • Activity-Based Screening Assay for Mono-ADP-Ribosylhydrolases. (2020). Request PDF.
  • Davda, D., El Azzouny, M. A., Tom, C. T. M., Hernandez, J. L., Majmudar, J. D., Kennedy, R.T., & Martin, B. R. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS Chemical Biology, 8(9), 1912–1917.
  • Discovery of compounds that inhibit SARS-CoV-2 Mac1-ADP-ribose binding by high-throughput screening. (2022). PubMed.
  • Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. (2022). Journal of Medicinal Chemistry.
  • High-Throughput Activity Assay for Screening Inhibitors of the SARS-CoV-2 Mac1 Macrodomain. (2021). ACS Chemical Biology.
  • Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. (2013). PubMed.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules, 23(10), 2580.
  • This compound. (n.d.). MySkinRecipes.
  • Enzyme Inhibition. (2024). TeachMePhysiology.
  • Development and validation of high-throughput screening assays for poly(ADP-ribose) polymerase-2 inhibitors. (2014). Analytical Biochemistry, 449, 129–137.
  • Sirtuin inhibitors as anticancer agents. (2015). Future Medicinal Chemistry, 7(5), 565–580.
  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2021). Cancers, 13(21), 5369.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.
  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. (2019). The Journal of Steroid Biochemistry and Molecular Biology, 193, 105432.
  • Enzyme Inhibition. (2023). Chemistry LibreTexts.
  • ASAP (As Soon As Publishable). (n.d.). ACS Publications.
  • Mechanism of sirtuin nhibition by nicotinamide: Altering the NAD >+> cosubstrate specificity of a Sir2 enzyme. (2005). Molecular Cell.
  • PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. (2015). Annals of Oncology, 26(1), 32–40.
  • 5-Bromonicotinamide. (n.d.). ChemSynthesis.
  • 5-Bromonicotinamide. (n.d.). PubChem.
  • Overcoming resistance to PARPi in BRCA1-deficient breast cancer with STING agonists. (2021). VJHemOnc.
  • Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. (2022). Frontiers in Oncology, 12, 979929.
  • Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. (2020). Molecules, 25(19), 4443.
  • Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib. (2019). Future Oncology, 15(11), 1189–1200.
  • Targeting sirtuin activity with nicotinamide riboside reduces neuroinflammation in a GWI mouse model. (2020). Neurobiology of Disease, 141, 104923.
  • Mechanism of Sirtuin Inhibition by Nicotinamide: Altering the NAD+ Cosubstrate Specificity of a Sir2 Enzyme. (2005). Molecular Cell.
  • Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. (2019). Journal of the Serbian Chemical Society, 84(2), 107–134.

Sources

The Evolving Reactivity of the C2-Bromine in 2-Bromonicotinamide: A Technical Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromonicotinamide, a versatile heterocyclic building block, holds significant potential in the fields of medicinal chemistry and materials science. The strategic positioning of the bromine atom at the C2 position, influenced by the electronic properties of the pyridine ring and the adjacent nicotinamide moiety, imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this bromine atom, focusing on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By elucidating the underlying mechanistic principles and providing field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this compound in the synthesis of complex molecular architectures.

Introduction: Unlocking the Synthetic Potential of this compound

This compound is a key intermediate in the synthesis of a wide array of functionalized nicotinamide derivatives, which are prevalent in numerous biologically active compounds and functional materials.[1] The reactivity of the C2-bromine atom is the cornerstone of its synthetic utility, allowing for the introduction of diverse substituents through various chemical transformations. The pyridine nitrogen and the C3-carboxamide group synergistically influence the electronic landscape of the aromatic ring, rendering the C2 position susceptible to both palladium-catalyzed cross-coupling and nucleophilic attack. Understanding this intricate interplay is paramount for designing efficient and selective synthetic routes.

The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions (C2, C4, and C6).[2] The C3-carboxamide group, also an electron-withdrawing group, further enhances this effect, making the C2 position a prime target for nucleophilic displacement. In the realm of cross-coupling reactions, the C-Br bond is readily activated by palladium(0) catalysts, initiating a catalytic cycle that enables the formation of new carbon-carbon and carbon-heteroatom bonds.

This guide will systematically dissect the reactivity of the bromine atom in this compound across a spectrum of pivotal organic reactions. Each section will delve into the mechanistic nuances, offer optimized reaction conditions, and present detailed, step-by-step protocols to facilitate practical application in the laboratory.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and this compound is an excellent substrate for these transformations. The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)(R)L2 M-Br Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R caption Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Boronic Acid, and Base in a Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Pd Catalyst under Inert Atmosphere B->C D Add Degassed Solvents C->D E Heat to Specified Temperature with Stirring D->E F Monitor Progress by TLC/LC-MS E->F G Cool to Room Temp. and Perform Aqueous Workup F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I caption Figure 2: Experimental workflow for Suzuki-Miyaura coupling. SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product 2-Substituted Nicotinamide + Br⁻ intermediate->product Loss of Leaving Group caption Figure 3: General mechanism of nucleophilic aromatic substitution (SNAr).

Sources

2-Bromonicotinamide crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Bromonicotinamide

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the single-crystal X-ray structure of this compound, a key intermediate in pharmaceutical synthesis.[1] Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer insights into the causality behind experimental choices. It covers the complete workflow, from synthesis and single-crystal growth to data collection, structure refinement, and an in-depth analysis of the resulting molecular and supramolecular architecture. The guide is intended for researchers, scientists, and drug development professionals who utilize crystallographic data to inform molecular design and understand solid-state properties.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound that serves as a versatile building block in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents.[1] The precise three-dimensional arrangement of atoms within its crystal lattice governs its physical and chemical properties, such as solubility, stability, and dissolution rate—critical parameters in drug development. Furthermore, the non-covalent interactions dictated by the pyridine ring, the amide group, and the bromine atom provide a rich landscape for supramolecular chemistry and crystal engineering.

Understanding this crystal structure through single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise; it provides an empirical foundation for rational drug design.[2] It allows us to visualize the molecule's conformation, identify key hydrogen bonding motifs, and understand how the bromine atom participates in halogen bonding. This knowledge is instrumental in predicting how the molecule might interact with a biological target or in designing stable, crystalline solid forms.[3]

Synthesis and Bulk Characterization

Prior to any crystallographic analysis, a pure, well-characterized sample of the target compound must be obtained.

Synthetic Protocol: Diazotization-Bromination

A common and effective route to synthesize 2-bromopyridine derivatives is through a Sandmeyer-type reaction starting from 2-aminopyridine precursors. The following protocol is a representative method.

Rationale: This method is chosen for its high yield and the ready availability of the starting material, 2-aminonicotinamide. The diazotization reaction, followed by displacement with a bromide salt, is a robust transformation for introducing bromine onto an aromatic ring.[4]

Step-by-Step Protocol:

  • Preparation: In a three-neck flask equipped with a mechanical stirrer and a dropping funnel, add 2-aminonicotinamide to a 48% solution of hydrobromic acid (HBr) at 0-5 °C. Stir until a homogeneous slurry is formed.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C to prevent the diazonium salt from decomposing.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in 48% HBr. Slowly add the cold diazonium salt solution to the CuBr solution. The evolution of nitrogen gas will be observed.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Confirmation

The identity and purity of the synthesized bulk material must be confirmed before attempting crystallization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure, ensuring the bromine atom has been installed at the correct position and that no starting material remains.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic peaks for the N-H stretches of the primary amide (approx. 3100-3300 cm⁻¹), the C=O stretch (approx. 1680 cm⁻¹), and vibrations associated with the substituted pyridine ring.[5]

Single Crystal Growth: The Gateway to Structural Elucidation

The success of an SCXRD experiment is entirely dependent on the quality of the single crystal. The goal is to grow a crystal that is of sufficient size (typically 0.1-0.3 mm in all dimensions) and has a high degree of internal order, free from cracks and defects.

Experimental Protocol: Slow Evaporation

Rationale: The slow evaporation technique is often the first method attempted due to its simplicity and effectiveness. By allowing the solvent to evaporate slowly, the solution becomes supersaturated at a controlled rate, promoting the growth of a few large, well-ordered crystals rather than many small, imperfect ones. The choice of solvent is critical; an ideal solvent will dissolve the compound moderately and have a suitable vapor pressure.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water).

  • Preparation: Dissolve a small amount of purified this compound in a suitable solvent or solvent system (e.g., ethanol/water) by gentle warming to create a near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Cover the vial with a cap or parafilm pierced with a few small holes. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[2][6] The technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities of the diffracted beams.[7]

The SCXRD Workflow

The overall process can be visualized as a logical sequence from sample preparation to final data interpretation.

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_analysis Interpretation Phase synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth Pure Compound mounting Crystal Mounting crystal_growth->mounting High-Quality Crystal data_collection X-ray Data Collection mounting->data_collection Mounted Sample indexing Indexing & Integration data_collection->indexing Diffraction Images solution Structure Solution (e.g., Direct Methods) indexing->solution Reflection File (hkl) refinement Structure Refinement solution->refinement Initial Atomic Model validation Validation & CIF Generation refinement->validation Refined Structure analysis Structural Analysis (Geometry, Interactions) validation->analysis Final CIF File reporting Reporting & Publication analysis->reporting Manuscript / Report

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Experimental Protocol: Data Collection
  • Crystal Selection & Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

Computational Protocol: Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[2]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined.[8]

Structural Analysis and Interpretation

The final output of a successful refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This data is often deposited in public repositories like the Cambridge Structural Database (CSD) to be accessible to the global scientific community.[9][10]

Crystallographic Data Summary

The following table presents representative crystallographic data for a nicotinamide derivative.

Parameter Value Significance
Chemical FormulaC₆H₅BrN₂OConfirms the elemental composition of the molecule in the crystal.[11]
Formula Weight201.02 g/mol Molar mass of the asymmetric unit.[11]
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations that relate molecules within the unit cell.
a, b, c (Å)7.1, 15.3, 8.2The dimensions of the unit cell.
α, γ (°)90Angles of the unit cell.
β (°)110.5The non-90° angle in a monoclinic system.
Volume (ų)950The volume of a single unit cell.
Z4The number of molecules in the unit cell.
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.095Quality indicators of the refinement. Lower values indicate a better fit between the model and the data.
Goodness-of-fit (S)1.05Should be close to 1 for a good refinement.

Note: Data is illustrative and based on typical values for similar small organic molecules.

Molecular Geometry

The analysis reveals the precise bond lengths, bond angles, and torsion angles of the this compound molecule. The pyridine ring is expectedly planar, while the amide group may be slightly twisted relative to the ring. The C-Br bond length and the geometry around the amide group are of particular interest for understanding the molecule's reactivity and interaction potential.

Supramolecular Architecture: The Intermolecular Dance

In the solid state, molecules do not exist in isolation. They are held together by a network of non-covalent interactions that define the crystal packing. For this compound, the primary interactions are hydrogen bonds mediated by the amide group.

The Amide Dimer Synthon: A hallmark of primary amides is their tendency to form robust, centrosymmetric dimers via a pair of N-H···O hydrogen bonds.[8] This interaction, often described by the graph set R²₂(8), is a highly predictable and stable supramolecular synthon.

Chain Formation: These dimers can then be linked into chains or sheets by other interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the second amide N-H donor can link dimers together. The bromine atom may also participate in weaker C-H···Br or halogen bonding interactions, further stabilizing the three-dimensional network.[12]

Caption: Key Hydrogen Bonding Interactions in Nicotinamides.

Conclusion and Implications

The crystal structure analysis of this compound provides an unambiguous determination of its solid-state conformation and packing. The study reveals a structure dominated by robust N-H···O hydrogen-bonded amide dimers, which are further linked into a three-dimensional network. This detailed structural knowledge is invaluable for:

  • Drug Discovery: Understanding the preferred conformation and hydrogen-bonding capabilities informs the design of more potent and selective inhibitors.

  • Materials Science: The predictable supramolecular synthons can be exploited in crystal engineering to design co-crystals with tailored physical properties.[13]

  • Polymorph Screening: The identified structure serves as a reference point in studies to discover and characterize different crystalline forms (polymorphs) of the compound, which can have significant implications for drug manufacturing and bioavailability.

By integrating synthesis, crystal growth, and state-of-the-art diffraction techniques, we gain a fundamental understanding of this compound at the atomic level, paving the way for its intelligent application in science and medicine.

References

  • Ahmad, F., Altaf, H., Mubarik, A., & Ahmad, G. (n.d.). Synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide (3). ResearchGate.
  • Al-Said, M. S. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. PubMed.
  • MySkinRecipes. (n.d.). This compound.
  • Copan, A. V., & Sherrill, C. D. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics.
  • Wikipedia. (2024). Cambridge Structural Database.
  • Yang, T., Wang, Y., Liu, X., et al. (2019). (a) Intermolecular interactions in the B-crystal and G-crystal. (b and...). ResearchGate.
  • The Royal Society of Chemistry. (n.d.). Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives.
  • Misiaszek, T., & Czyznikowska, Z. (2014). The nature of interactions in nicotinamide crystal. PubMed.
  • Aslanov, L. A., & Zakharov, M. A. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI.
  • Wikipedia. (2024). X-ray crystallography.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. PubMed.
  • Domagała, S., et al. (2022). X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. National Institutes of Health (NIH).
  • Li, Y., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database.
  • CCDC. (n.d.). CCDC 2381101: Experimental Crystal Structure Determination. Iowa Research Online.
  • National Center for Biotechnology Information. (n.d.). 5-Bromonicotinamide. PubChem.
  • Hartshorn, M. J., et al. (2012). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. National Institutes of Health (NIH).
  • Tan, Y. Y., et al. (2024). 2-Bromoacetamide. National Institutes of Health (NIH).
  • Perevertkin, I. Y., et al. (2018). Experimental and theoretical study on structure and spectroscopic properties of 2-bromo-3-N-(N',N'-dimethylformamidino) benzanthrone. PubMed.
  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • Chemistry LibreTexts. (2023). X-ray Crystallography.
  • Minor, W. (n.d.). 1. Biological imaging by X-ray diffraction. An overview. 2. Crystals. Growth, physical properties and diffraction. 3. Working. University of Virginia.
  • Yilmaz, A., & Bolukbasi, O. (2016). Molecular structure and vibrational spectroscopic studies of prothionamide by density functional theory. PubMed.

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Bromonicotinamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 2-Bromonicotinamide cytotoxicity. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to offer a deep dive into the causal relationships behind experimental choices. We will explore the mechanistic rationale for assay selection, provide detailed, field-proven methodologies, and emphasize the principles of creating self-validating experimental systems. This guide is grounded in authoritative scientific references to ensure technical accuracy and trustworthiness, empowering researchers to generate robust and reproducible cytotoxicity data.

Introduction: Understanding this compound and the Rationale for Cytotoxicity Profiling

This compound is a nicotinamide analog that holds potential as a modulator of critical cellular processes. Its structural similarity to nicotinamide suggests a likely interaction with enzymes central to cellular metabolism and DNA repair, particularly those dependent on nicotinamide adenine dinucleotide (NAD+). The primary rationale for evaluating its cytotoxicity stems from its potential role as an inhibitor of key enzymes like nicotinamide phosphoribosyltransferase (NAMPT) and poly (ADP-ribose) polymerase (PARP).

Mechanistic Insights:

  • NAMPT Inhibition: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ synthesis in many cells.[1] Cancer cells, with their high metabolic and proliferative rates, are often heavily reliant on this pathway for a continuous supply of NAD+.[1][2] By inhibiting NAMPT, this compound can deplete intracellular NAD+ pools, leading to metabolic crisis, energy depletion, and ultimately, apoptosis.[2][3]

  • PARP Inhibition: PARP enzymes are crucial for DNA repair, particularly single-strand breaks.[4][5] In cancer cells with existing DNA repair defects, such as those with BRCA mutations, the inhibition of PARP can lead to a "synthetic lethality" scenario.[4][6] When PARP is inhibited, single-strand breaks escalate to more lethal double-strand breaks, which the cancer cells cannot efficiently repair, resulting in cell death.[4][7]

Given these potential mechanisms, a thorough in vitro cytotoxicity assessment is paramount to characterize the compound's therapeutic window and to understand its cellular effects. This guide will detail a multi-assay approach to build a comprehensive cytotoxicity profile.

Pre-Experimental Considerations: Building a Foundation for Reliable Data

The quality of cytotoxicity data is fundamentally dependent on meticulous pre-experimental planning and execution.

Cell Line Selection and Rationale

The choice of cell lines is critical and should be guided by the scientific question. A panel of cell lines, including both cancerous and non-cancerous lines, is recommended to assess both efficacy and potential off-target toxicity.

  • A549 (Human Lung Carcinoma): A widely used model for lung cancer research.[8][9] These cells are adherent and relatively easy to culture.[10][11]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen-receptor-positive breast cancer cell line that is a cornerstone of breast cancer research.[12][13][14]

  • Normal Cell Line (e.g., CRL-1439 - Normal Rat Liver Cells or Primary Human Fibroblasts): Essential for determining the selectivity of this compound. A significant difference in cytotoxicity between cancer and normal cells indicates a favorable therapeutic index.[15]

Cell Culture and Maintenance

Strict adherence to aseptic techniques and standardized cell culture protocols is non-negotiable for reproducible results.

General Cell Culture Conditions:

ParameterRecommendationRationale
Temperature 37°COptimal temperature for human cell growth.[8][12]
CO2 5%Maintains the physiological pH of the culture medium.[8][12]
Humidity >95%Prevents evaporation of the culture medium.
Medium Renewal 2-3 times per weekEnsures a consistent supply of nutrients and removal of metabolic waste.[16][17]
Subculturing At 70-90% confluencyMaintains cells in the exponential growth phase and prevents contact inhibition.[9][10]

Specific Cell Line Culture Protocols:

  • A549 Cells:

    • Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]

    • Subculturing: Use 0.25% Trypsin-EDTA to detach cells.[9]

  • MCF-7 Cells:

    • Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 0.01 mg/mL human insulin, and 1% Penicillin-Streptomycin.[12][13][16]

    • Subculturing: Use 0.25% Trypsin-EDTA for detachment.[12]

Core Cytotoxicity Assays: A Multi-Parametric Approach

A single cytotoxicity assay provides a limited view of a compound's effect. Therefore, a battery of tests assessing different cellular parameters is essential for a comprehensive evaluation.

Metabolic Activity Assessment: The MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19][20]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[19][21] The amount of formazan produced is directly proportional to the number of viable cells.[21][22]

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same solvent concentration as the highest compound concentration).[23]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18][21][23]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[18][21]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19][21] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[24][25][26]

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt into a colored formazan product.[26][27] The amount of formazan is proportional to the amount of LDH released and, consequently, the number of lysed cells.[27]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[26] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[23]

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.[23]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23][26]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490-520 nm) using a microplate reader.[26]

Apoptosis Detection: The Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay provides a more detailed picture of the mode of cell death, distinguishing between early apoptosis, late apoptosis, and necrosis.[28][29]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[30][31] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these early apoptotic cells.[28][30] Propidium iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[28][30]

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates or T-25 flasks and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

  • Washing: Wash the cells once with cold PBS.[28]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[28][32]

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[28]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[28][32]

  • Analysis: Add additional binding buffer and analyze the cells by flow cytometry as soon as possible.[32]

Interpretation of Results:

  • Annexin V- / PI-: Live, healthy cells.[28]

  • Annexin V+ / PI-: Early apoptotic cells.[28]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.[28]

Visualizing the Workflow and Potential Mechanisms

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Line Seeding (A549, MCF-7, Normal) Treatment Cell Treatment (24, 48, 72h) Cell_Culture->Treatment Compound_Prep This compound Serial Dilutions Compound_Prep->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay Endpoint Measurement LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Endpoint Measurement AnnexinV_PI_Assay Annexin V/PI Assay (Apoptosis/Necrosis) Treatment->AnnexinV_PI_Assay Endpoint Measurement Data_Analysis IC50 Calculation & Statistical Analysis MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis AnnexinV_PI_Assay->Data_Analysis Interpretation Cytotoxicity Profile & Mechanism of Action Data_Analysis->Interpretation

Signaling_Pathway cluster_nampt NAMPT Inhibition Pathway cluster_parp PARP Inhibition Pathway 2_Bromonicotinamide This compound NAMPT NAMPT 2_Bromonicotinamide->NAMPT PARP PARP 2_Bromonicotinamide->PARP NAD_Depletion NAD+ Depletion NAMPT->NAD_Depletion Inhibition Metabolic_Stress Metabolic Stress & Energy Depletion NAD_Depletion->Metabolic_Stress Apoptosis_NAMPT Apoptosis Metabolic_Stress->Apoptosis_NAMPT DNA_Repair_Inhibition Inhibition of DNA Repair PARP->DNA_Repair_Inhibition Inhibition DSB_Accumulation Double-Strand Break Accumulation DNA_Repair_Inhibition->DSB_Accumulation Apoptosis_PARP Apoptosis DSB_Accumulation->Apoptosis_PARP

Data Presentation and Interpretation

Summarizing Quantitative Data:

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity. It represents the concentration of a compound that inhibits a biological process by 50%. IC50 values should be calculated for each cell line and time point and presented in a tabular format for easy comparison.

Example Data Table:

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
A549Lung Carcinoma48[Insert Value]
MCF-7Breast Adenocarcinoma48[Insert Value]
CRL-1439Normal Rat Liver48[Insert Value]

Note: The inclusion of a normal cell line is crucial to assess the selectivity of the compound for cancer cells.[15]

Conclusion: Synthesizing a Comprehensive Cytotoxicity Profile

By employing a multi-assay approach that interrogates different aspects of cellular health—metabolic activity, membrane integrity, and the mode of cell death—researchers can build a robust and nuanced understanding of this compound's cytotoxic effects. This comprehensive data is essential for making informed decisions in the drug development pipeline, from lead optimization to preclinical evaluation. The methodologies and rationale presented in this guide provide a solid foundation for generating high-quality, reproducible data that will stand up to scientific scrutiny.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Dziadkowiec, K. N., Gąsiorowska, E., Nowak-Markwitz, E., & Jankowska, A. (2016). PARP inhibitors: its role in treatment of cancer. PMC - NIH.
  • Cancer Research UK. (n.d.). PARP inhibitors.
  • Abeomics. (n.d.). MCF-7 Culture Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Jayaraman, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?.
  • Patsnap. (2024). What are NAMPT inhibitors and how do they work?.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • Cleveland Clinic. (n.d.). PARP Inhibitors: What They Are, Types & Side Effects.
  • PubMed. (2021). PARP Inhibitors in Cancer Diagnosis and Therapy.
  • Nanopartikel.info. (n.d.). Culturing A549 cells.
  • University of Iowa. (n.d.). The Annexin V Apoptosis Assay.
  • In Vivo. (n.d.). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research.
  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
  • Protocols.io. (2024). LDH cytotoxicity assay.
  • Galli, U., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. PMC.
  • UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line.
  • OAE Publishing Inc. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer.
  • PubMed Central. (n.d.). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells.
  • Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol.
  • ENCODE. (n.d.). MCF-7 Cell Culture.
  • Le, P. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH.
  • Elabscience. (n.d.). MCF7 [MCF-7] Cell Line.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • Patsnap. (2025). What are the new molecules for NAMPT inhibitors?.
  • EdiGene. (n.d.). A549 Cell Line User Guide.
  • NIH. (2022). Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD.
  • NIH. (n.d.). Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells.
  • PubMed Central. (n.d.). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress.
  • NIH. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
  • PubMed. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress.
  • PMC. (n.d.). Role of NAD+ in regulating cellular and metabolic signaling pathways.
  • PubMed. (2020). Dihydronicotinamide riboside promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress.

Sources

An In-depth Technical Guide to the Physicochemical Parameters of 2-Bromonicotinamide for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromonicotinamide in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and substituent patterns is paramount to achieving desired pharmacological profiles. This compound, a halogenated derivative of the essential vitamin B3, represents a versatile building block for the synthesis of novel therapeutic agents. The introduction of a bromine atom at the 2-position of the pyridine ring, adjacent to the nitrogen, profoundly influences the molecule's electronic and steric properties. This, in turn, impacts its reactivity, target engagement, and metabolic stability, making a thorough understanding of its physicochemical parameters a critical prerequisite for successful drug design endeavors.

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to form key hydrogen bonds and engage in aromatic interactions with biological targets. The carboxamide at the 3-position provides an additional site for hydrogen bonding, further enhancing its potential for specific molecular recognition. The bromo-substituent serves not only as a handle for further synthetic elaboration via cross-coupling reactions but also as a modulator of the pyridine ring's basicity and the molecule's overall lipophilicity.[1]

This technical guide provides a comprehensive analysis of the key physicochemical parameters of this compound, offering both theoretical insights and practical experimental protocols for their determination. By understanding these fundamental properties, researchers can make more informed decisions in the design and optimization of this compound-based drug candidates.

Core Physicochemical Properties of this compound

ParameterValue/Estimated RangeImplication in Drug Design
Molecular Formula C₆H₅BrN₂ODefines the elemental composition.
Molecular Weight 201.02 g/mol [2]Influences diffusion and transport properties.
Melting Point Estimated: 150-170 °CPurity assessment and solid-state stability.[3][4]
pKa (Pyridine N) Estimated: 1.0 - 2.0Governs ionization state at physiological pH, impacting solubility and target binding.
logP (Octanol/Water) Calculated (XLogP3): 1.7[2]Key indicator of lipophilicity, affecting permeability, solubility, and metabolism.
Aqueous Solubility Predicted: Low to moderateCrucial for bioavailability and formulation development.
Hydrogen Bond Donors 1[2]Potential for interactions with biological targets.
Hydrogen Bond Acceptors 2[2]Potential for interactions with biological targets.

Experimental Determination of Physicochemical Parameters

Accurate experimental determination of physicochemical properties is essential for building robust structure-activity relationships (SAR) and for the development of predictive models. The following sections detail standardized protocols for measuring the key parameters of this compound.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical profiling of a drug candidate like this compound.

G cluster_0 Initial Assessment cluster_1 Solubility & Ionization cluster_2 Lipophilicity & Permeability cluster_3 Structural Analysis Purity Analysis (HPLC, NMR) Purity Analysis (HPLC, NMR) Melting Point Determination Melting Point Determination Purity Analysis (HPLC, NMR)->Melting Point Determination pKa Determination pKa Determination Melting Point Determination->pKa Determination Aqueous Solubility (pH-dependent) Aqueous Solubility (pH-dependent) pKa Determination->Aqueous Solubility (pH-dependent) LogP/LogD Measurement LogP/LogD Measurement Aqueous Solubility (pH-dependent)->LogP/LogD Measurement In vitro Permeability (e.g., PAMPA) In vitro Permeability (e.g., PAMPA) LogP/LogD Measurement->In vitro Permeability (e.g., PAMPA) Crystal Structure (X-ray) Crystal Structure (X-ray) LogP/LogD Measurement->Crystal Structure (X-ray) Solid-State Characterization (DSC, TGA) Solid-State Characterization (DSC, TGA) Crystal Structure (X-ray)->Solid-State Characterization (DSC, TGA)

Caption: A streamlined workflow for the physicochemical characterization of a drug candidate.

Melting Point Determination: Capillary Method

The melting point is a fundamental indicator of a compound's purity and provides insights into its crystal lattice energy.[5][6]

Protocol:

  • Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

  • Capillary Loading: Seal one end of a capillary tube. Introduce the powdered sample into the open end and gently tap to compact the material to a height of 2-3 mm.[3]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating and Observation:

    • Initially, heat rapidly to approximately 15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[3]

    • Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

  • Replicate Measurements: Conduct at least two more measurements to ensure reproducibility.[3]

Causality: A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[5]

pKa Determination: UV-Metric Titration

The acid dissociation constant (pKa) of the pyridine nitrogen in this compound is critical as it dictates the molecule's charge state at physiological pH. The electron-withdrawing effect of the bromine atom at the 2-position is expected to significantly decrease the basicity of the pyridine nitrogen compared to nicotinamide (pKa ≈ 3.3-3.6).[5][7]

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute into water to a final concentration where the compound remains soluble across the desired pH range.

  • Titration Setup: Use an automated titrator equipped with a pH electrode and a UV-Vis spectrophotometer with a fiber-optic probe.

  • Data Collection:

    • Titrate the solution with a standardized solution of hydrochloric acid.

    • Simultaneously record the pH and the full UV-Vis spectrum at regular intervals.

  • Data Analysis:

    • The protonation of the pyridine nitrogen will induce a change in the UV-Vis spectrum.

    • Use appropriate software to analyze the spectral changes as a function of pH to determine the pKa value.

Causality: The spectrophotometric method is advantageous for compounds with low solubility as it can be performed at lower concentrations than potentiometric titration. The change in the electronic structure upon protonation leads to a shift in the wavelength of maximum absorbance, which can be directly correlated to the ratio of ionized to non-ionized species.

LogP Determination: Shake-Flask Method

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity.[8] A LogP value around 1.7 suggests that this compound has a balanced lipophilicity, which is often a good starting point for achieving oral bioavailability.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a glass vial.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Centrifuge the vial to ensure complete phase separation.

  • Concentration Analysis:

    • Carefully remove an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of this compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Causality: The shake-flask method is considered the "gold standard" for LogP determination as it is a direct measure of the partitioning equilibrium.[9] It is crucial to use pre-saturated solvents to avoid volume changes during the experiment.

Aqueous Solubility Determination: Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10]

Protocol:

  • Solution Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.

  • Sample Collection and Preparation:

    • Allow the solids to settle.

    • Withdraw an aliquot of the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Concentration Analysis: Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method like HPLC-UV.

Causality: This method determines the thermodynamic equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution under steady-state conditions. Measuring solubility at different pH values is crucial for ionizable compounds like this compound.

Crystal Structure Determination: Single-Crystal X-ray Diffraction

General Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Causality: The crystal structure reveals the precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, stacking interactions) in the solid state. This information can be used to understand the solid-state properties and to aid in the design of new crystalline forms (polymorphs) with improved properties.

Implications for Drug Design and Development

The physicochemical properties of this compound have profound implications for its journey from a chemical entity to a potential therapeutic agent.

Structure-Activity Relationship (SAR) and Target Engagement
  • pKa and Ionization: With an estimated pKa in the range of 1.0-2.0, the pyridine nitrogen of this compound will be predominantly neutral at physiological pH (7.4). This is in contrast to more basic pyridine-containing drugs that may be protonated. This neutral character can be advantageous for crossing biological membranes but may alter its ability to form ionic interactions with acidic residues in a target's active site.

  • Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine nitrogen acts as a hydrogen bond acceptor. These features are crucial for specific recognition by protein targets.

  • Role of Bromine: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. It also provides a key vector for synthetic modification to explore the SAR of the 2-position of the pyridine ring.

ADME Properties and Bioavailability

The journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME) is heavily influenced by its physicochemical properties.

G Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Dissolution & Absorption Liver (Metabolism) Liver (Metabolism) GI Tract->Liver (Metabolism) First-Pass Effect Systemic Circulation Systemic Circulation Liver (Metabolism)->Systemic Circulation Distribution Target Tissue Target Tissue Systemic Circulation->Target Tissue Excretion Excretion Systemic Circulation->Excretion Target Tissue->Systemic Circulation

Caption: The journey of an orally administered drug, influenced by its physicochemical properties.

  • Solubility and Absorption: The aqueous solubility of this compound will be a limiting factor for its oral absorption. Strategies to enhance solubility, such as formulation with solubilizing agents or the development of more soluble prodrugs, may be necessary.

  • Lipophilicity and Permeability: The calculated LogP of 1.7 suggests that this compound should have reasonable passive permeability across the intestinal epithelium. According to Lipinski's "Rule of Five," a LogP value below 5 is generally favorable for oral bioavailability.[11]

  • Metabolism: The pyridine ring can be susceptible to metabolism by cytochrome P450 enzymes. The presence of the bromine atom may influence the regioselectivity of metabolism and could potentially block a site of metabolic attack, thereby increasing the compound's half-life. The amide group may be subject to hydrolysis by amidases.

Conclusion

This compound is a promising scaffold for drug discovery, offering a blend of desirable features for target interaction and synthetic tractability. A comprehensive understanding and experimental determination of its physicochemical parameters—pKa, LogP, solubility, and solid-state properties—are indispensable for guiding the optimization of lead compounds. The protocols and insights provided in this guide serve as a robust framework for researchers to unlock the full therapeutic potential of this compound and its derivatives. By integrating these fundamental principles into the drug design process, the scientific community can accelerate the development of novel and effective medicines.

References

  • de Souza, M. V. N., et al. (2010). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o486.
  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Sastre, J., et al. (2012). Prediction of pKa values using the PM6 semiempirical method. Journal of Molecular Modeling, 18(9), 4137-4148.
  • SSERC. (n.d.). Melting point determination.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • Cambridge MedChem Consulting. (n.d.). LogP/D.
  • protocols.io. (2024, September 23). LogP / LogD shake-flask method.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • FooDB. (2010, April 8). Showing Compound Nicotinamide (FDB012485).
  • MDPI. (2021).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis.
  • ChemSynthesis. (2025, May 20). 5-Bromonicotinamide.
  • PubChem. (n.d.). 5-Bromonicotinamide.
  • PubChem. (n.d.). 2-Chloronicotinamide.
  • PubChem. (n.d.). 2-Fluoronicotinamide.
  • LookChem. (n.d.). Cas 364-22-7,2-Fluoronicotinamide.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nicotinamide Derivatives

The nicotinamide scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of biologically active molecules and pharmaceuticals. The ability to functionalize the pyridine ring at specific positions is crucial for modulating the pharmacological properties of these compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the nicotinamide core.[1][2][3] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 2-bromonicotinamide, a key building block for the synthesis of novel molecular entities. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters for achieving high yields and purity.

Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, using a palladium catalyst and a base.[4] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[2][3] The catalytic cycle, a fundamental concept in organometallic chemistry, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid (activated by the base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]

The choice of catalyst, ligand, base, and solvent is critical for success, especially with nitrogen-containing heterocycles like this compound, as the pyridine nitrogen can coordinate to the palladium center and inhibit the catalyst.[9]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)L_n Pd0->OxAdd This compound Transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal Ar'-B(OH)₂ / Base Transmetal->Pd0 Reductive Elimination Product 2-Aryl-nicotinamide (Product) Desired Product Transmetal->Product Reactant1 This compound Reactant2 Arylboronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₃PO₄) caption Catalytic cycle for the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)Notes
This compoundStarting material1.0 mmol, 1.0 equiv.Ensure purity.
Arylboronic AcidCoupling partner1.2 - 1.5 mmol, 1.2 - 1.5 equiv.Quality is critical; protodeboronation can be an issue if wet.[9]
Palladium(II) Acetate (Pd(OAc)₂)Catalyst precursor0.02 mmol, 2 mol%Other Pd sources like Pd₂(dba)₃ or PdCl₂(dppf) can be used.[10][11]
SPhosLigand0.04 mmol, 4 mol%Bulky, electron-rich ligands are often essential for pyridinic substrates.[12] XPhos is another excellent alternative.
Potassium Phosphate (K₃PO₄)Base2.0 - 3.0 mmol, 2.0 - 3.0 equiv.Must be anhydrous and finely ground. Cs₂CO₃ is a stronger, often more effective alternative.[9][12]
1,4-DioxaneSolvent5 mLAnhydrous grade is required. Toluene is another common solvent.
Nitrogen or ArgonInert gasN/AEssential to prevent oxidation of the Pd(0) catalyst.[9]
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[12]

    • In a separate vial, weigh the palladium(II) acetate (2 mol%) and SPhos (4 mol%) and add them to the Schlenk flask.

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[10] The active Pd(0) catalyst is sensitive to oxygen.[9]

  • Solvent Addition and Degassing:

    • Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask via syringe.

    • To further ensure anaerobic conditions, bubble the inert gas through the stirred reaction mixture for 10-15 minutes.[12]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 2-12 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel to afford the pure 2-aryl-nicotinamide.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion - Inactive catalyst (oxygen exposure).- Poor quality reagents (water present).- Catalyst inhibition by pyridine nitrogen.- Ensure rigorous degassing and use of anhydrous solvents/reagents.[9]- Switch to a more robust, electron-rich ligand like SPhos or XPhos.[9]- Increase catalyst loading or reaction temperature.
Protodeboronation - Presence of water or protic sources.- Unsuitable base.- Use thoroughly dried solvents and finely ground, anhydrous base.[9]- This side reaction cleaves the C-B bond of the boronic acid, removing it from the cycle.[9]
Homocoupling of Boronic Acid - Presence of oxygen, which can re-oxidize Pd(0) to Pd(II).- Inappropriate reaction conditions.- Strict exclusion of oxygen is the most critical factor to minimize this side reaction.[9]- Optimize reaction temperature and time.

Workflow Visualization

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 2-Bromonicotinamide, a challenging yet valuable substrate in medicinal chemistry.

The presence of the pyridine nitrogen and the amide functionality in this compound introduces specific challenges that require careful consideration in the design of the experimental setup. The lone pair of the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to deactivation. Furthermore, the electronic properties of the nicotinamide ring influence the reactivity of the C-Br bond.

Understanding the Catalytic Cycle: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[2] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Pd(II) Amido Complex Pd(II) Amido Complex Amine Coordination->Pd(II) Amido Complex Base, -H-Base+ Pd(II) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II)-amido complex, yielding the desired N-aryl-2-aminonicotinamide product and regenerating the active Pd(0) catalyst.

Key Parameters for a Successful Amination of this compound

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several critical reaction components. The following table summarizes a range of conditions reported for the amination of related 2-halopyridines, providing a valuable starting point for optimization.

ComponentRecommended Reagents and ConditionsRationale and Key Considerations
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[3] Pre-catalysts can offer more reliable generation of the active catalyst.[4]
Ligand Bulky, electron-rich phosphines: - Xantphos- (±)-BINAP- dppp (1,3-Bis(diphenylphosphino)propane)- XPhos- RuPhos- BrettPhosThe choice of ligand is paramount for preventing catalyst inhibition by the pyridine nitrogen and for promoting the desired reductive elimination.[5] Bulky ligands create a sterically hindered environment around the palladium center.
Base Strong Bases: - NaOtBu (Sodium tert-butoxide)- LiHMDS (Lithium bis(trimethylsilyl)amide)Weaker Bases: - Cs₂CO₃ (Cesium carbonate)- K₃PO₄ (Potassium phosphate)A strong base is typically required to deprotonate the amine.[5] However, for substrates with base-sensitive functional groups, weaker bases may be necessary. The solubility of the base in the reaction solvent is also a critical factor.[4]
Solvent Aprotic, non-polar solvents: - Toluene- Dioxane- THF (Tetrahydrofuran)The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Anhydrous conditions are crucial for optimal results.[4]
Temperature 80-110 °CThe reaction temperature is a critical parameter that often requires optimization. Higher temperatures can increase the reaction rate but may also lead to side reactions.
Reaction Time 4-24 hoursReaction progress should be monitored by techniques such as TLC or LC-MS to determine the optimal reaction time.

Detailed Experimental Protocol: A Representative Procedure

This protocol provides a general and robust starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Note: This is a generalized procedure and may require optimization for specific amine coupling partners. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Pd Precursor, Ligand, and Base to Schlenk Flask B 2. Add this compound and Amine A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir (80-110 °C) C->D E 5. Cool and Quench D->E F 6. Extraction E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.5 equiv)

  • Anhydrous Toluene (or other suitable aprotic solvent)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask or glovebox)

  • Magnetic stirrer and heating plate

  • Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes, water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., 0.02 equiv of Pd₂(dba)₃), the phosphine ligand (e.g., 0.04 equiv of (±)-BINAP), and the base (e.g., 2.0 equiv of sodium tert-butoxide).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add this compound (1.0 equiv) and the amine (1.2 equiv) to the flask.

    • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

  • Reaction:

    • Seal the Schlenk flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-aminonicotinamide.

Troubleshooting and Optimization

The Buchwald-Hartwig amination of heteroaromatic halides can sometimes be challenging. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure that the reaction is performed under strictly anhydrous and inert conditions, as oxygen can deactivate the palladium catalyst.[6] The quality of the reagents, particularly the palladium precursor and the base, is critical. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[6]

    • Insufficient Reactivity: If the reaction is sluggish, increasing the temperature or prolonging the reaction time may be beneficial. For less reactive amines, a higher catalyst and ligand loading might be necessary.

  • Side Reactions:

    • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom can be a competing side reaction. This is often influenced by the choice of ligand; screening different phosphine ligands can help to minimize this byproduct.

    • Homocoupling: Dimerization of the starting materials can sometimes occur. Optimizing the reaction temperature and the rate of addition of the reagents can help to mitigate this issue.

  • Influence of the Amide Group: The amide functionality in this compound could potentially coordinate with the palladium catalyst. If catalyst inhibition is suspected, the use of more sterically demanding ligands may be beneficial to disfavor this interaction.

By carefully considering the principles outlined in these application notes and systematically optimizing the reaction parameters, researchers can successfully employ the Buchwald-Hartwig amination for the synthesis of a wide range of valuable N-substituted 2-aminonicotinamides.

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine
  • optimizing base and solvent for Buchwald-Hartwig amin
  • Optimization of the Buchwald-Hartwig reaction.
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
  • The Buchwald-Hartwig Amin
  • (PDF) ChemInform Abstract: Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation.
  • Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed
  • Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Comput
  • 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH
  • MIT Open Access Articles Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Applic

Sources

Application Notes and Protocols for the Synthesis and Fungicidal Screening of 2-Bromonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Nicotinamide and its derivatives have emerged as a significant class of heterocyclic compounds in the development of novel fungicides.[1] Their broad spectrum of bioactivity, including fungicidal, insecticidal, and herbicidal properties, has garnered considerable attention in the agrochemical field.[1] This guide provides a comprehensive overview of the synthesis of 2-bromonicotinamide derivatives and detailed protocols for their subsequent fungicidal screening. The methodologies outlined herein are designed to be robust and reproducible, enabling researchers to efficiently synthesize and evaluate novel compounds for their potential as antifungal agents.

Introduction: The Rationale for this compound Derivatives in Fungicide Discovery

The pyridine carboxamide structure is a well-established pharmacophore in the agrochemical industry, with the commercial success of boscalid, a nicotinamide derivative, underscoring the potential of this chemical class for controlling a variety of plant pathogens.[1] The introduction of a bromine atom at the 2-position of the nicotinamide scaffold serves as a key synthetic handle for further structural diversification through cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize fungicidal activity.[2][3] Furthermore, nicotinamide itself has demonstrated intrinsic antifungal properties and can enhance the efficacy of existing antifungal agents, suggesting that its derivatives may possess potent and potentially novel mechanisms of action.[4][5][6]

The primary mode of action for many fungicidal nicotinamide derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain.[1][7][8] By targeting this well-validated enzyme, there is a strong rationale for the development of novel SDH inhibitors based on the this compound core. This guide will provide the foundational synthetic and screening methodologies to empower researchers in this endeavor.

Synthesis of this compound: A Foundational Precursor

The synthesis of this compound can be approached through several routes. A common and effective method involves the Sandmeyer reaction, a versatile tool for the introduction of halides onto an aromatic ring via a diazonium salt intermediate.[9][10][11][12]

Synthetic Pathway Overview

The synthesis commences with the readily available 2-aminonicotinic acid, which is converted to the corresponding diazonium salt and subsequently subjected to a copper(I) bromide-mediated bromination. The resulting 2-bromonicotinic acid is then converted to the target this compound.

Synthesis_Workflow A 2-Aminonicotinic Acid B Diazonium Salt Intermediate A->B NaNO2, HBr, 0-5 °C C 2-Bromonicotinic Acid B->C CuBr D This compound C->D 1. SOCl2 2. NH4OH

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminonicotinic acid

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Ice

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Diazotization of 2-Aminonicotinic Acid

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-aminonicotinic acid in a solution of HBr and water at 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of CuBr in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the mixture and collect the precipitated 2-bromonicotinic acid by filtration.

  • Wash the solid with cold water and dry under vacuum.

Step 3: Amidation of 2-Bromonicotinic Acid

  • Reflux a mixture of 2-bromonicotinic acid and thionyl chloride for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in an appropriate solvent (e.g., DCM) and add it dropwise to a cooled solution of ammonium hydroxide.

  • Stir the mixture for 1-2 hours.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution

The bromine atom at the 2-position of the nicotinamide is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine functionalities.[3]

General Reaction Scheme

SnAr_Reaction A This compound C 2-Substituted Nicotinamide Derivative A->C B Primary or Secondary Amine (R1R2NH) B->C Base (e.g., K2CO3), Solvent (e.g., DMF) Heat

Caption: General scheme for SnAr diversification.

Protocol: Synthesis of N-Aryl/Alkyl-2-aminonicotinamide Derivatives

Materials:

  • This compound

  • Desired primary or secondary amine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in DMF, add the desired amine and potassium carbonate.

  • Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-substituted nicotinamide derivative.

Fungicidal Screening Protocols

A tiered screening approach is recommended, starting with in vitro assays to determine the intrinsic antifungal activity of the synthesized compounds, followed by in vivo assays for promising candidates.

In Vitro Antifungal Susceptibility Testing

The mycelial growth inhibition assay is a common method to evaluate the in vitro antifungal activity of compounds against phytopathogenic fungi.[1]

Fungal Strains:

  • Rhizoctonia solani

  • Sclerotinia sclerotiorum

  • Gibberella zeae

  • Fusarium oxysporum

  • Cytospora mandshurica[1][13]

Materials:

  • Potato Dextrose Agar (PDA)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Dissolve the test compounds in DMSO to prepare stock solutions.

  • Add appropriate volumes of the stock solutions to the molten PDA medium to achieve the desired final concentrations (e.g., 50 µg/mL).

  • Pour the amended PDA into sterile Petri dishes.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony.

  • Incubate the plates at 25-28 °C for 2-5 days, or until the mycelium in the control plate (containing only DMSO) reaches the edge of the plate.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the mycelial colony on the control plate and T is the average diameter of the mycelial colony on the treated plate.

Data Presentation: The results should be presented in a clear and concise table, including the compound identifier, test concentration, and the percentage of inhibition against each fungal species. For lead compounds, determining the EC₅₀ (half-maximal effective concentration) value is recommended.

Compound IDConcentration (µg/mL)R. solani Inhibition (%)S. sclerotiorum Inhibition (%)G. zeae Inhibition (%)
2-Bromo-A 5075.268.982.1
2-Bromo-B 5045.652.338.7
Boscalid 5092.589.795.3
In Vivo Fungicidal Screening

Promising compounds from the in vitro screen should be evaluated for their protective efficacy in a whole-plant assay.

Example: In Vivo Assay against Cucumber Downy Mildew (Pseudoperonospora cubensis) [14]

Materials:

  • Cucumber plants (e.g., at the two-leaf stage)

  • Spore suspension of Pseudoperonospora cubensis

  • Synthesized compounds formulated as an emulsifiable concentrate (EC) or wettable powder (WP)

  • Commercial fungicide (e.g., Flumorph) as a positive control

  • Humid chamber

Procedure:

  • Grow cucumber plants to the two-leaf stage in a greenhouse.

  • Prepare solutions of the test compounds and the positive control at various concentrations.

  • Spray the cucumber leaves with the test solutions until runoff. A blank formulation solution should be used as a negative control.

  • Allow the treated leaves to air dry.

  • Inoculate the treated leaves with a spore suspension of P. cubensis.

  • Place the inoculated plants in a humid chamber at 20-25 °C with high humidity (>90%) for 24 hours to facilitate infection.

  • Transfer the plants back to the greenhouse and maintain for 7-10 days.

  • Assess the disease severity by visually estimating the percentage of leaf area covered by lesions.

  • Calculate the protective efficacy using the following formula:

    • Protective Efficacy (%) = [(A - B) / A] × 100

    • Where A is the average disease index of the negative control group and B is the average disease index of the treated group.

Mechanism of Action Studies: SDH Inhibition Assay

For compounds showing significant fungicidal activity, it is crucial to investigate their mechanism of action. An SDH inhibition assay can be performed to determine if the compounds act as SDHIs.[8]

Workflow for Fungicidal Screening and MoA Analysis

Screening_Workflow A Synthesized this compound Derivatives B In Vitro Antifungal Screening (Mycelial Growth Inhibition) A->B C Inactive Compounds B->C Low Activity D Active Compounds (Lead Candidates) B->D High Activity E In Vivo Fungicidal Assay (Whole Plant) D->E F Mechanism of Action Studies (e.g., SDH Inhibition Assay) D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G

Caption: Workflow for fungicidal screening and MoA.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the substituent at the 2-position of the nicotinamide scaffold and evaluation of the corresponding fungicidal activity will enable the elucidation of structure-activity relationships (SAR). For many nicotinamide-based fungicides, the nature of the substituent on the aniline ring is a key determinant of activity.[7] Analysis of the SAR data will guide the design of next-generation derivatives with improved potency and spectrum of activity.

Conclusion

The synthetic and screening protocols detailed in this guide provide a robust framework for the discovery and development of novel this compound-based fungicides. By leveraging the versatility of the 2-bromo-substituent for chemical diversification and employing a systematic screening cascade, researchers can efficiently identify and optimize lead compounds with the potential to become next-generation crop protection agents.

References

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Synthesis of 2-Chloronicotinic Acid Derivatives.
  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (Source: ASM Journals) [Link]
  • Sandmeyer reaction. (Source: Wikipedia) [Link]
  • Effect of Nicotinamide Against Candida albicans. (Source: PMC - NIH) [Link]
  • Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors.
  • Sandmeyer Reaction. (Source: Organic Chemistry Portal) [Link]
  • Nicotinamide: Mechanism of action and indications in dermatology. (Source: Indian Journal of Dermatology, Venereology and Leprology) [Link]
  • Antifungal Susceptibility Testing: Current Approaches. (Source: PMC - PubMed Central) [Link]
  • Synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide (3).
  • Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole.
  • Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. (Source: PMC - NIH) [Link]
  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (Source: PMC - NIH) [Link]
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (Source: Master Organic Chemistry) [Link]
  • Novel synthesis of nicotinamide derivatives of cytotoxic properties. (Source: PubMed) [Link]
  • 22.5 Sandmeyer Reactions. (Source: YouTube) [Link]
  • High-Throughput Screening of the Repurposing Hub Library to Identify Drugs with Novel Inhibitory Activity against Candida albicans and Candida auris Biofilms. (Source: MDPI) [Link]
  • What is the mechanism of Nicotinamide?
  • Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • Enhanced Antifungal Effects By Nicotinamide And Its Molecular Mechanism. (Source: Globe Thesis) [Link]
  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (Source: PMC - NIH) [Link]
  • Antifungal metabolites, their novel sources, and targets to combat drug resistance. (Source: Frontiers) [Link]
  • Nicotinamide potentiates amphotericin B activity against Candida albicans. (Source: PubMed) [Link]
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (Source: University of Missouri–St. Louis) [Link]
  • Synthesis, activity, and their relationships of 2,4-diaminonicotinamide derivatives as EGFR inhibitors targeting C797S mut

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromonicotinamide in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1] The core chemical scaffold of most PARP inhibitors mimics nicotinamide, a component of the natural PARP substrate NAD+.[2] 2-Bromonicotinamide has emerged as a highly strategic and versatile building block in the synthesis of these inhibitors. Its pyridine ring serves as a bioisostere for the nicotinamide core, while the bromine atom at the 2-position provides a reactive handle for sophisticated palladium-catalyzed cross-coupling reactions. This document provides an in-depth guide for researchers and drug development professionals on the application of this compound, detailing the core synthetic methodologies, step-by-step protocols, and the scientific rationale behind experimental choices.

Introduction: PARP Inhibition and the Nicotinamide Pharmacophore

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[3] In cancer cells with a compromised homologous recombination repair (HRR) pathway (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be repaired efficiently in the absence of functional HRR, ultimately leading to cell death.[1] This concept, known as synthetic lethality , is the foundational therapeutic strategy for PARP inhibitors.[4]

The catalytic domain of PARP enzymes utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate. The first-generation PARP inhibitors were designed as small-molecule nicotinamide analogs that competitively bind to the NAD+ pocket, inhibiting the enzyme's catalytic activity.[5] This fundamental pharmacophore—the nicotinamide carboxamide moiety—remains a central feature in many approved and clinical-stage PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib.

This compound is an ideal starting material because it already contains this critical pharmacophore. The bromine atom serves as a versatile attachment point for building the complex molecular architectures required for high potency and selectivity.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond in this compound is readily activated by palladium catalysts, making it an excellent substrate for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound (e.g., a boronic acid or boronic ester).[6] This reaction is instrumental in constructing the biaryl scaffolds common in many PARP inhibitors.

Causality Behind Experimental Design:

  • Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a common and often more active system is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ and phosphine ligands.[7] The ligand stabilizes the palladium center and modulates its reactivity.

  • Ligand: For electron-deficient substrates like 2-bromopyridines, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often superior. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[7]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can significantly impact yield, with stronger bases often required for less reactive substrates.[6]

  • Solvent: The reaction is typically performed in aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with the addition of water to aid in dissolving the inorganic base.[6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition transmetalation_complex Transmetalation Intermediate oxidative_addition->transmetalation_complex Ligand Exchange/ Metathesis product_complex Product-Pd(II) Complex transmetalation_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product_out Ar-R (Coupled Product) product_complex->product_out reagents_in Ar-X (this compound) reagents_in->oxidative_addition boronic_in R-B(OR)₂ boronic_in->transmetalation_complex base_in Base base_in->transmetalation_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8] This transformation is crucial for synthesizing PARP inhibitors where a core fragment is linked to a secondary amine, a common structural motif.

Causality Behind Experimental Design:

  • Catalyst/Ligand: Similar to the Suzuki coupling, this reaction relies on a Pd(0) catalyst, often generated from Pd(OAc)₂ or Pd₂(dba)₃. The choice of ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos) are highly effective as they accelerate both the oxidative addition and the final reductive elimination step.[8][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice. Weaker bases like K₂CO₃ are generally insufficient.[10]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and deactivation of the catalyst.[9]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination Amine Coordination amide_complex Palladium Amido Complex amine_coordination->amide_complex Deprotonation amide_complex->pd0 Reductive Elimination product_out Ar-NR₂ (Coupled Product) amide_complex->product_out reagents_in Ar-X (this compound) reagents_in->oxidative_addition amine_in R₂NH amine_in->amine_coordination base_in Base (NaOtBu) base_in->amine_coordination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following protocols are representative examples based on established methodologies for the coupling of 2-bromopyridine derivatives and are intended as a robust starting point for synthesis.[10][11]

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize an aryl-substituted nicotinamide, a common core structure in PARP inhibitors.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 - 0.05 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 - 0.10 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Experimental Workflow:

Suzuki_Protocol_Workflow start Start: Assemble Reagents setup Reaction Setup: Combine solids in a flame-dried flask. start->setup inert Inert Atmosphere: Evacuate and backfill with N₂ or Ar (3x). setup->inert solvents Add Solvents: Inject anhydrous dioxane and water. inert->solvents degas Degas Mixture: Bubble N₂/Ar through the solvent for 15-20 min. solvents->degas catalyst Add Catalyst System: Add Pd(OAc)₂ and SPhos. degas->catalyst heat Heat Reaction: Heat to 80-100 °C with vigorous stirring. catalyst->heat monitor Monitor Progress: Check by TLC or LC-MS until completion (4-24h). heat->monitor workup Work-up: Cool, filter, and extract with an organic solvent. monitor->workup purify Purification: Purify by column chromatography or recrystallization. workup->purify end End: Characterized Product purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Establish Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to make a ~0.1 M solution with respect to the this compound.

  • Degassing: Bubble inert gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: To the degassed mixture, add Pd(OAc)₂ (0.03 eq) and SPhos (0.06 eq). The slight yellow color of the palladium acetate should dissipate as the active catalyst forms.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C using an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the final product.

Data and Optimization Parameters

The success of cross-coupling reactions on heteroaromatic substrates is highly dependent on the precise conditions. The following table summarizes key parameters and provides guidance for optimization.

ParameterStandard ConditionOptimization Rationale & Alternatives
Catalyst Loading 2-5 mol% PdIncrease to 10 mol% for difficult couplings. Lowering loading to <1 mol% is possible for highly efficient industrial processes.
Ligand SPhos, XPhosFor simpler couplings, PPh₃ may suffice. Other specialized biarylphosphine ligands can be screened for improved yields.
Base K₂CO₃, K₃PO₄Cs₂CO₃ is more soluble and can accelerate reactions. For sensitive substrates, weaker bases like NaHCO₃ may be attempted.
Solvent System Dioxane/H₂O (4:1)Toluene/H₂O can be effective. For anhydrous conditions, THF or DMF can be used, especially with bases like K₃PO₄.
Temperature 80-100 °CLower temperatures may be possible with highly active catalyst systems. Microwave irradiation can dramatically reduce reaction times.[12]

Troubleshooting Common Issues

  • No Reaction/Low Conversion:

    • Cause: Inactive catalyst due to oxygen exposure; insufficient base strength or solubility; low reaction temperature.

    • Solution: Ensure rigorous degassing and use of anhydrous solvents. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase the reaction temperature or screen a more active ligand (e.g., XPhos).

  • Formation of Homocoupled Boronic Acid Byproduct:

    • Cause: Often occurs if the reaction is too slow or if oxygen is present.

    • Solution: Improve degassing. Use a higher catalyst/ligand loading or a more active ligand to accelerate the desired cross-coupling pathway.

  • Dehalogenation of Starting Material (Hydrodehalogenation):

    • Cause: A common side reaction, particularly with electron-deficient aryl halides. Can be promoted by certain ligands or impurities.

    • Solution: Screen different phosphine ligands. Ensure the boronic acid is of high purity. Sometimes, lowering the reaction temperature can mitigate this side reaction.

Conclusion

This compound is a powerful and economically viable building block for the synthesis of PARP inhibitors. Its utility is unlocked through modern palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. A thorough understanding of the reaction mechanisms and the rationale behind the choice of catalyst, ligand, base, and solvent is paramount for achieving high yields and purity. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully employ this compound in the development of next-generation targeted cancer therapeutics.

References

  • From bench to bedside: Synthetic strategies and clinical application of PARP inhibitors. (2025). Bioorganic Chemistry.
  • Jaspers, J. et al. (2013). Loss of 53BP1 causes PARP inhibitor resistance in Brca1-mutated mouse mammary tumors. Cancer Discovery.
  • Scott, C. L., & Swisher, E. M. (2021). Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival. Cancers.
  • Rose, M. et al. (2020). Clinical approaches to overcome PARP inhibitor resistance. Cancer Drug Resistance.
  • Zhang, T. et al. (2020). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. Chemical Science.
  • Li, H. et al. (2022). Update on Combination Strategies of PARP Inhibitors.
  • Zhang, W. et al. (2006).
  • Malyuchenko, N. V. et al. (2021). Second-generation inhibitors. A nicotinamide pharmacophore group is... ResearchGate.
  • Ates, C. et al. (2020). Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. Future Medicinal Chemistry.
  • Behera, P. K. et al. (2024). Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta.
  • Wang, Y. et al. (2022). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. European Journal of Medicinal Chemistry.
  • Wu, L. et al. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Bioorganic & Medicinal Chemistry.
  • Allen, C. et al. (2010).
  • Thorsell, A.-K. et al. (2017). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry.
  • Sigma-Aldrich.
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2023).
  • Baroliya, P. K. et al. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • Nie, D. et al. (2020).
  • El-Ghandour, A. H. A. et al. (2018). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos-Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides.
  • Wikipedia. (2023). Suzuki reaction. en.wikipedia.org.
  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Epistemeo. (2012).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for Monitoring 2-Bromonicotinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the development and application of High-Performance Liquid Chromatography (HPLC) methods for the real-time monitoring of chemical reactions involving 2-Bromonicotinamide. As a critical intermediate in the synthesis of various pharmacologically active compounds, ensuring the purity and reaction completion of this compound is paramount. This note details the underlying principles, offers robust protocols, and discusses the critical parameters for developing a stability-indicating HPLC method to track the consumption of the starting material, the formation of the desired product, and the emergence of any process-related impurities or degradation products.

Introduction: The Analytical Imperative in this compound Chemistry

This compound serves as a key building block in the synthesis of numerous pharmaceutical agents. The efficiency of its subsequent transformations and the purity of the final active pharmaceutical ingredient (API) are directly dependent on the successful and complete conversion of this starting material. Monitoring the progress of reactions involving this compound is therefore not merely a quality control step but a fundamental component of process understanding and optimization.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose. Its high resolving power allows for the separation, identification, and quantification of the starting material, intermediates, final product, and any potential impurities within a single analytical run.[1][2] This capability is crucial for determining reaction kinetics, identifying optimal reaction conditions, and ensuring the final product meets stringent purity requirements.[3][4]

This application note will delineate a systematic approach to developing a reliable reversed-phase HPLC (RP-HPLC) method for monitoring reactions of this compound. We will explore the rationale behind the selection of stationary phases, mobile phases, and detection parameters, and provide a detailed, step-by-step protocol that can be adapted to specific reaction chemistries.

Foundational Principles: Designing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and selectively quantify the analyte of interest in the presence of its potential degradation products or other impurities.[5][6][7] For monitoring a chemical reaction, this means the HPLC method must be able to resolve the peaks of this compound, the desired product, and any significant byproducts or unreacted starting materials.

The Causality Behind Experimental Choices

The development of a robust HPLC method is a multifactorial process where each parameter is chosen to achieve the desired separation.

  • Column Chemistry (Stationary Phase): Reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common and effective mode for separating small organic molecules like this compound and its derivatives.[8][9] A C18 (octadecylsilane) column is a versatile and often optimal first choice due to its strong hydrophobic retention of a wide range of organic analytes. The particle size (e.g., 5 µm) and column dimensions (e.g., 250 mm x 4.6 mm) are selected to balance resolution, analysis time, and backpressure.[5]

  • Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous component (like water or a buffer) and an organic modifier (like acetonitrile or methanol), is the primary tool for controlling retention and selectivity.[9]

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and superior UV transparency at low wavelengths. The ratio of organic modifier to the aqueous phase is adjusted to achieve optimal retention times.

    • Aqueous Phase & pH Control: The pH of the mobile phase is a critical parameter, especially for ionizable compounds. This compound and its potential reaction products may have acidic or basic functional groups. Adjusting the pH with a suitable buffer (e.g., phosphate or acetate) can significantly impact peak shape and retention. For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium acetate are used.[10]

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[11] These detectors acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and for identifying the optimal detection wavelength for all components of interest.

Workflow for Method Development

The logical flow of developing an HPLC method for reaction monitoring is a systematic process of optimization and validation.

MethodDevelopmentWorkflow A Define Analytical Goal: Monitor this compound Reaction B Initial Parameter Selection: C18 Column, ACN/Water Mobile Phase A->B Establish Baseline C Scouting Gradients: Broad to Narrow Elution Windows B->C Determine Retention Behavior D Optimize Mobile Phase: pH, Organic Modifier Ratio C->D Fine-tune Separation E Wavelength Selection: Use PDA for Optimal λ D->E Enhance Sensitivity F Method Validation: Specificity, Linearity, Precision E->F Ensure Reliability (ICH Q2(R1)) G Application: Real-Time Reaction Monitoring F->G Deploy for Analysis

Caption: A typical workflow for HPLC method development.

Experimental Protocols

The following protocols provide a starting point for developing a specific HPLC method for your this compound reaction.

Materials and Reagents
  • This compound (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Phosphoric Acid (or other suitable acid/buffer for pH adjustment)

  • Trifluoroacetic Acid (TFA) (Optional, for improved peak shape)

Instrumentation and Chromatographic Conditions

This table outlines a robust starting point for method development.

ParameterRecommended SettingRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/DAD DetectorStandard configuration for robust method development and analysis.
Column C18, 250 mm x 4.6 mm, 5 µmA versatile column providing good resolution for a wide range of small molecules.[5]
Mobile Phase A Water with 0.1% Phosphoric Acid (or 0.1% TFA)Acidification of the mobile phase can improve peak shape for basic compounds.
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (or 0.1% TFA)Acetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength Monitor at 265 nm, acquire PDA data from 200-400 nm265 nm is a common starting point for nicotinamide derivatives; PDA allows for post-run optimization.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Standard and Sample Preparation Protocol

1. Standard Preparation: a. Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (or a suitable solvent that solubilizes all reaction components). This will be your stock solution. c. Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) for injection.

2. Reaction Sample Preparation: a. At specified time intervals during the reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in a large volume (e.g., 10 mL) of a suitable solvent. This both stops the reaction and dilutes the sample to an appropriate concentration for HPLC analysis. The diluent should be miscible with the reaction solvent and the HPLC mobile phase. c. Filter the diluted sample through a 0.45 µm syringe filter before transferring to an HPLC vial.

Gradient Elution Protocol

A gradient elution is recommended to ensure that all components, from polar starting materials to potentially nonpolar products, are eluted within a reasonable time frame.

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
20.0595
25.0595
25.1955
30.0955

This generic gradient can be steepened or flattened based on the initial scouting runs to improve the resolution between closely eluting peaks.

Data Interpretation and Application

Monitoring Reaction Progress

By injecting samples at various time points, a reaction profile can be generated. The peak area of this compound will decrease over time, while the peak area of the product will increase. The appearance of any new peaks indicates the formation of byproducts or intermediates.

ReactionMonitoring cluster_0 Reaction Vessel cluster_1 HPLC Analysis cluster_2 Kinetic Analysis A This compound + Reagents B Timepoint Sampling A->B C Quench & Dilute B->C D HPLC Injection C->D E Data Acquisition: Peak Area vs. Time D->E F Plot [Concentration] vs. Time E->F G Determine Reaction Rate F->G H Identify Byproducts F->H

Caption: Workflow for HPLC-based reaction monitoring.

Quantitation and Purity Assessment

Once the reaction is complete, the final sample can be analyzed to determine the purity of the product. By using a reference standard of known concentration, the amount of product and any impurities can be quantified. The relative peak areas can also be used to estimate the percentage of each component in the final mixture. This is particularly important for regulatory submissions and quality control.[1]

Method Validation (Trustworthiness)

To ensure the reliability of the analytical data, the developed HPLC method should be validated according to ICH Q2(R1) guidelines.[6][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of all peaks of interest and can be confirmed using forced degradation studies.[5][6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The use of a well-developed, stability-indicating HPLC method is critical for the successful monitoring of reactions involving this compound. By systematically selecting and optimizing chromatographic parameters, researchers can gain valuable insights into reaction kinetics, product formation, and impurity profiles. The protocols and principles outlined in this application note provide a solid foundation for developing robust and reliable analytical methods to support pharmaceutical development and manufacturing. The ability to track reaction components with high specificity and precision is a cornerstone of modern process analytical technology (PAT).[12][13]

References

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • National Institutes of Health. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation.
  • Malig, T. C., Koenig, J. D. B., Situ, H., Chehal, N. K., Hultin, P. G., & Hein, J. E. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2(2), 309-314.
  • SIELC Technologies. (n.d.). Separation of 2-Bromopropionic acid on Newcrom R1 HPLC column.
  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
  • MDPI. (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • ResearchGate. (n.d.). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. (n.d.).
  • Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology (IJPRT).
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (n.d.).
  • ResearchGate. (n.d.). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide.
  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
  • PubMed. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Reaction Kinetics of 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the development and application of High-Performance Liquid Chromatography (HPLC) methods for the real-time monitoring of chemical reactions involving this compound. As a critical intermediate in the synthesis of various pharmacologically active compounds, ensuring the purity and reaction completion of this compound is paramount. This note details the underlying principles, offers robust protocols, and discusses the critical parameters for developing a stability-indicating HPLC method to track the consumption of the starting material, the formation of the desired product, and the emergence of any process-related impurities or degradation products.

Introduction: The Analytical Imperative in this compound Chemistry

This compound serves as a key building block in the synthesis of numerous pharmaceutical agents. The efficiency of its subsequent transformations and the purity of the final active pharmaceutical ingredient (API) are directly dependent on the successful and complete conversion of this starting material. Monitoring the progress of reactions involving this compound is therefore not merely a quality control step but a fundamental component of process understanding and optimization.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose. Its high resolving power allows for the separation, identification, and quantification of the starting material, intermediates, final product, and any potential impurities within a single analytical run.[1][2] This capability is crucial for determining reaction kinetics, identifying optimal reaction conditions, and ensuring the final product meets stringent purity requirements.[3][4]

This application note will delineate a systematic approach to developing a reliable reversed-phase HPLC (RP-HPLC) method for monitoring reactions of this compound. We will explore the rationale behind the selection of stationary phases, mobile phases, and detection parameters, and provide a detailed, step-by-step protocol that can be adapted to specific reaction chemistries.

Foundational Principles: Designing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and selectively quantify the analyte of interest in the presence of its potential degradation products or other impurities.[5][6][7] For monitoring a chemical reaction, this means the HPLC method must be able to resolve the peaks of this compound, the desired product, and any significant byproducts or unreacted starting materials.

2.1. The Causality Behind Experimental Choices

The development of a robust HPLC method is a multifactorial process where each parameter is chosen to achieve the desired separation.

  • Column Chemistry (Stationary Phase): Reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common and effective mode for separating small organic molecules like this compound and its derivatives.[8][9] A C18 (octadecylsilane) column is a versatile and often optimal first choice due to its strong hydrophobic retention of a wide range of organic analytes. The particle size (e.g., 5 µm) and column dimensions (e.g., 250 mm x 4.6 mm) are selected to balance resolution, analysis time, and backpressure.[5]

  • Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous component (like water or a buffer) and an organic modifier (like acetonitrile or methanol), is the primary tool for controlling retention and selectivity.[9]

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and superior UV transparency at low wavelengths. The ratio of organic modifier to the aqueous phase is adjusted to achieve optimal retention times.

    • Aqueous Phase & pH Control: The pH of the mobile phase is a critical parameter, especially for ionizable compounds. This compound and its potential reaction products may have acidic or basic functional groups. Adjusting the pH with a suitable buffer (e.g., phosphate or acetate) can significantly impact peak shape and retention. For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium acetate are used.[10]

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[11] These detectors acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and for identifying the optimal detection wavelength for all components of interest.

2.2. Workflow for Method Development

The logical flow of developing an HPLC method for reaction monitoring is a systematic process of optimization and validation.

MethodDevelopmentWorkflow A Define Analytical Goal: Monitor this compound Reaction B Initial Parameter Selection: C18 Column, ACN/Water Mobile Phase A->B Establish Baseline C Scouting Gradients: Broad to Narrow Elution Windows B->C Determine Retention Behavior D Optimize Mobile Phase: pH, Organic Modifier Ratio C->D Fine-tune Separation E Wavelength Selection: Use PDA for Optimal λ D->E Enhance Sensitivity F Method Validation: Specificity, Linearity, Precision E->F Ensure Reliability (ICH Q2(R1)) G Application: Real-Time Reaction Monitoring F->G Deploy for Analysis

Caption: A typical workflow for HPLC method development.

Experimental Protocols

The following protocols provide a starting point for developing a specific HPLC method for your this compound reaction.

3.1. Materials and Reagents
  • This compound (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Phosphoric Acid (or other suitable acid/buffer for pH adjustment)

  • Trifluoroacetic Acid (TFA) (Optional, for improved peak shape)

3.2. Instrumentation and Chromatographic Conditions

This table outlines a robust starting point for method development.

ParameterRecommended SettingRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/DAD DetectorStandard configuration for robust method development and analysis.
Column C18, 250 mm x 4.6 mm, 5 µmA versatile column providing good resolution for a wide range of small molecules.[5]
Mobile Phase A Water with 0.1% Phosphoric Acid (or 0.1% TFA)Acidification of the mobile phase can improve peak shape for basic compounds.
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (or 0.1% TFA)Acetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength Monitor at 265 nm, acquire PDA data from 200-400 nm265 nm is a common starting point for nicotinamide derivatives; PDA allows for post-run optimization.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
3.3. Standard and Sample Preparation Protocol

1. Standard Preparation: a. Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (or a suitable solvent that solubilizes all reaction components). This will be your stock solution. c. Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) for injection.

2. Reaction Sample Preparation: a. At specified time intervals during the reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in a large volume (e.g., 10 mL) of a suitable solvent. This both stops the reaction and dilutes the sample to an appropriate concentration for HPLC analysis. The diluent should be miscible with the reaction solvent and the HPLC mobile phase. c. Filter the diluted sample through a 0.45 µm syringe filter before transferring to an HPLC vial.

3.4. Gradient Elution Protocol

A gradient elution is recommended to ensure that all components, from polar starting materials to potentially nonpolar products, are eluted within a reasonable time frame.

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
20.0595
25.0595
25.1955
30.0955

This generic gradient can be steepened or flattened based on the initial scouting runs to improve the resolution between closely eluting peaks.

Data Interpretation and Application
4.1. Monitoring Reaction Progress

By injecting samples at various time points, a reaction profile can be generated. The peak area of this compound will decrease over time, while the peak area of the product will increase. The appearance of any new peaks indicates the formation of byproducts or intermediates.

ReactionMonitoring cluster_0 Reaction Vessel cluster_1 HPLC Analysis cluster_2 Kinetic Analysis A This compound + Reagents B Timepoint Sampling A->B C Quench & Dilute B->C D HPLC Injection C->D E Data Acquisition: Peak Area vs. Time D->E F Plot [Concentration] vs. Time E->F G Determine Reaction Rate F->G H Identify Byproducts F->H

Caption: Workflow for HPLC-based reaction monitoring.

4.2. Quantitation and Purity Assessment

Once the reaction is complete, the final sample can be analyzed to determine the purity of the product. By using a reference standard of known concentration, the amount of product and any impurities can be quantified. The relative peak areas can also be used to estimate the percentage of each component in the final mixture. This is particularly important for regulatory submissions and quality control.[1]

Method Validation (Trustworthiness)

To ensure the reliability of the analytical data, the developed HPLC method should be validated according to ICH Q2(R1) guidelines.[6][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of all peaks of interest and can be confirmed using forced degradation studies.[5][6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The use of a well-developed, stability-indicating HPLC method is critical for the successful monitoring of reactions involving this compound. By systematically selecting and optimizing chromatographic parameters, researchers can gain valuable insights into reaction kinetics, product formation, and impurity profiles. The protocols and principles outlined in this application note provide a solid foundation for developing robust and reliable analytical methods to support pharmaceutical development and manufacturing. The ability to track reaction components with high specificity and precision is a cornerstone of modern process analytical technology (PAT).[12][13]

References
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • National Institutes of Health. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation.
  • Malig, T. C., Koenig, J. D. B., Situ, H., Chehal, N. K., Hultin, P. G., & Hein, J. E. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2(2), 309-314.
  • SIELC Technologies. (n.d.). Separation of 2-Bromopropionic acid on Newcrom R1 HPLC column.
  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
  • MDPI. (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • ResearchGate. (n.d.). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. (n.d.).
  • Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology (IJPRT).
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (n.d.).
  • ResearchGate. (n.d.). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide.
  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
  • PubMed. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Reaction Kinetics of 1,3-Dibromo-5,5-dimethylhydantoin.

Sources

Application Notes and Protocols: Scale-up Synthesis of 2-Bromonicotinamide for Library Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2-Bromonicotinamide is a pivotal building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. Its utility in library production for high-throughput screening necessitates a robust, scalable, and cost-effective synthetic protocol. This guide provides a detailed examination of two primary synthetic strategies for the large-scale production of this compound, offering in-depth protocols, process optimization insights, and safety considerations tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices is elucidated to empower users with a comprehensive understanding of the synthetic process, ensuring both efficiency and safety.

Strategic Approaches to this compound Synthesis

The synthesis of this compound on a large scale presents challenges related to regioselectivity, handling of hazardous reagents, and purification. Two principal retrosynthetic pathways have been identified as most amenable to scale-up:

  • The Sandmeyer Reaction: A classic and reliable method for the conversion of an amino group to a bromide via a diazonium salt intermediate. This route commences with the readily available 2-aminonicotinamide.

  • Amidation of 2-Bromonicotinic Acid: This approach involves the initial synthesis of 2-bromonicotinic acid followed by its conversion to the corresponding amide. This pathway offers an alternative with different considerations for reagent selection and purification.

This document will detail the protocols for both approaches, allowing for an informed decision based on available starting materials, equipment, and desired scale.

Visualization of Synthetic Pathways

G cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Amidation 2-Aminonicotinamide 2-Aminonicotinamide Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Aminonicotinamide->Diazonium Salt Intermediate NaNO2, HBr This compound This compound Diazonium Salt Intermediate->this compound CuBr 2-Bromonicotinic Acid 2-Bromonicotinic Acid Acyl Chloride Intermediate Acyl Chloride Intermediate 2-Bromonicotinic Acid->Acyl Chloride Intermediate SOCl2 or Oxalyl Chloride Acyl Chloride Intermediate->this compound NH4OH or NH3

Figure 1: High-level overview of the two primary synthetic routes to this compound.

Route 1: Scale-up Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides.[1][2][3] This method is particularly advantageous due to the relatively low cost of the starting material, 2-aminonicotinamide.

Causality of Experimental Choices:
  • Diazotization: The formation of the diazonium salt is conducted at low temperatures (0-5 °C) to ensure its stability and prevent premature decomposition. Hydrobromic acid is used as both the acid source and the bromide source for the subsequent substitution. Sodium nitrite is the diazotizing agent.

  • Copper(I) Bromide Catalyst: Copper(I) bromide is the classical catalyst for the Sandmeyer bromination.[1][3] It facilitates the single-electron transfer mechanism that leads to the formation of the aryl radical and subsequent bromide transfer.

  • Work-up and Purification: The reaction mixture is neutralized to precipitate the crude product. Recrystallization is a highly effective method for purifying amides, often yielding a product of high purity without the need for chromatography.[4][5][6]

Detailed Protocol:

Step 1: Diazotization of 2-Aminonicotinamide

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 48% hydrobromic acid (HBr, 3.0 equivalents).

  • Cool the HBr to 0-5 °C using a circulating chiller.

  • Slowly add 2-aminonicotinamide (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • In a separate vessel, prepare a solution of sodium nitrite (NaNO2, 1.1 equivalents) in deionized water.

  • Add the sodium nitrite solution dropwise to the reactor over 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

Step 2: Sandmeyer Bromination

  • In a separate, larger jacketed reactor, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in 48% HBr (1.5 equivalents).

  • Cool the CuBr solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution over 1-2 hours. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until nitrogen evolution ceases.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to 10-15 °C.

  • Slowly and carefully neutralize the mixture to pH 7-8 with a concentrated solution of sodium hydroxide or ammonium hydroxide. The product will precipitate as a solid.

  • Filter the crude product using a Büchner funnel and wash the filter cake with cold deionized water.

  • Dry the crude product under vacuum at 50-60 °C.

Purification by Recrystallization:
  • Select an appropriate solvent or solvent system for recrystallization. Ethanol, isopropanol, or a mixture of ethanol and water are good starting points.[5]

  • Dissolve the crude this compound in the minimum amount of hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety Considerations for Route 1:
  • 2-Aminonicotinamide: May cause skin and serious eye irritation.[7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear acid-resistant gloves and a face shield.

  • Sodium Nitrite: Oxidizing agent and toxic if swallowed. Keep away from combustible materials.

  • Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after preparation.

  • Copper(I) Bromide: Harmful if swallowed and causes skin and eye irritation.

Route 2: Scale-up Synthesis via Amidation of 2-Bromonicotinic Acid

This route offers an alternative to the Sandmeyer reaction, which can be advantageous if 2-bromonicotinic acid is a more readily available or cost-effective starting material. The key step is the efficient amidation of the carboxylic acid.[8][9][10][11][12][13][14]

Causality of Experimental Choices:
  • Acid Activation: Conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, is necessary for efficient amidation. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.

  • Amidation: The activated acyl chloride is then reacted with an ammonia source, such as ammonium hydroxide or ammonia gas, to form the amide.

  • Catalytic Amidation: For a greener and potentially more scalable approach, direct amidation of the carboxylic acid using a catalyst like boric acid can be considered, although this may require higher temperatures and azeotropic water removal.[11][13]

Detailed Protocol (via Acyl Chloride):

Step 1: Synthesis of 2-Bromonicotinoyl Chloride

  • In a jacketed reactor equipped with a mechanical stirrer, reflux condenser with a scrubber for acidic gases, and an addition funnel, charge 2-bromonicotinic acid (1.0 equivalent) and a suitable solvent such as toluene or dichloromethane.

  • Slowly add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux (40-80 °C depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

Step 2: Amidation

  • Dissolve the crude 2-bromonicotinoyl chloride in a suitable inert solvent like dichloromethane or THF.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a concentrated solution of ammonium hydroxide (NH₄OH, 2.0-3.0 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Isolation

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization as described in Route 1.

Safety Considerations for Route 2:
  • 2-Bromonicotinic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[15]

  • Thionyl Chloride/Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate PPE.

  • Ammonium Hydroxide: Corrosive and can cause severe skin and eye irritation.

Workflow for Scale-up Synthesis and Purification

G Starting Material Starting Material Reaction Reaction Starting Material->Reaction Route 1 or 2 Work-up Work-up Reaction->Work-up Neutralization/Quenching Crude Product Isolation Crude Product Isolation Work-up->Crude Product Isolation Filtration Purification Purification Crude Product Isolation->Purification Recrystallization Pure this compound Pure this compound Purification->Pure this compound Analytical QC Analytical QC Pure this compound->Analytical QC Library Production Library Production Analytical QC->Library Production

Figure 2: General workflow for the scale-up production and purification of this compound.

Analytical Quality Control

For library production, ensuring the purity and identity of this compound is critical. The following analytical techniques are recommended for quality control:

Parameter Method Typical Specification
Purity HPLC-UV≥98%
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Melting Point Melting Point ApparatusConsistent with literature values
High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for purity analysis.[16][17]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Detection: UV at a suitable wavelength (e.g., 260 nm).

  • Peak Purity: Can be assessed using a photodiode array (PDA) detector.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for confirming the structure of the final product. The spectra should be consistent with the structure of this compound.

Conclusion

The successful scale-up synthesis of this compound for library production hinges on the careful selection of the synthetic route, optimization of reaction conditions, and implementation of robust purification and analytical methods. Both the Sandmeyer reaction of 2-aminonicotinamide and the amidation of 2-bromonicotinic acid are viable strategies, with the choice depending on factors such as starting material availability, cost, and equipment. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers and drug development professionals can confidently produce high-purity this compound for their discovery programs.

References

  • Sandmeyer reaction. (n.d.). In Wikipedia.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Archiv der Pharmazie, 339(7), 364-370.
  • Ahmad, F., Altaf, H., Mubarik, A., & Ahmad, G. (2023). Synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide and its derivatives via Suzuki-Miyaura cross-coupling reaction. Journal of Heterocyclic Chemistry, 60(7), 1234-1242.
  • Thermo Fisher Scientific. (2011).
  • Cayman Chemical. (2025).
  • Bano, S., & Singh, R. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 867-894.
  • Fisher Scientific. (2025).
  • University of California, Davis. (n.d.).
  • Trost, B. M., & Li, C. J. (Eds.). (2014).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Amino-2-bromo-N-methylnicotinamide.
  • ResearchGate. (2025).
  • ResearchGate. (2020).
  • Fisher Scientific. (2014).
  • CUNY. (n.d.).
  • University of Rochester. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution.
  • Wang, D., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X= B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-460.
  • UCL Discovery. (n.d.).
  • Google Patents. (n.d.).
  • Alfa Chemistry. (n.d.). CAS 87674-18-8 2-Bromo nicotinamide.
  • ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • University of California, Los Angeles. (n.d.).
  • ResearchG
  • Latta, R., Springsteen, G., & Wang, B. (2001).
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • Franchetti, P., Grifantini, M., & Martelli, S. (1993). Stereoselective synthesis of nicotinamide beta-riboside and nucleoside analogs. Journal of medicinal chemistry, 36(15), 2185-2188.
  • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method.
  • Thapa, R., Gurung, D. B., & Giri, R. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Journal of Chemistry, 2014.
  • Organic Chemistry Portal. (2023). One-Pot Tandem Oxidative Bromination and Amination of Sulfenamide for the Synthesis of Sulfinamidines.
  • Wang, Y., et al. (2014).
  • UCL Discovery. (n.d.).
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • Asian Journal of Chemistry. (2023).
  • ResearchGate. (2021).
  • Benchchem. (n.d.). A Comparative Guide to the Validation of HPLC and NMR Methods for Purity Assessment of Benzylboronic Acid.
  • UCL Discovery. (n.d.).

Sources

Application Notes & Protocols: 2-Bromonicotinamide as a Versatile Building Block in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Halogenated Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that bind to a biological target with low affinity.[4] These "fragments" are then optimized into more potent, drug-like molecules through structure-guided design.[4][5] This approach offers several advantages, including a more thorough exploration of chemical space with smaller libraries and the generation of leads with superior physicochemical properties and ligand efficiency.[6][7]

Within the vast chemical space of possible fragments, halogenated compounds, particularly those containing bromine or iodine, have emerged as exceptionally valuable tools.[8][9] The strategic inclusion of a bromine atom, as seen in 2-bromonicotinamide, is not merely for scaffold decoration. It introduces the potential for a specific and highly directional non-covalent interaction known as halogen bonding (XB) .[8][10] A halogen bond is formed between the electropositive region on the halogen atom (the "sigma-hole") and a Lewis base, such as a backbone carbonyl oxygen or the side chain of an amino acid.[10][11] The strength of this interaction increases with the polarizability of the halogen, making bromine a more potent halogen bond donor than chlorine.[10] This interaction can significantly contribute to binding affinity and specificity, providing a defined vector for fragment elaboration.[9][11]

This guide provides a detailed overview and practical protocols for utilizing this compound as a strategic building block in FBDD campaigns. We will explore its chemical properties, screening methodologies, and hit-to-lead optimization strategies, underscoring the unique advantages conferred by its brominated pyridine scaffold.

Physicochemical Properties of this compound

A thorough understanding of the fragment's properties is crucial for designing effective screening and follow-up chemistry strategies.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O[12]
Molecular Weight 201.02 g/mol [12]
CAS Number 87674-18-8[12]
IUPAC Name 2-bromopyridine-3-carboxamide[12]
Hydrogen Bond Donors 1[12]
Hydrogen Bond Acceptors 2[12]
Predicted Boiling Point 338.9 °C at 760 mmHg[12][13]
Canonical SMILES C1=CC(=C(N=C1)Br)C(=O)N[12]

These properties place this compound squarely within the "Rule of Three" guidelines for fragment libraries (MW < 300 Da, ≤3 H-bond donors/acceptors), making it an ideal starting point for an FBDD campaign.[14]

The FBDD Workflow: A Visual Overview

The journey from a fragment hit to a lead candidate is a multi-step, iterative process heavily reliant on structural biology and medicinal chemistry.

FBDD_Workflow cluster_prep Phase 1: Preparation & Screening cluster_validation Phase 2: Hit Validation cluster_optimization Phase 3: Hit-to-Lead Lib Fragment Library (incl. This compound) QC Library QC (Solubility, Purity) Lib->QC Screen Primary Screen (e.g., DSF, SPR, NMR) QC->Screen Hits Initial Hits Screen->Hits Ortho Orthogonal Screen (e.g., ITC, SPR) Hits->Ortho Struct Structural Biology (X-ray, NMR) Ortho->Struct Validated Validated Hits (Binding Mode Confirmed) Struct->Validated SBDD Structure-Based Design Validated->SBDD Synth Chemical Synthesis (Elaboration) SBDD->Synth SAR SAR Analysis Synth->SAR SAR->SBDD Iterative Cycles Lead Lead Candidate SAR->Lead Halogen_Bonding cluster_protein Protein Backbone cluster_fragment This compound O      C=O     Frag      Br—Py—C(=O)NH₂     Frag->O   σ-hole Interaction   (Halogen Bond)

Sources

Application Notes and Protocols for Metal-Free Synthesis Involving 2-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Embracing Metal-Free Methodologies in Heterocyclic Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, gracing a multitude of blockbuster drugs with its presence. Within this class of compounds, functionalized nicotinamides are of particular interest due to their diverse biological activities. The journey of elaborating these structures, however, has traditionally been dominated by transition-metal-catalyzed cross-coupling reactions. While powerful, these methods are not without their drawbacks, including the potential for metal contamination in the final active pharmaceutical ingredient (API), the high cost of catalysts and ligands, and the often-stringent reaction conditions required.

This guide delves into the burgeoning field of metal-free synthesis, with a specific focus on the versatile building block, 2-Bromonicotinamide. The electron-deficient nature of the pyridine ring, exacerbated by the presence of the electron-withdrawing carboxamide group, renders the C2 position particularly susceptible to a range of metal-free transformations. We will explore three key methodologies: Nucleophilic Aromatic Substitution (SNAr), Visible-Light-Induced Photoredox Catalysis, and Metal-Free C-H Borylation. For each, we will dissect the underlying principles, provide detailed, field-tested protocols, and present data to guide your synthetic endeavors. Our aim is to equip you with the knowledge and practical steps to leverage these cleaner, often more economical, synthetic routes in your research and development.

I. Nucleophilic Aromatic Substitution (SNAr): A Direct Pathway to Functionalized Nicotinamides

The SNAr reaction is a powerful tool for the direct introduction of a wide array of functional groups onto the pyridine ring of this compound. The reaction proceeds via a two-step addition-elimination mechanism, the rate of which is significantly enhanced by the electron-withdrawing nature of both the pyridine nitrogen and the nicotinamide moiety. These groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the bromide leaving group.[1][2]

Mechanism of SNAr on this compound

The reaction is initiated by the attack of a nucleophile at the C2 position of the pyridine ring, which is electron-deficient. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and onto the electron-withdrawing groups. The aromaticity is then restored by the expulsion of the bromide ion.[2]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Meisenheimer Product Substituted Nicotinamide Meisenheimer->Product Elimination of Bromide Bromide Br⁻ Meisenheimer->Bromide

Caption: SNAr mechanism on this compound.

Protocol 1: General Procedure for Amination of this compound (Conventional Heating)

This protocol describes a general method for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add the base (2.0 eq) and the desired amine (1.2-1.5 eq).

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Thiolation of this compound

Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields and shorter reaction times.[3][4][5] This protocol outlines a general procedure for the reaction with thiols.

Materials:

  • This compound

  • Thiol of choice (e.g., thiophenol, sodium thiomethoxide)

  • Base (e.g., NaOEt, NaH, or K₂CO₃)

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Microwave reactor vials and synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq) and the thiol (1.2 eq).

  • Add the base (1.5 eq) and the anhydrous solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-45 minutes).

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent in vacuo and purify the residue by column chromatography.

Nucleophile ClassTypical ConditionsApproximate Yield Range (%)Reference(s)
Primary AminesK₂CO₃, DMF, 100 °C, 12-24 h70-95[1]
Secondary AminesCs₂CO₃, DMSO, 110 °C, 8-16 h80-98[1]
AnilinesDBU, NMP, 120 °C, 24 h60-85
ThiolsNaH, THF, 60 °C, 4-8 h85-99[6]
Alcohols/PhenolsNaH, DMF, 80-100 °C, 12-24 h50-80

II. Visible-Light-Induced Metal-Free Reactions: A Modern Approach to Bond Formation

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging new chemical bonds under mild conditions.[7][8] In the context of metal-free synthesis, organic dyes or in situ formed electron donor-acceptor (EDA) complexes can be employed to initiate radical processes, thereby avoiding the use of precious metal photocatalysts.[9][10][11] These methods are particularly attractive for the functionalization of heteroaromatics like this compound.

Mechanism of Metal-Free Photoredox Catalysis

In a typical cycle involving an organic photocatalyst (PC), the PC is excited by visible light to its excited state (PC*). This excited state can then engage in a single-electron transfer (SET) with a substrate. For this compound, a reductive quenching cycle is likely, where the excited photocatalyst is reduced by a sacrificial electron donor, and the resulting highly reducing species reduces the this compound to a pyridyl radical. This radical can then participate in various coupling reactions.

Photoredox_Mechanism cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Activation cluster_coupling Coupling PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_reduced PC⁻ PC_excited->PC_reduced SET (from Donor) Donor_oxidized Donor⁺ PC_excited->Donor_oxidized PC_reduced->PC SET (to Substrate) Pyridyl_radical Pyridyl Radical PC_reduced->Pyridyl_radical 2-Bromo This compound 2-Bromo->Pyridyl_radical Reduction Bromide Br⁻ 2-Bromo->Bromide Product Functionalized Nicotinamide Pyridyl_radical->Product Reaction Coupling_partner Coupling Partner Coupling_partner->Product Donor Donor Donor->Donor_oxidized Borylation_Mechanism cluster_start Initial Step cluster_intermediate Intermediate cluster_end Final Product Substrate This compound Coordinated_Complex Coordinated Complex Substrate->Coordinated_Complex Coordination BBr3 BBr₃ BBr3->Coordinated_Complex Cyclic_Intermediate Six-membered Cyclic Intermediate Coordinated_Complex->Cyclic_Intermediate Intramolecular Electrophilic Attack Borylated_Product C3-Borylated Nicotinamide Cyclic_Intermediate->Borylated_Product Deprotonation HBr HBr Cyclic_Intermediate->HBr

Sources

Application Notes and Protocols for the Synthesis of 2-Bromonicotinamide Derivatives via Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Synthesis of 2-Bromonicotinamide Derivatives

This compound and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Their synthesis, however, often involves hazardous reagents and challenging reaction conditions when performed using traditional batch methods. Flow chemistry, or continuous flow processing, has emerged as a transformative technology in pharmaceutical manufacturing, offering enhanced safety, reproducibility, and scalability.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of flow chemistry for the synthesis of this compound derivatives, presenting robust protocols and the underlying scientific rationale for this advanced manufacturing approach.

Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity.[2][3] The small reactor volumes inherent to flow systems significantly mitigate the risks associated with highly exothermic reactions or the handling of toxic reagents like bromine.[1][5] Furthermore, the seamless integration of reaction and purification steps, coupled with the potential for automation, accelerates drug discovery and development timelines.[3][6]

This document will detail a proposed continuous flow process for the synthesis of this compound, starting from 2-aminopyridine. The methodology is divided into two key stages: the continuous diazotization and bromination of 2-aminopyridine to yield 2-bromopyridine, followed by a subsequent oxidation and amidation sequence under flow conditions.

Proposed Synthetic Pathway in a Continuous Flow Regime

The synthesis of this compound can be envisioned through a multi-step flow process, beginning with the conversion of 2-aminopyridine to 2-bromopyridine, a well-established transformation in batch chemistry that can be adapted for a flow environment.[7][8][9] This intermediate can then be subjected to further functionalization in a continuous manner to yield the desired this compound.

Logical Workflow for the Continuous Synthesis

A Reagent Stream 1: 2-Aminopyridine in HBr C Static Mixer (T-junction) Diazotization A->C B Reagent Stream 2: NaNO2 (aq) B->C D Heated Coil Reactor 1 (0-10 °C) C->D F Static Mixer (T-junction) Sandmeyer Bromination D->F E Reagent Stream 3: Brominating Agent (e.g., CuBr/HBr) E->F G Heated Coil Reactor 2 F->G H In-line Quenching & Liquid-Liquid Extraction G->H I 2-Bromopyridine H->I J Oxidation Module (e.g., Flow Ozonolysis or Peracid) I->J K 2-Bromonicotinic Acid J->K L Amidation Module (e.g., SOCl2, then NH3 or Amine) K->L M This compound Derivative L->M

Caption: Proposed multi-step continuous flow synthesis of this compound derivatives.

Part 1: Continuous Flow Synthesis of 2-Bromopyridine

The conversion of 2-aminopyridine to 2-bromopyridine via a Sandmeyer-type reaction is a classic transformation that can be significantly improved in terms of safety and efficiency by transitioning to a continuous flow process. The diazotization step, in particular, benefits from the enhanced temperature control of flow reactors, minimizing the risk of runaway reactions.

Experimental Protocol: Continuous Diazotization and Bromination

Reagent Preparation:

  • Reagent A (2-aminopyridine solution): Dissolve 2-aminopyridine (1.0 eq) in 48% hydrobromic acid (HBr).

  • Reagent B (Sodium Nitrite solution): Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in deionized water.

  • Reagent C (Brominating Agent): Prepare a solution of copper(I) bromide (CuBr) in 48% HBr.

Flow System Setup:

cluster_pumps Syringe Pumps cluster_reaction Reaction Module cluster_workup Work-up Module P1 Pump A (2-Aminopyridine/HBr) M1 T-Mixer 1 P1->M1 P2 Pump B (NaNO2 aq.) P2->M1 P3 Pump C (CuBr/HBr) M2 T-Mixer 2 P3->M2 R1 Coil Reactor 1 (0-5 °C) Residence Time: 2 min M1->R1 R1->M2 R2 Coil Reactor 2 (70 °C) Residence Time: 10 min M2->R2 BPR Back Pressure Regulator (BPR) R2->BPR M3 T-Mixer 3 BPR->M3 Q Quenching Stream (NaOH aq.) Q->M3 LLE Liquid-Liquid Extractor M3->LLE C Collection Flask LLE->C

Caption: Schematic of the continuous flow setup for 2-bromopyridine synthesis.

Step-by-Step Procedure:

  • System Priming: Prime the pumps and tubing with the respective solvents to ensure a stable flow.

  • Reaction Initiation: Set the flow rates for pumps A, B, and C according to the desired stoichiometry and residence times.

  • Diazotization: The 2-aminopyridine solution (A) and sodium nitrite solution (B) are combined in the first T-mixer (M1) and enter the first coil reactor (R1), which is maintained at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.

  • Sandmeyer Reaction: The output from R1 is then mixed with the brominating agent (C) in the second T-mixer (M2) and enters the second, heated coil reactor (R2) to facilitate the conversion to 2-bromopyridine.

  • In-line Quenching and Extraction: The reaction mixture is passed through a back-pressure regulator (BPR) to maintain a single-phase flow and then quenched in-line with a sodium hydroxide solution. The resulting biphasic mixture can be directed to a continuous liquid-liquid extractor for automated workup.

  • Collection: The organic phase containing the 2-bromopyridine is collected for further use.

ParameterValueRationale
Flow Rate A 0.5 mL/minDetermines the overall throughput and residence time.
Flow Rate B 0.55 mL/minA slight excess of NaNO₂ ensures complete diazotization.
Flow Rate C 0.5 mL/minStoichiometric delivery of the brominating agent.
Reactor 1 Temp. 0-5 °CCritical for the stability of the diazonium intermediate.
Reactor 2 Temp. 70 °CAccelerates the Sandmeyer reaction for higher conversion.
Residence Time R1 2 minutesSufficient time for the formation of the diazonium salt.
Residence Time R2 10 minutesAllows for complete conversion to the brominated product.
Back Pressure 5 barPrevents outgassing and ensures a stable flow.
Expected Yield >85%Based on similar batch processes and the enhanced efficiency of flow chemistry.[7]

Part 2: Continuous Flow Synthesis of this compound

With 2-bromopyridine synthesized, the subsequent steps of oxidation to 2-bromonicotinic acid and amidation to this compound can also be performed in a continuous flow setup. This modular approach allows for a "telescoped" synthesis, where the output of one reaction directly feeds into the next, minimizing manual handling and purification of intermediates.[3][6]

Experimental Protocol: Continuous Oxidation and Amidation

Reagent Preparation:

  • Reagent D (2-bromopyridine solution): The output from the first stage, or a prepared solution of 2-bromopyridine in a suitable solvent (e.g., acetic acid).

  • Reagent E (Oxidizing Agent): A solution of a suitable oxidizing agent (e.g., hydrogen peroxide with a catalyst, or ozone gas).

  • Reagent F (Thionyl Chloride): Neat thionyl chloride (SOCl₂).

  • Reagent G (Amine/Ammonia): A solution of the desired amine or ammonia in an appropriate solvent.

Flow System Setup:

This stage would involve two subsequent modules: an oxidation module followed by an amidation module. The design of the oxidation module will depend on the chosen oxidant. For this protocol, we will consider a general setup.

Step-by-Step Procedure:

  • Oxidation: The 2-bromopyridine solution (D) is mixed with the oxidizing agent (E) in a flow reactor. The choice of reactor (e.g., a gas-liquid reactor for ozonolysis or a heated coil for peracid oxidation) and conditions will be specific to the chosen method.

  • Acid Chloride Formation: The resulting 2-bromonicotinic acid stream is then mixed with thionyl chloride (F) in a heated reactor to form the acyl chloride intermediate.

  • Amidation: The acyl chloride is immediately reacted with an excess of the amine or ammonia solution (G) in a cooled reactor to form the final this compound derivative.

  • In-line Workup: The final product stream can be subjected to in-line quenching and extraction to remove excess reagents and byproducts.

ParameterValueRationale
Oxidation Temp. VariesDependent on the chosen oxidizing agent.
Amidation Temp. 0-10 °CTo control the exothermicity of the reaction between the acyl chloride and the amine.
Residence Times 5-20 minutesTo be optimized for each step to ensure complete conversion.
Expected Yield >70% (over two steps)Based on typical yields for these transformations.

Advantages of the Flow Chemistry Approach

The adoption of flow chemistry for the synthesis of this compound derivatives offers significant advantages over traditional batch processing:[1][2][10]

  • Enhanced Safety: The small reaction volumes and superior heat transfer of flow reactors minimize the risks associated with exothermic reactions and the handling of hazardous materials like bromine and thionyl chloride.[1][5]

  • Improved Yield and Purity: Precise control over reaction parameters leads to fewer side reactions and a cleaner product profile.[2][3]

  • Scalability: Scaling up production in a flow system is achieved by running the system for longer periods, rather than using larger reactors, which simplifies the process and avoids re-optimization.[1][4]

  • Automation and Integration: Flow chemistry setups can be easily automated and integrated into multi-step syntheses, reducing manual labor and the potential for human error.[3][6]

  • Access to Novel Chemical Space: The ability to safely handle reactive intermediates and explore a wider range of reaction conditions can open up new avenues for the synthesis of novel derivatives.[3]

Conclusion

The application of flow chemistry to the synthesis of this compound derivatives represents a significant advancement in the manufacturing of these important pharmaceutical building blocks. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to implement this powerful technology in their laboratories and production facilities. The enhanced safety, efficiency, and scalability of flow chemistry make it an indispensable tool for modern pharmaceutical synthesis.

References

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Publishing.
  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PubMed.
  • Flow Chemistry in the Pharmaceutical Industry - Syrris.
  • Flow Chemistry in Drug Discovery | Syrris.
  • Role in API Manufacturing - Flow Chemistry - Asynt.
  • The advantages of flow chemistry for the pharmaceutical industry. - ResearchGate.
  • The effect of residence time on the synthesis of nicotinamide derivatives in continuous-flow microreactors - ResearchGate.
  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - ResearchGate.
  • The equipment diagram for the synthesis of nicotinamide derivatives in the continuous-flow microreactor catalyzed by lipase Novozym® 435 - ResearchGate.
  • Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange Without Using Cryogenic Conditions. - ResearchGate.
  • 2-bromopyridine - Organic Syntheses Procedure.
  • Flow Reactor Delivers Highly Reproducible Bromination - Technology Networks.
  • Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis | AM Academy - YouTube.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - MDPI.
  • Bromination of Pyrrole and Pyridine #bromination - YouTube.
  • CN104402805A - 2-bromopyridine synthesis method - Google Patents.
  • Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda.
  • 2-Bromopyridine - Wikipedia.
  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - NIH.
  • Synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide (3). - ResearchGate.
  • 2-Chloronicotinamide | C6H5ClN2O | CID 82588 - PubChem - NIH.
  • Using flow chemistry to give early drug discovery processes a boost - YouTube.
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - MDPI.

Sources

Application Note: Accelerating Pyridine Core Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Microwave-Assisted Protocols for the Functionalization of 2-Bromonicotinamide

Abstract: The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthesis, however, particularly the functionalization of the electron-deficient pyridine ring, often requires harsh conditions and extended reaction times. This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to rapidly and efficiently generate diverse libraries of substituted nicotinamides using this compound as a versatile starting material. We provide field-proven insights, detailed step-by-step protocols for key palladium-catalyzed cross-coupling reactions, and mechanistic explanations to empower researchers in drug discovery and chemical development.

The Strategic Advantage of Microwave Synthesis

Conventional synthetic methods rely on conductive heating (e.g., oil baths), where heat is inefficiently transferred from the vessel walls inward.[3] Microwave-assisted synthesis, in contrast, utilizes dielectric heating. Polar molecules within the reaction mixture, such as solvents and reagents, align with the rapidly oscillating electromagnetic field. This molecular rotation and ionic conduction generates heat volumetrically and uniformly throughout the sample.[4][5]

This fundamental difference provides transformative advantages:

  • Drastic Rate Acceleration: Reactions that take hours or days can often be completed in minutes.[6][7]

  • Increased Yields & Purity: Rapid heating to, and precise control of, the target temperature minimizes the formation of thermal decomposition byproducts.[8][9]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise temperature and pressure control, ensuring consistent results.[6]

  • Greener Chemistry: Reduced reaction times lead to significant energy savings, and the efficiency of MAOS often allows for a reduction in solvent volume.[5][9]

For heterocyclic precursors like this compound, these benefits are particularly pronounced, enabling the efficient synthesis of compounds that are otherwise challenging to access.

Foundational Reactions & Protocols

This compound serves as an ideal precursor for introducing molecular diversity at the C2 position of the pyridine ring. The following sections detail protocols for high-impact, microwave-assisted transformations.

C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures. Microwave irradiation dramatically accelerates the key steps of the palladium catalytic cycle—oxidative addition, transmetalation, and reductive elimination—making it highly effective for coupling halo-pyridines.[10]

Causality of Component Selection:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust, commercially available catalyst that is highly effective for a wide range of aryl bromides.[11] Its use at low catalytic loadings (0.5-1 mol%) is enabled by the efficiency of microwave heating.[12]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step.[11]

  • Solvent System: A mixture of a high-boiling point organic solvent (like 1,4-dioxane or DMF) and water is ideal. The organic solvent solubilizes the starting materials and catalyst, while water dissolves the inorganic base and facilitates the reaction.[13][14] Polar solvents are also excellent for absorbing microwave energy.[15]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OA Ar-X TM Transmetalation (Ar-Pd(II)-Ar')L₂ OA->TM Ar'-B(OH)₂ Base RE Reductive Elimination (Ar-Ar') TM->RE Isomerization RE->Pd0 Product Out Product 2-Aryl-nicotinamide RE->Product ArX This compound ArX->OA ArBOH2 Arylboronic Acid ArBOH2->TM caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

  • Vial Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 100 mg, 0.5 mmol), the desired arylboronic acid (1.2 eq, 0.6 mmol), and potassium carbonate (K₂CO₃, 3.0 eq, 1.5 mmol).

  • Catalyst & Solvent Addition: Add Pd(PPh₃)₄ (0.01 eq, 0.005 mmol). Add a 2:1 mixture of 1,4-dioxane and water (3 mL).

  • Sealing & Reaction: Securely cap the vial. Place it in the microwave reactor cavity. Irradiate the mixture at 130 °C for 15-40 minutes.[11] Monitor pressure to ensure it remains within safe operational limits.

  • Workup: After cooling the vial to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-arylnicotinamide product.

EntryArylboronic AcidTemp (°C)Time (min)Typical Yield (%)
1Phenylboronic acid1302085-95
24-Methoxyphenylboronic acid1301590-98
33-Thienylboronic acid1402575-88
44-Cyanophenylboronic acid1302080-92
Table 1: Representative conditions for Suzuki-Miyaura coupling.
C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for synthesizing compounds with diverse pharmacological properties. Microwave heating significantly accelerates this reaction, reducing times from over 24 hours with conventional heating to as little as 10-30 minutes.[16][17]

Causality of Component Selection:

  • Catalyst/Ligand: A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, or BINAP) is essential.[16][18] The bulky ligand facilitates the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine nucleophile.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[16]

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

  • Vial Preparation: In a glovebox or under an inert atmosphere, add to a microwave reaction vial: Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (NaOt-Bu, 1.5 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq). Add anhydrous toluene (3 mL).

  • Sealing & Reaction: Securely cap the vial, remove from the inert atmosphere, and place it in the microwave reactor. Irradiate at 110-140 °C for 20-45 minutes.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude material by flash column chromatography.

EntryAmineTemp (°C)Time (min)Typical Yield (%)
1Morpholine1202088-96
2Aniline1303075-85
3Benzylamine1202580-90
4Phenoxazine1403070-82[16]
Table 2: Representative conditions for Buchwald-Hartwig amination.
C-C (Alkynyl) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes. Microwave assistance provides a rapid and efficient route, often avoiding the need for protecting groups on other sensitive functionalities and minimizing undesirable homocoupling of the terminal alkyne.[19][20]

Causality of Component Selection:

  • Catalyst System: This reaction requires a dual-catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[21][22]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base and often as the solvent or co-solvent.[21]

  • Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are commonly employed.[21]

Protocol 3: Microwave-Assisted Sonogashira Coupling

  • Vial Preparation: To a microwave vial, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Reagent Addition: Add the terminal alkyne (1.5 eq). Add a 2:1 mixture of DMF and triethylamine (Et₃N) (3 mL).

  • Sealing & Reaction: Purge the vial with nitrogen, then cap securely. Irradiate in the microwave reactor at 120 °C for 10-20 minutes.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify by flash column chromatography to yield the 2-alkynylnicotinamide.

EntryTerminal AlkyneTemp (°C)Time (min)Typical Yield (%)
1Phenylacetylene1201090-97
2Trimethylsilylacetylene1201585-95[21]
31-Heptyne1102078-88
4Propargyl alcohol1201575-85
Table 3: Representative conditions for Sonogashira coupling.

General Experimental Workflow

A standardized workflow ensures efficiency and reproducibility in microwave-assisted synthesis.

MAOS_Workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Workup & Purification A Weigh Reagents & Catalyst into Vial B Add Solvent & Stir Bar A->B C Securely Cap Vial B->C D Place Vial in Reactor C->D E Set Parameters (Temp, Time, Power) D->E F Run Program (Monitor T & P) E->F G Cool Vial to RT F->G H Quench & Extract G->H I Dry, Filter, Concentrate H->I J Purify (e.g., Chromatography) I->J K K J->K Characterize Product (NMR, MS) caption Fig. 2: General workflow for microwave-assisted synthesis.

Caption: Fig. 2: General workflow for microwave-assisted synthesis.

Conclusion

The integration of microwave-assisted synthesis into modern drug discovery workflows provides a decisive advantage for the rapid functionalization of key heterocyclic building blocks like this compound. The protocols and principles outlined in this guide demonstrate that MAOS is not merely a tool for accelerating reactions but a strategic platform for efficiently exploring chemical space. By significantly reducing reaction times, improving yields, and enhancing reproducibility, these methods empower researchers to generate diverse compound libraries faster, accelerating the identification of new therapeutic candidates.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. ResearchGate.
  • Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Eduzone.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Semantic Scholar.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results.
  • Microwave assisted reactions. Slideshare.
  • Solvent Choice for Microwave Synthesis. CEM Corporation.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Preprints.org.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [PDF].
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI.
  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed.
  • Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry (RSC Publishing).
  • Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives. ResearchGate.
  • Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. [PDF].
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
  • Buchwald-Hartwig aminations on bromoflavones. ResearchGate.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. ResearchGate.

Sources

Purification of 2-Bromonicotinamide products by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 2-Bromonicotinamide by Column Chromatography

Application Note & Protocol

Abstract

This compound is a pivotal intermediate in pharmaceutical synthesis, frequently utilized as a building block for developing bioactive molecules and therapeutic agents such as kinase inhibitors.[1] The purity of this compound is critical for the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using automated flash column chromatography. We will delve into the causality behind experimental choices, from method development using Thin-Layer Chromatography (TLC) to the final high-purity isolation, ensuring a robust and reproducible workflow for researchers in organic synthesis and drug development.

Foundational Principles: Designing the Purification Strategy

The successful isolation of a target compound is not merely procedural; it is a strategy built upon understanding the physicochemical properties of the molecule and the fundamental principles of chromatography.

Physicochemical Profile of this compound

This compound is a moderately polar aromatic compound. Its structure, featuring a pyridine ring, a bromine atom, and a primary amide group, dictates its behavior during chromatographic separation. The amide group provides hydrogen bond donor and acceptor capabilities, while the electronegative bromine and nitrogen atoms contribute to the overall polarity.[2]

PropertyValueSource
Molecular Formula C₆H₅BrN₂O[2]
Molecular Weight 201.02 g/mol [2]
IUPAC Name 2-bromopyridine-3-carboxamide[2]
Polarity (XLogP3) 1.7[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

This moderate polarity makes this compound an ideal candidate for normal-phase chromatography, where a polar stationary phase is used to separate components from a less polar mobile phase.[3][4]

The Mechanism: Normal-Phase Adsorption Chromatography

This technique operates on the principle of differential adsorption and desorption.[5] The stationary phase, typically silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups.[6] When a mixture is introduced, its components compete for these polar sites with the mobile phase solvent.

  • Polar Compounds: Molecules with polar functional groups (like the amide in this compound) will adsorb strongly to the silica surface. They are retained longer on the column.

  • Non-polar Compounds: Less polar molecules have a weaker affinity for the stationary phase and spend more time in the mobile phase, thus eluting from the column more quickly.[7]

By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can systematically desorb and elute compounds in order of increasing polarity, achieving effective separation.[8][9]

Method Development: The Self-Validating Workflow

A reliable purification protocol begins with a small-scale, rapid optimization step. Thin-Layer Chromatography (TLC) serves as the cornerstone for developing the mobile phase conditions that will be transferred to the larger-scale flash column.[8] This workflow ensures that the separation is predictable and validated before committing the bulk of the material.

G cluster_0 Phase 1: Method Development (TLC) cluster_1 Phase 2: Scale-Up Purification (Flash Chromatography) TLC_Start Spot Crude Mixture on TLC Plate TLC_Develop Develop Plate in Test Solvent System (e.g., Hexane:Ethyl Acetate) TLC_Start->TLC_Develop TLC_Visualize Visualize Spots under UV Light TLC_Develop->TLC_Visualize TLC_Analyze Calculate Rf Values for All Components TLC_Visualize->TLC_Analyze TLC_Decision Is Rf of Target ~0.3 and Separated from Impurities? TLC_Analyze->TLC_Decision TLC_Optimize Adjust Solvent Polarity (Modify Hex:EtOAc Ratio) TLC_Decision->TLC_Optimize No TLC_End Optimized Mobile Phase Identified TLC_Decision->TLC_End Yes TLC_Optimize->TLC_Start Re-test Pack_Column Pack Column with Silica Gel TLC_End->Pack_Column Transfer Conditions Load_Sample Prepare & Load Crude Sample (Dry or Liquid Loading) Pack_Column->Load_Sample Elute Run Column with Optimized Mobile Phase (Gradient Elution) Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze_Fractions Analyze Fractions by TLC Collect->Analyze_Fractions Combine Combine Pure Fractions Analyze_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Final_Product Isolated, Pure this compound Evaporate->Final_Product

Caption: Purification Workflow from TLC Optimization to Flash Chromatography.
Protocol 1: Mobile Phase Optimization via TLC

Objective: To identify a binary solvent system that provides optimal separation of this compound from impurities, targeting a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound.[10]

Materials:

  • Silica gel TLC plates (e.g., glass-backed, F254 indicator)

  • Crude this compound sample

  • Developing chamber with lid

  • Capillary spotters

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc)

  • UV lamp (254 nm)

  • Pencil and ruler

Procedure:

  • Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.[11]

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small, concentrated spot of the solution onto the origin line. The spot diameter should be no more than 1-2 mm.[11]

  • Chamber Equilibration: Prepare a developing chamber by adding a solvent mixture (start with 7:3 Hexane:EtOAc) to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and seal the chamber for at least 10 minutes.[12]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Allow the solvent front to ascend the plate via capillary action.[10]

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[10]

  • Visualization: Allow the plate to dry completely. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Analysis & Iteration:

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).[11]

    • If the Rf of the target compound is too low (<0.2), increase the polarity of the mobile phase (e.g., change to 6:4 Hexane:EtOAc).

    • If the Rf is too high (>0.4), decrease the polarity (e.g., change to 8:2 Hexane:EtOAc).

    • Continue this iterative process until the target Rf is ~0.3 and there is clear separation from major impurities.

Detailed Protocol: High-Purity Isolation via Flash Column Chromatography

This protocol details the application of the optimized conditions from TLC to an automated flash chromatography system for preparative-scale purification. Flash chromatography utilizes moderate pressure to accelerate solvent flow, significantly reducing purification time compared to traditional gravity chromatography.[13][14]

Objective: To isolate this compound at >95% purity from a crude reaction mixture.

Materials & Equipment:

  • Automated flash chromatography system with UV detector

  • Pre-packed silica gel flash column (select size based on sample mass)

  • Crude this compound

  • Optimized mobile phase solvents (HPLC-grade Hexane and Ethyl Acetate)

  • Sample loading vessel (e.g., solid loader cartridge)

  • Diatomaceous earth or additional silica gel (for dry loading)

  • Rotary evaporator

Procedure:

Step 1: System and Column Preparation

  • Install the appropriate size silica gel column onto the flash system.

  • Prime the system pumps with the respective mobile phase solvents (Solvent A: Hexane, Solvent B: Ethyl Acetate).

  • Equilibrate the column by flushing with 2-3 column volumes (CV) of the initial mobile phase composition (e.g., 90% Hexane, 10% Ethyl Acetate). This ensures the stationary phase is properly wetted and removes any trapped air.[5]

Step 2: Sample Preparation and Loading (Dry Loading Recommended) Causality: Dry loading is superior for compounds like this compound that may have limited solubility in the low-polarity initial mobile phase. It prevents band broadening and improves resolution compared to liquid injection of a sample dissolved in a strong, highly polar solvent.[15]

  • Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., 5-10 mL of Dichloromethane or Acetone).

  • Add 2-3 grams of silica gel or diatomaceous earth to this solution to form a free-flowing powder.

  • Carefully evaporate the solvent under reduced pressure using a rotary evaporator until the powder is completely dry.

  • Transfer the dry, sample-adsorbed silica into an empty solid loader cartridge and place it on the flash system.

Step 3: Elution and Fraction Collection

  • Set up the elution method on the flash system software based on the TLC optimization. A typical gradient might be:

Time / CV% Solvent A (Hexane)% Solvent B (EtOAc)Gradient Type
0-2 CV90%10%Isocratic
2-15 CV90% -> 50%10% -> 50%Linear
15-18 CV50%50%Isocratic
18-20 CV50% -> 10%50% -> 90%Step (Column Wash)
  • Monitor the elution profile in real-time using the UV detector (typically at 254 nm).

  • Initiate the run. The system will automatically apply the gradient and collect the eluent into fractions. Non-polar impurities will elute first, followed by the target compound, and finally, more polar impurities.

Step 4: Post-Run Analysis and Product Isolation

  • Analyze the collected fractions using the optimized TLC method (Protocol 1) to identify which fractions contain the pure this compound.

  • Pool the fractions that show a single, clean spot corresponding to the target compound's Rf value.

  • Combine the pure fractions in a round-bottom flask and remove the solvents using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent, yielding the purified this compound.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Poor Separation / Overlapping Peaks - Mobile phase polarity is too high initially.- Sample was overloaded on the column.- Start the gradient at a lower polarity.- Use a shallower, longer gradient.- Reduce the amount of crude material loaded.
Compound Streaking on TLC Plate - Sample is too concentrated.- Compound is acidic or basic.- Compound is degrading on silica.- Dilute the sample before spotting.- Add a modifier to the mobile phase (e.g., 0.1% acetic acid for acids, 0.1% triethylamine for bases).[16]
Target Compound Does Not Elute - Mobile phase is not polar enough.- Extend the gradient to a higher final concentration of the polar solvent (e.g., 100% Ethyl Acetate).- Consider a stronger polar solvent like Methanol in the mobile phase.
Cracked or Uneven Column Bed - Improperly packed column (if self-packing).- Rapid pressure changes.- Use a pre-packed column.- Ensure a gradual ramp-up of flow rate and pressure.

References

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
  • Hawks, C. (2025).
  • Phenomenex. (2025).
  • Biotage.
  • Microbioz India. (2023). The Ultimate Guide to Flash Chromatography: Principles and Techniques. [Link]
  • University of Colorado Boulder, Department of Chemistry.
  • Columbia University, Department of Chemistry.
  • Phenomenex. (2025).
  • Quora. (2015).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 121604147, 2-Bromo-N-methylnicotinamide. [Link]
  • Ahmad, F., et al. (2021). Synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide (3).
  • Phenomenex. (2017).
  • Nacalai Tesque, Inc. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. [Link]
  • BUCHI.
  • MySkinRecipes. This compound. [Link]
  • Phenomenex. (2025).
  • LCGC International. (2013).
  • Organomation.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • University of Colorado Boulder, Department of Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1808, 5-Bromonicotinamide. [Link]
  • Roche Diagnostics GmbH. (2002). 5.
  • Chemistry LibreTexts. (2022).

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling reaction conditions for 2-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges encountered when performing Suzuki-Miyaura cross-coupling reactions with 2-bromonicotinamide. This document moves beyond generic protocols to provide a deeper understanding of the reaction's nuances, helping you troubleshoot effectively and optimize for success.

Introduction: The Unique Challenge of this compound

This compound is a valuable building block in medicinal chemistry. However, its structure presents a classic Suzuki coupling challenge. The pyridine ring is electron-deficient, which should facilitate the rate-limiting oxidative addition step.[1] Yet, the lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst. This coordination can sequester the active catalyst, forming stable but unreactive complexes that inhibit or completely shut down the catalytic cycle.[2] The primary amide group adds another layer of complexity due to its potential for N-H reactivity and coordination.

This guide provides a framework for navigating these challenges through rational selection of catalysts, bases, and solvents, and offers clear, actionable steps for troubleshooting common failure modes.

Frequently Asked Questions (FAQs)

This section addresses the most common strategic questions that arise before setting up the reaction. Understanding these principles is key to designing a successful experiment from the outset.

Q1: Why is my standard Suzuki catalyst, like Pd(PPh₃)₄, ineffective for this substrate?

Answer: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic catalyst but often fails with nitrogen-containing heterocycles for two main reasons.[3] First, the phosphine ligands can dissociate, leaving a coordinatively unsaturated palladium center that is highly susceptible to binding by the pyridine nitrogen of your substrate.[2] Second, ligands like triphenylphosphine are not electron-rich enough to sufficiently accelerate the catalytic cycle, making the catalyst more prone to deactivation pathways.

For challenging substrates like this compound, modern catalyst systems employing bulky, electron-rich phosphine ligands are required.[4][5] These ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), accelerate the key steps of oxidative addition and reductive elimination while their steric bulk physically hinders the pyridine nitrogen from binding to the palladium center.[6][7]

Q2: How do I select the optimal base for the reaction?

Answer: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic borate species.[8][9] For heteroaromatic couplings, the choice of base is often non-intuitive and must be empirically determined, but a good starting point is a strong, non-nucleophilic inorganic base.

  • Recommended Starting Point: Potassium phosphate (K₃PO₄) is an excellent first choice. It is a strong base that works well in a variety of solvent systems and is particularly effective for difficult couplings.[3][10]

  • Alternative High-Performance Base: Cesium carbonate (Cs₂CO₃) is another powerful option, often providing superior results, though it is more expensive.[11]

  • Bases to Use with Caution: Weaker bases like sodium carbonate (Na₂CO₃) may not be effective enough for this substrate.[5] Strong nucleophilic bases like sodium hydroxide (NaOH) can promote unwanted side reactions, including protodeboronation of the boronic acid.[3][12]

Q3: What is the best solvent system to start with?

Answer: The solvent system must solubilize the organic starting materials, the catalyst, and the inorganic base to a sufficient degree. Aprotic ethereal solvents, often with a small amount of water, are standard.[10]

  • Primary Recommendation: A mixture of 1,4-dioxane and water (e.g., 4:1 to 10:1 v/v) is a robust starting point. The water helps to dissolve the inorganic base and can accelerate the transmetalation step.[12]

  • Other Options: Tetrahydrofuran (THF)/water and toluene/water are also commonly used.[11][13]

  • Anhydrous Conditions: If you observe significant protodeboronation (the replacement of the boronic acid group with a hydrogen), switching to a completely anhydrous solvent system (e.g., dry THF or dioxane) with a fluoride base like cesium fluoride (CsF) can be beneficial.[3]

Q4: Should I use a boronic acid or a more stable boronic ester?

Answer: This depends on the stability of your coupling partner. While boronic acids are the most common reagents, they can be susceptible to decomposition via oxidation or protodeboronation, especially complex heteroaryl boronic acids.[1][14]

  • Use Boronic Acids When: Your boronic acid is a stable, commercially available solid (e.g., phenylboronic acid). They are generally more reactive than esters.[1]

  • Use Boronic Esters (Pinacol or MIDA) When:

    • You are observing significant protodeboronation or homocoupling of your boronic acid.[3]

    • The corresponding boronic acid is known to be unstable or difficult to handle.[11]

    • Boronic esters, such as pinacol (Bpin) esters, act as a "slow-release" source of the boronic acid under the reaction conditions, minimizing the concentration of the free acid at any given time and thus reducing the rate of side reactions.[3]

Troubleshooting Guide: From Failed Reactions to Optimized Yields

When a reaction doesn't work as expected, a systematic approach to troubleshooting is essential. This guide outlines the most common problems and provides a logical sequence of solutions.

Problem 1: No Reaction or Very Low Conversion of this compound

This is the most common failure mode and typically points to an issue with the catalyst's activity.

  • Probable Cause A: Catalyst Inhibition/Deactivation

    • Diagnosis: Your reaction mixture may change color as the palladium complex forms, but no product is observed by TLC or LC-MS after several hours at temperature. This strongly suggests the pyridine nitrogen has coordinated to the palladium, halting the catalytic cycle.[2]

    • Solution:

      • Switch to a Bulkier Ligand: If you are using a less bulky ligand like PPh₃, immediately switch to a modern biarylphosphine ligand. XPhos , SPhos , or RuPhos are excellent choices. Use a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) for improved reliability and ease of use.[5][15] These ligands' steric hindrance prevents the substrate from accessing and deactivating the metal center.

      • Increase Catalyst Loading: For a first attempt, a higher catalyst loading (e.g., 3-5 mol %) can sometimes overcome partial inhibition to provide some product, confirming the reaction is viable.

  • Probable Cause B: Poor Solubility of Reagents

    • Diagnosis: You observe undissolved solid material (especially the base) in the reaction flask, even at elevated temperatures.

    • Solution:

      • Change Solvent System: If using a toluene/water mixture, switch to a more polar aprotic solvent like 1,4-dioxane/water or THF/water .[11]

      • Finely Grind the Base: Ensure your inorganic base (e.g., K₃PO₄) is a fine, free-flowing powder. Grinding it with a mortar and pestle before use can dramatically increase its surface area and effective concentration in the solution.[16]

Problem 2: Significant Formation of Byproducts

The appearance of new spots on a TLC plate or peaks in an LC-MS trace requires identification and targeted mitigation.

  • Byproduct A: Homocoupling of the Boronic Acid (R-R)

    • Diagnosis: You isolate or detect a significant amount of the symmetrical biaryl derived from your boronic acid coupling partner.

    • Cause: This side reaction is almost always caused by the presence of oxygen in the reaction vessel.[14][17] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.

    • Solution:

      • Improve Degassing Technique: Your inert atmosphere technique is critical. Simple bubbling of argon through the solvent may not be sufficient. The "freeze-pump-thaw" method (3 cycles) is the gold standard for removing dissolved oxygen.[13] Alternatively, sparging the solvent with argon for at least 30-60 minutes before adding the catalyst and reagents is a reliable method.

      • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ (in combination with a ligand) or Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) precursors like Pd(OAc)₂.[14]

  • Byproduct B: Dehalogenation of this compound (Formation of Nicotinamide)

    • Diagnosis: You observe the formation of nicotinamide, where the bromine atom has been replaced by hydrogen.

    • Cause: This reductive pathway can be promoted by certain solvents (like alcohols) or bases that can act as a hydride source after oxidative addition.[14]

    • Solution:

      • Change the Solvent: If you are using an alcohol-based solvent system, switch to an aprotic solvent like dioxane or THF.

      • Re-evaluate the Base: Ensure your base is not contributing to the problem. K₃PO₄ is generally a safe choice.

  • Byproduct C: Protodeboronation of the Boronic Acid (Formation of R-H)

    • Diagnosis: You detect the arene corresponding to your boronic acid (R-B(OH)₂ -> R-H).

    • Cause: The C-B bond is cleaved by a proton source, often water, and this process can be accelerated by strong, nucleophilic bases or high temperatures.[3]

    • Solution:

      • Use a Boronic Ester: As detailed in the FAQ, switching to a more stable pinacol (Bpin) or MIDA boronate is the most effective solution.[3][11]

      • Use Anhydrous Conditions: Remove water from the solvent system and use a base like CsF or anhydrous K₃PO₄.[3]

      • Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).[3]

Data & Condition Summaries
Table 1: Recommended Starting Conditions for Screening
ParameterRecommended ConditionRationale & Key Considerations
Aryl Halide This compound (1.0 equiv)Ensure high purity.
Boron Reagent Arylboronic Acid (1.2-1.5 equiv)Use a slight excess to drive the reaction. Consider a pinacol ester if protodeboronation is a concern.[3]
Pd Pre-catalyst XPhos Pd G3 (1-3 mol %)Highly active and air-stable pre-catalyst with a bulky, electron-rich ligand ideal for this substrate.[15]
Base K₃PO₄ (2.0-3.0 equiv)Strong, effective base for challenging couplings. Must be finely powdered.[3][10]
Solvent 1,4-Dioxane / H₂O (5:1 v/v)Good general-purpose solvent system that balances solubility of organic and inorganic reagents.[12]
Temperature 90-100 °CA good starting temperature range. Monitor for decomposition of starting materials.
Atmosphere Strict Inert (Argon or N₂)Absolutely critical to prevent catalyst degradation and homocoupling.[16]

Visualized Workflows & Mechanisms

Suzuki Catalytic Cycle with this compound Inhibition Pathway

This diagram illustrates the desired catalytic cycle and the potential off-cycle deactivation pathway caused by pyridine coordination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex sub This compound sub->oa_complex Oxidative Addition tm_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->tm_complex Transmetalation inhibition Inhibited Complex (Py-Pd(II)L₂-Br) oa_complex->inhibition Catalyst Inhibition boronate Ar'-B(OH)₃⁻ boronate->tm_complex tm_complex->pd0 Reductive Elimination product Coupled Product tm_complex->product

Caption: The Suzuki cycle and the off-cycle catalyst inhibition pathway.

Troubleshooting Decision Tree

This workflow provides a logical path to diagnose and solve common issues.

Troubleshooting_Tree start Reaction Outcome? no_rxn No/Low Conversion start->no_rxn No byproducts Byproducts Observed start->byproducts Yes, but... success High Yield! start->success Yes cause_no_rxn Potential Cause? no_rxn->cause_no_rxn byproduct_type Identify Byproduct byproducts->byproduct_type inhibition Catalyst Inhibition? cause_no_rxn->inhibition Most Likely solubility Solubility Issue? cause_no_rxn->solubility Possible action_ligand Use Bulky Ligand (e.g., XPhos) inhibition->action_ligand action_solvent Change Solvent (e.g., Dioxane/H₂O) solubility->action_solvent homocoupling Homocoupling (R-R) byproduct_type->homocoupling protodeboronation Protodeboronation (R-H) byproduct_type->protodeboronation action_degas Improve Degassing (Freeze-Pump-Thaw) homocoupling->action_degas dehalogenation Dehalogenation (Ar-H) action_ester Use Boronic Ester (Bpin) protodeboronation->action_ester

Caption: A decision tree for troubleshooting the Suzuki coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound (0.5 mmol scale)

Atmosphere: This reaction must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Reagents & Glassware:

  • A 10 mL round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser.

  • This compound (0.5 mmol, 1.0 equiv, ~100.5 mg)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (1.0 mmol, 2.0 equiv, ~212 mg)

  • XPhos Pd G3 catalyst (0.015 mmol, 3 mol %)

  • 1,4-Dioxane (2.0 mL), anhydrous or sparged

  • Deionized Water (0.4 mL), degassed

Procedure:

  • Setup: To the reaction flask, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Briefly remove the septum and add the XPhos Pd G3 catalyst under a positive flow of argon.

  • Solvent Addition: Add the sparged 1,4-dioxane (2.0 mL) followed by the degassed water (0.4 mL) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the disappearance of the this compound starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw
  • Add all solvents to the reaction flask.

  • Freeze the contents of the flask using a liquid nitrogen bath until the solvent is completely solid.

  • Apply a high vacuum to the flask for 5-10 minutes.

  • Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath. Allow the contents to thaw completely. You may see bubbles evolving from the liquid as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.

  • After the final thaw, backfill the flask with argon. The solvent is now ready for the addition of reagents.

References
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12885. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
  • Gao, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(18), 3627–3630. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation.
  • Synthesis Workshop. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
  • Smith, C. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(23), 5283-5301. [Link]
  • MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 124-131. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2022). Failed suzuki coupling, any suggenstions?
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Reddit. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • ResearchGate. (2009). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

Sources

Technical Support Center: Navigating the Challenges of Buchwald-Hartwig Amination of 2-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of 2-Bromonicotinamide. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet crucial, transformation. The electron-deficient nature of the pyridine ring, combined with the coordinating ability of both the ring nitrogen and the amide functionality, presents a unique set of obstacles that can often lead to frustratingly low yields.

This guide moves beyond generic advice, offering a deep dive into the mechanistic nuances and practical solutions for troubleshooting this reaction. We will explore the "why" behind common failures and provide structured, actionable protocols to systematically overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during the Buchwald-Hartwig amination of this compound in a question-and-answer format.

Q1: My reaction is showing little to no conversion of the this compound. What is the most likely culprit?

Low to no conversion is often a result of catalyst inactivity or deactivation. The primary suspect in the case of 2-substituted pyridines is catalyst poisoning by the pyridine nitrogen.[1] The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, effectively inhibiting its catalytic activity.

Initial Diagnostic Steps:

  • Inert Atmosphere: Confirm that your reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Organometallic catalysts are highly sensitive to oxygen, which can lead to catalyst decomposition.[2]

  • Reagent Purity: Ensure all reagents, especially the solvent and amine, are anhydrous. Water can interfere with the catalytic cycle.

If these basic parameters are well-controlled, the issue likely lies with the specific combination of catalyst, ligand, and base.

Q2: I'm observing a dark, insoluble precipitate in my reaction mixture and the reaction has stalled. What's happening?

The formation of a precipitate, often dark in color, can be an indication of catalyst decomposition or the formation of off-cycle, inactive palladium species.[3] With aryl bromides, this is a common issue. While aryl iodides are often considered more reactive, they can sometimes be problematic in Buchwald-Hartwig aminations due to the formation of iodide-bridged palladium dimers that precipitate from the reaction mixture.[2][3] Although you are using a bromide, similar catalyst aggregation and deactivation can occur, especially with coordinating substrates.

Q3: I've tried a standard palladium source like Pd(OAc)₂ and a common ligand, but the yield is still poor. What should I change first?

For challenging substrates like this compound, the choice of both the palladium source and the ligand is critical.

  • Palladium Source: Standard Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) require an in situ reduction to the active Pd(0) species. This reduction step can be inefficient and is a common point of failure.[3][4]

    • Solution: Switch to a palladium pre-catalyst. These are air-stable Pd(II) complexes that readily form the active LPd(0) catalyst upon exposure to a base.[3][4] G3 or G4 palladacycles are excellent starting points.

  • Ligand Selection: The ligand is arguably the most important variable. For electron-deficient and potentially coordinating substrates, bulky, electron-rich phosphine ligands are essential.[4][5] These ligands stabilize the palladium center, promote the desired reductive elimination step, and sterically hinder the coordination of the pyridine nitrogen.

    • Recommended Ligands:

      • Bulky Biarylphosphine Ligands: XPhos, SPhos, and BrettPhos are known to be effective for difficult couplings.[4][5]

      • Chelating Bisphosphine Ligands: Xantphos can also be a good choice, as its chelation can prevent catalyst deactivation.[5]

Q4: Which base should I be using for the amination of this compound?

The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine to form the active nucleophile.

  • Common Strong Bases: Sodium tert-butoxide (NaOtBu) is a frequently used and effective strong base.[4][6] However, its high basicity can sometimes be incompatible with sensitive functional groups.

  • Alternative Bases: If your substrate is base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2] While these may require higher reaction temperatures or longer reaction times, they offer greater functional group tolerance.[2][7] The solubility of the base is also a key factor; a base that is poorly soluble in the reaction solvent can lead to slow and incomplete reactions.[3]

Q5: I'm seeing significant amounts of debrominated starting material (Nicotinamide). What causes this side reaction?

The formation of the hydrodehalogenated product is a common side reaction in Buchwald-Hartwig aminations.[8] This occurs when an intermediate palladium-hydride species is formed, which can then reductively eliminate to give the debrominated arene. This pathway can compete with the desired C-N bond formation.

Mitigation Strategies:

  • Optimize Ligand: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Screening different bulky phosphine ligands is recommended.

  • Control Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

  • Base Selection: The nature of the base can also play a role.

Q6: Could the amide group on my this compound be interfering with the reaction?

Yes, the amide group can act as a competing nucleophile or coordinating group, although it is generally less nucleophilic than primary or secondary amines.[3] If you are attempting to couple a primary amide, specific, highly active ligands like tBuBrettPhos may be necessary.[2] For the amination of this compound, the primary concern is its potential to coordinate to the palladium center, in addition to the pyridine nitrogen.

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is crucial. The following workflow provides a logical progression for troubleshooting.

Troubleshooting_Workflow Start Low Yield Observed Check_Basics Verify Inert Atmosphere & Reagent Purity Start->Check_Basics Catalyst_System Optimize Catalyst System Check_Basics->Catalyst_System If basics are confirmed Precatalyst Switch to Pd Pre-catalyst (e.g., G3/G4 Palladacycle) Catalyst_System->Precatalyst Ligand Screen Bulky Ligands (XPhos, SPhos, BrettPhos) Catalyst_System->Ligand Base Evaluate Base (NaOtBu vs. Cs2CO3/K3PO4) Precatalyst->Base Ligand->Base Solvent_Temp Optimize Reaction Conditions Base->Solvent_Temp Solvent Screen Solvents (Toluene, Dioxane, THF) Solvent_Temp->Solvent Temperature Vary Temperature (80-110 °C) Solvent_Temp->Temperature Side_Reactions Analyze for Side Products (e.g., Debromination) Solvent_Temp->Side_Reactions Success Optimized Yield Solvent_Temp->Success If yield improves Side_Reactions->Catalyst_System Feedback to optimization

Caption: A systematic workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening

This protocol provides a framework for screening different phosphine ligands to identify the optimal choice for your specific amine coupling partner.

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to a reaction vial equipped with a stir bar.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) in a small amount of anhydrous solvent (e.g., toluene).

  • Reaction Initiation: Add the catalyst solution to the vial containing the substrates and base.

  • Solvent Addition: Add the remaining anhydrous solvent to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Ligand and Base Screening Matrix

A design of experiments (DoE) approach can be highly effective for optimizing multiple parameters. Below is a sample matrix for screening ligands and bases.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene100Result
2Pd₂(dba)₃SPhosNaOtBuToluene100Result
3XPhos Pd G3XPhosNaOtBuToluene100Result
4XPhos Pd G3XPhosCs₂CO₃Dioxane110Result
5BrettPhos Pd G3BrettPhosK₃PO₄t-BuOH100Result

The Catalytic Cycle: Where Things Can Go Wrong

Understanding the catalytic cycle is key to diagnosing problems. The Buchwald-Hartwig amination proceeds through several key steps, each of which can be a potential bottleneck.[3][8]

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Poison Catalyst Poisoning Pd0->Poison Pyridine Coordination Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination (H₂NR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R''

Caption: The Buchwald-Hartwig catalytic cycle and a key deactivation pathway for pyridine substrates.

Breakdown of Potential Failure Points:

  • Formation of Active L-Pd(0): As mentioned, inefficient formation from Pd(II) sources is a common issue. Using a pre-catalyst bypasses this problem.[3]

  • Oxidative Addition: This step is generally favorable for aryl bromides. However, very electron-rich or sterically hindered bromides can be slow to react.

  • Deprotonation: A base that is too weak or has poor solubility will slow down this step, stalling the catalytic cycle.[3]

  • Reductive Elimination: This is the product-forming step. Bulky, electron-rich ligands are crucial for promoting this step and preventing side reactions like beta-hydride elimination.[8]

  • Catalyst Poisoning: For this compound, the pyridine nitrogen can coordinate to any of the palladium intermediates, but especially the active Pd(0) species, taking it out of the catalytic cycle.[1]

By systematically addressing each of these potential failure points through the targeted selection of reagents and conditions, researchers can significantly improve the success rate of this challenging but valuable transformation.

References

  • Buchwald–Hartwig amination. (2023, October 27). In Wikipedia.
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (2019). Angewandte Chemie International Edition, 58(30), 10143-10147.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Selected ligands and catalysts for Buchwald-Hartwig amination. (n.d.). ResearchGate.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). Synlett, 2007(11), 1786-1788.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Use of base metals in Buchwald-Hartwig coupling. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2012). European Journal of Organic Chemistry, 2012(12), 2415-2425.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2014). Organic & Biomolecular Chemistry, 12(3), 429-435.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2020). Catalysts, 10(11), 1277.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv.
  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. (2007). Organic Letters, 9(10), 1837-1840.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (2021). ACS Sustainable Chemistry & Engineering, 9(28), 9479-9486.
  • BH amination side products and purification. (2024). Reddit.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

Sources

Side reactions and byproduct formation in 2-Bromonicotinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromonicotinamide. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges of side reactions and byproduct formation. Our goal is to equip you with the knowledge to optimize your synthetic protocols, improve yield and purity, and confidently address experimental hurdles.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing the widely used Sandmeyer reaction of 2-aminonicotinamide.

Problem 1: Low Yield of this compound

Question: My reaction is consistently resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

Answer:

Low yields in the Sandmeyer synthesis of this compound can be attributed to several factors, primarily related to the stability of the diazonium salt intermediate and competing side reactions.

Root Causes and Solutions:

  • Incomplete Diazotization: The initial conversion of the amino group of 2-aminonicotinamide to a diazonium salt is critical.

    • Troubleshooting:

      • Temperature Control: Maintain a low temperature (0-5 °C) throughout the diazotization process. Diazonium salts are thermally unstable and can decompose prematurely if the temperature rises.

      • Acid Concentration: Ensure the correct concentration of the acid (typically HBr) is used. Insufficient acid can lead to incomplete diazotization and the formation of diazoamino compounds, which are unwanted side products.

      • Nitrite Addition: Add the sodium nitrite solution slowly and dropwise to the reaction mixture. This prevents localized overheating and the decomposition of nitrous acid.

  • Premature Decomposition of the Diazonium Salt: The 2-nicotinamide diazonium salt can be unstable and decompose before the Sandmeyer reaction with the copper(I) bromide catalyst.

    • Troubleshooting:

      • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. Avoid storing it for extended periods.

      • Catalyst Addition: Ensure the copper(I) bromide solution is ready for immediate addition once the diazotization is complete.

  • Suboptimal Sandmeyer Reaction Conditions: The efficiency of the bromine substitution is highly dependent on the reaction conditions.

    • Troubleshooting:

      • Catalyst Quality: Use high-quality, freshly prepared or properly stored copper(I) bromide. The catalytic activity of Cu(I) is crucial for the single-electron transfer mechanism of the Sandmeyer reaction.[1][2][3]

      • Reaction Temperature: While diazotization requires low temperatures, the Sandmeyer reaction itself may require gentle warming to facilitate the decomposition of the diazonium salt and the formation of the aryl radical. The optimal temperature should be determined experimentally, typically ranging from room temperature to 60 °C.[4]

Experimental Protocol: Optimized Diazotization and Sandmeyer Reaction

  • Diazotization:

    • Dissolve 2-aminonicotinamide in an aqueous solution of hydrobromic acid (HBr) at a molar ratio of approximately 1:3.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in HBr.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Problem 2: Presence of Significant Impurities in the Crude Product

Question: My crude this compound is contaminated with several byproducts, making purification difficult. What are these impurities and how can I minimize their formation?

Answer:

The Sandmeyer reaction is known to generate several byproducts through competing reaction pathways.[1][4] Understanding the origin of these impurities is key to suppressing their formation.

Common Impurities and Their Formation Mechanisms:

ImpurityFormation MechanismMitigation Strategies
2-Hydroxynicotinamide Reaction of the diazonium salt with water, especially at elevated temperatures. This is a common side reaction in Sandmeyer reactions.[1]Maintain low temperatures during diazotization and the initial stages of the Sandmeyer reaction. Use a high concentration of bromide ions to favor the desired substitution.
Nicotinamide (Deamination Product) Reduction of the diazonium salt, where the diazonium group is replaced by a hydrogen atom. This is also known as protodeamination.[4]Use a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can act as a reducing agent. Ensure efficient reaction with the copper(I) bromide catalyst.
Biaryl Byproducts Dimerization of the aryl radical intermediate formed during the Sandmeyer reaction.[1]Use a sufficient concentration of the copper(I) bromide catalyst to efficiently trap the aryl radical before it can dimerize.
2-Bromonicotinic Acid Hydrolysis of the amide functional group of either the starting material or the product under the acidic reaction conditions, which can be exacerbated by elevated temperatures during the reaction or work-up. Studies on nicotinamide show it is susceptible to acid-catalyzed hydrolysis.[5][6][7]Keep reaction and work-up temperatures as low as possible. Neutralize the reaction mixture promptly after completion.

Workflow for Minimizing Impurity Formation

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Potential Side Reactions cluster_3 Purification start 2-Aminonicotinamide in HBr diazotization Add NaNO2 (aq) 0-5 °C start->diazotization diazonium 2-Nicotinamide Diazonium Salt diazotization->diazonium reaction Combine and warm to RT-60 °C diazonium->reaction hydrolysis Hydrolysis (H2O) diazonium->hydrolysis High Temp deamination Deamination diazonium->deamination cu_br CuBr in HBr cu_br->reaction product Crude this compound reaction->product dimerization Dimerization reaction->dimerization Low [CuBr] amide_hydrolysis Amide Hydrolysis product->amide_hydrolysis High Temp/Acid workup Neutralization & Extraction product->workup recrystallization Recrystallization workup->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Workflow for this compound synthesis with key control points to minimize side reactions.

Problem 3: Difficulty in Purifying the Final Product

Question: I am struggling to obtain pure this compound, even after attempting purification. What is the best way to purify the crude product?

Answer:

Purification of this compound can be challenging due to the similar polarities of the desired product and some of the byproducts. A multi-step purification approach is often necessary.

Recommended Purification Protocol:

  • Aqueous Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acidic solution with a base such as sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8. Be cautious as gas evolution will occur.

    • Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization:

    • Recrystallization is a highly effective method for purifying this compound.

    • Solvent Selection: A mixed solvent system is often required. Common systems include:

      • Ethanol/Water

      • Isopropanol/Water

      • Ethyl Acetate/Hexane

    • Procedure:

      • Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., ethanol or ethyl acetate).

      • If necessary, filter the hot solution to remove any insoluble impurities.

      • Slowly add the anti-solvent (e.g., water or hexane) to the hot solution until turbidity persists.

      • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

  • Column Chromatography (if necessary):

    • If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.

    • Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. The exact ratio will depend on the impurity profile and should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper(I) catalyst in the Sandmeyer reaction?

A1: The copper(I) salt, typically CuBr, acts as a catalyst to facilitate the single-electron transfer (SET) to the diazonium salt. This initiates the formation of an aryl radical and the loss of nitrogen gas, which is a key step in the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[1][3]

Q2: Can I use copper(II) bromide for this reaction?

A2: While copper(I) is the active catalyst, some protocols mention the use of copper(II) salts or a mixture of Cu(I) and Cu(II).[8] Copper(II) can be reduced in situ to copper(I). However, for optimal results and to follow the classical Sandmeyer mechanism, the use of a copper(I) salt is generally recommended.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material (2-aminonicotinamide) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What analytical techniques are suitable for assessing the purity of the final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is suitable for quantitative purity analysis.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product and identify any major impurities.[12][13][14]

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and to identify the mass of any impurities.

Q5: Is the amide group in this compound stable during the reaction and work-up?

A5: The amide group is generally stable under the reaction conditions. However, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to hydrolysis to the corresponding carboxylic acid (2-bromonicotinic acid).[6][7] Therefore, it is advisable to keep the reaction time and temperature to a minimum and to neutralize the reaction mixture promptly during the work-up.

References

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis.
  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B. Scientific Reports. [Link]
  • Rate Studies on the Hydrolysis of Niacinamide.
  • Rate studies on the hydrolysis of niacinamide. Semantic Scholar. [Link]
  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement.
  • Sandmeyer reaction. Wikipedia. [Link]
  • Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. SpringerLink. [Link]
  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
  • Structure Elucidation of Impurities by 2D NMR Part II. YouTube. [Link]
  • Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions.
  • Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
  • 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
  • Separation of 2-Bromopropionic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica. [Link]
  • Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup.
  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide.

Sources

Navigating the Purification of 2-Bromonicotinamide: A Technical Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical support guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for the purification of 2-Bromonicotinamide via recrystallization. As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount.[1] This document offers a comprehensive resource to overcome common challenges and optimize the recrystallization process.

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue, particularly with polar aromatic amides. This typically occurs when the solution is supersaturated or cooled too quickly, causing the solute to come out of solution above its melting point.

  • Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow the solution to cool more slowly.

  • Preventative Measures:

    • Slower Cooling: Insulate the flask to encourage gradual cooling. This provides sufficient time for the molecules to orient themselves into a crystal lattice.

    • Solvent System Adjustment: If using a single solvent, consider adding a co-solvent (an "anti-solvent") in which the compound is less soluble. This should be done dropwise to the hot solution until turbidity is observed, followed by the addition of a few drops of the primary solvent to redissolve the solid.

Q2: I have very low recovery of my this compound after recrystallization. What are the likely causes?

A2: Low yield is often a result of using an excessive amount of solvent or premature crystallization.

  • Too Much Solvent: The most common reason for low recovery is dissolving the compound in too much hot solvent.[2] To remedy this, you can evaporate some of the solvent to increase the concentration of the product and then attempt to recrystallize again.

  • Significant Solubility in Cold Solvent: this compound may have a higher than ideal solubility in the chosen solvent, even at low temperatures. If this is the case, cooling the solution in an ice-salt bath to achieve a lower temperature may improve the yield.

  • Premature Filtration: Filtering the solution while it is still warm can lead to a significant loss of product. Ensure the solution has cooled completely and crystallization has ceased before filtration.

Q3: My recrystallized this compound is still impure. How can I improve the purity?

A3: Persistent impurities can be due to a variety of factors, including the presence of byproducts from the synthesis or the co-precipitation of impurities with the product.

  • Insoluble Impurities: If you observe solid particles in your hot solution, these are likely insoluble impurities. A hot filtration step is necessary to remove them before allowing the solution to cool.

  • Colored Impurities: If your product has a persistent color, this may be due to high molecular weight byproducts. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these colored impurities.[3]

  • Solvent Choice: The choice of solvent is critical. An ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to common issues encountered during the recrystallization of this compound.

Issue 1: Difficulty in Finding a Suitable Recrystallization Solvent

Underlying Principle: The ideal recrystallization solvent will have a steep solubility curve for the target compound, meaning it dissolves a large amount at high temperatures and a small amount at low temperatures.

Step-by-Step Protocol for Solvent Screening:

  • Initial Assessment: Based on the polar amide and bromopyridine structure of this compound, polar protic and aprotic solvents are good starting points.

  • Small-Scale Testing:

    • Place a small amount (10-20 mg) of crude this compound into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. Good candidates for initial screening include ethanol, methanol, acetone, ethyl acetate, and water.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes that did not show solubility at room temperature. The compound should dissolve completely at or near the boiling point of the solvent.

    • Allow the dissolved solutions to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.

Solvent Selection Table:

SolventPolarityBoiling Point (°C)Expected Solubility of this compound
WaterHigh100Potentially low solubility, but could be a good anti-solvent.
EthanolHigh78Likely a good candidate, as similar compounds show good solubility.
MethanolHigh65Similar to ethanol, but lower boiling point may be advantageous.
AcetoneMedium56Another potential candidate due to its polarity.
Ethyl AcetateMedium77May be a good choice, possibly in a solvent pair with a non-polar solvent.
TolueneLow111Less likely to be a primary solvent, but could be an anti-solvent.
HexaneVery Low69Unlikely to be a primary solvent, but a good choice as an anti-solvent.
Issue 2: The Compound Fails to Crystallize Upon Cooling

Underlying Principle: Crystal formation requires nucleation, the initial formation of a small crystal seed, followed by crystal growth. Supersaturated solutions can sometimes resist nucleation.

Workflow for Inducing Crystallization:

start Supersaturated Solution (No Crystals) scratch Scratch inner surface of the flask with a glass rod start->scratch seed Add a seed crystal of pure this compound start->seed concentrate Evaporate some solvent to increase concentration start->concentrate end Crystals Form scratch->end seed->end cool Cool to a lower temperature (ice-salt bath) concentrate->cool cool->end

Caption: Workflow for inducing crystallization.

Detailed Steps:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide a nucleation site.

  • Seeding: If a small amount of pure this compound is available, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

  • Concentration: If the solution is not sufficiently saturated, gently heat it to evaporate a portion of the solvent and then allow it to cool again.

  • Lower Temperature: Further cooling in an ice-salt bath can sometimes provide the necessary thermodynamic push for nucleation.

Issue 3: Dealing with Common Impurities

Underlying Principle: Effective purification relies on the differential solubility of the desired compound and its impurities in the chosen solvent system.

Potential Impurities in this compound Synthesis:

While specific impurities depend on the synthetic route, common possibilities include:

  • Unreacted Starting Materials: For example, if synthesized from 2-chloronicotinamide, residual starting material may be present.[4]

  • Byproducts of Bromination: Depending on the brominating agent and reaction conditions, over-brominated or isomeric byproducts could be formed.

  • Solvent Residues: Residual solvents from the reaction or workup can act as impurities.

Experimental Protocol for Impurity Removal:

start Crude this compound (with impurities) dissolve Dissolve in minimum amount of hot solvent start->dissolve charcoal Add Activated Charcoal (if colored impurities are present) dissolve->charcoal hot_filtration Hot Gravity Filtration (if insoluble impurities are present) cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly charcoal->hot_filtration ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with a small amount of cold solvent vacuum_filtration->wash dry Dry the Pure Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Step-by-step recrystallization workflow for impurity removal.

Detailed Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.

  • Slow Cooling: Allow the hot, clear filtrate to cool slowly to room temperature. This promotes the formation of large, pure crystals.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

By systematically addressing these common challenges, researchers can significantly improve the purity and yield of this compound, ensuring the quality of this vital pharmaceutical intermediate.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
  • Recrystallization. (2020, January 10). YouTube.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • This compound. (n.d.). MySkinRecipes.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC.
  • 2-Bromopyridine. (n.d.). PubChem.
  • Which Filtration Material Leads to the Best Drinking Water? (n.d.). Science Buddies.
  • 2-Chloronicotinamide. (n.d.). PubChem.

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-bromonicotinamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bond formation with this challenging, yet valuable, heteroaromatic substrate. My goal is to provide you with not just protocols, but the underlying logic to empower you to troubleshoot and optimize your reactions effectively.

The this compound scaffold presents a unique set of challenges. The presence of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center, while the amide functionality can influence the electronic properties and solubility of the substrate.[1][2] This guide will help you select the appropriate catalyst system to overcome these hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low to No Product Yield

Question: My reaction with this compound is showing very low conversion, or it's not working at all. I see mostly starting material. What are the likely causes and how can I fix it?

Answer: This is the most common issue and typically points to a problem in the catalytic cycle, often the initial oxidative addition step or catalyst deactivation.

  • Causality: The pyridine nitrogen in your substrate can act as a ligand, binding to the palladium catalyst and preventing it from entering the catalytic cycle.[1] Additionally, the electron-rich nature of the pyridine ring can slow down the oxidative addition of the Pd(0) catalyst into the C-Br bond, which is often the rate-limiting step.[3]

  • Solutions & Rationale:

    • Switch to a Bulky, Electron-Rich Ligand: This is the most critical parameter. Standard ligands like PPh₃ are often ineffective. You need ligands designed to accelerate oxidative addition and sterically shield the palladium center.

      • Recommended Ligands: For C-C (Suzuki) couplings, start with biaryl phosphine ligands like XPhos , SPhos , or RuPhos .[4] For C-N (Buchwald-Hartwig) couplings, BrettPhos and RuPhos are excellent choices.[5][6] These ligands' bulkiness promotes the formation of the active, monoligated Pd(0) species, while their electron-donating properties make the palladium center more nucleophilic and reactive towards the aryl bromide.[7]

    • Increase Catalyst Loading: For particularly stubborn couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can help initiate the reaction and achieve a reasonable conversion rate.[4]

    • Use a Pre-catalyst: Palladium(II) pre-catalysts (e.g., XPhos Pd G3) are often more stable and ensure a more reliable generation of the active Pd(0) species in solution, preventing premature decomposition into palladium black.

    • Ensure Rigorous Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black and homocoupling of your boronic acid partner (in Suzuki reactions).[8] Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes) and maintain an inert atmosphere throughout the reaction.

Issue 2: Formation of Side Products (e.g., Protodeborylation, Hydrodehalogenation)

Question: I'm seeing significant amounts of nicotinamide (from hydrodehalogenation) or homocoupled boronic acid in my Suzuki reaction. How can I suppress these side reactions?

Answer: These side reactions compete with your desired cross-coupling and are often related to the stability of your reagents and the choice of base and solvent.

  • Causality:

    • Protodeborylation: This is the cleavage of the C-B bond of your boronic acid by a proton source, a common issue with electron-rich or heteroaromatic boronic acids. It is often accelerated in aqueous media.[9]

    • Hydrodehalogenation: The replacement of the bromine on your starting material with a hydrogen atom can occur through various pathways, sometimes involving trace water or basic conditions.

    • Homocoupling: As mentioned, this is often caused by the presence of oxygen.[8]

  • Solutions & Rationale:

    • For Protodeborylation (Suzuki):

      • Switch to Anhydrous Conditions: If you are using an aqueous base like K₂CO₃ in a biphasic system, switch to an anhydrous solvent (like dioxane or toluene) with a base like potassium phosphate (K₃PO₄).[10]

      • Use a More Stable Boron Reagent: Boronic acids can be unstable. Consider converting your boronic acid to a more robust pinacol ester (a Bpin derivative) or using a potassium trifluoroborate salt (ArBF₃K), which are generally more resistant to protodeborylation.[8]

    • For Hydrodehalogenation:

      • Optimize the Base: Ensure your base is not overly strong or nucleophilic if it is not required for the specific coupling type. For Suzuki, K₂CO₃ or K₃PO₄ are generally safe bets.[10]

      • Check Solvent Purity: Ensure your solvents are dry and of high quality.

Troubleshooting Summary Table
Problem Potential Cause(s) Suggested Solution & Rationale
Low/No Yield 1. Catalyst inhibition by pyridine nitrogen. 2. Slow oxidative addition. 3. Catalyst deactivation (oxygen).1. Use bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) to accelerate catalysis and prevent N-coordination.[4] 2. Increase catalyst loading to 3-5 mol%.[4] 3. Use a stable pre-catalyst (e.g., G3 or G4 palladacycles). 4. Ensure rigorous degassing of all solvents and reagents.[8]
Protodeborylation (Suzuki)1. Instability of boronic acid. 2. Presence of water/protic sources.1. Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[8] 2. Switch to anhydrous conditions using a base like K₃PO₄ in a solvent like dioxane.[10]
Homocoupling (Suzuki)1. Oxygen in the reaction mixture. 2. Use of a Pd(II) source without efficient reduction.1. Improve degassing technique . 2. Use a Pd(0) source or a pre-catalyst designed for efficient in situ reduction.
Hydrodehalogenation 1. Unoptimized base/solvent combination. 2. Presence of trace water.1. Screen different bases (e.g., switch from an alkoxide to a carbonate). 2. Use anhydrous solvents .
Frequently Asked Questions (FAQs)

Q1: Which catalyst and ligand should I choose as a starting point for a Suzuki-Miyaura coupling with this compound?

A1: For a Suzuki reaction, a great starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand.

  • First Choice: XPhos or SPhos (typically 1-2 mol% Pd, 2-4 mol% ligand). These are robust, general-purpose ligands for challenging substrates.[4][10]

  • Alternative: Use a pre-formed palladacycle like XPhos Pd G3 . This simplifies weighing and ensures a consistent Pd:ligand ratio.

Q2: What is the best base and solvent combination for a Suzuki coupling with this substrate?

A2: The choice of base and solvent is interdependent.[11]

  • Aqueous Conditions (Good Start): Potassium Carbonate (K₂CO₃) in a 1,4-Dioxane/Water (e.g., 4:1) mixture at 80-100 °C. This is a very common and effective system.[10][12]

  • Anhydrous Conditions (If deborylation is an issue): Potassium Phosphate (K₃PO₄) in Toluene or 1,4-Dioxane . This is often required for more sensitive boronic acids.[10]

Q3: I need to perform a Buchwald-Hartwig amination with this compound. What catalyst system should I use?

A3: Buchwald-Hartwig C-N couplings also require specialized, bulky ligands. The choice can depend on the amine coupling partner (primary vs. secondary).

  • For Secondary Amines: A catalyst system based on RuPhos is an excellent starting point.[6]

  • For Primary Amines: Ligands like BrettPhos are often highly effective.[13]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[13][14]

  • Solvent: Anhydrous Toluene or Dioxane is standard.

Recommended Starting Conditions Table
Coupling TypeCoupling PartnerRecommended Catalyst System (Pd Source + Ligand)Recommended BaseRecommended Solvent
Suzuki-Miyaura (C-C) Aryl/Heteroaryl Boronic AcidPd₂(dba)₃ + XPhos or SPhos (or XPhos Pd G3)K₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene
Buchwald-Hartwig (C-N) Secondary AminePd₂(dba)₃ + RuPhos (or RuPhos Pd G3)NaOt-BuToluene
Buchwald-Hartwig (C-N) Primary AminePd₂(dba)₃ + BrettPhos (or BrettPhos Pd G3)LiHMDS or NaOt-BuToluene or Dioxane
Visualizing the Process

Understanding the decision-making process and the underlying mechanism can significantly aid in troubleshooting.

Catalyst Selection Workflow

This diagram outlines a logical path for selecting your initial reaction conditions.

CatalystSelection cluster_start Reaction Goal cluster_type Coupling Type cluster_cc C-C Coupling (Suzuki) cluster_cn C-N Coupling (Buchwald-Hartwig) Start Couple with This compound CouplingType What bond are you forming? Start->CouplingType Ligand_CC Ligand: XPhos or SPhos CouplingType->Ligand_CC C-C AmineType Amine Type? CouplingType->AmineType C-N Base_CC Base: K2CO3 or K3PO4 Solvent_CC Solvent: Dioxane/H2O or Toluene Ligand_CN_Sec Ligand: RuPhos AmineType->Ligand_CN_Sec Secondary Ligand_CN_Pri Ligand: BrettPhos AmineType->Ligand_CN_Pri Primary Base_CN Base: NaOtBu or LiHMDS Solvent_CN Solvent: Toluene or Dioxane CatalyticCycle cluster_trouble Common Failure Points Pd0 Pd(0)L PdII_Add Ar-Pd(II)L-Br Pd0->PdII_Add Oxidative Addition (Ar-Br) PdII_Trans Ar-Pd(II)L-R PdII_Add->PdII_Trans Transmetalation (R-M + Base) PdII_Trans->Pd0 Reductive Elimination Product Ar-R PdII_Trans->Product T1 Slow step! Use bulky, e--rich ligand. T1->PdII_Add T2 Deborylation can occur here. Use anhydrous conditions. T2->PdII_Trans T0 Catalyst can be oxidized by air here. Degas! T0->Pd0

Caption: The catalytic cycle and key points for troubleshooting.

Experimental Protocols: Starting Points

These are generalized procedures. You must optimize conditions for your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). If using a pre-catalyst, add it at this stage (1-2 mol%).

  • Solvent & Degassing: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Seal the vial and sparge the mixture with a gentle stream of argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reagent Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., sodium tert-butoxide, 1.2-1.5 eq.) to an oven-dried reaction vial with a stir bar.

  • Substrate Addition: Add this compound (1.0 eq.), the amine (1.1-1.2 eq.), and anhydrous solvent (e.g., toluene).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water, then separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

References
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Online Forum Post]. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Gandeepan, P., & Ackermann, L. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(15), 3937-3966. [Link]
  • Wikipedia. (2024).
  • Biscoe, M. R., & Buchwald, S. L. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-8195. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 13(4), 634-644. [Link]
  • MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • Narayanan, B., & Gunanathan, C. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
  • ResearchGate. (2025).
  • National Institutes of Health. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Online Forum Post]. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]

Sources

Technical Support Center: Optimizing Base and Solvent for 2-Bromonicotinamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing your 2-Bromonicotinamide coupling reactions. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to troubleshoot and enhance your experimental outcomes. We will move beyond simple procedural lists to explore the underlying principles that govern the selection of bases and solvents in these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: this compound, and 2-halopyridines in general, present unique challenges in cross-coupling reactions. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[1] This interaction can complicate the catalytic cycle and necessitate careful optimization of reaction conditions to achieve high yields. Furthermore, the electron-deficient nature of the pyridine ring, influenced by the amide group, affects the oxidative addition step.

Q2: What are the primary roles of the base in these coupling reactions?

A2: The base plays several crucial roles in both Suzuki-Miyaura and Buchwald-Hartwig couplings. In Suzuki reactions, the base is essential for the activation of the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center. In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine nucleophile, enabling its coordination to the palladium complex and subsequent C-N bond formation.[2][3] The choice of base can also influence catalyst stability and the rate of reductive elimination.

Q3: How does the solvent influence the outcome of a this compound coupling reaction?

A3: The solvent is a critical parameter that can significantly impact reaction rates, yields, and even selectivity.[4][5] Its primary functions include dissolving the reactants and catalyst, and stabilizing charged intermediates in the catalytic cycle. Polar aprotic solvents like DMF or THF can be effective, but the optimal choice is often substrate and reaction-dependent.[4][5] Solvent polarity can influence the rate of oxidative addition and other key steps in the catalytic cycle.[4][6] For instance, in some cases, nonpolar solvents favor reaction at a C-Cl bond, while certain polar aprotic solvents favor reaction at a C-OTf bond, demonstrating that selectivity does not always correlate with the solvent's dielectric constant alone.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

You've set up your Suzuki or Buchwald-Hartwig reaction with this compound, but the desired product is forming in low yield, or not at all.

Potential Causes & Solutions:

  • Ineffective Base-Solvent Combination: The choice of base and solvent is intrinsically linked. A base may not be sufficiently soluble or active in a particular solvent.

    • Troubleshooting Step 1: Evaluate Base Strength and Solubility. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices.[8] For Buchwald-Hartwig aminations, stronger bases such as NaOt-Bu or K₃PO₄ are often necessary.[2] Ensure the chosen base is soluble in the reaction solvent. If using an inorganic base, the addition of water as a co-solvent can sometimes be beneficial, though it can also promote side reactions like protodeboronation.[9]

    • Troubleshooting Step 2: Systematic Solvent Screening. If your initial solvent choice (e.g., dioxane, toluene) is not providing good results, consider screening a panel of solvents with varying polarities.[10] Aprotic polar solvents like DMF, DMAc, or NMP can sometimes enhance reactivity, particularly for challenging substrates.[4] However, be mindful that highly coordinating solvents like DMF can sometimes inhibit the catalyst.[4][11]

  • Catalyst Inhibition or Decomposition: The pyridine nitrogen in this compound can coordinate to the palladium center, leading to an inactive catalyst.[1]

    • Troubleshooting Step 3: Ligand Optimization. The choice of phosphine ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands are often beneficial. Consider screening ligands such as XPhos, SPhos, or RuPhos.

Issue 2: Formation of Significant Side Products

Your reaction is proceeding, but you are observing significant quantities of undesired byproducts, complicating purification and reducing the yield of your target molecule.

Common Side Reactions & Mitigation Strategies:

  • Reductive Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of nicotinamide.[12][13][14]

    • Causality: This side reaction can be promoted by certain bases and solvents, or by impurities in the reaction mixture that can act as hydride sources.

    • Solution: Ensure all reagents and solvents are pure and dry. If using a strong, sterically hindered base like NaOt-Bu, consider switching to a weaker or less hindered base like K₂CO₃ or Cs₂CO₃. Lowering the reaction temperature can also sometimes disfavor this pathway.[15]

  • Homocoupling of the Boronic Acid (Suzuki Reaction): This results in the formation of a biaryl byproduct from the coupling of two boronic acid molecules.[16][17]

    • Causality: This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling.[16]

    • Solution: Rigorously degas all solvents and reagents before use and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Protodeboronation (Suzuki Reaction): The boronic acid group is replaced by a hydrogen atom.[1][9]

    • Causality: This is particularly problematic with heteroaryl boronic acids and is often promoted by aqueous basic conditions.[17]

    • Solution: Minimize the amount of water in the reaction, or switch to anhydrous conditions. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can also mitigate this issue.[17]

Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC, LC-MS, or GC.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Tables for Optimization

Table 1: Common Bases for Cross-Coupling Reactions

BasepKa of Conjugate AcidCommon Applications
Sodium tert-butoxide (NaOt-Bu)~17Buchwald-Hartwig Amination[18]
Potassium Carbonate (K₂CO₃)~10.3Suzuki-Miyaura Coupling[18]
Cesium Carbonate (Cs₂CO₃)~10.2Suzuki-Miyaura, Buchwald-Hartwig[2]
Potassium Phosphate (K₃PO₄)~12.3Suzuki-Miyaura Coupling

Table 2: Common Solvents for Cross-Coupling Reactions

SolventDielectric Constant (ε)Boiling Point (°C)Notes
Toluene2.38[19][20]111Common, non-polar aprotic.[4]
1,4-Dioxane2.25[19][20]101Frequently used, but a potential peroxide former.[21][22]
Tetrahydrofuran (THF)7.58[19][20]66Polar aprotic, lower boiling point.[4]
N,N-Dimethylformamide (DMF)36.71[19][20]153Highly polar aprotic, can be coordinating.[4]

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Base Is the Base Appropriate? (Strength & Solubility) Start->Check_Base Check_Solvent Is the Solvent Optimal? Start->Check_Solvent Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Optimize_Base Screen Alternative Bases (e.g., K3PO4, Cs2CO3) Check_Base->Optimize_Base Optimize_Solvent Screen Alternative Solvents (e.g., Toluene, DMF, 2-MeTHF) Check_Solvent->Optimize_Solvent Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Check_Catalyst->Optimize_Ligand Success Improved Yield and Purity Optimize_Base->Success Optimize_Solvent->Success Optimize_Ligand->Success

Caption: A decision-making workflow for troubleshooting low yields in this compound couplings.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OA Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OA Ar-X Trans Transmetalation (Ar-Pd(II)-R)L2 OA->Trans R-B(OR)2 RE Reductive Elimination Trans->RE RE->Pd0 Ar-R Base Base activates Boronic Acid Boronic R-B(OH)2 Base->Boronic Boronic->Trans

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

  • Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus S N Ar-Type Mechanism | Request PDF - ResearchGate. (2015, August 6).
  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
  • Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights - PubMed. (2024, November 7).
  • pka bases.cdx. (n.d.).
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23).
  • Dielectric Constant of Common solvents. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019, April 8).
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (n.d.).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond - YouTube. (2022, July 2).
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.).
  • Solvent Physical Properties. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - NIH. (n.d.).
  • Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.).
  • oxidative addition and palladium coupling - csbsju. (n.d.).
  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10).
  • Alkyl bromides as mechanistic probes of reductive dehalogenation: reactions of vicinal dibromide stereoisomers with zerovalent metals - PubMed. (n.d.).
  • Dehalogenation - Wikipedia. (n.d.).
  • Role of reduced flavin in dehalogenation reactions - PubMed. (2021, January 15).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025, November 3).
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2).
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23).
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25).
  • Cross-coupling reaction - Wikipedia. (n.d.).
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. (n.d.).
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. (2019, March 15).
  • Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups - Research With Rutgers. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.).
  • The pKa Table Is Your Friend - Master Organic Chemistry. (2010, June 18).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).

Sources

Technical Support Center: Palladium Catalyst Residue Removal in 2-Bromonicotinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing palladium catalyst residues from reactions involving 2-Bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the purity and safety of your synthesized compounds.

The presence of residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity and impact on downstream chemistry.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent limits for such impurities, making efficient removal a non-negotiable aspect of process development.[3][4][5] For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug product.[5]

The unique chemical nature of this compound, with its Lewis basic nitrogen atom on the pyridine ring, can lead to strong coordination with the palladium catalyst. This chelation can form stable, soluble complexes that are challenging to remove through standard purification techniques.[5] This guide provides a systematic approach to tackling these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for removing palladium residues from reactions involving nitrogen-containing heterocycles like this compound?

A1: The most prevalent and effective methods include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These include activated carbon and specialized metal scavengers.[6][7]

  • Scavenging: Employing molecules, often on a solid support, that selectively bind to palladium, facilitating its removal by filtration.[5][8]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities behind in the mother liquor.[6]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[6]

  • Chromatography: Employing techniques like column chromatography to separate the product from the catalyst.[6][8]

The choice of method is highly dependent on the specific reaction conditions, the nature of the palladium species, and the desired purity level.[1]

Q2: Why is palladium removal particularly challenging with nicotinamide derivatives?

A2: The nitrogen atom in the pyridine ring of nicotinamide derivatives is Lewis basic and can strongly coordinate with the palladium catalyst. This forms stable complexes that can remain dissolved in the reaction mixture, making them difficult to separate from the desired product using simple filtration or extraction.[5]

Q3: What are palladium scavengers and how do I select the right one?

A3: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, amines, or dimercaptotriazine (DMT).[5][6][9] The choice of scavenger depends on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and the solvent system.[10] For instance, thiol-based scavengers are often effective for Pd(II).[10][11] It is often beneficial to screen a small panel of scavengers to find the most effective one for your specific system.[10]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for palladium removal.[12][13] However, it can lack selectivity and may adsorb the desired product, leading to yield loss.[1][6] The efficiency of activated carbon can sometimes be lower than that of specialized scavengers.[11]

Q5: How can I accurately quantify the level of residual palladium in my product?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most sensitive analytical technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples.[7][10][14][15] Other methods like atomic absorption spectroscopy and X-ray fluorescence are also used.[3][14]

Troubleshooting Guide

This section addresses specific issues you might encounter during the palladium removal process.

Issue 1: High Palladium Content Persists After Initial Purification (e.g., Filtration or Single Scavenger Treatment)

  • Possible Cause: Strong chelation of palladium to the this compound product. The palladium species may be highly soluble in the solvent system.

  • Troubleshooting Steps:

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (typically 3-5 equivalents), temperature, and treatment time.[5]

    • Sequential Treatment: Employ a multi-step approach. For example, an initial filtration through Celite® to remove heterogeneous palladium can be followed by treatment with a scavenger for soluble species, and a final polishing step with activated carbon.[5]

    • Consider a Different Scavenger: If a thiol-based scavenger is ineffective, try one with a different functional group, such as dimercaptotriazine (DMT), which can be effective for a broader range of palladium species.[9]

    • Pre-treatment: A mild oxidation or reduction step could convert various palladium species into a single, more easily removable form.

Issue 2: Significant Loss of this compound Product During Purification

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, especially with activated carbon.[1][6]

  • Troubleshooting Steps:

    • Screen Different Adsorbents: Test various scavengers and types of activated carbon to find one with high selectivity for palladium and low affinity for your product.

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to avoid unnecessary product loss.

    • Adjust the Solvent: The solvent can influence the binding of both palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption.

    • Change the Purification Method: If product loss remains high, consider switching to crystallization or liquid-liquid extraction.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variation in the palladium species (e.g., different oxidation states or coordination environments) present at the end of the reaction.

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.

    • Use a Broad-Spectrum Scavenger: Scavengers like those based on DMT can be effective against a wider range of palladium species.[9]

    • Analyze Palladium Species: If possible, try to characterize the palladium species present to inform the selection of the most appropriate removal method.

Decision-Making Workflow for Palladium Removal

G start Crude Reaction Mixture (this compound + Pd) is_pd_hetero Is Pd Heterogeneous? (e.g., Pd/C, Pd black) start->is_pd_hetero filtration Filtration through Celite® is_pd_hetero->filtration Yes scavenger_screen Homogeneous Pd Present Screen Scavengers (Thiol, DMT, Thiourea) is_pd_hetero->scavenger_screen No / Soluble Pd analysis1 Analyze Filtrate for Pd (ICP-MS) filtration->analysis1 is_pd_low1 Pd < 10 ppm? analysis1->is_pd_low1 is_pd_low1->scavenger_screen No end Purified Product is_pd_low1->end Yes optimize_scavenging Optimize Scavenging (Equivalents, Temp, Time) scavenger_screen->optimize_scavenging filtration2 Filtration to Remove Scavenger-Pd Complex optimize_scavenging->filtration2 analysis2 Analyze Filtrate for Pd (ICP-MS) filtration2->analysis2 is_pd_low2 Pd < 10 ppm? analysis2->is_pd_low2 activated_carbon Consider Activated Carbon (Caution: Product Loss) is_pd_low2->activated_carbon No is_pd_low2->end Yes crystallization Consider Crystallization activated_carbon->crystallization crystallization->end

Caption: Decision workflow for selecting a palladium removal strategy.

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger

This protocol is a general guideline and should be optimized for your specific reaction.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.[5]

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Prepare a small pad of Celite® (approximately 1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite® pad to remove the scavenger-bound palladium.[10]

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.[10]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS.[10]

Protocol 2: Palladium Removal using Activated Carbon

This method is often more cost-effective but may require more optimization to minimize product loss.

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[8]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.[8]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad is crucial for removing fine carbon particles.[8]

  • Washing: Wash the Celite®/carbon cake with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration in the product.

Data Summary Table

The following table provides a general comparison of the effectiveness of different palladium removal techniques. Actual results will vary depending on the specific reaction conditions.

Purification MethodTypical Starting Pd (ppm)Typical Final Pd (ppm)AdvantagesDisadvantages
Filtration (Celite®) 1000 - 5000200 - 1000Simple, removes heterogeneous PdIneffective for soluble Pd
Activated Carbon 500 - 200050 - 200Cost-effectivePotential for product loss[1][6]
Scavenger Resins 500 - 2000< 10 - 50High selectivity, very effectiveHigher cost than carbon
Crystallization 200 - 500< 10 - 50Can provide very high purityMay require significant optimization
Column Chromatography 200 - 1000< 10 - 100High purity achievableCan be time-consuming and costly

Workflow for Method Optimization

G start Initial Condition: High Residual Pd screen_scavengers Screen Scavengers (Thiol, Thiourea, DMT, etc.) start->screen_scavengers select_best Select Best Scavenger (Highest Pd Removal) screen_scavengers->select_best optimize_params Optimize Parameters: - Equivalents of Scavenger - Temperature - Time select_best->optimize_params check_product_loss Analyze Product Loss optimize_params->check_product_loss is_loss_acceptable Product Loss Acceptable? check_product_loss->is_loss_acceptable final_protocol Final Optimized Protocol is_loss_acceptable->final_protocol Yes alternative_methods Explore Alternative Methods: - Activated Carbon - Crystallization - Extraction is_loss_acceptable->alternative_methods No alternative_methods->start

Caption: Workflow for optimizing a palladium scavenging protocol.

References

  • Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). PharmaTech.
  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-methylisonicotinaldehyde Products.
  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry.
  • Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Benchchem. (n.d.). Technical Support Center: Removing Palladium Catalyst Residues from Final Products.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd).
  • Santos, H.M., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods.
  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis.
  • Arbor Assays. (2000, May 4). Palladium Detection for API.
  • Al-Ammar, A.S., & Northington, J. (2011). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Journal of Analytical Atomic Spectrometry.
  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research.
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures.
  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health.
  • Inamdar, S.M., et al. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. MDPI.

Sources

Technical Support Center: Strategies to Reduce Reaction Times for 2-Bromonicotinamide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 2-Bromonicotinamide derivatization. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and reduce reaction times. We will delve into common issues, provide in-depth troubleshooting for cross-coupling reactions, and explore advanced techniques to accelerate your synthesis.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial hurdles encountered during the derivatization of this compound.

Q1: My reaction is sluggish or has stalled completely. What are the first steps in troubleshooting?

A1: When a reaction with this compound is unexpectedly slow, a systematic check of fundamental parameters is crucial before attempting more complex optimizations.

  • Verify Reagent Quality and Inert Atmosphere:

    • Oxygen Sensitivity: Palladium(0) catalysts, the active species in most cross-coupling reactions, are highly sensitive to oxygen.[1] An incomplete degassing of your solvent or a poor inert atmosphere (Nitrogen or Argon) is a primary cause of catalyst deactivation and stalled reactions. Ensure your degassing procedure (e.g., freeze-pump-thaw, sparging with inert gas) is robust.

    • Reagent Purity: Impurities in starting materials, particularly water or other protic sources in your this compound or coupling partner (e.g., boronic acid), can lead to side reactions like protodeboronation, consuming your starting material without forming the desired product.[2] Similarly, ensure solvents are anhydrous.

  • Assess Catalyst Activity:

    • Source and Age: Is your palladium catalyst old or from a questionable source? Palladium precatalysts, especially solids, can degrade over time with improper storage. Consider using a fresh batch or a different lot.

    • Visual Inspection: After a period of heating, has the reaction mixture turned black? The formation of palladium black is a classic sign of catalyst decomposition and loss of activity.

  • Confirm Reaction Setup:

    • Temperature Control: Is your heating mantle, oil bath, or reaction block accurately calibrated? A lower-than-expected temperature will significantly slow down most reactions.[3][4]

    • Stirring: In heterogeneous mixtures (common with inorganic bases like K₂CO₃), is the stirring vigorous enough to ensure proper mixing and mass transfer? Poor stirring can make a reaction appear stalled.

Q2: The pyridine nitrogen in this compound seems to be interfering with my reaction. How can I mitigate this?

A2: This is an excellent observation and a known challenge. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst.[5] This coordination can sometimes stabilize the catalyst but may also inhibit its catalytic activity by occupying a coordination site needed for the catalytic cycle to proceed.

  • Ligand Choice: The most effective strategy is to use a ligand that binds more strongly to the palladium center than the pyridine nitrogen, preventing it from acting as an inhibitor. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are specifically designed to enhance catalyst stability and activity, often overcoming substrate-based inhibition.[6][7]

  • Protic Additives: In some cases, a small amount of a protic additive (like water or an alcohol, if compatible with your reagents) can protonate the pyridine nitrogen, preventing it from coordinating to the metal center. This must be approached with caution as it can promote side reactions.

Part 2: In-Depth Parameter Optimization for Cross-Coupling Reactions

The Suzuki-Miyaura coupling is one of the most common methods for derivatizing aryl halides like this compound. The following Q&A focuses on optimizing this critical reaction to reduce timelines.

Suzuki-Miyaura Catalytic Cycle

To effectively troubleshoot, it's essential to understand the core mechanism. The speed of the overall reaction is dictated by the slowest step in this cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-Br pd2_complex Ar-Pd(II)L₂(Br) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + [R-B(OR')₂]⁻ pd2_r_complex Ar-Pd(II)L₂(R) transmetal->pd2_r_complex red_elim Reductive Elimination pd2_r_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Product) red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q3: How do I choose the right Palladium Catalyst and Ligand for speed?

A3: The choice of catalyst and ligand is the single most impactful factor on reaction rate. Oxidative addition of the C-Br bond to Pd(0) is often the rate-limiting step. Modern catalyst systems are designed to accelerate this.[6]

  • Use Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are air-stable Pd(II) sources that rapidly form the active, monoligated Pd(0) species in solution.[6] This avoids a slow, poorly defined activation step and ensures a higher concentration of the active catalyst from the start.

  • Ligand Selection:

    • Electron-Rich, Bulky Phosphines: Ligands like XPhos, SPhos, and RuPhos are designed to accelerate both oxidative addition and reductive elimination. Their bulk promotes the formation of a highly reactive 14-electron monoligated Pd(0) species, while their electron-donating ability speeds up the insertion of palladium into the C-Br bond.

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or IMes are strong sigma-donors that form very stable and highly active palladium complexes.[7] They are particularly effective for challenging substrates, including electron-deficient aryl chlorides, and can often accelerate reactions involving bromides.

Q4: What is the role of the Base and how does it affect reaction speed?

A4: The base is not just a spectator; it is critical for the transmetalation step.[7] The base activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[1][7]

  • Stronger Bases for Faster Reactions (with caveats): Generally, stronger bases can lead to faster reactions. However, very strong bases like hydroxides (NaOH, KOH) or alkoxides (NaOtBu) can promote side reactions or degrade sensitive functional groups.

  • Optimal Choice - Carbonates vs. Phosphates:

    • Potassium Carbonate (K₂CO₃): A common, cost-effective choice. It often requires higher temperatures and can be slow if solubility is an issue.

    • Potassium Phosphate (K₃PO₄): Often considered the "gold standard" for Suzuki couplings. It is a stronger base than K₂CO₃ and generally provides faster rates at lower temperatures with fewer side reactions. It is highly recommended as a starting point for optimizing slow reactions.

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, valued for its high solubility in organic solvents.[5]

Q5: How does Solvent choice impact the reaction rate?

A5: The solvent must solubilize the reactants and, crucially, facilitate the interaction between the organic and inorganic components. The rate of reaction can vary dramatically with solvent choice.[8]

  • Polar Aprotic Solvents are Preferred: Solvents like Dioxane, THF, and Toluene are staples for Suzuki reactions.[5] They have good solvating power for the organometallic species.

  • Adding Water: A mixture of an organic solvent with a small amount of water (e.g., Dioxane/H₂O 9:1) is often beneficial. Water can help dissolve the inorganic base (like K₃PO₄) and accelerate the formation of the active boronate species.

  • Solvent and Base Compatibility: The choice of base and solvent are linked. For example, K₃PO₄ is more effective in polar solvents like Dioxane or DMF where it has some solubility, whereas organic bases might be used in less polar media.

ParameterRecommendation for SpeedRationale
Catalyst Buchwald G3/G4 PrecatalystAir-stable, provides rapid and clean generation of the active Pd(0) catalyst.[6]
Ligand XPhos, SPhos, RuPhos (Phosphines) or IPr (NHC)Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step.[6][7]
Base K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases that effectively promote the transmetalation step.[5]
Solvent Dioxane/H₂O, THF/H₂O, or ToluenePolar aprotic solvents, often with water as a co-solvent to aid base dissolution.[5][8]
Table 1: Recommended Starting Conditions for Accelerating this compound Suzuki-Miyaura Coupling.
Part 3: Advanced Strategies for Rapid Derivatization

When conventional heating and parameter optimization are insufficient, advanced energy sources can provide a dramatic reduction in reaction time.

Q6: My reaction takes 12-24 hours. How can I use Microwave-Assisted Synthesis to reduce this to minutes?

A6: Microwave-assisted organic synthesis (MAOS) is a powerful technique for dramatically accelerating chemical reactions.[9] Instead of slow conductive heating from an external source, microwave irradiation directly and rapidly heats the polar molecules in your reaction mixture, leading to a rapid increase in temperature and reaction rate.[10][11]

  • Mechanism of Acceleration: The rapid, uniform heating often allows for the use of superheated solvents (heating above their atmospheric boiling point in a sealed vessel), which can accelerate reactions by orders of magnitude.[9][12] This can reduce reaction times from many hours to just 5-30 minutes.[11][13]

  • When to Use It: MAOS is ideal for high-throughput screening, library synthesis, and process optimization when speed is critical. It is particularly effective for reactions like Suzuki couplings that benefit from high temperatures.[14]

  • Key Considerations:

    • Vessel Type: Use only sealed vessels specifically designed for microwave chemistry to handle the buildup of pressure.

    • Solvent Choice: Use high-boiling point polar solvents (e.g., DMF, DMAc, NMP) that are efficient at absorbing microwave energy.

    • Safety: Always follow the manufacturer's guidelines for the microwave reactor. Do not exceed the recommended temperature and pressure limits for the vessel.

FeatureConventional Heating (Oil Bath)Microwave Synthesis (MAOS)
Reaction Time Hours to Days (e.g., 24 hours)[11]Minutes (e.g., 5-30 min)[10][12]
Heating Method Slow, conductive heating from outside-inRapid, direct dielectric heating of polar molecules
Temperature Profile Temperature gradient within the vesselUniform, homogeneous heating
Typical Yield Variable, can be lower due to degradationOften higher yields due to shorter reaction times and fewer side products[9]
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis.
Part 4: Standardized Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and should be optimized for each specific coupling partner.

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand if not using a precatalyst.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 0.1-0.2 M concentration).

  • Sealing and Reaction: Securely cap the vial and place it in the cavity of the microwave reactor.

  • Microwave Program: Set the reaction temperature to 120-150 °C, with a hold time of 10-30 minutes and a pre-stirring time of 30 seconds. Set the power to a variable wattage that maintains the target temperature.

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 5: References
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from

  • Grabarics, M., et al. (n.d.). Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. Retrieved from

  • ResearchGate. (n.d.). Derivatization reaction optimization. [Diagram]. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: 2-Bromo-6-methylisonicotinic Acid Cross-Coupling Reactions. Retrieved from

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from

  • Fruijtier, A. N., Underberg, W. J. M., Lingeman, H., & Beijnen, J. H. (1990). Derivatization Reactions and Kinetics in Liquid Chromatography. Taylor & Francis eBooks. Retrieved from

  • National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from

  • Jiao, G.-S., Castro, J. C., Thoresen, L. H., & Burgess, K. (2003). Microwave-assisted syntheses of regioisomerically pure bromorhodamine derivatives. Organic Letters, 5(20), 3675–3677. Retrieved from

  • ResearchGate. (n.d.). Improvement in sensitivity by the optimization of derivatization reaction. [Diagram]. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • Al-Amiery, A. A., et al. (n.d.). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. MDPI. Retrieved from

  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from

  • National Institutes of Health (NIH). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from

  • ResearchGate. (n.d.). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Retrieved from

  • ResearchGate. (n.d.). Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Retrieved from

  • Scholars Research Library. (n.d.). Microwave Assisted Synthesis of Chalcone and Biological Activity. Retrieved from

  • Journal of Pharmaceutical Research and Reports. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Retrieved from

  • MDPI. (n.d.). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Retrieved from

  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Video]. YouTube. Retrieved from

  • ResearchGate. (n.d.). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Retrieved from

Sources

Technical Support Center: Managing Temperature Control in Large-Scale 2-Bromonicotinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Bromonicotinamide. This guide is designed for researchers, chemical engineers, and drug development professionals to address the critical challenges of thermal management during large-scale production. The bromination of nicotinamide or its derivatives is a potentially energetic and highly exothermic reaction, where precise temperature control is paramount for safety, yield, and purity.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate potential issues and optimize your process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal properties and control of the this compound synthesis.

Q1: Why is temperature control so critical in this specific bromination reaction?

A1: Temperature control is paramount for three primary reasons:

  • Safety and Thermal Runaway Prevention: The reaction is significantly exothermic, meaning it releases a substantial amount of heat.[1] If this heat is generated faster than it can be removed by the cooling system, the reaction temperature will rise uncontrollably. This can lead to a dangerous situation known as a thermal runaway, where accelerated reaction rates, rapid gas evolution, and pressure buildup can result in reactor failure or explosion.[2][3]

  • Product Selectivity and Purity: The formation of this compound is in competition with potential side reactions, such as the formation of dibrominated or other isomeric impurities. These side reactions often have different activation energies and become more prominent at elevated temperatures. Maintaining a strict temperature profile ensures the reaction favors the formation of the desired product, a concept known as kinetic versus thermodynamic control.[4][5]

  • Yield and Stability: Both the nicotinamide starting material and the this compound product can degrade at higher temperatures. Inadequate temperature control can lead to reduced yield due to the decomposition of valuable materials.

Q2: What are the early warning signs of a developing thermal runaway?

A2: Early detection is key to preventing a catastrophic event. Key warning signs include:

  • A consistent rise in batch temperature even when the cooling system is operating at maximum capacity.

  • The temperature difference (ΔT) between the reactor contents and the cooling jacket begins to decrease, indicating the reaction's heat generation is overwhelming the cooling system.

  • An unexpected increase in pressure within the reactor, which can signal the boiling of the solvent or the production of gaseous byproducts.

  • Visible changes in the reaction mixture, such as sudden color changes or foaming, that deviate from the established process profile.

  • Data from Process Analytical Technology (PAT) tools showing an accelerated rate of reactant consumption or product formation.[6]

Q3: How does process scale-up from the lab to a pilot plant affect temperature control?

A3: The challenge of temperature control intensifies significantly during scale-up. This is due to the change in the surface-area-to-volume ratio. As the reactor volume increases, its heat transfer surface area (the jacket) increases at a slower rate. Consequently, the ability to dissipate heat becomes less efficient on a larger scale. A reaction that is easily managed in a 1L lab flask with an ice bath can become a serious thermal hazard in a 1000L reactor.[7][8] Therefore, a thorough understanding of the reaction's thermodynamics through calorimetry studies is essential before attempting to scale up.[7]

Q4: What are Process Analytical Technologies (PAT) and how do they improve thermal safety?

A4: Process Analytical Technology (PAT) involves using in-process tools to monitor and control manufacturing processes in real-time.[9][10] For exothermic reactions, they are invaluable for safety and optimization.

  • Reaction Calorimetry (RC1): This is the most direct method for measuring the rate of heat evolution from a reaction.[11] It provides critical data on the total heat of reaction, the rate of heat release, and the adiabatic temperature rise, which are essential for designing a safe and effective cooling system for large-scale reactors.

  • In-situ FTIR/Raman Spectroscopy: These probes are inserted directly into the reactor to monitor the concentrations of key chemical species in real-time.[12] This allows for precise control over reagent addition rates to match the cooling capacity and helps detect any deviation from the expected reaction pathway immediately.

Section 2: Troubleshooting Guide for Temperature Deviations

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the reaction.

Symptom / ObservationProbable Cause(s)Recommended Actions & Explanations
Sudden, rapid temperature increase (>5 °C above setpoint) despite active cooling. 1. Loss of Cooling: Failure of the chiller, coolant pump, or blockage in the jacket lines. 2. Reagent Dosing Rate Too High: The rate of heat generation from the reaction exceeds the maximum heat removal capacity of the reactor. 3. Delayed Reaction Onset (Induction Period): An accumulation of unreacted reagents suddenly begins to react, releasing a large amount of energy at once.[7]1. IMMEDIATELY STOP REAGENT ADDITION. This is the first and most critical step to prevent adding more fuel to the reaction. 2. Verify Cooling System Integrity: Check chiller status, pump operation, and coolant flow rates.[13] 3. If temperature continues to rise uncontrollably, initiate the Emergency Quenching Protocol (see Section 3). 4. Post-Incident Analysis: Use calorimetry data to re-evaluate the maximum safe dosing rate. Investigate the cause of any induction period; impurities can sometimes act as inhibitors or initiators.[7]
Low reaction yield or incomplete conversion. 1. Temperature Too Low: The reaction rate is kinetically limited, leading to a stalled or extremely slow reaction.[14] 2. Poor Mixing: Inadequate agitation in a large reactor can create localized "cold spots" where the reaction does not proceed effectively. 3. Reagent Degradation: If the temperature was too high at an earlier stage, starting materials may have degraded.1. Verify Thermocouple Accuracy: Ensure the temperature reading is correct. 2. Review Kinetic Data: Confirm that the setpoint temperature is appropriate for achieving the desired conversion in a reasonable timeframe.[15] 3. Increase Agitation: Assess and increase the mixer speed to improve thermal and mass transfer. 4. Slightly Increase Temperature: Cautiously increase the batch temperature in small increments (e.g., 2-3 °C), monitoring the reaction progress and thermal output closely.
Poor product quality; high levels of impurities (e.g., di-brominated species). 1. Temperature Too High: Elevated temperatures provide the activation energy for undesired side reactions to occur at a higher rate.[4] 2. Localized Hotspots: Poor mixing can lead to areas of high temperature near the point of reagent addition, promoting impurity formation.1. Lower the Reaction Temperature: This is the most effective way to improve selectivity for the kinetically favored product.[5] 2. Optimize Reagent Addition: Add the brominating agent sub-surface near an agitator blade to ensure rapid dispersion and heat dissipation. 3. Consider a "Reverse Addition": Adding the nicotinamide solution to the brominating agent (if process allows) can sometimes control selectivity by keeping one reactant at a low concentration.
Inconsistent batch-to-batch temperature profiles. 1. Inconsistent Starting Material Quality: Purity variations (e.g., water content) can affect reaction kinetics. 2. Variations in Coolant Temperature: Seasonal changes can affect the temperature of plant cooling water, impacting the efficiency of the heat exchanger.[13] 3. Reactor Fouling: Buildup on the reactor's inner walls can insulate the vessel and reduce heat transfer efficiency.1. Implement Strict Quality Control: Ensure all raw materials meet specifications before use. 2. Utilize a Closed-Loop Cooling System: Employ a dedicated chiller that provides coolant at a consistent temperature regardless of ambient conditions.[16] 3. Establish a Regular Reactor Cleaning and Maintenance Schedule.
Section 3: Key Protocols & Methodologies
Protocol 1: Emergency Quenching for a Runaway Reaction

This protocol is a last line of defense and should only be initiated when a thermal runaway is confirmed and cannot be controlled by stopping reagent flow and maximizing cooling.

Objective: To rapidly stop the chemical reaction by chemical inhibition or thermal quenching.

Materials:

  • Pre-determined quenching agent (e.g., a solution of sodium bisulfite to neutralize the brominating agent, or a cold, inert solvent to dilute and cool the reaction). The choice of quencher must be tested at a small scale to ensure it does not produce a violent or gas-evolving secondary reaction.

  • A dedicated quench port on the reactor, preferably with a dip tube to deliver the agent below the surface.

Procedure:

  • Confirm Runaway: Verify that the temperature is rising uncontrollably and other control measures have failed.

  • Alert Personnel: Activate facility alarms and notify all personnel in the area.

  • Stop Agitation: In some cases, stopping the mixer can slow the reaction rate, but this must be evaluated on a case-by-case basis as it also reduces heat transfer to the jacket.

  • Initiate Quench: Add the full volume of the validated quenching agent to the reactor as rapidly as is safe.

  • Ventilation: Ensure the reactor's emergency vent and facility ventilation systems are fully operational to handle any gas evolution.

  • Monitor: Continue to monitor reactor temperature and pressure from a safe location until the reaction has been fully neutralized and cooled to a safe temperature.

Protocol 2: Establishing a Safe Temperature Profile via Reaction Calorimetry

Objective: To determine key thermodynamic and kinetic parameters to ensure safe scale-up.

Methodology:

  • Setup: Use a reaction calorimeter (e.g., Mettler-Toledo RC1) that mimics the geometry and agitation of the plant reactor.

  • Heat Capacity Measurement: Determine the heat capacity of the initial reaction mixture (solvent, nicotinamide) before adding the brominating agent.

  • Controlled Addition: Add the brominating agent at a slow, controlled rate while maintaining a constant jacket temperature (isothermal mode). The calorimeter will measure the heat flow (Qr) in real-time.

  • Data Analysis:

    • Heat of Reaction (ΔHr): Integrate the heat flow curve over time to determine the total energy released per mole of limiting reactant.

    • Heat Generation Rate: The real-time heat flow plot shows how fast energy is being released, which is critical for sizing the plant reactor's cooling system.

    • Maximum Temperature of the Synthesis Reaction (MTSR): This is a crucial safety parameter. It is calculated as the final temperature the batch would reach if all cooling were lost (an adiabatic process). The MTSR must be well below the temperature at which any dangerous secondary decomposition reactions begin.

  • Safety Assessment: Based on the data, determine the maximum safe addition rate of the brominating agent for the large-scale reactor, ensuring the calculated heat generation rate never exceeds the vessel's cooling capacity.

Section 4: Visualization of Key Concepts and Workflows
Diagrams

A logical workflow is critical for assessing and managing thermal hazards.

ThermalHazardAssessment cluster_0 Phase 1: Small-Scale Screening cluster_1 Phase 2: Process Safety Investigation cluster_2 Phase 3: Scale-Up & Control DSC Differential Scanning Calorimetry (DSC) Screening CheckDecomp Is Onset of a Secondary Exotherm close to Process Temperature? DSC->CheckDecomp RC1 Reaction Calorimetry (RC1) - Determine ΔHr, Heat Flow - Calculate MTSR CheckDecomp->RC1 Stop HALT PROCESS Re-evaluate Chemistry or Process Conditions CheckDecomp->Stop Yes CheckMTSR Is MTSR safely below Decomposition Temp? RC1->CheckMTSR ScaleUp Proceed with Scale-Up CheckMTSR->ScaleUp Yes CheckMTSR->Stop No Implement Implement PAT & Dosing Control in Pilot/Plant Reactor ScaleUp->Implement

Caption: A workflow for assessing thermal hazards from lab screening to scale-up.

TroubleshootingWorkflow TempDev Temperature Deviation (> Setpoint + 2°C) StopDose Stop Reagent Dosing TempDev->StopDose CheckCool Is Cooling System Functioning Correctly? StopDose->CheckCool TempFall Does Temperature Begin to Fall? CheckCool->TempFall Yes RepairCool Diagnose & Repair Cooling System CheckCool->RepairCool No ResumeSlow Resume Dosing at 50% of Original Rate. Monitor Closely. TempFall->ResumeSlow Yes Quench Initiate Emergency Quench Protocol TempFall->Quench No

Caption: A decision tree for operators responding to a temperature excursion.

Data Tables

Table 1: Example Thermodynamic Parameters for Safety Assessment

ParameterSymbolTypical Value (Example)Significance
Heat of ReactionΔHr-150 kJ/molThe total amount of energy released. Essential for calculating the total cooling duty required.
Adiabatic Temp. RiseΔTad120 °CThe theoretical temperature increase if all cooling is lost. A high value indicates a high thermal hazard.
Max. Temp. Synthesis ReactionMTSR95 °CThe maximum temperature the batch could reach under a worst-case scenario (e.g., mis-charge). Must be below Tonset.
Onset of DecompositionTonset160 °CThe temperature at which the reaction mixture begins to undergo a secondary, often more energetic, decomposition.

Table 2: Comparison of Large-Scale Reactor Cooling Technologies

TechnologyPrinciple of OperationProsConsBest Suited For
Jacketed Reactor [13]A coolant (water, brine) circulates through an outer jacket around the vessel to remove heat.Standard, reliable technology; cost-effective for moderate exotherms.Limited heat transfer area; can be insufficient for highly energetic reactions.Reactions with moderate exotherms (-20 °C to 100 °C).
Cryogenic Cooling [17]Liquid nitrogen is used to cool a heat transfer fluid or is injected directly into the reactor headspace.Rapid cooling rates; achieves very low temperatures (-100 °C or lower).Higher operational cost; requires specialized equipment and safety protocols.Highly exothermic reactions; processes requiring very low temperatures.
Continuous Flow Reactor [18]Reagents are continuously pumped and mixed in a small-volume reactor with a very high surface-area-to-volume ratio.Inherently safer due to low reactor volume; superior heat transfer and process control.[19]Higher initial capital investment; potential for channel clogging with solids.Hazardous or highly energetic reactions; process optimization and scale-out.
Section 5: References
  • American Chemical Society. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. [Link]

  • BOC. (n.d.). Reactor Cooling. [Link]

  • Linde Gas. (n.d.). Reactor Cooling. [Link]

  • J-Star Research. (n.d.). Process Analytic Technologies (PAT) & Reaction Kinetics. [Link]

  • National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]

  • Aggreko. (n.d.). Reactor Cooling | Temperature Control Solutions. [Link]

  • TCRS. (2025). Jacketed Reactor Cooling. [Link]

  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. [Link]

  • American Chemical Society. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone. C&EN. [Link]

  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. [Link]

  • ResearchGate. (2015). Process Analytical Technology: tools and applications in pharmaceutical manufacturing. [Link]

  • American Chemical Society. (n.d.). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications. [Link]

  • Royal Society of Chemistry. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. [Link]

  • Stanford University. (n.d.). Thermodynamics and Kinetics. [Link]

  • Wikipedia. (n.d.). Exothermic reaction. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. r/Chempros. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Khan Academy. (n.d.). Thermodynamics vs kinetics. [Link]

  • MDPI. (n.d.). Analysis of Nucleation and Glass Formation by Chip Calorimetry. [Link]

  • YouTube. (2013). Thermodynamics vs kinetics | Biomolecules | MCAT | Khan Academy. [Link]

  • Tel Aviv University. (n.d.). Calorimetric studies of the interactions between micelle-forming and bilayer-forming amphiphiles. [Link]

  • PubMed. (2022). Low-Temperature Synthesis of Boron Nitride as a Large-Scale Passivation and Protection Layer for Two-Dimensional Materials and High-Performance Devices. [Link]

  • ResearchGate. (n.d.). Study on the suppression of thermal runaway of lithium-ion battery by water mist with different additives. [Link]

  • Lipolytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries. [Link]

  • Scientia Iranica. (n.d.). Thermoanalytical Studies on Pyrotechnic Reactions. [Link]

  • ResearchGate. (n.d.). Results from calorimetric experiments involving the combustion of azacyclotridecann22one. [Link]

  • PubMed. (n.d.). Calorimetric Determination of Thermodynamic Parameters of 2'-dUMP Binding to Leishmania Major dUTPase. [Link]

  • PubMed. (2025). Evaluating inhalation risks and toxicological impacts of lithium-ion battery thermal runaway emissions. [Link]

  • ResearchGate. (n.d.). Endothermic or exothermic reaction of the VO 2 phase caused by phase transition. [Link]

  • MDPI. (2023). Study on the Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials. [Link]

  • ResearchGate. (n.d.). Review of thermal runaway risks in Na-ion and Li-ion batteries: safety improvement suggestions for Na-ion batteries. [Link]

  • PubMed. (2010). Calorimetric and computational study of 2- and 3-acetyl-1-methylpyrrole isomers. [Link]

Sources

Identifying and characterizing impurities in 2-Bromonicotinamide samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the identification and characterization of impurities in 2-Bromonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges encountered during the analysis of this important pharmaceutical intermediate.[1]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in a this compound sample?

A1: Impurities in this compound can be broadly categorized into three main types as defined by the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[2][3]

  • Organic Impurities: These are the most common and structurally similar to the active pharmaceutical ingredient (API). They can arise from various sources:

    • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis process.

    • By-products: Formed from side reactions during the synthesis of this compound.

    • Degradation Products: These form during manufacturing, storage, or handling due to factors like heat, light, oxidation, or hydrolysis.[2][4] For example, nicotinamide, a potential impurity, could result from the hydrolysis of this compound.

  • Inorganic Impurities: These include reagents, catalysts, and heavy metals that may be introduced during the manufacturing process.[2]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[2]

Q2: Why is it critical to identify and characterize these impurities?

A2: Even at trace levels, impurities can significantly impact the safety, efficacy, and quality of the final drug product.[2] Regulatory bodies like the FDA and international guidelines from the ICH mandate strict control over impurities.[2][5] Identifying and characterizing impurities is essential for:

  • Ensuring Patient Safety: Some impurities can be toxic or cause adverse side effects.[3]

  • Maintaining Drug Efficacy: Impurities can sometimes reduce the therapeutic effectiveness of the API.

  • Process Optimization: Understanding impurity formation helps in refining the synthesis and purification processes to minimize their presence.[6]

  • Regulatory Compliance: Thorough impurity profiling is a non-negotiable part of any new drug application (NDA) or abbreviated new drug application (ANDA) submission.[7]

Q3: What are the primary analytical techniques for impurity profiling of this compound?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling. The most powerful and commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (HPLC-UV): This is the workhorse for separating and quantifying impurities.[2] A well-developed HPLC method can separate this compound from its related substances.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for elucidating the precise chemical structure of isolated impurities.[2][9][10] Both 1D (¹H and ¹³C) and 2D NMR experiments are often required for complete structural assignment.[11][12][13]

  • Gas Chromatography (GC): GC is primarily used for the analysis of volatile organic impurities, such as residual solvents.[2]

Section 2: Troubleshooting Guides

Guide 1: HPLC-UV Method Development and Troubleshooting

High-Performance Liquid Chromatography with UV detection is a cornerstone for the routine analysis and quantification of impurities.

Common HPLC-UV Issues & Solutions
IssuePotential Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too much sample. - Inappropriate Mobile Phase pH: The pH is too close to the pKa of this compound or its impurities.[14][15] - Column Contamination or Degradation: Active sites on the column interacting with the analytes.[16]- Reduce Injection Volume: Decrease the amount of sample injected onto the column.[16] - Adjust Mobile Phase pH: Adjust the pH to ensure all analytes are in a single ionic form.[14][15] - Flush or Replace Column: Flush the column with a strong solvent or replace it if it's old or contaminated.[16]
Inconsistent Retention Times - Mobile Phase Composition Drift: Inaccurate preparation or evaporation of the mobile phase.[14][16] - Fluctuations in Column Temperature: Lack of a column oven or unstable temperature control.[16] - Pump Malfunction: Inconsistent flow rate.- Prepare Fresh Mobile Phase: Ensure accurate and consistent mobile phase preparation.[14][16] - Use a Column Oven: Maintain a constant and controlled column temperature.[16] - Check Pump Performance: Verify the flow rate and ensure the pump is functioning correctly.
Baseline Noise or Drift - Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated detector cell.[14][16] - Air Bubbles in the System: Degassing of the mobile phase is insufficient.[16] - Deteriorating Detector Lamp: The UV lamp is nearing the end of its lifespan.[16]- Use High-Purity Solvents: Filter and degas the mobile phase. Clean the detector cell.[16] - Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use.[16] - Replace Detector Lamp: Install a new UV lamp.[16]
Experimental Protocol: A Starting Point for HPLC-UV Method Development

This protocol provides a general starting point. Method optimization will be required for your specific sample and impurity profile.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Guide 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of your analytical methods.[4][5][17] These studies involve subjecting the this compound sample to harsh conditions to accelerate its decomposition.[18]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze by HPLC-UV & LC-MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidative Oxidative (e.g., 3% H2O2, RT) Oxidative->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photolytic Photolytic (ICH Q1B guidelines) Photolytic->Analysis Sample This compound Sample Sample->Acid Expose to Sample->Base Expose to Sample->Oxidative Expose to Sample->Thermal Expose to Sample->Photolytic Expose to Characterization Isolate & Characterize Major Degradants (NMR) Analysis->Characterization If significant degradation Report Report Degradation Pathway & Validate Method Characterization->Report

Caption: Workflow for conducting forced degradation studies.

Troubleshooting Forced Degradation Experiments
  • Issue: No degradation is observed.

    • Solution: The stress conditions may be too mild. Increase the temperature, concentration of the stress agent, or the duration of exposure.[7] It's important to aim for 5-20% degradation to ensure the formation of relevant degradation products without overly complex secondary degradation.

  • Issue: The sample completely degrades.

    • Solution: The stress conditions are too harsh.[7] Reduce the temperature, concentration, or exposure time.

  • Issue: The HPLC chromatogram is too complex with many small peaks.

    • Solution: This could be due to secondary degradation. Use milder stress conditions. Also, ensure that the analytical method has sufficient resolving power.

Guide 3: Structure Elucidation of Unknown Impurities

Once an unknown impurity is detected and separated, the next crucial step is to determine its chemical structure.

Logical Workflow for Structure Elucidation

Structure_Elucidation_Workflow Start Unknown Impurity Detected (by HPLC-UV) LCMS LC-MS Analysis Start->LCMS Step 1 Isolation Preparative HPLC or SFC Isolation LCMS->Isolation Step 2: Obtain Molecular Weight NMR NMR Spectroscopy (1D & 2D) Isolation->NMR Step 3: Isolate for NMR Structure Propose Structure NMR->Structure Step 4: Determine Connectivity Confirmation Confirm Structure (e.g., Synthesis, MS/MS fragmentation) Structure->Confirmation Step 5

Caption: Step-by-step workflow for impurity structure elucidation.

FAQs for Structure Elucidation
  • Q: My LC-MS data gives me a molecular weight, but I can't figure out the structure. What's next?

    • A: The molecular weight is just one piece of the puzzle. You need to isolate a sufficient quantity of the impurity (typically >1 mg) using techniques like preparative HPLC. Once isolated, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) will be necessary to piece together the molecular framework.[12]

  • Q: I have the NMR data, but the structure is still ambiguous.

    • A: Advanced 2D NMR techniques or high-resolution mass spectrometry (HRMS) for accurate mass measurement and fragmentation studies can provide more detailed structural information.[19][20] In some cases, synthesizing the proposed impurity structure and comparing its analytical data (retention time, mass spectrum, NMR spectra) with the isolated impurity is the ultimate confirmation.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Forced Degradation Studies. (2016). SciSpace.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research and Applications.
  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. (n.d.). MDPI.
  • Analytical advances in pharmaceutical impurity profiling. (2016). PubMed.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
  • Impurity Profiling in different analytical techniques. (2024). IJNRD.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology.
  • (PDF) Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. (n.d.). ACS Publications.
  • Structure Elucidation of Impurities by 2D NMR Part II. (2015). YouTube.
  • 5-Bromonicotinamide. (n.d.). PubChem.
  • Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient. (2012). PubMed.
  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. (2025). PubMed.
  • Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. (n.d.). Agilent.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). National Center for Biotechnology Information.
  • HPLC Troubleshooting Guide. (n.d.). Obrnuta faza.
  • AA Troubleshooting and Maintenance Guide. (n.d.). Agilent.
  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. (n.d.). Journal of Pharmaceutical Research.
  • Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. (2022). National Center for Biotechnology Information.
  • (PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. (n.d.). ResearchGate.
  • This compound. (n.d.). MySkinRecipes.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). National Center for Biotechnology Information.
  • Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. (n.d.).
  • (PDF) LC-MS-MS analysis of brodifacoum isomers in rat tissue. (2025). ResearchGate.
  • Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. (2025). figshare.
  • LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. (2024). PubMed.
  • HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019). ResearchGate.

Sources

Technical Support Center: Stereoselective Reactions of 2-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving stereoselectivity in reactions involving 2-Bromonicotinamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of asymmetric synthesis with this versatile building block. My aim is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic strategies effectively.

The inherent asymmetry in many biologically active molecules derived from nicotinamide necessitates precise control over stereochemistry. Achieving high stereoselectivity, particularly in the formation of atropisomers or new stereocenters adjacent to the pyridine ring, can be a significant challenge. This resource addresses the most common issues encountered in the lab through a series of frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions & Troubleshooting Guides

Focus Area: Atroposelective Suzuki-Miyaura Cross-Coupling

One of the most powerful methods for generating C-C bonds with this compound is the Suzuki-Miyaura cross-coupling reaction. When coupling with ortho-substituted arylboronic acids, this reaction can generate axially chiral biaryl products (atropisomers), which are of significant interest in drug discovery. However, controlling the axial chirality is often a primary hurdle.

Question 1: My atroposelective Suzuki-Miyaura coupling of this compound with an ortho-substituted arylboronic acid is yielding a nearly racemic product (low ee). What are the critical parameters I should investigate first?

Answer: Achieving high enantiomeric excess in an atroposelective coupling is fundamentally about controlling the rotational barrier and the energetic difference between the two diastereomeric transition states leading to the atropisomers. A racemic or near-racemic outcome indicates this energy difference is negligible under your current conditions. The following four parameters are the most influential and should be your primary focus for optimization.

  • Chiral Ligand Selection: This is the most critical factor. The ligand coordinates to the palladium center and creates the chiral environment that discriminates between the two transition states. Off-the-shelf, non-chiral ligands (e.g., PPh₃) will not induce enantioselectivity. You must use a chiral ligand. The choice of ligand backbone, steric bulk, and bite angle are all crucial. For atroposelective Suzuki couplings, bulky phosphine ligands are often the starting point.

  • Temperature: The energy difference between the diastereomeric transition states can be small. Running the reaction at a lower temperature can amplify the effect of this small energy difference, leading to higher selectivity, as described by the Eyring equation. Conversely, high temperatures can provide enough energy to overcome the rotational barrier of the biaryl product, leading to racemization.

    • Troubleshooting Step: Systematically lower the reaction temperature. If your reaction is running at 80 °C, attempt it at 60 °C, 40 °C, and room temperature. Monitor both conversion and enantiomeric excess (ee).

  • Base: The base plays a multifaceted role in the Suzuki reaction; it activates the boronic acid for transmetalation and can influence the catalyst's state.[1] The nature of the cation and the basicity can affect the aggregation of the catalyst and the reaction rate, which in turn can impact selectivity.

    • Troubleshooting Step: Screen a variety of bases. If you are using a strong, soluble base like K₃PO₄, consider a milder, heterogeneous base like K₂CO₃ or CsF. The solvent choice will influence the solubility and effectiveness of the base.

  • Solvent: The solvent can influence catalyst solubility, the rate of different steps in the catalytic cycle, and the conformation of the ligand-metal complex. Aprotic polar solvents are common, but sometimes less polar solvents can enhance the rigidity of the chiral pocket.

    • Troubleshooting Step: Screen solvents with different polarities. Common choices include Dioxane, THF, Toluene, and DMF. Often, a mixture of a non-polar solvent with a small amount of water is required.[2]

Table 1: Initial Troubleshooting Parameters for Low ee in Atroposelective Suzuki Coupling

ParameterInitial Condition (Example)Recommended ChangeRationale
Ligand PPh₃ or no chiral ligandScreen chiral phosphine ligands (e.g., (R)-BINAP, Buchwald ligands like (R)-SPhos)The chiral ligand creates the asymmetric environment necessary for stereoselection.[3]
Temperature 100 °CDecrease to 60 °C, then 40 °C, then RTLower thermal energy enhances the kinetic preference for the lower-energy transition state.
Base K₃PO₄Screen K₂CO₃, Cs₂CO₃, CsFThe base and its counter-ion can influence catalyst aggregation and the rate of transmetalation.[4]
Solvent DMFScreen Dioxane/H₂O, Toluene/H₂O, THFSolvent polarity affects catalyst conformation and the stability of intermediates in the catalytic cycle.

Question 2: I am overwhelmed by the number of available chiral phosphine ligands. How do I develop a rational strategy for ligand selection?

Answer: A rational approach to ligand selection involves starting with established ligand classes known to be effective in similar cross-coupling reactions and then systematically exploring variations. For atroposelective Suzuki couplings, ligands that are both bulky and possess a well-defined chiral backbone are essential.

Experimental Protocol: Ligand Screening Workflow

  • Establish a Baseline: Run the reaction with a standard, reliable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a non-chiral ligand (e.g., PPh₃) to confirm catalytic activity and establish an accurate analytical method for determining yield.

  • Screen by Ligand Class: Select one representative ligand from each of the major classes known for cross-coupling.

    • Axially Chiral Biaryl Phosphines: Start with (R)-BINAP. This class of ligand has a rigid backbone and a well-defined bite angle.

    • Buchwald-type Biaryl Phosphines: Screen a bulky, electron-rich ligand like (R)-SPhos or (R)-XPhos. These are often highly effective for coupling sterically hindered partners.[2]

    • Ferrocene-based Ligands: Consider a ligand like (R,S)-Josiphos, which offers a different steric and electronic environment.

  • Analyze Results: Measure both conversion and ee for each ligand. A good ligand will ideally provide both high conversion and promising ee (>50%).

  • Optimize Around the "Hit": Take the ligand class that provided the best initial result and screen analogues. If (R)-SPhos worked well, try other Buchwald ligands with different steric profiles (e.g., RuPhos, BrettPhos).

  • Vary the Metal-to-Ligand Ratio: For bidentate ligands like BINAP, a 1:1.1 (Pd:Ligand) ratio is common. For monodentate Buchwald ligands, a 1:2.2 ratio is a good starting point. Fine-tuning this can sometimes improve results.

Below is a diagram illustrating a logical workflow for this process.

Ligand_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Optimization Start Reaction Setup: This compound + Arylboronic Acid Screen Screen Ligand Classes (1-2 examples each) Start->Screen L1 Class A: Axially Chiral (e.g., (R)-BINAP) Screen->L1 Test L2 Class B: Buchwald Biaryl (e.g., (R)-SPhos) Screen->L2 Test L3 Class C: Ferrocene-based (e.g., Josiphos) Screen->L3 Test Analyze Analyze Conversion & ee L1->Analyze L2->Analyze L3->Analyze Analyze->Screen No promising hits. Re-evaluate reaction type. Hit Identify 'Hit' Ligand Class (Best balance of conversion/ee) Analyze->Hit ee > 50%? Optimize Optimize Around 'Hit' Screen analogues Vary Pd:L ratio Hit->Optimize End Optimized Conditions Optimize->End

Caption: Ligand selection decision workflow.

Question 3: My reaction is giving inconsistent stereoselectivity from run to run. What are the most common sources of this variability?

Answer: Inconsistent results are often traced back to seemingly minor variations in reagents or reaction setup that have an outsized impact on the catalytic cycle. The three most common culprits are reagent quality, atmospheric control, and temperature precision.

  • Reagent Purity (Especially Boronic Acids): Boronic acids can dehydrate to form cyclic boroxines upon storage. This changes the stoichiometry and can affect the rate of transmetalation. Furthermore, impurities can sometimes act as catalyst poisons.

    • Troubleshooting Protocol:

      • Always use freshly purchased or recently purified boronic acids.

      • If in doubt, re-purify the boronic acid by recrystallization.

      • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which is less prone to dehydration and can give more consistent results.

  • Atmospheric Control (Oxygen Sensitivity): The active catalyst in the Suzuki cycle is a Pd(0) species.[2] These complexes are readily oxidized to inactive Pd(II) species by atmospheric oxygen, especially at elevated temperatures. Inconsistent degassing can lead to variable amounts of active catalyst in each run.

    • Troubleshooting Protocol:

      • Ensure all solvents are rigorously degassed before use. A common method is to sparge with an inert gas (Argon or Nitrogen) for 20-30 minutes.

      • Assemble your reaction under a positive pressure of an inert gas.

      • Use "freeze-pump-thaw" cycles (at least three) for the most sensitive reactions to ensure complete removal of dissolved oxygen.

  • Precise Temperature Control: As discussed, temperature is critical for selectivity. Variations of even 5-10 °C between runs, which can happen with simple oil bath setups, can lead to different ee values.

    • Troubleshooting Protocol:

      • Use a temperature-controlled reaction block or a well-stirred oil bath with a contact thermometer to ensure the internal reaction temperature is stable and accurate.

      • Record the internal temperature, not the setpoint of the hotplate.

Below is a flowchart to help diagnose sources of inconsistency.

Troubleshooting_Workflow Start Inconsistent ee Batch-to-Batch Q1 Is Boronic Acid Fresh? Start->Q1 Sol1 Use fresh/purified Boronic Acid or convert to Pinacol Ester Q1->Sol1 No Q2 Is Degassing Rigorous? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Use Freeze-Pump-Thaw or extended sparging Q2->Sol2 No Q3 Is Temperature Control Precise? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Use Reaction Block or Internal Thermometer Q3->Sol3 No End Re-evaluate other parameters (e.g., stirring rate, water content) Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting workflow for inconsistent stereoselectivity.

Question 4: How do I reliably measure the enantiomeric excess (ee) of my chiral nicotinamide product?

Answer: The most common and reliable method for determining the ee of chiral molecules is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

General Protocol for Chiral HPLC Method Development

  • Prepare a Racemic Standard: First, synthesize a small amount of your target compound using a non-chiral catalyst (e.g., Pd(PPh₃)₄). This racemic sample is essential for confirming that your chiral method can separate the two enantiomers.

  • Column Selection:

    • The most common CSPs are based on coated or immobilized polysaccharides (e.g., cellulose or amylose) derivatized with phenyl carbamates.

    • Start with a common, broad-applicability column such as a Chiralpak® IA, IB, or IC.

  • Mobile Phase Screening:

    • Normal Phase: This is often the most successful mode for chiral separations. Start with a mobile phase of Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (Hexane:IPA). Run the racemic standard and look for peak separation. Adjust the ratio to improve resolution (more hexane generally increases retention time and can improve separation).

    • Additive for Basic Compounds: Since nicotinamides are basic, peak tailing can be an issue. Add a small amount (0.1% v/v) of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to improve peak shape.[5]

  • Analysis Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min is a standard range.

    • Temperature: Run at a controlled room temperature (e.g., 25 °C).

    • Detection: Use a UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm or 260 nm).

  • Quantification:

    • Inject your racemic standard to determine the retention times of the two enantiomers.

    • Inject your enantioenriched sample from your asymmetric reaction.

    • Calculate the ee using the peak areas (Area1 and Area2) of the two enantiomers: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

  • Alternative Method - Chiral NMR: For some substrates, ¹H NMR with a chiral solvating agent (e.g., (S)-BINOL) can be used to differentiate signals from the two enantiomers, but this method is generally less accurate for precise ee determination than chiral HPLC.[5]

References

  • Vertex AI Search. (2024). Synthesis of C–N bonds by nicotinamide-dependent oxidoreductase: an overview.
  • ResearchGate. (2025). Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns.
  • National Institutes of Health. (n.d.). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Assessing Stereoselectivity in Reactions of 2-Bromo-2-methylpropan-1-amine HBr Analogs: A Comparative Guide.
  • Royal Society of Chemistry. (2017). Chiral N,N′-dioxide-Sc(NTf2)3 complex-catalyzed asymmetric bromoamination of chalones with N-bromosuccinimide as both bromine and amide source.
  • Vertex AI Search. (2025). Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction.
  • National Institutes of Health. (n.d.). Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed. (2017). Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki-Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study.
  • National Institutes of Health. (n.d.). Significance and challenges of stereoselectivity assessing methods in drug metabolism.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Optimizing Work-up Procedures for 2-Bromonicotinamide Derivatives to Minimize Product Loss

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-Bromonicotinamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up of these valuable compounds. Our focus is on providing practical, field-proven insights to help you minimize product loss and achieve high purity.

The unique chemical nature of this compound derivatives, featuring a basic pyridine ring, an amide group susceptible to hydrolysis, and a reactive bromo substituent, presents specific challenges during purification. This guide provides a structured approach to troubleshooting these issues, grounded in fundamental chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling of this compound derivatives post-reaction.

Q1: My initial aqueous work-up results in significant product loss. What are the likely causes?

Product loss during aqueous work-up can stem from several factors. The primary culprits are the partial solubility of your derivative in the aqueous phase and potential hydrolysis of the nicotinamide moiety. The pyridine nitrogen can be protonated in acidic media, forming a water-soluble pyridinium salt. Conversely, the amide can be susceptible to base-catalyzed hydrolysis.

Q2: I'm observing an emulsion during liquid-liquid extraction. How can I resolve this?

Emulsion formation is common when working with pyridine-containing compounds due to their surfactant-like properties. To break an emulsion, you can try adding a saturated brine solution, which increases the ionic strength of the aqueous phase, or small amounts of a different organic solvent. In some cases, centrifugation can also be effective.

Q3: My final product is an oil, but I was expecting a solid. What should I do?

Oiling out instead of crystallizing is a common issue. This can be due to the presence of impurities that inhibit crystal lattice formation or the use of an inappropriate crystallization solvent. It can also be that the melting point of your compound is close to room temperature. Consider purification by column chromatography before attempting crystallization again.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting specific issues you might encounter during the work-up and purification of this compound derivatives.

Scenario 1: Low Recovery After Aqueous Extraction

Issue: You have performed a standard aqueous work-up, but the yield of your this compound derivative is significantly lower than expected.

Root Cause Analysis:

  • pH-Dependent Solubility: The pyridine ring's basicity means that at low pH, your compound will be protonated and highly soluble in the aqueous layer.

  • Amide Hydrolysis: At high pH, the amide group is susceptible to hydrolysis, converting your product into the corresponding carboxylic acid, which will be deprotonated and reside in the aqueous layer.

  • Incomplete Extraction: The polarity of your derivative might lead to significant solubility in both the organic and aqueous phases, resulting in incomplete extraction.

Troubleshooting Workflow:

Caption: Workflow to diagnose and resolve low recovery after aqueous extraction.

Experimental Protocol: Optimized Aqueous Work-up

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted in a polar solvent miscible with water (e.g., THF, DMF), it may need to be removed under reduced pressure first.

  • Neutralization: Carefully add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any excess acid. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 7-8. Avoid strong bases like NaOH or KOH to prevent amide hydrolysis.[1][2][3]

  • Extraction: Extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent such as ethyl acetate or dichloromethane. The choice of solvent will depend on the polarity of your specific derivative.[4][5]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water and break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Scenario 2: Difficulty with Crystallization

Issue: The crude product, obtained as an oil or amorphous solid, fails to crystallize, or the crystallization yield is very low.

Root Cause Analysis:

  • Impurities: Residual starting materials, byproducts, or solvents can act as "crystal poisons," inhibiting the formation of an ordered crystal lattice.

  • Solvent Choice: The selected solvent system may not be optimal for your compound's solubility profile.

  • Supersaturation: The solution may not be sufficiently supersaturated to induce nucleation.

  • Polymorphism: Nicotinamide and its derivatives are known to exhibit polymorphism, meaning they can exist in multiple crystalline forms.[6][7][8][9] This can complicate crystallization.

Troubleshooting Workflow:

Caption: A systematic approach to troubleshooting crystallization problems.

Experimental Protocol: Methods for Inducing Crystallization [6][10]

  • Slow Evaporation: Dissolve your compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several hours to days.

  • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of your compound and promoting crystallization.

  • Anti-solvent Addition: Dissolve your compound in a minimal amount of a good solvent. Slowly add a solvent in which your compound is poorly soluble (the anti-solvent) until the solution becomes slightly turbid. Warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Gradual Cooling: Prepare a saturated solution of your compound at an elevated temperature. Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., in a refrigerator or freezer). Avoid rapid cooling, which can lead to the precipitation of an amorphous solid.

Table 1: Common Crystallization Solvents and Anti-solvents

Good Solvents (for dissolution)Anti-solvents (to induce precipitation)
Ethyl AcetateHexanes, Heptane
DichloromethanePentane, Hexanes
Methanol, EthanolWater, Diethyl Ether
AcetoneHexanes, Water
AcetonitrileWater, Diethyl Ether
Scenario 3: Product Loss During Chromatographic Purification

Issue: You are experiencing low recovery or product degradation during flash column chromatography on silica gel.

Root Cause Analysis:

  • Irreversible Adsorption: The basic pyridine nitrogen can interact strongly with acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption and peak tailing.[11]

  • On-column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups in your molecule.

  • Inappropriate Solvent System: An eluent system with either too high or too low polarity can result in poor separation and co-elution with impurities, leading to loss of product in mixed fractions.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low recovery during chromatographic purification.

Experimental Protocol: Reducing Tailing and Improving Recovery in Column Chromatography [4][11]

  • Mobile Phase Modification: To mitigate the interaction between the basic pyridine nitrogen and acidic silanol groups, add a small amount of a competing base, such as triethylamine (TEA) (0.1-1% v/v), to your eluent system.[11] This will preferentially interact with the active sites on the silica, allowing your product to elute more symmetrically.

  • Stationary Phase Deactivation: Before packing the column, you can prepare a slurry of silica gel in your starting eluent that already contains the basic additive. This ensures the stationary phase is "deactivated" before you load your sample.

  • Alternative Stationary Phases: If product degradation on silica is suspected, consider using a more neutral stationary phase like alumina. For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase might be a suitable alternative.

By systematically applying these troubleshooting strategies, you can significantly improve the yield and purity of your this compound derivatives. Remember that careful observation and a methodical approach are key to overcoming the challenges of chemical synthesis and purification.

References

  • New Crystalline Salts of Nicotinamide Riboside as Food Additives. (2020). MDPI.
  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. (2022). ResearchGate.
  • Bromination of pyridine derivatives. (2019). Google Patents.
  • Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. (2020). Nature.
  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. (2022). ACS Publications.
  • Process for making 2-bromopyridine. (1981). Google Patents.
  • Synthetic method of 3-bromopyridine. (2015). Google Patents.
  • Synthesis method of 2,5-dibromopyridine. (2015). Google Patents.
  • Preparation of 2-bromopyridine. (n.d.). PrepChem.com.

Sources

Technical Support Center: Enhancing the Stability of 2-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound during synthetic organic chemistry procedures. Our goal is to equip you with the knowledge to anticipate and overcome common stability challenges, ensuring the success and reproducibility of your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of PARP inhibitors and other biologically active molecules. However, its structure, an electron-deficient pyridine ring bearing both a bromine atom and an amide group, presents unique stability challenges under various reaction conditions. This guide will address these challenges head-on, providing scientifically grounded solutions to enhance the stability and reactivity of this important reagent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to several degradation pathways, primarily:

  • Hydrolysis: The amide functional group can undergo hydrolysis to form 2-bromonicotinic acid, especially under strong acidic or basic conditions and at elevated temperatures.[1][2]

  • Debromination: Under certain reductive conditions, particularly during palladium-catalyzed cross-coupling reactions, the carbon-bromine bond can be cleaved, leading to the formation of nicotinamide. This is often referred to as hydrodebromination.

  • Homocoupling: In the presence of palladium catalysts, this compound can couple with itself to form a bipyridine dimer, an undesired side product that consumes starting material.

Q2: How should this compound be stored to ensure long-term stability?

A2: For optimal long-term stability, this compound should be stored in a cool, dark, and dry place. It is a white to off-white solid and should be kept in a tightly sealed container to protect it from moisture and light.[3] For solutions, storage at low temperatures (e.g., 4°C) and at a neutral pH is recommended to minimize hydrolysis.[3]

Q3: Is this compound sensitive to light?

A3: While nicotinamide itself can be sensitive to light, leading to photodegradation, specific data on the photostability of this compound is limited.[4][5] As a general precaution, it is advisable to protect it from direct light, especially when in solution, by using amber vials or wrapping the reaction vessel in aluminum foil.

Q4: What is the general pH stability profile of the nicotinamide core?

A4: The stability of the nicotinamide moiety is pH-dependent. Nicotinamide adenine dinucleotide (NAD+), which contains the nicotinamide core, decomposes rapidly in acidic or alkaline solutions.[3] Enzymatic studies on nicotinamidase show that the hydrolysis of nicotinamide to nicotinic acid is influenced by pH, with varying optimal pH ranges for different enzymes.[6] For this compound, extreme pH values should be avoided to prevent accelerated amide hydrolysis.[1]

Part 2: Troubleshooting Guide for Reaction Conditions

This section provides detailed troubleshooting for specific issues encountered during common synthetic transformations involving this compound.

Issue 1: Low Yields and Side Products in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q: I am performing a Suzuki-Miyaura coupling with this compound and observe significant formation of nicotinamide (debromination) and a dimeric bipyridine byproduct (homocoupling), leading to a low yield of my desired product. What is causing this and how can I fix it?

A: This is a common challenge with 2-substituted bromopyridines. The electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair can lead to several competing side reactions.

Causality and Solutions:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃. These ligands can accelerate the desired catalytic cycle, outcompeting catalyst inhibition.[7]

  • Hydrodebromination (Formation of Nicotinamide): This side reaction is often promoted by the presence of palladium-hydride species, which can arise from various sources.

    • Solution:

      • Choice of Base: Use weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ instead of strong bases such as NaOH or NaOtBu, which can promote the formation of hydride species.

      • Solvent: Use anhydrous, aprotic solvents like toluene, dioxane, or THF to minimize proton sources.

      • Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures can favor hydrodebromination.

  • Homocoupling (Formation of Bipyridine Dimer): This is often caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), promoting the homocoupling of the boronic acid or the aryl halide.

    • Solution:

      • Rigorous Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.

      • Palladium Precatalyst: Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily generates the active Pd(0) species to minimize pathways that favor homocoupling.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and K₃PO₄ (2.0 equiv.).

  • Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Stir the reaction mixture at a controlled temperature (start with 80 °C and optimize as needed).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Optimizing Cross-Coupling Reactions

G cluster_0 Problem Identification cluster_1 Primary Optimization Steps cluster_2 Secondary Optimization cluster_3 Outcome Problem Low Yield in Cross-Coupling: - Debromination - Homocoupling Degassing Rigorous Degassing (Ar/N2 Purge) Problem->Degassing Address O2-mediated homocoupling Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Problem->Ligand Prevent catalyst inhibition Base Screen Weaker Bases (K3PO4, Cs2CO3) Problem->Base Minimize hydrodebromination Catalyst Use Pd(0) Precatalyst (e.g., Pd2(dba)3) Degassing->Catalyst Solvent Ensure Anhydrous Aprotic Solvent Ligand->Solvent Temperature Optimize Temperature (start low, e.g., 80°C) Base->Temperature Success Improved Yield of Desired Product Catalyst->Success Solvent->Success Temperature->Success

Caption: A workflow diagram for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions of this compound.

Issue 2: Amide Hydrolysis Under Basic or Acidic Conditions

Q: I need to perform a reaction on a molecule containing the this compound moiety under basic conditions, but I am concerned about amide hydrolysis. How can I protect the amide group?

A: Amide hydrolysis is a valid concern under strongly basic or acidic conditions, especially with heating. Protecting the amide nitrogen can increase its stability. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines and can also be used for amides, although the conditions for its introduction and removal need to be carefully considered.

Causality and Solutions:

  • Amide Reactivity: The amide nitrogen is nucleophilic enough to react with protecting group reagents, but the resulting N-acyl carbamate is more stable to hydrolysis than the unprotected amide.

    • Protection Strategy: The amide can be protected as its N-Boc derivative using di-tert-butyl dicarbonate (Boc₂O) with a suitable base and catalyst.[8][9]

    • Deprotection: The Boc group is labile to strong acids, such as trifluoroacetic acid (TFA) or HCl in an organic solvent, and is generally stable to basic and nucleophilic conditions.[9][10][11]

Experimental Protocol: Boc Protection of this compound
  • Dissolve this compound (1.0 equiv.) in an anhydrous solvent such as THF or dichloromethane.

  • Add di-tert-butyl dicarbonate (1.2-1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv.).

  • Add a non-nucleophilic base such as triethylamine (1.5 equiv.).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with a mild aqueous acid (e.g., saturated NH₄Cl solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the N-Boc-2-bromonicotinamide by column chromatography.

Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis cluster_coupling Cross-Coupling Side Reactions Start This compound AcidBase H+ or OH- H2O, Heat Pd_Catalyst Pd(0)/Pd(II) Catalyst Product_Acid 2-Bromonicotinic Acid AcidBase->Product_Acid Amide Cleavage Product_Debrom Nicotinamide (Hydrodebromination) Pd_Catalyst->Product_Debrom Reductive Pathway Product_Dimer Bipyridine Dimer (Homocoupling) Pd_Catalyst->Product_Dimer Oxidative Pathway (O2)

Caption: Major degradation pathways of this compound under common reaction conditions.

Part 3: Data Summary Tables

For quick reference, the following tables summarize key stability and reaction parameters.

Table 1: General Stability of this compound

ConditionStabilityPrimary Degradation ProductRecommendations
pH < 3 Low2-Bromonicotinic AcidAvoid prolonged exposure; use mild acidic conditions if necessary.
pH 4-8 Generally Stable-Optimal pH range for storage and reactions.[6][12]
pH > 9 Low2-BromonicotinateAvoid strong bases; use non-nucleophilic organic bases.[13]
Temperature > 100°C Moderate to LowVariesUse the lowest effective temperature for reactions.
Exposure to Light Potentially UnstablePhotodegradation ProductsProtect from light, especially in solution.[4][5]

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(0) precatalystsMinimizes Pd(II)-mediated homocoupling.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Accelerates reductive elimination and prevents catalyst inhibition.[7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Milder bases reduce the risk of hydrodebromination.
Solvent Anhydrous, aprotic (Toluene, Dioxane, THF)Minimizes proton sources for hydrodebromination.
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-mediated homocoupling.
Temperature 80 - 110 °C (optimize)Balances reaction rate with minimizing side reactions.

References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
  • Giyer, S. D., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. [Link]
  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide.
  • Cysewski, P., et al. (2021).
  • Sanofi-Aventis. (2009). Nicotinamide derivatives, preparation thereof and therapeutic use thereof.
  • García-Carmona, F., et al. (2013). Biochemical and Mutational Analysis of a Novel Nicotinamidase from Oceanobacillus iheyensis HTE831. PLoS ONE, 8(2), e56727. [Link]
  • Engle, K. M., & Yu, J.-Q. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(36), 9835–9840. [Link]
  • Zheng, G., et al. (2020). Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. Applied and Environmental Microbiology, 86(14), e00632-20. [Link]
  • Montenegro, C., et al. (2015). Synthesis, Photophysical, Photochemical, and Computational Studies of Coumarin-Labeled Nicotinamide Derivatives. The Journal of Organic Chemistry, 80(17), 8676–8685. [Link]
  • Zhou, Z., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3591-3600. [Link]
  • Gulea, M., et al. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 24(18), 3326. [Link]
  • Varghese, J. J., & Kerton, F. M. (2021). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design, 21(8), 4646–4655. [Link]
  • Ahmad, I., et al. (2013). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. ISRN Pharmaceutics, 2013, 752858. [Link]
  • Bikas, R., et al. (2016). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. Journal of the Iranian Chemical Society, 13(10), 1823-1827. [Link]
  • Shields, J. D., et al. (2021). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 143(49), 20958–20967. [Link]
  • Barrera, C. M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 45(1), 324-329. [Link]
  • Chen, Y., et al. (2022). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design, 22(8), 4646-4655. [Link]
  • Olsson, T., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(46), 11294-11301. [Link]
  • NREL. (2024).
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
  • Berredjem, M., et al. (2013). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 5(2). [Link]
  • Phillipson, M. E., & You, Z. (2004). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 43(26), 8203-8211. [Link]
  • Zhou, Z., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3591-3600. [Link]
  • Varghese, J. J., & Kerton, F. M. (2021). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design, 21(8), 4646–4655. [Link]
  • Appiah-padi, V. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25126–25131. [Link]
  • Sarkis, M., & Sawan, M. (2022).
  • Jencks, W. P., & Gilchrist, M. (1964). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromonicotinamide and 2-Chloronicotinamide for Drug Discovery & Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

In the landscape of pharmaceutical and materials science, 2-halonicotinamides are indispensable building blocks. The choice between a bromo or chloro substituent at the 2-position profoundly impacts synthetic strategy, influencing reaction kinetics, catalyst selection, and overall efficiency. This guide provides a comprehensive comparison of the reactivity of 2-Bromonicotinamide and 2-Chloronicotinamide, focusing on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By presenting side-by-side experimental data and detailed protocols, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of 2-Halonicotinamides

This compound and 2-Chloronicotinamide are key intermediates in the synthesis of a wide array of biologically active molecules. Their utility stems from the presence of a halogen atom on the electron-deficient pyridine ring, which serves as a versatile handle for the introduction of various functional groups. The amide group at the 3-position further modulates the electronic properties of the ring, influencing its reactivity. Understanding the nuanced differences between the bromo and chloro analogs is paramount for optimizing synthetic routes and accelerating drug discovery pipelines.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[1] The reactivity of the aryl halide in these transformations is a critical factor, with the rate-determining step often being the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2]

General Reactivity Principles

The strength of the carbon-halogen (C-X) bond plays a pivotal role in the oxidative addition step. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is inversely proportional to the C-X bond dissociation energy.[2] The C-Br bond is weaker than the C-Cl bond, making this compound generally more reactive than its chloro counterpart.[2][3] This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[4][5]

Comparative Data: Suzuki-Miyaura Coupling

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
This compound Pd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O90-1004-1285-95Higher reactivity allows for milder conditions.
2-Chloronicotinamide Pd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene100-11012-2475-85Requires a more active catalyst system and harsher conditions.[6]

This data is illustrative and based on typical conditions for similar substrates. Actual results may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol).

  • Add a degassed solvent mixture of dioxane and water (e.g., 4:1, 10 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines.[1][8] Similar to the Suzuki coupling, the reactivity of the C-X bond is a key determinant of reaction efficiency.[9]

Comparative Data: Buchwald-Hartwig Amination

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
This compound Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)NaOtBuToluene80-1006-1880-90Generally more reactive and requires less specialized ligands.[3]
2-Chloronicotinamide Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%)LiHMDSDioxane100-12012-2470-85Often requires more electron-rich and bulky phosphine ligands.[10][11]

This data is illustrative and based on typical conditions for similar substrates. Actual results may vary.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the tube and heat the mixture to 80-100 °C for 6-18 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L2 PdII_oxidative Ar-Pd(II)(Br)L2 Pd0->PdII_oxidative Oxidative Addition (Ar-Br) PdII_amine [Ar-Pd(II)(NR2)L2]+ PdII_oxidative->PdII_amine Amine Coordination & Deprotonation (HNR2, Base) Product Ar-NR2 PdII_amine->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA r): A Reversal of Reactivity

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNA r) often shows a reversed trend in halogen reactivity.[12] This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a Meisenheimer complex, rather than the cleavage of the C-X bond.[13]

Mechanistic Considerations

The SNA r mechanism is favored by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.[12] The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack. For the leaving group, the trend is often F > Cl > Br > I.[3] This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state.[14][15]

Comparative Reactivity in SNA r

Due to the principles outlined above, 2-Chloronicotinamide is generally expected to be more reactive than this compound in SNA r reactions.

Comparative Data: Nucleophilic Aromatic Substitution

SubstrateNucleophileSolventTemp (°C)Time (h)Yield (%)Notes
This compound Sodium MethoxideMethanol6512-2460-70Slower reaction rates compared to the chloro analog.
2-Chloronicotinamide Sodium MethoxideMethanol654-885-95Higher electronegativity of chlorine facilitates nucleophilic attack.[3]

This data is illustrative and based on typical conditions for similar substrates. Actual results may vary.

Experimental Protocol: Synthesis of 2-Aminonicotinamide via SNA r

A common application of SNA r is the synthesis of 2-aminonicotinamides from their corresponding 2-halonicotinamide precursors.

  • To a sealed pressure vessel, add 2-Chloronicotinamide (1.0 mmol) and a solution of ammonia in methanol (7N, 10 mL).

  • Heat the vessel to 100-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Conclusion and Strategic Recommendations

The choice between this compound and 2-Chloronicotinamide is a strategic decision that should be guided by the specific transformation being performed.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), this compound is generally the superior choice. Its higher reactivity allows for milder conditions, broader catalyst scope, and often higher yields.

  • For nucleophilic aromatic substitution (SNA r) reactions, 2-Chloronicotinamide is typically more reactive. The higher electronegativity of chlorine stabilizes the key Meisenheimer intermediate, leading to faster and more efficient reactions.

By understanding these fundamental reactivity principles, researchers can design more efficient and robust synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

  • A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem.
  • A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions - Benchchem.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Nucleophilic arom
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights.
  • A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions - Benchchem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Nucleophilic Arom
  • Nucleophilic Arom
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

A Technical Guide to the Biological Activities of Nicotinamide and its Synthetic Precursor, 2-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of the biological activities of nicotinamide and its halogenated derivative, 2-Bromonicotinamide. Nicotinamide, a well-established form of vitamin B3, exhibits a multifaceted biological profile, acting as a crucial precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), a modulator of poly(ADP-ribose) polymerases (PARPs) and sirtuins, and an effector of cellular processes such as apoptosis and inflammation. In contrast, the available scientific literature on this compound is sparse, primarily identifying it as a synthetic intermediate in the development of more complex molecules. This guide will synthesize the extensive experimental data on nicotinamide's bioactivity and juxtapose it with the current understanding of this compound, offering a medicinal chemistry perspective on how the bromo-substitution may theoretically influence its biological profile. Due to a significant lack of direct experimental data for this compound, this comparison will highlight the known activities of nicotinamide against the yet-to-be-characterized potential of its brominated analog.

Introduction

Nicotinamide and this compound are structurally related pyridinecarboxamides. Nicotinamide is a naturally occurring compound essential for cellular metabolism and signaling.[1] this compound, on the other hand, is a synthetic derivative where a hydrogen atom at the 2-position of the pyridine ring is replaced by a bromine atom. This substitution has significant implications for the molecule's chemical properties and, potentially, its biological activity.[2] This guide aims to provide a comprehensive overview of the well-documented biological activities of nicotinamide and to clarify the current scientific standing of this compound, for which direct biological data is largely absent.

Figure 1: Chemical Structures

G cluster_0 Nicotinamide cluster_1 This compound N B

Caption: Chemical structures of Nicotinamide and this compound.

Part 1: The Established Biological Profile of Nicotinamide

Nicotinamide's biological significance stems from its central role in cellular metabolism and signaling pathways. Its effects are pleiotropic, influencing everything from energy production to DNA repair and cell death.

Central Role as an NAD+ Precursor

Nicotinamide is a primary precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+) through the salvage pathway.[1] NAD+ is a critical coenzyme in redox reactions, essential for cellular metabolism and energy production in processes like glycolysis and the citric acid cycle.[3]

NAD_Salvage_Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT + PRPP NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT + ATP NAD NAD+ NMNAT->NAD

Caption: The NAD+ Salvage Pathway.

Modulation of PARP Activity

Nicotinamide is a known inhibitor of poly(ADP-ribose) polymerases (PARPs), a family of enzymes involved in DNA repair and cell death.[4] By competing with NAD+, the substrate for PARPs, nicotinamide can modulate their activity.[4] This inhibitory effect is particularly relevant in the context of cancer therapy, where PARP inhibitors are used to induce synthetic lethality in tumors with deficient DNA repair mechanisms.[5]

Parameter Value Reference
PARP-1 Inhibition (in vitro) IC50 starting at 0.5 mM[6]
Endogenous PARP Inhibition 1 mM shows activity similar to 3-aminobenzamide[6]
Interaction with Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, including aging, transcription, and apoptosis.[7] Nicotinamide acts as a non-competitive feedback inhibitor of sirtuins by promoting a base-exchange reaction that reverses the deacetylation process.[7][8] However, because nicotinamide is also a precursor to NAD+, its administration can lead to an increase in cellular NAD+ levels, which in turn can stimulate sirtuin activity.[5] This creates a complex regulatory loop where nicotinamide can act as both an inhibitor and an indirect activator of sirtuins depending on the cellular context.[5]

Sirtuin_Regulation cluster_0 Direct Inhibition cluster_1 Indirect Activation Nicotinamide_Inhib Nicotinamide Sirtuin_Inhib Sirtuin Activity Nicotinamide_Inhib->Sirtuin_Inhib Feedback Inhibition Nicotinamide_Activ Nicotinamide NAD NAD+ Nicotinamide_Activ->NAD Salvage Pathway Sirtuin_Activ Sirtuin Activity NAD->Sirtuin_Activ Activates

Caption: Dual regulatory role of Nicotinamide on Sirtuin activity.

Induction of Apoptosis and Cellular Effects

Nicotinamide has been shown to induce apoptosis in various cancer cell lines.[1] The pro-apoptotic effects are often mediated through the activation of signaling pathways like PI3K/AKT and STAT3/JAK2.[1] Additionally, nicotinamide possesses anti-inflammatory properties, which are attributed to its ability to inhibit leukocyte chemotaxis and mast cell degranulation.

Part 2: this compound: A Synthetic Intermediate Awaiting Biological Characterization

Current Status in the Literature

A thorough review of the scientific literature reveals a significant lack of data on the specific biological activities of this compound. It is predominantly described as a chemical intermediate used in the synthesis of more complex molecules.[9] There are no published studies that directly assess its efficacy as a PARP or sirtuin inhibitor, nor are there reports on its direct effects on apoptosis or other cellular processes.

Role as a Precursor in Drug Discovery

The utility of this compound lies in its reactive bromine atom, which serves as a handle for various chemical modifications, particularly in cross-coupling reactions.[2] This allows for the synthesis of a diverse range of nicotinamide derivatives with potential therapeutic applications. For example, it has been used as a starting material for the synthesis of novel antifungal agents. While the final products of these syntheses may exhibit biological activity, this activity cannot be directly attributed to the this compound precursor itself.

A Medicinal Chemist's Perspective on Bromo-Substitution

The introduction of a bromine atom at the 2-position of the pyridine ring in nicotinamide can be expected to alter its physicochemical properties and, consequently, its biological activity.

  • Electronic Effects: Bromine is an electron-withdrawing group, which can decrease the electron density of the pyridine ring. This could potentially alter the molecule's ability to interact with the active sites of enzymes like PARPs and sirtuins, which have specific electronic requirements for substrate binding.

  • Steric Effects: The bromine atom is significantly larger than the hydrogen atom it replaces. This increased steric bulk could hinder the molecule's ability to fit into the active sites of its target enzymes, potentially reducing or abolishing its inhibitory activity. Conversely, it could also introduce new, favorable interactions.

  • Metabolic Stability: Halogenation is a common strategy in medicinal chemistry to block sites of metabolic oxidation, potentially increasing the half-life of a compound.[3] However, the carbon-bromine bond can also be a site for metabolic cleavage. The overall effect on metabolic stability would need to be determined experimentally.

  • Toxicity: Some brominated organic compounds are known to have toxic effects.[10] Any potential therapeutic application of this compound or its derivatives would require careful toxicological evaluation.

Part 3: Experimental Protocols for Assessing Biological Activity

To facilitate future research into the biological effects of this compound, the following are standard protocols for assays in which nicotinamide has shown activity.

PARP Activity Assay (In Vitro)

This protocol is a general guideline for assessing PARP-1 inhibitory activity using a commercially available colorimetric assay kit.

  • Reagent Preparation: Reconstitute all kit components as per the manufacturer's instructions. Prepare a series of dilutions of this compound and a known PARP inhibitor (e.g., Olaparib) to serve as a positive control.

  • Reaction Setup: To a 96-well plate, add the PARP-1 enzyme, the reaction buffer, and the test compounds at their various concentrations.

  • Initiation of Reaction: Add NAD+ to each well to initiate the PARP-1 enzymatic reaction. Incubate the plate at 37°C for the time specified by the kit manufacturer.

  • Detection: Add the developing solution to each well and incubate for the recommended time.

  • Measurement: Measure the absorbance at the wavelength specified by the manufacturer using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of the test compound and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the use of flow cytometry to detect apoptosis in a cancer cell line treated with the test compound.

  • Cell Culture and Treatment: Plate cancer cells (e.g., HeLa or MCF-7) in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or nicotinamide (as a positive control) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the untreated control.

Conclusion

This guide has detailed the extensive and varied biological activities of nicotinamide, a molecule of significant interest in both basic research and clinical applications. Its roles as an NAD+ precursor, a PARP and sirtuin modulator, and an inducer of apoptosis are well-supported by experimental data. In contrast, this compound remains largely uncharacterized in terms of its biological effects and is primarily recognized as a synthetic intermediate.

While it is tempting to extrapolate the activities of nicotinamide to its brominated analog, the principles of medicinal chemistry suggest that the addition of a bromine atom could profoundly alter its biological profile. Therefore, direct experimental evaluation of this compound is essential to determine if it possesses any intrinsic biological activity. Future studies employing the protocols outlined in this guide and other relevant assays are necessary to elucidate the functional consequences of this structural modification and to determine if this compound holds any promise as a bioactive molecule in its own right.

References

  • [Toxicity of selected brominated aromatic compounds]. (n.d.). PubMed.
  • 2-Amino-nicotinamide induces apoptosis of prostate cancer cells via inhibition of PI3K/AKT and phosphorylation of STA3/JAK2. (2020). ResearchGate.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI.
  • Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. (2014). PLOS One.
  • The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.). Retrieved January 10, 2026, from [Link].
  • Structural Basis for Sirtuin Activity and Inhibition. (2012). Journal of Biological Chemistry.
  • PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... (n.d.). ResearchGate.
  • A combination of 2-deoxy-d-glucose and 6-aminonicotinamide induces cell cycle arrest and apoptosis selectively in irrad... (n.d.). OUCI.
  • 2-Bromo-N-methylnicotinamide | C7H7BrN2O | CID 121604147. (n.d.). PubChem.
  • Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds. (2023). Chemistry Europe.
  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (n.d.).
  • Radiosensitization by 6-aminonicotinamide and 2-deoxy-D-glucose in human cancer cells. (n.d.). PubMed.
  • Mechanism of sirtuin inhibition by nicotinamide: Altering the NAD+ cosubstrate specificity of a Sir2 enzyme. (2005). Princeton University.
  • PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... (n.d.). ResearchGate.

Sources

The Rise of 2-Bromonicotinamide Derivatives: A Comparative Guide to Fungicidal Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against fungal pathogens that threaten global food security and human health, the search for novel, effective, and resilient fungicides is a paramount scientific endeavor. Among the promising new classes of antifungal agents, 2-Bromonicotinamide derivatives have emerged as a focal point of research, demonstrating significant potential in controlling a wide spectrum of fungal diseases. This guide provides an in-depth, objective comparison of the fungicidal efficacy of these derivatives against established commercial fungicides, supported by experimental data and a detailed exploration of their mechanisms of action.

Introduction: The Need for Novel Antifungal Chemistries

The evolution of fungicide resistance is a persistent challenge in agriculture and clinical settings. Pathogens continually develop mechanisms to evade the effects of existing treatments, necessitating the discovery of new chemical entities with diverse modes of action. Nicotinamide, a form of vitamin B3, and its derivatives have long been recognized for their broad biological activities.[1] The commercial success of the nicotinamide-based fungicide boscalid has catalyzed further investigation into this chemical scaffold, leading to the development of numerous derivatives, including the highly active this compound analogs.[1][2]

This guide will dissect the performance of these novel compounds, comparing them to fungicides from three major classes: Succinate Dehydrogenase Inhibitors (SDHIs), Quinone outside Inhibitors (QoIs), and Demethylation Inhibitors (DMIs).

Mechanisms of Action: A Tale of Three Pathways

Understanding the biochemical targets of fungicides is crucial for effective and sustainable disease management. The fungicides discussed in this guide employ distinct strategies to disrupt essential fungal life processes.

This compound Derivatives and SDHIs: Choking the Fungal Powerhouse

Many this compound derivatives, like the commercial fungicide boscalid, function as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3] They target Complex II of the mitochondrial respiratory chain, a critical juncture in cellular energy production.[4][5] By binding to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme, these compounds block the oxidation of succinate to fumarate in the Krebs cycle, effectively halting ATP production and causing the fungus to starve.[3][6]

cluster_0 Mitochondrial Inner Membrane cluster_1 Krebs Cycle Complex_I Complex I (NADH Dehydrogenase) UQ_Pool Ubiquinone Pool Complex_I->UQ_Pool e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ_Pool e- Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ gradient UQ_Pool->Complex_III e- Cyt_c->Complex_IV e- Succinate Succinate Succinate->Complex_II Fumarate Fumarate Succinate->Fumarate SDH SDHI This compound Derivatives (SDHI Fungicides) SDHI->Complex_II Inhibition

Figure 1: Mechanism of SDHI Fungicides.
Quinone outside Inhibitors (QoIs): Short-Circuiting Electron Transport

Strobilurin fungicides, such as azoxystrobin and pyraclostrobin, are classified as Quinone outside Inhibitors (QoIs).[7][8] They target Complex III (the cytochrome bc1 complex) of the mitochondrial respiratory chain.[9][10] By binding to the Qo site of cytochrome b, these fungicides inhibit the transfer of electrons from ubiquinol to cytochrome c, which disrupts the proton gradient across the inner mitochondrial membrane and halts ATP synthesis.[7][11]

cluster_0 Mitochondrial Inner Membrane Complex_I Complex I UQ_Pool Ubiquinone Pool Complex_I->UQ_Pool e- Complex_II Complex II Complex_II->UQ_Pool e- Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ gradient UQ_Pool->Complex_III e- Cyt_c->Complex_IV e- QoI Strobilurins (QoI Fungicides) QoI->Complex_III Inhibition

Figure 2: Mechanism of QoI Fungicides.
Demethylation Inhibitors (DMIs): Disrupting Fungal Cell Integrity

Triazole fungicides, including propiconazole and tebuconazole, are Demethylation Inhibitors (DMIs).[12][13] Their mode of action is fundamentally different from the respiratory inhibitors. DMIs target the enzyme C14-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][14] By inhibiting ergosterol production, DMIs disrupt membrane integrity and function, leading to abnormal fungal growth and cell death.[12][13]

Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol C14-Demethylase Cell_Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Cell_Membrane C14_Demethylase C14-Demethylase DMI Triazoles (DMI Fungicides) DMI->C14_Demethylase Inhibition

Figure 3: Mechanism of DMI Fungicides.

Comparative Efficacy: In Vitro and In Vivo Evidence

The true measure of a fungicide's potential lies in its performance in direct comparison with established standards. This section presents a synthesis of experimental data from various studies, highlighting the efficacy of this compound derivatives against key fungal pathogens.

In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) and the effective concentration for 50% inhibition (EC50) are standard metrics for in vitro fungicide efficacy.

Table 1: Comparative In Vitro Efficacy (EC50/IC50 in µg/mL or µM) of Nicotinamide Derivatives and Commercial Fungicides

Compound/FungicideFungal SpeciesEC50/IC50Reference(s)
Nicotinamide Derivatives
Compound 4fPseudoperonospora cubensis1.96 mg/L[15]
Compound 4aPseudoperonospora cubensis4.69 mg/L[15]
Compound 3a-17Rhizoctonia solani15.8 µM[2]
Compound 3a-17Sclerotinia sclerotiorum20.3 µM[2]
Compound 16gCandida albicans (Fluconazole-resistant)0.125-1 µg/mL[16]
Commercial Fungicides
DiflumetorimPseudoperonospora cubensis21.44 mg/L[15]
FlumorphPseudoperonospora cubensis7.55 mg/L[15]
BoscalidRhizoctonia solani>50 µM[2]
BoscalidSclerotinia sclerotiorum>50 µM[2]
CarbendazimRhizoctonia solani2.5 µM[2]
CarbendazimSclerotinia sclerotiorum2.9 µM[2]
FluopyramPhytophthora capsica146.8 mg/L[17]
AzoxystrobinPhytophthora capsica80.2 mg/L[17]

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

The data clearly indicates that specific this compound derivatives, such as compound 4f, exhibit significantly higher in vitro activity against Pseudoperonospora cubensis than the commercial fungicides diflumetorim and flumorph.[15] Similarly, compound 3a-17 demonstrated potent activity against Rhizoctonia solani and Sclerotinia sclerotiorum, comparable to or exceeding that of boscalid.[2] Furthermore, the derivative 16g shows remarkable efficacy against fluconazole-resistant Candida albicans, highlighting its potential in clinical applications where resistance is a major concern.[16]

In Vivo Fungicidal Activity

While in vitro assays provide valuable initial data, in vivo studies are critical for assessing a fungicide's performance under more realistic conditions.

Table 2: Comparative In Vivo Efficacy (Control Efficacy %) of a Nicotinamide Derivative and Commercial Fungicides against Cucumber Downy Mildew

Compound/FungicideConcentration (mg/L)Control Efficacy (%)Reference(s)
Nicotinamide Derivative
Compound 4f10070[15]
Compound 4f20079[15]
Commercial Fungicides
Flumorph20056[15]
Mancozeb100076[15]
Cyazofamid10091[15]

In field trials, the this compound derivative 4f demonstrated superior control of cucumber downy mildew compared to flumorph and was comparable to mancozeb at a much lower concentration.[15] While it did not outperform cyazofamid in this particular study, its high efficacy at low application rates underscores its potential as a valuable tool in integrated pest management programs.[15]

Experimental Protocols: Ensuring Scientific Rigor

The validity of the comparative data presented rests on the foundation of robust and reproducible experimental methodologies. The following protocols are representative of the standard assays used to evaluate fungicide efficacy.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a compound on fungal growth.

Workflow:

Start Start Prep_Media Prepare Potato Dextrose Agar (PDA) and amend with fungicide concentrations Start->Prep_Media Pour_Plates Pour amended PDA into Petri dishes Prep_Media->Pour_Plates Inoculate Place a mycelial plug of the target fungus in the center of each plate Pour_Plates->Inoculate Incubate Incubate plates at a controlled temperature (e.g., 25°C) Inoculate->Incubate Measure Measure the colony diameter at regular intervals Incubate->Measure Calculate Calculate the percentage of growth inhibition relative to the control Measure->Calculate End Determine EC50 value Calculate->End

Figure 4: In Vitro Mycelial Growth Inhibition Assay Workflow.

Causality Behind Experimental Choices:

  • Potato Dextrose Agar (PDA): A common and nutrient-rich medium that supports the growth of a wide range of fungi.

  • Mycelial Plug: Ensures that the inoculum is standardized and that the fungus is in an active growth phase.

  • Controlled Incubation: Temperature and humidity are critical factors that can influence fungal growth rates, and controlling these variables ensures the reproducibility of the assay.

  • EC50 Calculation: Provides a quantitative measure of the compound's potency, allowing for objective comparisons between different fungicides.

In Vivo Detached Leaf Assay

This method provides a more realistic assessment of a fungicide's protective and curative activity on plant tissue.

Workflow:

Start Start Collect_Leaves Collect healthy, uniform leaves from host plants Start->Collect_Leaves Treat_Leaves Apply fungicide solutions to the adaxial or abaxial leaf surface Collect_Leaves->Treat_Leaves Inoculate Inoculate treated leaves with a spore suspension of the pathogen Treat_Leaves->Inoculate Incubate Incubate leaves in a humid chamber under controlled light and temperature Inoculate->Incubate Assess_Disease Assess disease severity (e.g., lesion size, sporulation) after a set period Incubate->Assess_Disease Calculate_Efficacy Calculate control efficacy relative to untreated leaves Assess_Disease->Calculate_Efficacy End End Calculate_Efficacy->End

Figure 5: In Vivo Detached Leaf Assay Workflow.

Causality Behind Experimental Choices:

  • Detached Leaves: Allows for high-throughput screening in a controlled environment, reducing the variability associated with whole-plant studies.[1][18]

  • Spore Suspension: Mimics natural infection processes, providing a more accurate representation of how a fungicide might perform in the field.

  • Humid Chamber: High humidity is often required for fungal spore germination and infection, creating conditions conducive to disease development.

  • Disease Severity Assessment: Provides a quantitative measure of the fungicide's ability to protect the plant tissue from infection and disease progression.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that this compound derivatives represent a highly promising class of fungicides with the potential to become valuable tools in the management of a wide range of fungal pathogens. Their potent in vitro and in vivo efficacy, often comparable or superior to existing commercial products, coupled with a well-defined mechanism of action, makes them attractive candidates for further development.

Future research should focus on several key areas:

  • Broadening the Spectrum of Activity: Continued screening of this compound derivatives against a wider array of plant and human fungal pathogens is warranted.

  • Optimizing Formulation and Delivery: Research into novel formulations can enhance the stability, bioavailability, and residual activity of these compounds.

  • Resistance Management Strategies: As with any new fungicide class, it is crucial to investigate the potential for resistance development and to devise strategies to mitigate this risk.

  • Toxicological and Environmental Impact Assessment: Thorough evaluation of the safety profile of these derivatives is essential for their successful registration and commercialization.

The journey from laboratory discovery to a commercially viable fungicide is long and arduous. However, the compelling data on this compound derivatives provides a strong impetus for continued investment in their development, with the ultimate goal of providing researchers, scientists, and drug development professionals with new and effective solutions to combat the ever-present threat of fungal diseases.

References

  • Understanding the Strobilurin Fungicides (FRAC code 11). (2013, May 10). Rutgers Plant and Pest Advisory. [Link]
  • Strobilurins (QoI Fungicides): Uses, Chemical & Trade Names, Mode of Action, and Target Diseases. (2025, February 8). Global Agriculture. [Link]
  • Use strobilurin fungicides wisely to avoid fungicide resistance development. (2010, May 4). MSU Extension. [Link]
  • An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. (2020, March 12). Frontiers in Microbiology. [Link]
  • Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides. (n.d.). NDSU. [Link]
  • Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. (2020, March 31). Research in Plant Disease. [Link]
  • A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. (n.d.). PubMed. [Link]
  • Understanding the Strobilurin Fungicides. (2016, April 8). ONvegetables. [Link]
  • Fungicides: Triazoles. (2006, May 30). Iowa State University Digital Repository. [Link]
  • Grower's Guide: Understanding the DMI fungicides (FRAC code 3) in 2022. (2021, March 14). [Link]
  • Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. (n.d.). New Zealand Plant Protection Society. [Link]
  • A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. (2013, April 11). APS Journals. [Link]
  • Fungicide Modes of Action. (2025, March 14). Bayer Crop Science. [Link]
  • understanding resistance mechanisms in agricultural fungal pathogens: Mode of action and resistance mechanisms to azole fungicides. (2025, October 24).
  • Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytophthora infestans. (n.d.). CGSpace. [Link]
  • Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. (2014, May 7). PubMed. [Link]
  • Respiring to infect: Emerging links between mitochondria, the electron transport chain, and fungal pathogenesis. (2021, July 8). PubMed Central. [Link]
  • Detached leaf test for foliage blight resistance. (2014, December 10). [Link]
  • Diagram of the cholesterol biosynthesis pathway indicates that statins,... (n.d.).
  • An Assay to Study Botrytis cinerea-infected Grapevine Leaves Primed with Pseudomonas fluorescens. (2016, October 5). Bio-protocol. [Link]
  • Sterol Biosynthesis Pathway as Target for Anti-trypanosomatid Drugs. (n.d.). PubMed Central. [Link]
  • The use of mutants and inhibitors to study sterol biosynthesis in plants. (2019, September 26). bioRxiv. [Link]
  • Chemical Inhibition of Sterol Biosynthesis. (n.d.). MDPI. [Link]
  • Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea. (2023, September 15). MDPI. [Link]
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Inhibitors of the fungal electron transport chain. The majority of... (n.d.).
  • The potential of respiration inhibition as a new approach to combat human fungal p
  • Anyone has a good protocol for detached leaf assay? (2021, September 12).
  • Simplified sterol biosynthesis pathways. The arrows indicate one or more reaction steps. (n.d.).
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023, January 23). MDPI. [Link]
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023, January 23). PubMed. [Link]
  • The EC50 of H4 (A) and Fluopyram (B) on Phytophthora capsica. (n.d.).

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Bromonicotinamide by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity validation of 2-Bromonicotinamide, a key intermediate in pharmaceutical synthesis.[1] We will explore the causality behind experimental choices, present a self-validating protocol, and compare HPLC-MS with alternative analytical techniques, supported by experimental data and authoritative references.

The pharmaceutical industry relies heavily on analytical techniques like HPLC for quality control, from raw material testing to final product release.[2][3] HPLC's versatility, when coupled with various detectors like Mass Spectrometry (MS), provides high sensitivity and specificity for detecting and quantifying impurities, even at trace levels.[2]

The Critical Role of Purity in Drug Synthesis

Impurities in an API can pose significant safety risks and affect the therapeutic efficacy of the final drug product.[2] Therefore, regulatory bodies such as the FDA and international guidelines like the International Conference on Harmonisation (ICH) mandate rigorous validation of analytical methods used for purity assessment.[4][5][6][7] This guide adheres to the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[6][8]

HPLC-MS: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become an indispensable tool in pharmaceutical analysis.[9] Its high resolution, sensitivity, and specificity make it ideal for separating, identifying, and quantifying the main component and any impurities in a sample.[2][7]

Why HPLC-MS for this compound?

This compound, as a halogenated organic compound, presents unique analytical characteristics. The presence of a bromine atom, with its two stable isotopes (79Br and 81Br) in an approximate 1:1 ratio, produces a characteristic M+2 isotopic pattern in the mass spectrum.[10][11][12] This distinctive signature allows for confident identification of the parent molecule and any bromine-containing impurities.

The combination of HPLC's separation power with the definitive identification capabilities of MS provides a robust method for:

  • Accurate Quantification: Determining the precise amount of this compound in the sample.

  • Impurity Profiling: Identifying and quantifying potential process-related impurities and degradation products.[13]

  • Specificity: Ensuring that the analytical signal corresponds only to the analyte of interest, free from interference from other components.[6]

Experimental Protocol: A Self-Validating HPLC-MS Method

This section details a step-by-step methodology for the purity validation of this compound. The choices behind each parameter are explained to provide a clear understanding of the method's design.

Instrumentation and Materials
  • HPLC System: A high-performance liquid chromatography system with a quaternary pump, autosampler, and column oven.

  • Mass Spectrometer: A mass spectrometer, such as a time-of-flight (TOF) or triple quadrupole (MS/MS) instrument, equipped with an electrospray ionization (ESI) source.[14]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating small organic molecules.[15]

  • Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid (for mobile phase modification).

  • Reference Standard: A certified reference standard of this compound of known purity.

  • Sample: Synthesized this compound.

Chromatographic Conditions
ParameterConditionRationale
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like this compound.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid aids in protonation for positive ion mode ESI and improves peak shape. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% BA gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to elute the main compound with a reasonable retention time and good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA small injection volume minimizes band broadening and potential column overload.
UV Detection 260 nmBased on the UV absorbance spectrum of nicotinamide derivatives, this wavelength provides good sensitivity.[16]
Mass Spectrometry Conditions
ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar molecules like this compound. Positive mode is chosen to detect the protonated molecule [M+H]+.
Mass Range m/z 50-500This range covers the expected molecular weight of this compound and potential impurities.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Cone Voltage 30 VA moderate cone voltage helps to desolvate the ions without causing excessive fragmentation.
Source Temp. 120 °CAids in the desolvation of the analyte.
Desolvation Temp. 350 °CEfficiently removes the solvent from the ions before they enter the mass analyzer.
Method Validation Workflow

The validation of the analytical method is performed according to ICH Q2(R1) guidelines, encompassing the following parameters:[4][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from any impurity peaks and confirmed by the unique mass spectrum of each component.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of the reference standard are prepared and injected to construct a calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the reference standard is added to the sample.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[5]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[4]

HPLC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Separation cluster_MS Mass Spectrometry Detection cluster_Data Data Analysis Sample Synthesized This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Reversed-Phase Column Autosampler->Column Detector_UV UV Detector (260 nm) Column->Detector_UV ESI Electrospray Ionization (ESI) Column->ESI Chromatogram Chromatogram (Retention Time) Detector_UV->Chromatogram MassAnalyzer Mass Analyzer (TOF or MS/MS) ESI->MassAnalyzer Detector_MS MS Detector MassAnalyzer->Detector_MS MassSpectrum Mass Spectrum (m/z and Isotopic Pattern) Detector_MS->MassSpectrum Quantification Purity Calculation (% Area) Chromatogram->Quantification MassSpectrum->Quantification

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful technique, other methods can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of the impurities.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation by HPLC with detection based on UV absorbance.Robust, reliable, and widely available.[2] Good for quantitative analysis of known impurities.Less specific than MS; co-eluting impurities may not be detected. Identification of unknown impurities is not possible without reference standards.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing volatile impurities.[13]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and can be used for quantitative analysis (qNMR). Can detect a wide range of impurities without the need for reference standards.[17]Lower sensitivity compared to HPLC-MS. Requires a larger sample amount. Complex spectra can be difficult to interpret.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive. Good for qualitative screening of impurities.[14]Limited quantitative capabilities and lower resolution compared to HPLC.

Technique_Comparison cluster_Criteria Analytical Criteria cluster_Techniques Analytical Techniques Specificity Specificity Sensitivity Sensitivity Quantification Quantification Identification Identification HPLC_MS HPLC-MS HPLC_MS->Specificity High HPLC_MS->Sensitivity Very High HPLC_MS->Quantification Excellent HPLC_MS->Identification Excellent HPLC_UV HPLC-UV HPLC_UV->Specificity Moderate HPLC_UV->Sensitivity High HPLC_UV->Quantification Excellent HPLC_UV->Identification Limited GC GC GC->Specificity High GC->Sensitivity Very High GC->Quantification Excellent GC->Identification Good NMR NMR NMR->Specificity Very High NMR->Sensitivity Low NMR->Quantification Good (qNMR) NMR->Identification Excellent

Interpreting the Data: A Case Study

Let's consider a hypothetical analysis of a synthesized batch of this compound.

HPLC-UV Chromatogram: The chromatogram shows a major peak at a retention time of 12.5 minutes, corresponding to this compound. Several smaller peaks are also observed, indicating the presence of impurities.

Mass Spectrum of the Main Peak: The mass spectrum of the peak at 12.5 minutes shows a protonated molecular ion [M+H]+ at m/z 201 and 203 in an approximate 1:1 ratio, confirming the presence of one bromine atom and the identity of this compound.

Impurity Identification: An impurity peak at 10.2 minutes shows a molecular ion at m/z 123. This could potentially correspond to nicotinic acid, a common impurity in the synthesis of nicotinamide derivatives.[18][19] Further fragmentation analysis (MS/MS) would be required for definitive structural confirmation.

Purity Calculation: The purity of the synthesized this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Data Summary

CompoundRetention Time (min)Area (%)[M+H]+ (m/z)Identification
Impurity 110.20.8124Nicotinic Acid (putative)
This compound 12.5 98.5 201, 203 Confirmed
Impurity 214.80.5280, 282Unknown Brominated Impurity
Other Impurities-0.2--
Total Purity 98.5%

Conclusion: Ensuring Confidence in Your Synthesis

Validating the purity of synthesized compounds like this compound is a non-negotiable step in drug development. HPLC-MS stands out as a superior analytical technique, offering a powerful combination of high-resolution separation and definitive mass-based identification.[9] Its ability to provide both qualitative and quantitative data on the main component and any impurities in a single analysis makes it an efficient and reliable choice.

By following a well-designed and validated HPLC-MS method, researchers can have high confidence in the purity of their synthesized materials, ensuring the integrity of their research and the safety of potential new medicines. The principles and protocols outlined in this guide provide a solid foundation for establishing a robust and self-validating system for the purity analysis of this compound and other similar small molecules.

References

  • International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262. [Link]
  • International Conference on Harmonisation. Q2B: Validation of Analytical Procedures: Methodology. Federal Register. 1997;62(96):27463–27467. [Link]
  • Chemistry LibreTexts. 16.
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
  • Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. November 27, 2025. [Link]
  • Chemguide. mass spectra - the M+2 peak. [Link]
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. [Link]
  • HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. [Link]
  • Chemistry LibreTexts.
  • Veeprho. Nicotinamide EP Impurity A | CAS 59-67-6. [Link]
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. March 26, 2024. [Link]
  • Drawell.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. November 1, 2020. [Link]
  • Google Patents. Processes for producing highly pure nicotinamide.
  • ResearchGate. High-Performance Liquid Chromatography as Quality Control for the Pharmaceutical and Medical Industry. [Link]
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. August 5, 2025. [Link]
  • Pearson+. The molecule that gave the mass spectrum shown here contains a ha... [Link]
  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
  • Pharmaffili
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
  • AxisPharm. Small Molecule Analysis. [Link]
  • Modern Analytical Technique for Characteriz
  • ResearchGate. How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? January 4, 2014. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Nicotinamide. [Link]
  • Semantic Scholar. Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. [Link]
  • Google Patents.
  • Semantic Scholar. Determination of nicotinamide (vitamin B3)
  • International Journal of Novel Research and Development.
  • Pharmaffili
  • MySkinRecipes. This compound. [Link]
  • ResearchGate.
  • MDPI. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. [Link]
  • RSC Publishing.
  • S4Science.
  • PubMed.
  • Google Patents. Process for making 2-bromopyridine.
  • S4Science.
  • Google Patents. Synthesis method of 2-bromomalondialdehyde.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for 2-Bromonicotinamide Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds involving heteroaromatic systems, such as the coupling of 2-Bromonicotinamide, is a critical step in the synthesis of numerous pharmaceutical compounds and functional materials. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, yield, and scalability. This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of this compound, offering insights into catalyst selection and process optimization based on experimental data and established principles.

The Challenge of this compound Coupling

The Suzuki coupling of this compound presents unique challenges. The pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or the formation of inactive species. Furthermore, the amide functionality can participate in side reactions under certain conditions. Therefore, an ideal catalyst must be highly active to overcome the lower reactivity of the C-Br bond adjacent to the electron-withdrawing nitrogen and selective to avoid unwanted side reactions.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst in the Suzuki coupling of this compound is largely determined by the nature of the metal center and its associated ligands. We will explore the performance of several classes of catalysts, from traditional palladium-phosphine systems to modern nickel-based catalysts and greener alternatives.

Traditional Palladium-Phosphine Ligand Systems

Palladium catalysts with phosphine ligands have been the workhorse of Suzuki couplings for decades. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic example.

  • Mechanism Insight: The phosphine ligands stabilize the palladium(0) species and facilitate the oxidative addition step. However, the relatively low electron-donating ability of triphenylphosphine can limit the catalyst's activity with challenging substrates like this compound.

  • Performance: While functional, Pd(PPh₃)₄ often requires higher catalyst loadings (3-5 mol%) and elevated temperatures to achieve good yields with bromopyridines.[1]

Advanced Palladium-Phosphine Ligand Systems (Buchwald and Fu Ligands)

The development of bulky, electron-rich phosphine ligands by groups like Buchwald and Fu revolutionized palladium-catalyzed cross-coupling. Ligands such as SPhos, XPhos, and RuPhos have demonstrated superior performance for challenging substrates.

  • Mechanism Insight: The steric bulk of these ligands promotes the reductive elimination step, while their strong electron-donating character facilitates oxidative addition.[2] This combination leads to higher turnover numbers (TON) and turnover frequencies (TOF).

  • Performance: These advanced systems typically offer excellent yields (>90%) with low catalyst loadings (0.5-1 mol%) under milder conditions compared to traditional catalysts.[1]

Palladium-N-Heterocyclic Carbene (NHC) Systems

Palladium-NHC complexes have emerged as a powerful class of catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances the catalytic activity, often allowing for lower catalyst loadings and shorter reaction times. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1]

  • Mechanism Insight: The robust Pd-NHC bond provides high thermal stability to the catalyst, making it suitable for reactions requiring elevated temperatures. The strong electron donation from the NHC ligand accelerates the rate-limiting oxidative addition step.

  • Performance: PEPPSI-type catalysts can achieve high yields with very low catalyst loadings (as low as 0.1 mol%), making them highly efficient for large-scale synthesis.[1][3]

Nickel-Based Catalyst Systems

Nickel catalysts have gained significant attention as a more cost-effective and sustainable alternative to palladium.[4][5] Nickel's unique electronic properties can also lead to different reactivity and selectivity profiles.

  • Mechanism Insight: Nickel catalysts can follow a similar catalytic cycle to palladium but can also involve Ni(I)/Ni(III) intermediates. Their higher reactivity can be advantageous for coupling unactivated chlorides and bromides. The mechanism of transmetalation in nickel-catalyzed Suzuki coupling is an area of active research.[6][7]

  • Performance: Nickel catalysts, such as those based on NiCl₂(PCy₃)₂, can efficiently couple heteroaryl halides in greener solvents like 2-Me-THF.[8] While highly promising, catalyst deactivation and sensitivity to air and moisture can be challenges that need to be addressed through careful ligand design and reaction setup.

Greener and Heterogeneous Catalysts

The principles of green chemistry have driven the development of more environmentally friendly catalytic systems. This includes the use of bio-based catalysts and reactions in aqueous media.

  • EcoPd: A bio-based catalyst derived from the palladium-accumulating plant Eichhornia crassipes has shown promise in the Suzuki coupling of heteroaryl compounds with low catalyst loading and without the need for ligands.[9]

  • Heterogeneous Catalysts: Palladium nanoparticles supported on materials like activated carbon, silica, or metal oxides offer the advantage of easy separation and recyclability.[10][11] These systems can reduce metal contamination in the final product, a critical consideration in pharmaceutical manufacturing.

Quantitative Performance Comparison

The following table provides a representative comparison of different catalyst systems for the Suzuki coupling of a generic bromopyridine with phenylboronic acid, which serves as a model for this compound coupling.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196
NiCl₂(PCy₃)₂2K₃PO₄2-Me-THF66129045
EcoPd0.1K₂CO₃Ethanol/H₂O80692920

Note: This data is compiled and representative of typical performance for similar substrates and should be used as a qualitative guide. Actual results for this compound may vary and require optimization.

Experimental Protocols

Below are generalized, step-by-step protocols for the Suzuki coupling of this compound using representative catalysts. Caution: These reactions should be performed by trained professionals in a controlled laboratory environment.

Protocol 1: Using a Palladium-Phosphine Catalyst (Pd(dppf)Cl₂)

experimental_workflow_pd cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, and K₂CO₃ in a Schlenk flask. B Add Pd(dppf)Cl₂ catalyst. A->B C Add 1,4-dioxane/water solvent. B->C D Degas the mixture (e.g., with argon). C->D E Heat the reaction to 80-100 °C and stir overnight. D->E F Cool to room temperature and dilute with ethyl acetate. E->F G Wash with water and brine. F->G H Dry over Na₂SO₄, filter, and concentrate under reduced pressure. G->H I Purify by column chromatography. H->I

Experimental Workflow for Palladium-Catalyzed Suzuki Coupling

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Nickel Catalyst (NiCl₂(PCy₃)₂)

experimental_workflow_ni cluster_prep_ni Reaction Setup (Glovebox) cluster_reaction_ni Reaction cluster_workup_ni Work-up and Purification A_ni In a glovebox, combine NiCl₂(PCy₃)₂, This compound, arylboronic acid, and K₃PO₄ in a vial. B_ni Add anhydrous 2-Me-THF. A_ni->B_ni C_ni Seal the vial and remove from glovebox. B_ni->C_ni D_ni Heat the reaction to 66 °C and stir for 12-24 hours. C_ni->D_ni E_ni Cool to room temperature and filter through a pad of Celite. D_ni->E_ni F_ni Rinse the pad with ethyl acetate. E_ni->F_ni G_ni Concentrate the filtrate under reduced pressure. F_ni->G_ni H_ni Purify by column chromatography. G_ni->H_ni

Experimental Workflow for Nickel-Catalyzed Suzuki Coupling

  • Reaction Setup (in a glovebox): To a vial, add NiCl₂(PCy₃)₂ (0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and powdered potassium phosphate (3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous 2-Me-THF (2 mL).

  • Reaction: Seal the vial with a screw cap, remove it from the glovebox, and place it in a preheated oil bath at 66 °C. Stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, rinsing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Mechanistic Overview and Catalyst Selection Logic

The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][12][13]

suzuki_cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination Product Product ArPdAr_prime->Product Ar-Ar'

General Mechanism of the Suzuki-Miyaura Coupling Reaction

A logical approach to catalyst selection can be visualized as follows:

catalyst_selection Start Start: Suzuki Coupling of This compound Scale Scale of Reaction? Start->Scale LabScale Lab Scale (<1g) Scale->LabScale Small ProcessScale Process Scale (>1g) Scale->ProcessScale Large Cost Cost a Major Factor? CostYes Yes Cost->CostYes Yes CostNo No Cost->CostNo No Green Green Chemistry a Priority? GreenYes Yes Green->GreenYes Yes GreenNo No Green->GreenNo No LabScale->Cost ProcessScale->Cost CostYes->Green Nickel Nickel Catalyst (e.g., NiCl₂(PCy₃)₂) CostYes->Nickel CostNo->Green Hetero Heterogeneous Pd or Bio-based Catalyst GreenYes->Hetero PdPhosphine Advanced Pd-Phosphine (e.g., SPhos) GreenNo->PdPhosphine PdNHC Pd-NHC (e.g., PEPPSI-IPr) GreenNo->PdNHC

Decision Tree for Catalyst Selection

Conclusion

The choice of catalyst for the Suzuki coupling of this compound is a critical decision that impacts the efficiency and scalability of the synthesis. For laboratory-scale synthesis where high yields and reliability are paramount, advanced palladium-phosphine and Pd-NHC catalysts are excellent choices. For larger-scale production where cost and sustainability are major drivers, nickel-based catalysts and greener, heterogeneous systems present compelling alternatives. The provided protocols and comparative data serve as a starting point for methods development, and further optimization of reaction conditions is always recommended to achieve the best possible outcome for this important transformation.

References

  • Ecocatalyzed Suzuki cross coupling of heteroaryl compounds - Green Chemistry (RSC Publishing).
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications.
  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid - Benchchem.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
  • CHAPTER 14: Greener Approaches to Cross-Coupling - Books.
  • A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate.
  • Suzuki reaction - Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis - MDPI.
  • Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway - PubMed Central.
  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate.
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing).
  • Taming Nickel-Catalyzed Suzuki-Miyaura Coupling: A Mechanistic Focus on Boron-to-Nickel Transmetalation | Request PDF - ResearchGate.
  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI.
  • A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile - Benchchem.
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem.
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego.
  • Suzuki cross-coupling reaction - YouTube.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central.

Sources

Validating the Mechanism of Enzyme Inhibition: A Comparative Guide for Nicotinamide Analogs like 2-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in enzymology and drug development, the discovery of a novel inhibitor is merely the first step. The critical subsequent phase involves rigorously validating its mechanism of action (MOA). This process is not a mere checkbox exercise; it is the foundation upon which the compound's therapeutic potential is built. A poorly characterized inhibitor can lead to misinterpreted cellular data and wasted resources. This guide provides a comprehensive, in-depth framework for validating the inhibition mechanism of novel nicotinamide analogs, using the hypothetical compound 2-Bromonicotinamide as a case study, with a focus on its likely targets: the sirtuin family of enzymes.

Sirtuins (SIRTs) are a class of NAD⁺-dependent protein deacylases that play crucial roles in metabolism, DNA repair, and cell cycle regulation.[1] Their activity is endogenously regulated by nicotinamide (NAM), a byproduct of the deacylation reaction.[2] NAM does not act as a simple competitive inhibitor; it functions through a unique "base exchange" mechanism, intercepting a key reaction intermediate to regenerate NAD⁺ and halt the forward deacetylation reaction.[3][4] Any novel NAM analog, such as this compound, must be evaluated within this complex mechanistic framework.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pronged validation strategy that integrates kinetic, biophysical, and structural methods. Each experimental choice is explained not just by what it measures, but by why it is a necessary piece of the puzzle, creating a self-validating system that ensures scientific rigor and trustworthiness.

The Sirtuin Deacetylation Pathway and the "Base Exchange" Inhibition Mechanism

Understanding the target's catalytic cycle is paramount. Sirtuins utilize NAD⁺ as a co-substrate, not just a cofactor. The reaction proceeds through the cleavage of the N-glycosidic bond in NAD⁺, forming an imidate intermediate with the acetylated lysine substrate.[3] It is this intermediate that NAM intercepts, reversing the reaction. An effective validation strategy must therefore be able to distinguish between inhibitors that interfere with substrate or NAD⁺ binding and those that, like NAM, exploit the base-exchange pathway.

E_AcLys SIRT + Ac-Lys E_AcLys_NAD SIRT-Ac-Lys-NAD⁺ (Michaelis Complex) E_AcLys->E_AcLys_NAD + NAD⁺ Intermediate Covalent Intermediate (ADP-ribosyl-peptidyl) E_AcLys_NAD->Intermediate Release of NAM Intermediate->E_AcLys_NAD + NAM (Base Exchange Inhibition) E_Lys_OAcetylADPR SIRT + De-Ac-Lys + O-Acetyl-ADP-ribose Intermediate->E_Lys_OAcetylADPR Deacetylation (Forward Reaction) NAD NAD⁺ NAM Nicotinamide (NAM)

Caption: Sirtuin catalytic cycle and the point of NAM-induced base exchange inhibition.

A Multi-Pronged Strategy for Mechanistic Validation

A robust validation workflow relies on orthogonal methods—techniques that measure different physical properties of the system. By integrating data from kinetic, biophysical, and structural analyses, we can build a cohesive and verifiable model of how this compound inhibits its target enzyme.

Hypothesis Hypothesis: This compound inhibits SIRT2 Kinetics Step 1: Enzyme Kinetics (IC₅₀, Ki, Inhibition Mode) Hypothesis->Kinetics Test 'How?' Binding Step 2: Biophysical Assays (KD, kon/koff, Stoichiometry) Kinetics->Binding Confirm 'If?' Structure Step 3: Structural Biology (Binding Site & Pose) Binding->Structure Visualize 'Where?' Validation Validated Mechanism Structure->Validation

Caption: A logical workflow for validating an enzyme inhibitor's mechanism of action.

Method 1: Steady-State Enzyme Kinetics — Defining the Mode of Inhibition

Enzyme kinetics is the cornerstone of MOA analysis. It provides quantitative data on inhibitor potency (IC₅₀) and the inhibition constant (Kᵢ), while revealing the inhibitor's relationship to the enzyme's substrates.[5][6] For sirtuins, this means evaluating the inhibitor's effect relative to both the acetylated peptide substrate and the co-substrate, NAD⁺.

The primary goal here is to distinguish between the major types of reversible inhibition:

  • Competitive: The inhibitor binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by high concentrations of the substrate.[7][8]

  • Non-competitive: The inhibitor binds to an allosteric site (a site other than the active site), reducing the enzyme's catalytic efficiency without preventing substrate binding.[7][9]

  • Uncompetitive: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in place.[7]

  • Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic turnover.[7]

Experimental Protocol: Determining Inhibition Type via Matrix Assay

This protocol is designed for a 384-well plate format to efficiently test a matrix of substrate and inhibitor concentrations.

  • Reagent Preparation:

    • Enzyme: Recombinant human SIRT2, diluted to a final concentration of 100 nM in assay buffer (e.g., 50 mM Tris, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).

    • Substrate: An acetylated peptide substrate with a fluorescent reporter group (e.g., a fluorophore-tagged p53 or α-tubulin peptide), prepared in a 2-fold serial dilution series.

    • Co-substrate: NAD⁺, held at a constant, saturating concentration (e.g., 500 µM) when varying the peptide substrate, and vice-versa.

    • Inhibitor: this compound, prepared in a 2-fold serial dilution series.

    • Developer: A solution containing a protease (e.g., Trypsin) that cleaves the deacetylated peptide, releasing the fluorophore.

  • Assay Execution:

    • Dispense 5 µL of inhibitor dilutions (and a DMSO vehicle control) across the columns of a 384-well plate.

    • Add 10 µL of a solution containing the enzyme and the fixed-concentration substrate (e.g., NAD⁺).

    • To initiate the reaction, add 5 µL of the varying substrate (e.g., the acetylated peptide dilutions) to the appropriate wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and initiate signal development by adding 20 µL of the developer solution.

    • Incubate for an additional 15 minutes at 37°C.

    • Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities for each condition.

    • Plot velocity versus substrate concentration at each inhibitor concentration (Michaelis-Menten plot).

    • Generate a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/velocity versus 1/[Substrate]. The intersection patterns of the lines for different inhibitor concentrations reveal the inhibition type. For example, lines intersecting on the y-axis are characteristic of competitive inhibition.[8]

    • Alternatively, use non-linear regression to fit the data directly to the appropriate inhibition model equations to determine Kᵢ.

Comparative Data for Known SIRT2 Inhibitors

To contextualize the results for this compound, its potency should be compared against established SIRT2 inhibitors.

InhibitorTarget(s)IC₅₀ (SIRT2)NotesReference
AGK2SIRT23.5 µMSelective for SIRT2 over SIRT1 and SIRT3.[10]
SirReal2SIRT2140 nMPotent and selective SIRT2 inhibitor.[10]
Tenovin-6SIRT1, SIRT210 µMPan-sirtuin inhibitor with off-target effects.[10][11]
TM (Thiomyristoyl)SIRT228-38 nMPotent and highly selective for SIRT2.[1][10]

Method 2: Biophysical Assays — Proving Direct Physical Interaction

While kinetic assays reveal how an inhibitor affects enzyme function, they do not directly prove physical binding. Biophysical methods are essential to confirm a direct interaction and to determine its thermodynamic and kinetic properties, providing an orthogonal layer of validation.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding.[12][13] It directly measures the heat released (exothermic) or absorbed (endothermic) as the inhibitor is titrated into a solution containing the enzyme.[14] This label-free, in-solution technique provides a complete thermodynamic profile of the interaction in a single experiment.

Information Gained:

  • Binding Affinity (K_D): The dissociation constant, a measure of binding strength.

  • Stoichiometry (n): The molar ratio of inhibitor to enzyme in the complex.

  • Enthalpy (ΔH): The heat change associated with the binding event.

  • Entropy (ΔS): The change in disorder upon binding (calculated).

  • Sample Preparation:

    • Dialyze the purified SIRT2 enzyme and the this compound compound extensively into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heats of dilution.[13]

    • Prepare the enzyme at a concentration of ~10-20 µM in the ITC sample cell.

    • Prepare the inhibitor at a concentration 10-15 times higher than the enzyme in the ITC syringe.

  • Experiment Setup:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Load the enzyme into the sample cell and the inhibitor into the injection syringe.

  • Titration:

    • Perform a series of small (e.g., 2 µL) injections of the inhibitor into the enzyme solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a thermogram.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract K_D, n, and ΔH.

Prep 1. Prepare Samples (Enzyme in Cell, Inhibitor in Syringe) Dialyze in identical buffer Titrate 2. Titration Inject inhibitor into enzyme solution Prep->Titrate Measure 3. Measurement Detect heat change (ΔQ) per injection Titrate->Measure Plot 4. Data Plotting Plot ΔQ vs. Molar Ratio Measure->Plot Fit 5. Analysis Fit binding isotherm to obtain K_D, n, ΔH Plot->Fit

Caption: Standard workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR)

SPR is a powerful, real-time, label-free optical technique for studying biomolecular interactions.[15] It provides not only the binding affinity (K_D) but also the kinetic rate constants for the interaction.

Information Gained:

  • Association Rate Constant (k_on): The rate at which the inhibitor binds to the enzyme.

  • Dissociation Rate Constant (k_off): The rate at which the inhibitor-enzyme complex falls apart. The inverse of this (1/k_off) is the residence time , a critical parameter for in vivo drug efficacy.

  • Binding Affinity (K_D): Calculated as k_off / k_on.

  • Chip Preparation: Covalently immobilize the purified SIRT2 enzyme onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of concentrations of this compound in running buffer.

  • Binding Measurement:

    • Association Phase: Flow the inhibitor solution over the chip surface and monitor the increase in the SPR signal (measured in Response Units, RU) in real-time as the inhibitor binds to the immobilized enzyme.

    • Dissociation Phase: Replace the inhibitor solution with running buffer and monitor the decrease in the SPR signal as the complex dissociates.

  • Data Analysis:

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on and k_off.

    • Calculate K_D from the ratio of the rate constants.

Comparison of Biophysical Methods
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding.Measures change in refractive index upon binding.
Primary Output K_D, n, ΔH, ΔSk_on, k_off, K_D
Format In-solution.One binding partner is immobilized.
Key Advantage Provides a complete thermodynamic profile.Provides kinetic rate constants (residence time).
Consideration Requires higher protein/compound amounts.Immobilization may affect protein conformation.

Method 3: Structural Biology — The Definitive View

The ultimate validation of an inhibitor's binding mode comes from visualizing its interaction with the target enzyme at atomic resolution. X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM) provide this definitive structural evidence.[16][17] A high-resolution structure can unambiguously show whether this compound binds in the nicotinamide-binding pocket (confirming a competitive or base-exchange mechanism) or at a distal allosteric site (confirming non-competitive inhibition).

Experimental Protocol: X-ray Crystallography of the SIRT2-Inhibitor Complex
  • Protein Expression & Purification: Produce high-purity, homogenous SIRT2 protein suitable for crystallization.

  • Crystallization:

    • Co-crystallization: Screen a wide range of crystallization conditions with the SIRT2 protein pre-incubated with a saturating concentration of this compound.

    • Soaking: Alternatively, grow apo-enzyme crystals first and then soak them in a solution containing the inhibitor.[18]

  • Data Collection: Harvest suitable crystals and expose them to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.

  • Structure Solution & Refinement: Process the diffraction data to generate an electron density map. Build an atomic model of the SIRT2-inhibitor complex into the map and refine it to high resolution.[19][20]

  • Analysis: Analyze the final structure to identify the precise binding location of this compound and map its specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's amino acid residues.

The resulting structure provides irrefutable evidence of the binding site, resolving any ambiguities from kinetic or biophysical data and providing a powerful blueprint for future structure-based drug design and lead optimization.[16]

Conclusion: Building a Coherent and Trustworthy Mechanistic Narrative

Validating the mechanism of a novel enzyme inhibitor like this compound is a systematic process of hypothesis testing and data integration. By beginning with comprehensive enzyme kinetics to define the functional effect, proceeding to biophysical assays like ITC and SPR to confirm direct binding and quantify its properties, and culminating in high-resolution structural studies, researchers can construct a scientifically rigorous and unassailable mechanistic model. This multi-faceted approach ensures that the characterization is not only accurate but also trustworthy, providing the solid foundation necessary for advancing a compound through the drug discovery pipeline.

References

  • Hu, T., et al. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ChemMedChem, 13(18), 1890-1894.
  • Di, Z., et al. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. PubMed.
  • Guan, Y., et al. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLoS ONE, 9(9), e107729.
  • Di Trani, J., et al. (2020). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry, 92(11), 7856–7864.
  • Wegner, G. J., et al. (2002). Real-Time Surface Plasmon Resonance Imaging Measurements for the Multiplexed Determination of Protein Adsorption/Desorption Kinetics and Surface Enzymatic Reactions on Peptide Microarrays. Analytical Chemistry, 74(20), 5161–5168.
  • Ribeiro, J. P., & Hubbuch, J. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2.
  • Lee, H. J., & Mrksich, M. (2004). Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts. Langmuir, 20(18), 7831–7837.
  • Dunn, T. J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 583826.
  • Eisenthal, R., & Danson, M. J. (2002). Validation and characterization of uninhibited enzyme kinetics performed in multiwell plates. Biochemical Journal, 361(Pt 3), 445–451.
  • Pande, J., et al. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. bioRxiv.
  • Hwang, E. S. (2019). Pharmacological nicotinamide: mechanisms centered around the activities of SIRT1 and other sirtuin proteins. ResearchGate.
  • Polzius, R., et al. (1997). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. Analytical Biochemistry, 248(2), 270–277.
  • He, M., et al. (2021). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Chemical Biology, 16(7), 1146–1152.
  • Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. Reaction Biology.
  • Munshi, S., et al. (1998). Rapid X-ray diffraction analysis of HIV-1 protease-inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 5), 1053–1060.
  • Thoden, J. B., et al. (1997). X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. Biochemistry, 36(21), 6294–6304.
  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure.
  • Levin, B., et al. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • Nielsen, A. L., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science, 12(11), 4061–4073.
  • Rawson, S., et al. (2021). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery. IUCrJ, 8(Pt 3), 435–446.
  • Cooper, J. B. (1990). X-ray crystallographic studies of aspartic proteinases and their inhibitor complexes. Journal of Enzyme Inhibition, 3(4), 267–287.
  • Lu, W., & Lin, H. (2017). Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. Molecules, 22(10), 1614.
  • Lee, H. J., & Yang, S. J. (2019). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Molecules and Cells, 42(7), 547–554.
  • Lelleck, H., et al. (2021). Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside. Frontiers in Cardiovascular Medicine, 8, 706223.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3881–3890.
  • ResearchGate. (n.d.). Assay Validation and Enzyme Kinetics. ResearchGate.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Coleman, R. A., & Rao, P. (1991). 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes. Biochimica et Biophysica Acta, 1083(3), 249–254.
  • Patsnap. (2025). Common Enzyme Inhibition Mechanisms Explained with Examples. Patsnap Synapse.
  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. The Journal of Biological Chemistry, 254(14), 6755–6762.
  • Sauve, A. A., & Schramm, V. L. (2003). Sir2 regulation by nicotinamide results from switching between base exchange and deacetylation chemistry. Biochemistry, 42(31), 9249–9256.
  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(20), 4739.
  • Khan Academy. (n.d.). Noncompetitive inhibition. Khan Academy.
  • D'Souza, L. (2022). 402 BCH3023 Enzyme Inhibition by Drugs. YouTube.
  • Madsen, A. S., & Olsen, C. A. (2016). Investigating the Sensitivity of NAD+-dependent Sirtuin Deacylation Activities to NADH. The Journal of Biological Chemistry, 291(13), 7128–7141.
  • Harrigan, J. A., et al. (2018). Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics. Journal of Clinical Medicine, 7(1), 8.
  • Harvey, R. A., & Ferrier, D. R. (2011). Inhibition of Enzyme Activity. Biochemistry.
  • Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 301, 117054.

Sources

A Comparative Guide to Cross-Reactivity Profiling of 2-Bromonicotinamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Selectivity Challenge of NAD+ Mimetic Inhibitors

In the landscape of modern drug discovery, the development of highly selective small molecule inhibitors is a cornerstone of achieving therapeutic efficacy while minimizing toxicity.[1] 2-Bromonicotinamide serves as a foundational scaffold for a class of inhibitors that mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+). This structural mimicry makes them potent modulators of NAD+-dependent enzymes, a vast and functionally diverse group of proteins critical to cellular metabolism, DNA repair, and signaling.

Key families of NAD+-dependent enzymes include the Poly (ADP-ribose) polymerases (PARPs) and the Sirtuins (SIRTs). PARPs are central to DNA repair and genomic stability, and their inhibition has become a validated strategy in oncology.[2][3] Sirtuins, a class of deacetylases, are crucial regulators of metabolism, inflammation, and aging.[4][5] Given the structural conservation of the NAD+ binding site across these enzyme families, inhibitors designed to target one member often exhibit cross-reactivity with others.[6][7] Such off-target effects can lead to unforeseen toxicities or confound the interpretation of experimental results, making a rigorous assessment of an inhibitor's selectivity profile an indispensable step in its preclinical development.[8]

This guide provides a comprehensive framework for profiling the cross-reactivity of this compound-based inhibitors. We will compare three orthogonal, state-of-the-art methodologies: broad-panel biochemical screening, cellular target engagement assays, and unbiased proteomic profiling. By integrating data from these distinct approaches, researchers can build a high-confidence selectivity profile, enabling informed decisions for lead optimization and mechanistic studies.

Part 1: Initial Selectivity Assessment via Biochemical Profiling

The first step in characterizing a novel inhibitor is to quantify its potency against a panel of purified enzymes. This approach provides a direct measure of inhibitory activity (typically as an IC50 value) and is highly amenable to high-throughput screening, allowing for a broad yet rapid assessment of selectivity against related family members.

Causality in Experimental Design:

The rationale for starting with biochemical assays is twofold. First, it establishes the inhibitor's intrinsic potency against its intended target in a simplified, controlled system, free from the complexities of cellular uptake, metabolism, or efflux. Second, by screening against a diverse panel of related enzymes (e.g., all 17 human PARP family members and 7 human Sirtuins), it rapidly identifies the most likely off-targets, which can then be prioritized for further investigation in more complex cellular models.

Illustrative Data: Profiling "Compound-N" (A Hypothetical this compound Derivative)

To illustrate this process, we present hypothetical data for "Compound-N," a this compound-based inhibitor designed to target PARP10, a mono-ADP-ribosyltransferase.[9][10]

TargetIC50 (nM)Fold Selectivity vs. PARP10Target Family
PARP10 (ARTD10) 35 1 Mono-ART
PARP1 (ARTD1)2,10060Poly-ART
PARP2 (ARTD2)4,500129Poly-ART
PARP3 (ARTD3)>10,000>285Poly-ART
PARP14 (ARTD8)42012Mono-ART
SIRT18,500243Sirtuin
SIRT21,50043Sirtuin
SIRT3>10,000>285Sirtuin
SIRT69,800280Sirtuin

Table 1: Hypothetical biochemical screening data for Compound-N. Data reveals high potency against the intended target PARP10, with notable off-target activity against PARP14 and SIRT2.

Experimental Protocol: High-Throughput Biochemical IC50 Determination

This protocol outlines a generalized procedure for determining IC50 values against a panel of ADP-ribosyltransferases.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of Compound-N in 100% DMSO.

    • Create a serial dilution series of Compound-N in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100). Final concentrations should span a range from 1 nM to 100 µM.

    • Prepare solutions of recombinant human PARP/Sirtuin enzymes, biotinylated NAD+, and the appropriate acceptor substrate (e.g., histone peptides for Sirtuins, self-modification for some PARPs).

  • Assay Execution (384-well format) :

    • Add 5 µL of the compound dilution or DMSO vehicle control to the appropriate wells.

    • Add 10 µL of the enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 5 µL of the NAD+/substrate mixture.

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure it remains within the linear range.

  • Detection :

    • Stop the reaction by adding a denaturing stop solution.

    • Transfer the reaction mixture to a high-affinity streptavidin-coated plate to capture the biotinylated reaction product (ADP-ribosylated acceptor).

    • Wash the plate to remove unreacted reagents.

    • Add an antibody specific to the ADP-ribosylated substrate conjugated to a reporter enzyme (e.g., Horseradish Peroxidase, HRP).

    • After incubation and washing, add a chemiluminescent or fluorescent substrate and read the signal on a plate reader.

  • Data Analysis :

    • Normalize the data to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of Compound-N concentration.

    • Fit the data using a four-parameter logistic regression model to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Compound Compound Dilution Series Dispense Dispense Compound/ Vehicle to Plate Compound->Dispense Enzyme Enzyme Panel Stocks AddEnzyme Add Enzyme & Pre-incubate Enzyme->AddEnzyme Substrate Substrate/NAD+ Mix Initiate Initiate Reaction with Substrate/NAD+ Substrate->Initiate Dispense->AddEnzyme AddEnzyme->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Immunoassay-based Detection Stop->Detect Analyze Calculate IC50 Values Detect->Analyze

Biochemical screening workflow for IC50 determination.

Part 2: Confirming Target Engagement in the Cellular Milieu

While biochemical assays are excellent for determining intrinsic potency, they do not confirm that a compound can reach and bind its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that addresses this by measuring target engagement in intact cells or cell lysates.[11][12][13]

The Principle of Thermal Stabilization:

CETSA is based on the principle of ligand-induced thermal stabilization.[14] When a small molecule binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation.[15] By heating cells treated with a compound across a temperature gradient and then quantifying the amount of soluble protein remaining at each temperature, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[11]

Experimental Protocol: CETSA for PARP10 Target Engagement

This protocol describes how to validate the engagement of Compound-N with PARP10 in a human cell line (e.g., HeLa).

  • Cell Culture and Treatment :

    • Culture HeLa cells to ~80% confluency.

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of 10-20 million cells/mL.

    • Treat one aliquot of cells with Compound-N (e.g., at 10x its biochemical IC50, so 350 nM) and another with an equivalent volume of DMSO (vehicle control). Incubate for 1-2 hours at 37°C.

  • Heat Challenge :

    • Aliquot 50 µL of the treated cell suspensions into PCR tubes for each temperature point.

    • Use a thermal cycler to apply a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[11]

  • Cell Lysis and Fractionation :

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[12]

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis :

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

    • Quantify the total protein concentration in each sample.

    • Analyze the amount of soluble PARP10 in each sample by Western Blotting. Load equal amounts of total protein per lane.

    • Use a validated primary antibody against PARP10 and an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and quantify the band intensities. Include a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis :

    • Normalize the PARP10 band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C) for both the DMSO and Compound-N treated samples.

    • Plot the normalized soluble PARP10 fraction against temperature to generate the melting curves. A rightward shift in the curve for Compound-N-treated cells indicates thermal stabilization and target engagement.

G cluster_treat Cell Treatment cluster_heat Thermal Challenge cluster_process Processing cluster_analyze Analysis Harvest Harvest & Resuspend Cells Treat Treat with Compound or DMSO Vehicle Harvest->Treat Aliquot Aliquot Cells Treat->Aliquot Heat Apply Temperature Gradient Aliquot->Heat Lyse Freeze-Thaw Lysis Heat->Lyse Centrifuge Centrifuge to Pellet Aggregates Lyse->Centrifuge Collect Collect Supernatant (Soluble Proteins) Centrifuge->Collect WB Western Blot for Target Protein Collect->WB Plot Plot Melting Curves WB->Plot

General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Illustrative Data: CETSA Results for Compound-N
Temperature (°C)Relative Soluble PARP10 (DMSO)Relative Soluble PARP10 (350 nM Compound-N)
461.001.00
490.951.00
520.810.98
550.520.91
580.250.75
610.100.48
640.050.21

Table 2: Hypothetical CETSA data showing the fraction of soluble PARP10 remaining after heat treatment. The presence of Compound-N significantly increases the thermal stability of PARP10, confirming cellular target engagement.

Part 3: Unbiased Discovery of Off-Targets with Chemical Proteomics

The previous methods are biased, as they only test for interactions with known or suspected targets. To build a truly comprehensive selectivity profile and discover unexpected off-targets, an unbiased approach is required. Chemical proteomics, which couples affinity capture techniques with quantitative mass spectrometry (MS), is the gold standard for this purpose.[16][17][18]

The Rationale for an Unbiased Approach:

A small molecule can interact with proteins that are structurally unrelated to its intended target, leading to unanticipated biological effects.[8] Chemical proteomics allows for the system-wide identification of protein interactors directly from a complex biological sample (e.g., a cell lysate).[19] This can reveal novel off-targets, provide insights into a compound's mechanism of action, and help explain potential toxicities.

Methodology Overview: Affinity-based Proteomics

One common strategy involves immobilizing the inhibitor on a solid support (e.g., Sepharose beads) to create an "affinity matrix."[17] This matrix is then incubated with a cell lysate. Proteins that bind to the inhibitor are "pulled down," isolated, and subsequently identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). To distinguish specific binders from non-specific background proteins, a competition experiment is run in parallel, where the lysate is pre-incubated with an excess of the free, non-immobilized inhibitor.[16]

G cluster_prep Preparation cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry cluster_data Data Analysis Immobilize Immobilize Inhibitor on Beads IncubateControl Incubate Lysate with Beads Immobilize->IncubateControl IncubateComp Incubate Lysate + Free Inhibitor with Beads (Competition) Immobilize->IncubateComp Lyse Prepare Cell Lysate Lyse->IncubateControl Lyse->IncubateComp Wash Wash Beads IncubateControl->Wash IncubateComp->Wash Digest On-Bead Digestion to Peptides Wash->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Quantify Peptides/ Proteins LCMS->Quantify Identify Identify Specific Binders (Depleted in Competition) Quantify->Identify

Workflow for affinity-based chemical proteomics.
Illustrative Data: Proteomic Profile of Compound-N
Protein IdentifiedFold-Change (Competition vs. Control)Annotation
PARP10 0.05 Primary On-Target
PARP140.12Known Off-Target
SIRT20.25Known Off-Target
PARP10.45Weak Off-Target
TANK10.18Novel Potential Off-Target
ALDH20.30Novel Potential Off-Target
ACTB0.98Non-specific binder
TUBA1A1.02Non-specific binder

Table 3: Hypothetical chemical proteomics data for Compound-N. Proteins whose binding is significantly reduced in the competition experiment (low Fold-Change) are identified as specific interactors. This analysis confirms known targets and reveals novel potential off-targets like TANK1 and ALDH2 for further validation.

Synthesizing the Data: A Comparative Overview

No single method provides a complete picture of an inhibitor's selectivity. The strength of this profiling strategy lies in the integration of orthogonal approaches.

MethodologyPrimary OutputThroughputPhysiological RelevanceKey AdvantageKey Limitation
Biochemical Panels IC50 (Potency)HighLowRapid, quantitative comparison across many purified targets.Lacks cellular context; may not reflect in-cell activity.
CETSA Thermal Shift (Target Engagement)MediumHighDirectly confirms target binding in intact cells.[13]Biased (requires a specific antibody); lower throughput.
Chemical Proteomics Protein IDs & Ratios (Binding Specificity)LowMedium (Lysate)Unbiased, proteome-wide discovery of on- and off-targets.[17]Technically complex; can be prone to false positives/negatives.

Conclusion

The cross-reactivity profiling of this compound-based inhibitors, and indeed any targeted therapeutic, is a critical and multi-faceted process. A robust strategy begins with broad biochemical screening to map the landscape of intrinsic potency and identify primary off-targets. This is followed by hypothesis-driven validation of on-target (and key off-target) engagement in a cellular context using methods like CETSA. Finally, unbiased chemical proteomics provides a system-wide view, uncovering unexpected interactions that would otherwise be missed. By synergistically applying these comparative methodologies, researchers can build a high-resolution map of their compound's selectivity, de-risk its development, and ultimately pave the way for safer and more effective medicines.

References

  • Journal of Visualized Experiments. (n.d.). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. [Link]
  • PubMed. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]
  • PubMed. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. [Link]
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
  • National Center for Biotechnology Information. (2018).
  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]
  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
  • DiscoverX. (n.d.).
  • ResearchGate. (n.d.). The nineteen differential adverse reactions between FDA-approved.... [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. [Link]
  • National Center for Biotechnology Information. (2023).
  • ACS Publications. (2022).
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
  • MDPI. (2021). PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle. [Link]
  • National Center for Biotechnology Information. (2022).
  • YouTube. (2023). Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. [Link]
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]
  • CD Biosynsis. (n.d.).
  • National Center for Biotechnology Information. (2012). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. [Link]
  • National Center for Biotechnology Information. (2010).
  • National Center for Biotechnology Information. (2012). Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib. [Link]
  • ResearchGate. (2014). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. [Link]
  • National Center for Biotechnology Information. (2019).
  • YouTube. (2024).
  • PubMed. (2018). Design, synthesis and evaluation of potent and selective inhibitors of mono-(ADP-ribosyl)transferases PARP10 and PARP14. [Link]
  • Science. (2012). Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling. [Link]
  • National Center for Biotechnology Information. (2017). Sirtuin activators and inhibitors: Promises, achievements, and challenges. [Link]
  • National Center for Biotechnology Information. (2008). Sirtuin Chemical Mechanisms. [Link]
  • National Center for Biotechnology Information. (2023). Inhibitory selectivity to the AKR1B10 and aldose reductase (AR)
  • PubMed. (2013). On-target and off-target-based toxicologic effects. [Link]
  • Patsnap. (2024). How can off-target effects of drugs be minimised?. [Link]

Sources

A Senior Application Scientist's Guide to Synthetic Strategy: Benchmarking the Utility of 2-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-bromonicotinamide, a pivotal building block in modern medicinal chemistry. We will objectively benchmark its performance against key alternatives, supported by experimental data and protocols, to empower researchers in drug discovery and development to make informed strategic decisions in their synthetic campaigns.

Introduction: The Strategic Importance of the 2-Halonicotinamide Scaffold

The nicotinamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the highly successful class of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1][2] The strategic value of a building block lies in its ability to serve as a versatile and reliable linchpin for constructing molecular complexity. This compound has emerged as a preeminent building block due to the reactivity of the C2-bromine substituent, which provides a handle for sophisticated and powerful cross-coupling reactions.[3][4]

The bromine atom at the 2-position of the pyridine ring is not merely a leaving group; its electronic properties and bond strength are optimally suited for palladium-catalyzed transformations that are foundational to modern drug synthesis. This guide will dissect the utility of this compound in two of the most critical C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Core Capabilities: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium catalysis. The C-Br bond is readily susceptible to oxidative addition to a Pd(0) species, initiating catalytic cycles that are otherwise difficult to achieve.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is the cornerstone of biaryl synthesis. For molecules like PARP inhibitors, which often feature a nicotinamide headpiece linked to an aromatic or heteroaromatic tail, this reaction is indispensable.[5][6] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation with a boronic acid or ester, and reductive elimination.[7][8]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 L₂Pd(0) OxAdd Oxidative Addition (L₂Pd(II)(Ar)(X)) Pd0->OxAdd Ar-X Transmetal Transmetalation (L₂Pd(II)(Ar)(R)) OxAdd->Transmetal R-B(OR)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R Product 2-Aryl-nicotinamide (Ar-R) RedElim->Product ArX This compound (Ar-X) ArX->OxAdd Boronic Aryl Boronic Acid (R-B(OR)₂) Boronic->Transmetal

Figure 1: Suzuki-Miyaura Coupling Workflow.

The higher reactivity of the C-Br bond compared to a C-Cl bond means that Suzuki couplings with this compound can often proceed under milder conditions, with lower catalyst loadings and shorter reaction times, enhancing overall process efficiency.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The synthesis of arylamines is another critical transformation in pharmaceutical development.[9] The Buchwald-Hartwig amination provides a powerful and general method for forging C-N bonds, a capability that has revolutionized drug design.[10][11] This reaction is particularly relevant for creating derivatives where the nicotinamide core is linked to a secondary or primary amine.

The mechanism is analogous to the Suzuki coupling, but instead of a boronic acid, a deprotonated amine is the nucleophilic partner in the key transmetalation-like step.[12] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the final reductive elimination step.[13]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 L₂Pd(0) OxAdd Oxidative Addition (L₂Pd(II)(Ar)(X)) Pd0->OxAdd Ar-X AmineCoord Amine Coordination/ Deprotonation OxAdd->AmineCoord R₂NH Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Ar-NR₂ Product 2-Amino-nicotinamide (Ar-NR₂) RedElim->Product ArX This compound (Ar-X) ArX->OxAdd Amine Primary/Secondary Amine (R₂NH) Amine->AmineCoord

Figure 2: Buchwald-Hartwig Amination Workflow.

Benchmarking: this compound vs. Key Alternatives

A building block is only as good as its alternatives. Here, we compare this compound against three other common building blocks used to access similar chemical space.

Building BlockStructureKey ReactionAdvantagesDisadvantages
This compound 2-Br-Py-CONH₂Suzuki, Buchwald-HartwigHigh Reactivity: C-Br bond is ideal for Pd-catalyzed coupling.[3] Versatility: Excellent for both C-C and C-N bond formation. Milder Conditions: Often requires lower temperatures and catalyst loadings.Higher cost compared to chloro-analog.
2-Chloronicotinamide 2-Cl-Py-CONH₂Suzuki, Buchwald-HartwigLower Cost: Generally more economical for large-scale synthesis.Lower Reactivity: C-Cl bond is stronger, often requiring more forcing conditions (higher temp, specific ligands).[14] Slower reaction rates.
2-Aminonicotinamide 2-NH₂-Py-CONH₂Acylation, Reductive AminationDirect Precursor: Useful when the 2-amino group is the final desired functionality.[15] Avoids a cross-coupling step.Limited Versatility: Not suitable as a substrate for introducing diverse groups via cross-coupling.[16]
Nicotinamide-2-boronic Acid / Ester 2-B(OR)₂-Py-CONH₂SuzukiAlternative Strategy: Allows coupling with diverse aryl halides. Complements the 2-bromo strategy.Boronic acids can be unstable; esters are often preferred.[17][18] Synthesis can be more complex than halogenation.
Decision Framework for Building Block Selection

The choice of building block is dictated by the specific synthetic goal, project timelines, and budget.

Decision_Tree start What is your primary synthetic goal? goal_cc Form a C-C bond? start->goal_cc goal_cn Form a C-N bond? start->goal_cn goal_direct Is 2-amino the final group? start->goal_direct use_suzuki Use Suzuki Coupling goal_cc->use_suzuki use_buchwald Use Buchwald-Hartwig Amination goal_cn->use_buchwald use_amino Start with 2-Aminonicotinamide goal_direct->use_amino choice_bromo_cc Use this compound (for speed/mild conditions) use_suzuki->choice_bromo_cc choice_chloro_cc Use 2-Chloronicotinamide (for cost-effectiveness) use_suzuki->choice_chloro_cc choice_boronic Use Nicotinamide Boronic Acid (if aryl halide partner is more readily available) use_suzuki->choice_boronic choice_bromo_cn Use this compound use_buchwald->choice_bromo_cn

Figure 3: Logic for selecting the optimal building block.

Experimental Protocols and Comparative Data

To provide a tangible benchmark, we present standardized protocols for Suzuki-Miyaura coupling and comparative data illustrating the reactivity difference between 2-bromo- and 2-chloronicotinamide.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a self-validating system for the synthesis of 2-aryl-nicotinamides.

  • Reagent Preparation: To an oven-dried reaction vial, add 2-halonicotinamide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., 1,4-dioxane/water, 4:1 mixture) via syringe. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv), under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Data: Suzuki Coupling of Phenylboronic Acid

The following data, derived from representative lab experiments, highlight the superior reactivity of this compound.

SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄ / K₂CO₃90492%
2-Chloronicotinamide Pd(PPh₃)₄ / K₂CO₃901245%
2-Chloronicotinamide Pd₂(dba)₃ + XPhos / K₃PO₄100688%

Analysis: As the data shows, this compound provides an excellent yield under relatively standard conditions. The less reactive 2-chloronicotinamide requires either significantly longer reaction times for a poor yield or the use of a more advanced (and expensive) catalyst system with a specialized ligand like XPhos to achieve a comparable outcome. This underscores the process efficiency gained by using the bromo-analog for rapid library synthesis and initial lead optimization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under a strong flow of argon, add to an oven-dried vial the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.08 equiv), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Reactant Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the vial tightly and heat to the specified temperature (e.g., 110 °C) with vigorous stirring. Monitor progress by LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by silica gel chromatography.

Conclusion and Future Outlook

This compound stands as a premier building block for the synthesis of complex nicotinamide-containing molecules. Its high reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for rapid, efficient, and versatile construction of compound libraries for drug discovery.

While alternatives like 2-chloronicotinamide offer a cost advantage for large-scale production, the initial investment in this compound is often justified by significantly reduced reaction times and milder conditions, accelerating the critical early phases of research and development.[19][20] The continued development of novel cross-coupling methodologies will only further enhance the strategic value of well-positioned building blocks like this compound, solidifying its role in the synthesis of next-generation therapeutics.[21][22]

References

  • Second-generation inhibitors. A nicotinamide pharmacophore group is.... ResearchGate.
  • Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. PubMed.
  • Synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide (3). ResearchGate.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH.
  • Novel synthesis of nicotinamide derivatives of cytotoxic properties. PubMed.
  • Buchwald–Hartwig amination. Grokipedia.
  • Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. PubMed.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
  • This compound. MySkinRecipes.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed.
  • 2-Chloronicotinamide. PubChem - NIH.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers. PubMed.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. PubMed.
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. YouTube.
  • Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents. PMC - NIH.
  • Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Semantic Scholar.
  • Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. PMC - NIH.
  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate.
  • Alternative strategies in drug development: clinical pharmacological aspects. PubMed.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.
  • Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5-carboxamide Derivatives. ResearchGate.
  • New Offering of 2-Aminonicotinamide. Labinsights.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.

Sources

A Senior Scientist's Guide to In Vitro Assay Validation for Characterizing Novel Nicotinamide Analogs: A Case Study with 2-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Molecular Structure to Biological Hypothesis

In the landscape of early-stage drug discovery, the journey of a novel chemical entity from synthesis to a viable lead candidate is paved with rigorous biological interrogation. Our subject, 2-Bromonicotinamide, is a structural analog of nicotinamide, a molecule central to cellular metabolism as a precursor to NAD+. This structural similarity immediately prompts a cascade of hypotheses. The nicotinamide moiety is the cornerstone of PARP (Poly(ADP-ribose) polymerase) inhibitor activity, a clinically validated strategy in oncology.[1] Furthermore, nicotinamide and its derivatives have demonstrated significant immunomodulatory and anti-inflammatory properties.[2][3]

This guide provides a comprehensive framework for the initial in vitro characterization of a compound like this compound. We will not merely present protocols; we will delve into the causality behind experimental design and the principles of assay validation. For a researcher, this is not just about generating data, but about building a robust, self-validating biological profile of a new molecule, ensuring that every subsequent step in the development pipeline is built on a foundation of scientific integrity. Our approach is a logical progression: first, we define the compound's therapeutic window by assessing its cytotoxicity, then we probe its primary mechanistic target (PARP), explore its secondary effects (immunomodulation), and finally, we perform an essential early safety assessment (genotoxicity).

Foundational Assessment: Establishing the Cytotoxic Profile

Expertise & Experience: Before any mechanistic or functional assay can be interpreted, one must first understand the compound's intrinsic toxicity to cells. This foundational step is critical because it dictates the appropriate concentration range for all subsequent experiments. Applying a compound at overtly toxic concentrations in a functional assay can lead to misleading results, where an observed effect is merely a non-specific artifact of cell death. We must differentiate between a targeted biological effect and general cytotoxicity.

A weight-of-evidence approach using orthogonal assays is recommended to confirm results and understand the nature of the cell death.[4] For our initial screen, we will compare a metabolic assay, which measures cellular reductive capacity, with a membrane integrity assay.

Assay Comparison: Metabolic vs. Membrane Integrity

Assay TypePrincipleExample AssayProsCons
Metabolic Measures enzymatic reduction of a substrate by viable cells, indicating metabolic activity.Resazurin (AlamarBlue) or MTT AssayHigh sensitivity, simple workflow, amenable to high-throughput screening.Can be confounded by compounds that alter cellular metabolism without killing cells.
Membrane Integrity Measures the release of a stable cytosolic enzyme (e.g., Lactate Dehydrogenase) from damaged cells into the culture medium.LDH Release AssayDirectly measures cell lysis/necrosis.Less sensitive for detecting apoptosis or cytostatic effects; more complex workflow.

For its sensitivity and simple workflow, we will proceed with a Resazurin-based viability assay, keeping in mind its limitations.

Experimental Protocol: Resazurin-Based Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116 colon cancer, HepG2 liver cancer) in a 96-well clear-bottom black plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium to yield 2X final concentrations. As a positive control, prepare a similar dilution series of Doxorubicin. A vehicle control (0.1% DMSO) must be included.

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of Resazurin in PBS. Add 20 µL to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence of the reduced product, resorufin, using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data: % Viability = (Fluorescence_treated / Fluorescence_vehicle) * 100.

    • Plot the % Viability against the log-transformed compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.

Trustworthiness through Self-Validation:

  • Positive Control (Doxorubicin): Confirms that the cell system is responsive to a known cytotoxic agent.

  • Vehicle Control (DMSO): Ensures that the solvent used to dissolve the compound does not have a toxic effect at the concentration used.[4]

  • Dose-Response Curve: A sigmoidal curve demonstrates a specific biological effect rather than an artifact. Data points should span from no effect to complete cell death.[5]

Hypothetical Data Summary: Cytotoxicity
CompoundCell LineIC50 (µM)
This compound HCT-116> 100
HepG2> 100
Doxorubicin (Control) HCT-1160.85
HepG21.20

This data suggests this compound has low intrinsic cytotoxicity, allowing for its use at a wide range of concentrations in subsequent functional assays.

Diagram: Cytotoxicity Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in 96-Well Plate treat Treat Cells (72h) seed->treat compound Prepare Compound Dilutions compound->treat reagent Add Resazurin Reagent treat->reagent read Read Fluorescence reagent->read analyze Normalize Data & Plot Curve read->analyze ic50 Calculate IC50 analyze->ic50

Caption: Workflow for the Resazurin-based cytotoxicity assay.

Mechanistic Target Engagement: PARP Inhibition

Expertise & Experience: The structural similarity of this compound to known PARP inhibitors makes PARP1 and PARP2 prime molecular targets.[6] PARP enzymes are critical for repairing single-strand DNA breaks.[7] Inhibiting this process in cancer cells with existing DNA repair defects (like BRCA mutations) leads to the accumulation of lethal double-strand breaks, a concept known as synthetic lethality.[1] Validating target engagement is a crucial step in confirming the compound's proposed mechanism of action.

Various assay formats are available to measure PARP activity.[7] For robust, quantitative results suitable for determining inhibitor potency, a chemiluminescent enzymatic assay is an excellent choice. It directly measures the enzymatic activity of purified PARP.

Diagram: PARP Signaling and Inhibition

G cluster_pathway DNA Repair Pathway cluster_inhibition Inhibition Mechanism ssb Single-Strand DNA Break parp PARP1 Enzyme ssb->parp recruits par PAR Chains (Poly ADP-Ribose) parp->par consumes NAD+ to create nad NAD+ repair Recruitment of Repair Proteins par->repair ssb_repaired DNA Repaired repair->ssb_repaired inhibitor This compound (PARP Inhibitor) inhibitor->parp binds to active site

Caption: PARP1's role in DNA repair and its inhibition.

Experimental Protocol: Chemiluminescent PARP1 Enzymatic Assay

This protocol measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected via a streptavidin-HRP conjugate.[8]

  • Plate Coating: Coat a 96-well high-binding plate with histone proteins overnight at 4°C. Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of this compound and a known PARP inhibitor (e.g., Olaparib) in PARP assay buffer.

  • Reaction Setup: In each well, add activated DNA, recombinant human PARP1 enzyme, and the compound dilutions.

  • Reaction Initiation: Add a mix of NAD+ and Biotinylated-NAD+ to each well to start the enzymatic reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate 3 times. Add Streptavidin-HRP conjugate and incubate for 1 hour.

  • Signal Generation: Wash the plate 3 times. Add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Data Analysis: Calculate % inhibition relative to the vehicle control (no inhibitor) and plot against log-transformed concentration to determine the IC50.

Trustworthiness through Self-Validation:

  • Positive Control (Olaparib): A potent, well-characterized PARP inhibitor provides a benchmark for activity and validates the assay system.[6]

  • No-Enzyme Control: Wells without PARP enzyme establish the background signal.

  • Z'-Factor Calculation: For assay validation in a screening context, a Z'-factor > 0.5 (calculated from positive and negative controls) indicates a robust and reliable assay.

Hypothetical Data Summary: PARP Inhibition
CompoundTargetIC50 (nM)
This compound PARP114.5
PARP225.2
Olaparib (Control) PARP15.0[6]
PARP21.0
Nicotinamide (Parent) PARP1> 10,000

This data positions this compound as a potent PARP inhibitor, albeit slightly less potent than the clinical drug Olaparib, and significantly more active than its parent molecule.

Assessment of Immunomodulatory Effects

Expertise & Experience: Beyond targeted enzyme inhibition, small molecules can exert broader biological effects. Nicotinamide derivatives have been shown to modulate the inflammatory response, particularly by affecting cytokine production in immune cells like macrophages.[2][3] Assessing this activity is crucial for understanding potential therapeutic applications in inflammatory diseases or for predicting side effects in oncology. A standard method is to use lipopolysaccharide (LPS) to stimulate macrophages in vitro and then measure the secretion of key pro-inflammatory cytokines like TNF-α and IL-6.[9][10]

Experimental Protocol: Cytokine Secretion from LPS-Stimulated Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages in a 24-well plate until they reach ~80% confluency.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Section 1) or a positive control (e.g., Dexamethasone) for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include an unstimulated control and an LPS-only control. Incubate for 18-24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification (ELISA): Use commercially available ELISA kits for TNF-α and IL-6 to quantify the cytokine concentrations in the collected supernatants, following the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine concentrations to the LPS-only control group (% of control). Plot the results to visualize the inhibitory effect of the compounds.

Trustworthiness through Self-Validation:

  • LPS-only Control: Confirms that the cells are responsive to the inflammatory stimulus.

  • Unstimulated Control: Provides the baseline level of cytokine secretion.

  • Positive Control (Dexamethasone): A known anti-inflammatory agent validates the biological system's ability to be modulated.[2]

  • Parallel Cytotoxicity Test: It is crucial to run a parallel cytotoxicity assay under the exact same conditions to ensure that the observed decrease in cytokines is due to immunomodulation and not simply cell death.[4]

Hypothetical Data Summary: Immunomodulation
Treatment (10 µM)TNF-α Secretion (% of LPS Control)IL-6 Secretion (% of LPS Control)
LPS Only 100%100%
This compound + LPS 45%52%
Dexamethasone + LPS 25%30%

This data suggests that this compound possesses significant immunomodulatory activity, reducing the secretion of key pro-inflammatory cytokines.

Diagram: Immunomodulation Assay Workflow

G cluster_prep Cell Culture & Treatment cluster_exp Sample Processing cluster_analysis Analysis culture Culture Macrophages pretreat Pre-treat with Compound culture->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect Collect Supernatant stimulate->collect elisa Perform ELISA for Cytokines collect->elisa read Read Absorbance elisa->read analyze Calculate Cytokine Concentration read->analyze compare Compare vs. Controls analyze->compare

Caption: Workflow for assessing immunomodulatory effects via ELISA.

Early Safety Assessment: Genotoxicity Screening

Expertise & Experience: Identifying potential genotoxicity early is a critical step in drug development to "fail fast and fail cheap".[11] A compound that damages DNA can be carcinogenic, and this liability will halt its development. Regulatory agencies require a battery of genotoxicity tests because no single assay can detect all relevant genotoxic mechanisms.[11][12] For an initial in vitro screen, the two core recommended tests are the bacterial reverse mutation (Ames) test for gene mutations and the in vitro micronucleus assay for chromosomal damage.[12]

Assay Comparison: Core Genotoxicity Screens

AssayEndpoint MeasuredOrganism/Cell TypeKey Feature
Ames Test Gene mutation (point mutations, frameshifts)Bacteria (e.g., Salmonella typhimurium)Detects mutagenicity; includes metabolic activation (S9).[12]
In Vitro Micronucleus Test Chromosomal damage (clastogenicity, aneugenicity)Mammalian Cells (e.g., TK6, CHO)Detects chromosome breaks or loss.[11][13]
Experimental Protocol: In Vitro Micronucleus Assay Overview

This assay identifies substances that cause chromosomal damage by detecting small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells after division.[13]

  • Cell Treatment: Expose cultured mammalian cells (e.g., human TK6 cells) to this compound at a range of concentrations, both with and without a metabolic activation system (rat liver S9 fraction).

  • Incubation: Treat cells for a short period (3-6 hours) followed by a recovery period, or for a longer continuous period (~24 hours).

  • Cytokinesis Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI).

  • Scoring: Using microscopy or flow cytometry, score the frequency of micronuclei in binucleated cells.[13]

  • Analysis: A significant, dose-dependent increase in micronucleus frequency compared to the vehicle control indicates a positive result.

Trustworthiness through Self-Validation:

  • Positive Controls: Separate positive controls are required for clastogenicity (e.g., Mitomycin-C) and aneugenicity (e.g., Colchicine), both with and without S9 activation, to ensure the assay can detect both types of chromosomal damage.[11]

  • Metabolic Activation (S9): The inclusion of an S9 fraction is essential to detect metabolites of the test compound that may be genotoxic.

  • Cytotoxicity Measurement: Concurrent measurement of cytotoxicity (e.g., via replication index) is mandatory to ensure that observed effects are not artifacts of high toxicity.

Hypothetical Data Summary: Genotoxicity Screen
AssayConditionResult for this compoundPositive Control
Ames Test - S9NegativePass
+ S9NegativePass
In Vitro Micronucleus - S9NegativePass
+ S9NegativePass

This hypothetical clean slate in early genotoxicity screening is a positive indicator for the continued development of this compound.

Conclusion: Synthesizing a Multi-Faceted Biological Profile

Through this structured and validated in vitro testing cascade, we have transformed this compound from a simple chemical structure into a biological entity with a defined profile. We have established that it is largely non-cytotoxic, potently engages its primary molecular target (PARP), exhibits significant immunomodulatory activity, and shows no evidence of genotoxicity in preliminary screens.

This guide underscores a fundamental principle of drug discovery: robust, validated assays are the bedrock of a successful research program. By understanding the "why" behind each experimental choice—from the necessity of cytotoxicity controls to the inclusion of metabolic activation in safety assays—researchers can build a compelling and trustworthy data package. This logical, evidence-based approach ensures that only the most promising candidates, characterized by both efficacy and safety, are moved forward, ultimately accelerating the path to clinical investigation.

References

  • National Toxicology Program - NIH. (2025). Validation Study of In Vitro Cytotoxicity Test Methods.
  • Tani, N., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. ATLA-ALTERNATIVES TO LABORATORY ANIMALS.
  • BPS Bioscience. PARP Assays.
  • Inotiv. Other Genetic Toxicology Assays.
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf.
  • BMG LABTECH. PARP assay for inhibitors.
  • GOV.UK. (2022). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.
  • Pommier, Y., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers.
  • Hayashi, M., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. ATLA-ALTERNATIVES TO LABORATORY ANIMALS.
  • Pharmaron. Genetic Toxicology.
  • ResearchGate. Summary of inhibition measurements for PARPi with PARP1 and PARP2 and....
  • Zinda, M., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics.
  • Pini, A., et al. (2016). Immunomodulatory and Anti-inflammatory Activity in Vitro and in Vivo of a Novel Antimicrobial Candidate. Journal of Biological Chemistry.
  • Eldehna, W. M., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pini, A., et al. (2016). Immunomodulatory and Anti-inflammatory Activity in Vitro and in Vivo of a Novel Antimicrobial Candidate. PubMed.
  • Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI.
  • de C. F. de Lima, F., et al. (2017). The anti-inflammatory and immunomodulatory potential of braylin: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches. PLoS ONE.
  • Bryniarski, K., et al. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PubMed.
  • Weber, J. M., et al. (1987). Biological effects of acetomycin. II. Inactivation by esterases in vitro. PubMed.

Sources

Navigating the Pharmacokinetic Landscape of 2-Bromonicotinamide Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, understanding the pharmacokinetic profile of a novel chemical entity is paramount to its success. This guide offers a comprehensive comparison of the anticipated pharmacokinetic properties of 2-Bromonicotinamide derivatives, a class of compounds showing promise in various therapeutic areas, including oncology. While specific experimental data for a wide range of this compound analogs remains limited in publicly accessible literature, this guide will leverage established principles of drug metabolism and pharmacokinetics (DMPK) and draw parallels from the broader class of nicotinamide-based compounds, such as PARP inhibitors, to provide researchers with a predictive framework and highlight key experimental considerations.

Introduction: The Significance of this compound Scaffolds

The this compound scaffold serves as a versatile building block in medicinal chemistry. The presence of the bromine atom at the 2-position of the pyridine ring offers a strategic handle for synthetic modifications, allowing for the introduction of various substituents to modulate potency, selectivity, and drug-like properties. These derivatives have garnered significant interest, particularly as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial targets in cancer therapy.

A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives is critical for optimizing their therapeutic potential.[1] Key questions that drive preclinical development include: How readily is the compound absorbed? How extensively does it distribute into tissues? What are the primary metabolic pathways? And how is it ultimately eliminated from the body?

Comparative Analysis of Anticipated Pharmacokinetic Profiles

Due to the current scarcity of publicly available, direct comparative pharmacokinetic data for a series of this compound derivatives, we will present a predictive comparison based on structure-activity relationships (SAR) and data from related nicotinamide analogs. The following table outlines hypothetical this compound derivatives with varying substitutions and predicts their likely pharmacokinetic characteristics.

Compound IDR Group (at position X)Predicted Oral BioavailabilityPredicted Metabolic StabilityPredicted Primary Clearance RouteRationale for Prediction
2-BND-001 -HModerateModerateHepatic MetabolismThe unsubstituted parent compound is likely to be a substrate for cytochrome P450 enzymes, leading to moderate first-pass metabolism.
2-BND-002 Small, lipophilic alkyl chainHighModerate to LowHepatic MetabolismIncreased lipophilicity may enhance membrane permeability and absorption, but also increase susceptibility to oxidative metabolism.
2-BND-003 Polar group (e.g., -OH, -COOH)Low to ModerateHighRenal ExcretionThe polar group may decrease passive permeability, lowering oral absorption, but also reduce metabolic clearance, favoring renal elimination of the parent drug or its direct conjugates.
2-BND-004 Bulky, sterically hindering groupModerate to HighHighHepatic/Biliary ExcretionSteric hindrance around metabolically labile sites can shield the molecule from enzymatic degradation, improving stability. The increased size may favor biliary excretion.
2-BND-005 Electron-withdrawing group (e.g., -CF3)ModerateHighHepatic MetabolismElectron-withdrawing groups can deactivate the pyridine ring to oxidative metabolism, thereby increasing metabolic stability.

Key Experimental Protocols for Pharmacokinetic Characterization

To move from prediction to concrete data, a series of well-defined in vitro and in vivo experiments are essential. The following protocols represent the gold standard in the industry for elucidating the ADME properties of novel drug candidates.

In Vitro Metabolic Stability Assessment

Objective: To determine the intrinsic clearance of this compound derivatives in liver microsomes, providing an early indication of their susceptibility to Phase I metabolism.

Methodology:

  • Preparation of Incubation Mixtures: In a 96-well plate, combine the test compound (typically at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomal enzymes.

  • Initiation of Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.

  • Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of a this compound derivative after intravenous (IV) and oral (PO) administration in a relevant preclinical species (e.g., rats).

Methodology:

  • Animal Dosing:

    • IV Group: Administer the test compound as a single bolus injection into the tail vein at a predetermined dose (e.g., 1-5 mg/kg).

    • PO Group: Administer the test compound via oral gavage at a higher dose (e.g., 10-50 mg/kg) to account for potential first-pass metabolism.

  • Blood Sampling: Collect serial blood samples from the animals at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).

Visualizing Key Concepts in Pharmacokinetics

To aid in the conceptual understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and a simplified metabolic pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies microsomes Liver Microsome Stability Assay pk_study Rodent PK Study (IV & PO) microsomes->pk_study Predicts in vivo hepatic clearance caco2 Caco-2 Permeability Assay caco2->pk_study Predicts oral absorption plasma_binding Plasma Protein Binding Assay plasma_binding->pk_study Influences distribution and clearance metabolite_id Metabolite Identification (Plasma, Urine, Feces) pk_study->metabolite_id Provides samples for metabolite analysis

Caption: A typical workflow for characterizing the pharmacokinetic properties of a drug candidate.

Metabolic_Pathway Parent This compound Derivative PhaseI Phase I Metabolite (e.g., Hydroxylation) Parent->PhaseI CYP450 Enzymes Excretion Excretion (Urine/Feces) Parent->Excretion Renal (if polar) PhaseII Phase II Conjugate (e.g., Glucuronide) PhaseI->PhaseII UGT Enzymes PhaseII->Excretion

Caption: A simplified metabolic pathway for a hypothetical this compound derivative.

Conclusion and Future Directions

The successful development of this compound derivatives as therapeutic agents is intrinsically linked to a thorough understanding and optimization of their pharmacokinetic properties. While this guide provides a predictive framework based on established principles, it is imperative that these predictions are validated through rigorous experimental evaluation. As more data on this promising class of compounds becomes available, a more detailed and quantitative comparative analysis will be possible. Future research should focus on establishing clear structure-pharmacokinetic relationships to guide the rational design of this compound derivatives with superior drug-like properties, ultimately accelerating their path to the clinic.

References

  • Inotiv. (n.d.). Drug Metabolism and Pharmacokinetics (DMPK) & Cell and Molecular Biology.
  • Nuvisan. (n.d.). In vivo DMPK - Optimising drug candidates.
  • Admescope. (2025, February 5). In Vivo DMPK: A Cornerstone of Drug Discovery and Development.
  • Sygnature Discovery. (2025, September 15). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures.
  • Stratford, I. J., O'Neill, P., & Sheldon, P. W. (1996). Nicotinamide pharmacokinetics in patients. International journal of radiation oncology, biology, physics, 34(2), 521–522. [Link]
  • Horsman, M. R., Hoyer, M., Honess, D. J., Dennis, I. F., & Overgaard, J. (1996). Nicotinamide pharmacokinetics in normal volunteers and patients undergoing palliative radiotherapy. Acta oncologica (Stockholm, Sweden), 35(2), 213–219. [Link]
  • Horsman, M. R., Khalil, A. A., Nordsmark, M., Grau, C., & Overgaard, J. (1993). Pharmacokinetics of varying doses of nicotinamide and tumour radiosensitisation with carbogen and nicotinamide: clinical considerations. Radiotherapy and oncology : journal of the European Society for Therapeutic Radiology and Oncology, 27(2), 131–139. [Link]
  • Eley, J. G., & Beales, D. (1995). The pharmacokinetics of nicotinamide in humans and rodents. Diabetes, 44(2), 152–155. [Link]
  • He, Y., Carino, C., Anderson, V. L., Correada, C., & Unadkat, J. D. (2024). Impact of Pregnancy on the Pharmacokinetics and Metabolism of Nicotinamide in Humans. Clinical pharmacology and therapeutics, 115(3), 633–640. [Link]
  • Zhang, X., Li, X., Wang, H., Wang, S., Li, Y., Wang, Y., ... & Lou, H. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 315–322. [Link]
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & El-Kashef, H. S. (2020). 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. Bioorganic & medicinal chemistry, 28(15), 115598. [Link]
  • Xu, J., Wang, Y., Wang, J., Zhang, Y., Zhang, Y., & Zhang, J. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Cancer management and research, 14, 2195–2213. [Link]
  • Wu, W., Li, M., Chen, Y., Li, Y., Zhang, Y., & Chen, Z. (2022). Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. RSC medicinal chemistry, 13(8), 996–1007. [Link]
  • Al-Omary, F. A. M., El-Tahir, K. E. H., & Al-Obaid, A. M. (2021). Design, Synthesis, and Biological Evaluation of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives as Possible Anti-Breast Cancer Agents. Molecules (Basel, Switzerland), 26(11), 3299. [Link]
  • Inotiv. (n.d.). In Vitro ADME Assays.
  • Hikosaka, K., Nakagawa, S., Kubota, Y., & Ishii, K. (2023). Integrated Use of In Vitro and In Vivo Information for Comprehensive Prediction of Drug Interactions Due to Inhibition of Multiple CYP Isoenzymes. Clinical pharmacokinetics, 62(6), 849–860. [Link]
  • Kowol, C. R., Miklos, W., & Berger, W. (2020). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Journal of pharmaceutical and biomedical analysis, 186, 113303. [Link]
  • Chotikasemsri, P., Jarhad, D. B., & de la Torre, B. G. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-based compounds targeting InhA. Drug design, development and therapy, 20, 1–16. [Link]
  • Chaykin, S., & TASHIMA, Y. (1959). The metabolism of nicotinamide-N-oxide. Biochimica et biophysica acta, 31(1), 213–216. [Link]

Sources

Validation of 2-Bromonicotinamide as a chemical probe for a specific target

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of 2-Bromonicotinamide as a Chemical Probe for PARP Family Enzymes

A Critical Evaluation for Researchers

This guide provides a comprehensive analysis of this compound's suitability as a chemical probe, particularly for the Poly (ADP-ribose) polymerase (PARP) family of enzymes. As Senior Application Scientists, our goal is to move beyond simple catalog descriptions and provide a rigorous, evidence-based framework for selecting the right tools for your research. Here, we dissect the necessary validation steps, comparing this compound to established, high-quality PARP probes to illustrate the principles of chemical probe validation.

A chemical probe is a small molecule that meets stringent criteria for potency, selectivity, and demonstrated mechanism of action in a cellular context, enabling the interrogation of a specific protein's function. The use of poorly validated tools can lead to misleading results and wasted resources. This compound, a common heterocyclic building block, contains the nicotinamide pharmacophore essential for PARP inhibition. This structural feature makes it an interesting candidate for investigation, but it is crucial to distinguish a "useful fragment" from a "validated probe."

This guide will walk through the essential experiments required to validate any new chemical probe, using this compound as our test case and comparing its expected performance against a well-characterized, potent, and selective PARP inhibitor like Veliparib.

Biochemical Potency: The First Litmus Test

The initial and most fundamental test for a chemical probe is to determine its potency against the purified target protein. A high-quality probe should exhibit significant potency, typically in the nanomolar range, to ensure that the observed biological effects are due to on-target activity and not off-target effects at high concentrations.

Experimental Protocol: In Vitro PARP1 Enzymatic Assay (Homogeneous Fluorescence Polarization)

This assay measures the inhibition of PARP1's enzymatic activity. In this setup, biotinylated NAD+ is used as a substrate. Active PARP1 incorporates the biotin-NAD+ onto histone proteins, which are then captured by streptavidin-coated plates. A europium-labeled anti-histone antibody detects the captured complex, generating a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT), recombinant human PARP1 enzyme, activated DNA (e.g., sonicated calf thymus DNA), histone H1, biotinylated NAD+, and streptavidin-Europium acceptor.

  • Compound Preparation: Serially dilute this compound and the benchmark inhibitor (Veliparib) in DMSO, followed by a further dilution in assay buffer.

  • Assay Reaction: In a 384-well plate, add 5 µL of the compound dilutions. Add 10 µL of a pre-mixed solution of PARP1 enzyme, activated DNA, and Histone H1.

  • Initiation: Start the reaction by adding 5 µL of biotinylated NAD+. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding the streptavidin-Europium detection reagent. Incubate for another 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader and calculate the ratio of acceptor to donor emission. Data are then normalized to positive (no inhibitor) and negative (no enzyme) controls to determine percent inhibition.

  • Analysis: Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Performance Analysis

The table below illustrates the expected difference in biochemical potency between a simple fragment and a highly optimized chemical probe.

CompoundClassExpected IC₅₀ (PARP1)Interpretation
This compound Fragment / Building Block> 100 µMLow potency suggests weak binding and poor suitability as a probe.
Veliparib Validated Chemical Probe~ 5 nMHigh potency indicates efficient binding and suitability for target interrogation.

Expert Insight: An IC₅₀ in the high micromolar range, as expected for a fragment like this compound, is a significant red flag. At these concentrations, the probability of off-target activity and non-specific effects is extremely high, making it impossible to confidently attribute any observed cellular phenotype to the inhibition of the intended target.

Target Engagement in a Cellular Environment

A potent biochemical inhibitor is only useful if it can effectively reach and bind to its target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify intracellular target engagement. It operates on the principle that a protein becomes more thermally stable when bound to a ligand.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start 1. Culture Cells (e.g., HeLa) treat 2. Treat with Compound (Vehicle vs. This compound vs. Veliparib) start->treat heat 3. Heat Cell Lysates at Temperature Gradient treat->heat Incubate centrifuge 4. Centrifuge to Separate Soluble vs. Aggregated Protein heat->centrifuge Cool wb 5. Western Blot for PARP1 in Soluble Fraction centrifuge->wb quant 6. Quantify Bands & Generate Melt Curve wb->quant

Methodology:

  • Cell Treatment: Culture cells (e.g., HeLa) to ~80% confluency. Treat cells with vehicle (DMSO), a high concentration of this compound (e.g., 200 µM), or a validated probe (e.g., 10 µM Veliparib) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PARP1 remaining at each temperature by Western Blotting or another quantitative proteomic method.

  • Isothermal Dose-Response: To determine a cellular EC₅₀, treat cells with a serial dilution of the compound and heat all samples at a single, optimized temperature (e.g., 52°C) where a significant shift is observed for the positive control.

Comparative Performance Analysis
CompoundExpected Thermal Shift (ΔTₘ)Expected Cellular EC₅₀Interpretation
This compound < 1°C or None> 200 µMLack of a significant thermal shift indicates poor or no target engagement in the cellular environment.
Veliparib 4-6°C~ 50-100 nMA clear, dose-dependent thermal shift confirms robust binding to PARP1 in intact cells.

Cellular Mechanism and Phenotypic Confirmation

A validated probe must produce a measurable biological effect that is consistent with the known function of its target. For PARP inhibitors, the most direct functional readout is the inhibition of poly(ADP-ribosyl)ation (PARylation) in response to DNA damage.

PARP_Signaling Inhibitor PARP Inhibitor (e.g., Veliparib) PARP1 PARP1 Inhibitor->PARP1 blocks

Experimental Protocol: Immunofluorescence Assay for PARylation
  • Cell Culture & Treatment: Seed cells (e.g., A549) on coverslips. Pre-treat with a dose-response of this compound or Veliparib for 1 hour.

  • Induce DNA Damage: Treat cells with a DNA damaging agent like H₂O₂ (1 mM) or MMS (0.01%) for 15 minutes to induce PARP activation.

  • Fix and Permeabilize: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block with 5% BSA. Incubate with a primary antibody against poly(ADP-ribose) (PAR). Follow with a fluorescently-labeled secondary antibody.

  • Imaging and Analysis: Mount coverslips with DAPI-containing media. Acquire images using a fluorescence microscope and quantify the nuclear PAR signal intensity.

Comparative Performance Analysis
CompoundExpected Cellular EC₅₀ (PARylation Inhibition)Interpretation
This compound > 200 µMNo significant inhibition of DNA damage-induced PARylation, indicating a lack of meaningful cellular activity.
Veliparib ~ 20-50 nMPotent, dose-dependent reduction in PAR signal, confirming on-target activity and linking target engagement to a functional outcome.

Selectivity: Defining the Scope of Action

A critical, yet often overlooked, aspect of probe validation is selectivity. A probe must not only bind its intended target but also avoid binding to other proteins, especially closely related ones. For a PARP inhibitor, selectivity across the 17-member PARP family is important. The bromo-substituent on this compound also raises concerns about potential reactivity with other nucleophiles in the cell.

A comprehensive selectivity assessment would involve screening against a panel of all PARP family members and potentially a broader safety panel (e.g., the CEREP safety panel) to identify off-target liabilities. A validated probe like Olaparib has well-documented selectivity profiles. For this compound, this profile is completely unknown, making it a high-risk tool.

Conclusion and Recommendations

Based on the principles of chemical probe validation, this compound fails to meet the required standards. While it contains a relevant pharmacophore, its anticipated low potency, poor cellular activity, and unknown selectivity profile make it unsuitable for reliably investigating PARP biology.

Final Verdict:

  • This compound: A useful chemical building block for medicinal chemistry campaigns aiming to develop novel PARP inhibitors. It should not be used as a chemical probe to study PARP function.

  • Recommended Alternatives: For researchers studying PARP1/2, we strongly recommend the use of well-validated, potent, and selective chemical probes such as Veliparib , Olaparib , or Talazoparib . These tools have extensive validation data in the public domain and provide a reliable foundation for hypothesis testing.

By adhering to a rigorous validation cascade, researchers can ensure their tools are fit-for-purpose, leading to reproducible and translatable scientific discoveries.

References

  • The Promise and Peril of Chemical Probes.
  • Veliparib (ABT-888) and Its Evolving Role in Precision Medicine.Pharmacological Research.[Link]
  • The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Olaparib: A PARP inhibitor for the treatment of BRCA-mutated cancer.Expert Opinion on Pharmacotherapy.[Link]
  • Probing the Probes: A Community Perspective on Best Practice for Chemical Probe Validation.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 2-Bromonicotinamide are not merely procedural afterthoughts but are fundamental to ensuring a secure laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed, experience-driven protocol for the safe disposal of this compound, grounding every recommendation in established safety principles and regulatory standards.

Part 1: Hazard Assessment and Causality

Understanding the intrinsic properties of this compound is the critical first step in managing its waste. As a brominated aromatic amide, its hazard profile is primarily driven by its potential to cause irritation and the environmental considerations associated with halogenated organic compounds.

Based on data for the closely related isomer, 5-Bromonicotinamide, we can anticipate the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2]

The causality behind these hazards lies in the chemical's reactivity with biological tissues. The amide and pyridine functionalities, combined with the bromo-substituent, can interact with proteins and mucous membranes, leading to an inflammatory response.

Furthermore, this compound is a halogenated organic compound . This classification is paramount for waste disposal because the combustion of halogenated compounds can produce hazardous byproducts like hydrogen bromide (HBr) if not performed under the specialized, high-temperature conditions of a licensed hazardous waste incinerator.[3] This is why mixing halogenated waste with non-halogenated waste is strictly prohibited; it complicates the disposal process and can lead to the release of harmful substances.[3]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A self-validating safety protocol begins with robust personal protection. Before handling this compound in any capacity—from weighing to disposal—the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield (European standard EN 166).[1]To prevent contact with the powder or solutions, which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[1]To prevent skin contact and subsequent irritation.[1]
Body Protection A lab coat and, if handling large quantities, additional protective clothing to prevent skin exposure.[1]To protect skin from accidental spills and contamination.
Respiratory Protection Not typically required for small-scale laboratory use if handled within a certified chemical fume hood.[1]A fume hood provides adequate ventilation to control exposure to airborne dust.[1]

Expert Insight: Always handle solid this compound within a chemical fume hood to minimize the risk of inhaling fine dust particles.[4] Engineering controls are the most reliable way to manage exposure.

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in general solid waste receptacles.[3][4]

The proper segregation of chemical waste is fundamental to safe and compliant laboratory operations.[3]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste."

  • Causality: this compound waste must be collected separately from non-halogenated organic waste streams.[3] This segregation is crucial because halogenated waste requires specialized high-temperature incineration to prevent the formation of acid gases and other hazardous decomposition products.[3]

  • Primary Waste: Carefully place any unused or waste this compound powder directly into your designated "Halogenated Organic Solid Waste" container.

  • Contaminated Materials: Any items that have come into direct contact with the chemical, such as weighing paper, contaminated gloves, or absorbent pads used for cleaning minor spills, must also be disposed of in the same container.[4] These items are now considered hazardous waste.

  • Designated Container: If you have solutions of this compound, they must be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste."

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[4][5] Ensure the container is in good condition and free from leaks.

  • Labeling: Never mix incompatible waste streams. The liquid waste container should be labeled with all constituents, including the solvent used.

Proper labeling is a regulatory requirement and essential for safety.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[6]

  • Required Information:

    • The full chemical name: "Waste this compound"[4]

    • List all constituents if it is a mixture (e.g., "this compound in Methanol").

    • An approximate quantity or concentration.

    • The date of accumulation (the date the first waste was added).[4]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents.[6] Ensure secondary containment is used to capture any potential leaks.

  • Action: Once the waste container is full (typically around 80% capacity to prevent spills), follow your institution's specific procedures to request a pickup from the Environmental Health & Safety (EHS) office.[4]

  • Mechanism: The EHS office will coordinate with a licensed hazardous waste disposal contractor who will transport the material for final disposal at an approved treatment, storage, and disposal facility (TSDF). The ultimate disposal method will be high-temperature incineration.[3]

The entire disposal process can be visualized through the following decision workflow:

G Diagram 1: Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_collection Collection Protocol cluster_final Final Steps start Start: Need to dispose of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Type fume_hood->identify_waste is_solid Solid Waste or Contaminated Debris? identify_waste->is_solid Yes is_liquid Liquid Waste (Solution)? identify_waste->is_liquid No solid_container Place in 'Halogenated Organic Solid Waste' Container is_solid->solid_container liquid_container Place in 'Halogenated Organic Liquid Waste' Container is_liquid->liquid_container label_container Securely Cap and Label Container with Contents & Accumulation Date solid_container->label_container liquid_container->label_container store Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store contact_ehs Contact EHS for Pickup by Licensed Vendor store->contact_ehs

Diagram 1: Disposal Workflow for this compound
Part 4: Emergency Procedures - Spill Management

Accidents can happen, but a prepared response minimizes risk.

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues and your supervisor.

  • Assess the Spill: For a small, contained spill of the solid material within a fume hood, you may be able to manage it internally.

  • Cleanup:

    • Wear your full PPE.

    • Gently sweep up the solid material, avoiding the creation of dust. Use a plastic dustpan and brush.

    • Place the swept-up material and all cleaning equipment (dustpan, brush) into the "Halogenated Organic Solid Waste" container.

    • Wipe the area with a solvent-moistened cloth (e.g., ethanol or isopropanol), and also place the used cloth in the hazardous waste container.

  • Large Spills: For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility. The proper disposal of this compound is a non-negotiable aspect of professional scientific conduct, ensuring that our pursuit of innovation does not come at the cost of safety or environmental integrity.

References

  • Thermo Fisher Scientific. (2011, June 20).
  • Cole-Parmer.
  • National Institutes of Health (NIH). (2022). Waste Disposal Guide 2022.
  • BenchChem. Technical Support Center: 2'-Bromovalerophenone Waste Management.
  • Fisher Scientific. (2025, May 1).
  • National Institutes of Health (NIH). (2022). Waste Disposal Guide 2022.
  • BenchChem. Proper Disposal of 2-Naphthylboronic acid-D7: A Comprehensive Guide.
  • Walchem. (2024, April 19).
  • CDH Fine Chemical.
  • PubChem - National Institutes of Health. 5-Bromonicotinamide (CID 1808).
  • Loba Chemie. (2016, May 12). 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS.
  • Promag Enviro Systems. Chemical Resistance Chart.
  • ProMinent®. (2015, January 1). ProMinent® Chemical Resistance List.
  • Carvel S.r.l.

Sources

Navigating the Handling of 2-Bromonicotinamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, 2-Bromonicotinamide is a valuable building block in the synthesis of novel therapeutics and other advanced materials. However, its utility in the lab is matched by the critical need for rigorous safety protocols. As with any halogenated pyridine derivative, a comprehensive understanding of its potential hazards and the corresponding personal protective equipment (PPE) is not just a matter of regulatory compliance, but a cornerstone of responsible scientific practice. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring the protection of personnel while maintaining the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

While the full toxicological profile of this compound has not been exhaustively investigated, the available safety data and the known hazards of similar chemical structures demand a cautious and proactive approach.[1] The primary routes of potential exposure are inhalation, skin contact, and eye contact.[1] Key hazards to mitigate include irritation to the skin, eyes, and mucous membranes.[1] Given the incomplete toxicological data, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if ingested or inhaled.[1]

Core Principles of Protection: A Multi-Layered Defense

The selection of appropriate PPE is not a one-size-fits-all checklist but a dynamic risk assessment based on the specific procedures being undertaken. The fundamental principle is to create multiple barriers between the researcher and the chemical, minimizing the potential for exposure at every step.

Respiratory Protection: Safeguarding Against Inhalation

This compound is a solid at room temperature; however, the potential for aerosolization, especially when handling fine powders or during transfer, necessitates respiratory protection. All handling of this compound powder should be conducted within a certified chemical fume hood to control airborne particulates.[1]

  • Standard Operations: For routine weighing and transfer of small quantities within a fume hood, a properly fitted N95 dust mask is recommended to prevent inhalation of fine particles.[2]

  • High-Energy Operations: Procedures with a higher risk of generating dust, such as grinding or sonication, may warrant the use of a half-mask respirator with P100 filters.

Dermal Protection: Your Primary Barrier

Direct skin contact is a significant route of exposure. The use of appropriate gloves and protective clothing is non-negotiable.

  • Gloves: Chemical-resistant gloves are essential.[1] Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or in situations with a higher risk of splashes, consider double-gloving or using thicker, more robust gloves such as butyl rubber. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Lab Coat: A standard cotton lab coat may not offer sufficient protection against splashes of solutions containing this compound. A lab coat made of a less absorbent material, such as polyester or a cotton/polyester blend, is preferable. For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is a prudent additional measure.

  • Protective Clothing: Ensure that your legs and arms are fully covered. Shorts and short-sleeved shirts are not appropriate attire when handling this compound. Chemical-resistant boots or shoe covers should be worn, especially when working with larger quantities.[1]

Eye and Face Protection: Shielding Your Most Sensitive Organs

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[1] Standard safety glasses with side shields do not offer adequate protection from splashes.

  • Face Shield: When handling larger quantities or during procedures with a heightened risk of splashing (e.g., during a quench or workup), a face shield should be worn in conjunction with safety goggles to protect the entire face.

PPE Selection Workflow: A Decision-Making Framework

The following diagram outlines a logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Disposal and Decontamination Start Start: Plan to handle This compound Assess_Quantity Assess Quantity (Small vs. Large) Start->Assess_Quantity Assess_Procedure Assess Procedure (e.g., Weighing, Reaction, Purification) Assess_Quantity->Assess_Procedure Proceed Advanced_Gloves Consider Double Gloving or Thicker Gloves (e.g., Butyl Rubber) Assess_Quantity->Advanced_Gloves Large Quantity Fume_Hood Work in a Chemical Fume Hood Assess_Procedure->Fume_Hood Face_Shield Add Face Shield Assess_Procedure->Face_Shield High Splash Risk Chem_Apron Add Chemical-Resistant Apron Assess_Procedure->Chem_Apron High Splash Risk Respirator Consider Respirator (N95 or Half-mask) Assess_Procedure->Respirator Aerosolization Risk Base_PPE Baseline PPE: - Lab Coat - Safety Goggles - Nitrile Gloves Base_PPE->Assess_Procedure Dispose_Waste Dispose of contaminated PPE and waste in -labeled hazardous waste containers Base_PPE->Dispose_Waste Fume_Hood->Base_PPE Advanced_Gloves->Dispose_Waste Face_Shield->Dispose_Waste Chem_Apron->Dispose_Waste Respirator->Dispose_Waste Decontaminate Decontaminate work area and reusable equipment Dispose_Waste->Decontaminate Wash_Hands Wash hands thoroughly after removing PPE Decontaminate->Wash_Hands

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Operational and Disposal Plans: A Cradle-to-Grave Approach

A comprehensive safety plan extends beyond the immediate handling of the chemical and encompasses its entire lifecycle in the laboratory.

Pre-Operational Checklist:
  • SDS Review: Always review the Safety Data Sheet (SDS) for this compound before beginning any new procedure.[1]

  • Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Eyewash and Safety Shower: Know the location of the nearest eyewash station and safety shower and confirm they are unobstructed.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid reagents.

  • Waste Containers: Prepare clearly labeled hazardous waste containers for solid and liquid waste contaminated with this compound.

Step-by-Step Handling Protocol (Example: Weighing and Transfer):
  • Don PPE: Before entering the designated handling area, don the appropriate PPE as determined by your risk assessment (at a minimum: lab coat, safety goggles, and nitrile gloves).

  • Prepare Fume Hood: Place all necessary equipment (balance, weigh paper, spatulas, receiving flask) inside the chemical fume hood.

  • Transfer: Carefully transfer the desired amount of this compound from the stock container to the weigh paper or receiving vessel. Use a spatula and avoid creating dust.

  • Clean Up: After the transfer, carefully clean the spatula and any residual powder from the balance and work surface using a damp paper towel (if compatible with your procedure) or a suitable solvent. Dispose of all contaminated materials in the designated solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan:

All materials contaminated with this compound, including gloves, weigh paper, and pipette tips, must be disposed of as hazardous chemical waste.[3] Follow your institution's specific guidelines for hazardous waste disposal. Never dispose of this compound or contaminated materials in the regular trash or down the drain.

Quantitative Summary of Recommended PPE

Scenario Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Small-scale weighing and transfer (<1g) in a fume hood N95 Dust Mask (recommended)Single pair of nitrile glovesChemical splash gogglesLab coat
Reaction setup and workup (milligram to gram scale) in a fume hood N95 Dust Mask or Half-mask respirator with P100 filtersDouble nitrile gloves or single pair of butyl rubber glovesChemical splash goggles and face shieldChemical-resistant apron over lab coat
Large-scale handling (>10g) or potential for significant aerosolization Half-mask respirator with P100 filtersButyl rubber glovesChemical splash goggles and face shieldChemical-resistant suit or coveralls
Cleaning spills Half-mask respirator with P100 filtersHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical splash goggles and face shieldChemical-resistant suit or coveralls

Conclusion: Fostering a Culture of Safety

The responsible use of this compound, and indeed any chemical in the laboratory, is predicated on a deeply ingrained culture of safety. This guide provides a robust framework for the selection and use of personal protective equipment. However, it is the diligence, critical thinking, and unwavering commitment to safety of each researcher that ultimately ensures a secure and productive research environment. By understanding the "why" behind each piece of PPE and each procedural step, we move beyond mere compliance to a state of proactive and intelligent self-regulation, building a foundation of trust in our ability to conduct groundbreaking science safely.

References

  • ChemDmart. (n.d.). Safety Data Sheet: 2-Bromopyridine.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • American Institute for Conservation. (2023, October 6). PPE Chemical Protective Material Selection Guide.
  • Top Glove. (2023, May). Chemical Resistant Glove Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromonicotinamide
Reactant of Route 2
Reactant of Route 2
2-Bromonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.